molecular formula C8H19NO B135621 6-Dimethylamino-1-hexanol CAS No. 1862-07-3

6-Dimethylamino-1-hexanol

Cat. No.: B135621
CAS No.: 1862-07-3
M. Wt: 145.24 g/mol
InChI Key: QCXNXRUTKSIZND-UHFFFAOYSA-N
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Description

6-Dimethylamino-1-hexanol, also known as this compound, is a useful research compound. Its molecular formula is C8H19NO and its molecular weight is 145.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Hexanol, 6-(dimethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165607. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)hexan-1-ol
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InChI

InChI=1S/C8H19NO/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXNXRUTKSIZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062023
Record name 1-Hexanol, 6-(dimethylamino)-
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Molecular Weight

145.24 g/mol
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CAS No.

1862-07-3
Record name 6-(Dimethylamino)-1-hexanol
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Record name 6-Dimethylaminohexan-1-ol
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Record name 1862-07-3
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Record name 1-Hexanol, 6-(dimethylamino)-
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Record name 1-Hexanol, 6-(dimethylamino)-
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Record name 6-dimethylaminohexan-1-ol
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Foundational & Exploratory

6-Dimethylamino-1-hexanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Dimethylamino-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block

This compound (CAS No. 1862-07-3) is a versatile organic compound that holds significant interest for synthetic chemists and drug development professionals.[1] Classified as a tertiary amino alcohol, its structure is characterized by a six-carbon aliphatic chain (hexane backbone) functionalized with a hydroxyl (-OH) group at one terminus and a dimethylamino [-N(CH₃)₂] group at the other.[2] This dual functionality is central to its chemical behavior, allowing it to serve as a valuable intermediate in the synthesis of more complex molecules, including surfactants and pharmaceuticals.[1][2] Its utility is further highlighted by its role as a lysosomotropic agent and a choline uptake inhibitor, making it a subject of interest in medicinal chemistry.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its behavior in experimental settings. It is typically a colorless to pale yellow, viscous liquid at room temperature.[1] A summary of its key physical and chemical identifiers is presented below.

Table 1: Core Physicochemical Properties
PropertyValueReference(s)
CAS Number 1862-07-3[1][5][6][7][8][9]
Molecular Formula C₈H₁₉NO[1][4][6][8][9][10]
Molecular Weight 145.24 g/mol [4][5][8][10]
Appearance Colorless to pale yellow liquid/oil[1][3]
Boiling Point 117 °C @ 12 mmHg; 203.8 °C @ 760 mmHg[5][6][7][9][11]
Density ~0.88 g/cm³[6][8][11]
Flash Point 63.6 °C[5][6][8][9]
Refractive Index 1.4460 - 1.4500[8][11]
pKa 15.19 ± 0.10 (Predicted)[3][8][11]
Solubility Sparingly soluble in Chloroform, slightly in Methanol[6][11][12]
Spectroscopic Characterization

Definitive structural confirmation relies on spectroscopic analysis. While specific spectra for this exact compound are not publicly indexed, its structure allows for a reliable prediction of its spectral features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A singlet integrating to 6H for the two methyl groups on the nitrogen, a triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and a series of multiplets for the methylene groups forming the core of the hexane chain.

  • ¹³C NMR Spectroscopy: The carbon NMR would display unique signals for each of the eight carbon atoms in the molecule, including two signals for the methyl groups and six for the hexyl chain carbons.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch characteristic of the alcohol group (around 3300 cm⁻¹), C-H stretching from the aliphatic chain (around 2850-2950 cm⁻¹), and a C-N stretching band.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 145.[2] Common fragmentation patterns for amino alcohols include cleavage of the C-C bond adjacent to the nitrogen atom.[2] A loss of a water molecule (M-18) is also a possible fragmentation for primary alcohols.[13]

Synthesis Strategies: A Comparative Analysis

The synthesis of this compound can be approached via several routes. The choice of method often depends on factors such as starting material availability, desired scale, yield, purity requirements, and considerations for green chemistry.

Diagram 1: Synthesis Pathways

cluster_0 Route 1: Nucleophilic Substitution (SN2) cluster_1 Route 2: Reductive Amination A1 6-Chloro-1-hexanol C1 This compound A1->C1 SN2 Reaction B1 Dimethylamine B1->C1 D1 Quaternary Ammonium Salts (byproduct) C1->D1 Side Reaction A2 6-Hydroxyhexanal I2 Iminium Ion Intermediate A2->I2 B2 Dimethylamine B2->I2 C2 This compound I2->C2 Reduction D2 Reducing Agent (e.g., NaBH₃CN) D2->C2 cluster_0 Reactions at the Hydroxyl Group cluster_1 Reactions at the Amino Group MAIN This compound ALDEHYDE 6-(Dimethylamino)hexanal MAIN->ALDEHYDE Oxidation HALIDE 6-(Dimethylamino)hexyl chloride MAIN->HALIDE Halogenation SALT Ammonium Salt MAIN->SALT Protonation QUAT Quaternary Ammonium Salt MAIN->QUAT Quaternization OX Oxidizing Agent (e.g., PCC) OX->ALDEHYDE HALO Halogenating Agent (e.g., SOCl₂) HALO->HALIDE ACID Acid (H⁺) ACID->SALT ALKYL Alkyl Halide (R-X) ALKYL->QUAT

Sources

A Comprehensive Technical Guide to 6-(Dimethylamino)hexan-1-ol: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 6-(dimethylamino)hexan-1-ol, a bifunctional molecule of significant interest to researchers in chemistry and drug development. We will explore its fundamental chemical identity, including its official IUPAC nomenclature and common synonyms, detail its physicochemical properties, and present robust, field-proven protocols for its synthesis via two primary methodologies: nucleophilic substitution and reductive amination. Furthermore, this guide elucidates the compound's critical applications in biomedical research, focusing on its mechanisms of action as a lysosomotropic agent and a choline uptake inhibitor. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively synthesize, utilize, and innovate with this versatile tertiary amino alcohol.

Chemical Identity and Nomenclature

From a nomenclature standpoint, the compound is systematically named 6-(dimethylamino)hexan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.[1][2] This name precisely describes a six-carbon (hexan) chain where the hydrogen on the first carbon is replaced by a hydroxyl group (-ol), and the hydrogen on the sixth carbon is replaced by a dimethylamino group.

Chemically, it is classified as a tertiary amino alcohol.[3] The "tertiary amine" designation arises from the nitrogen atom being bonded to three carbon atoms (two methyl groups and one hexyl group), while the "alcohol" classification is due to the primary hydroxyl (-OH) group.[3][4] This dual functionality is central to its chemical behavior, reactivity, and utility in various applications.[4]

Common Synonyms and Identifiers:

Due to its use across various commercial and research settings, 6-(dimethylamino)hexan-1-ol is known by several other names:

  • 6-Dimethylamino-1-hexanol[1][5]

  • (6-Hydroxyhexyl)dimethylamine[3][6][7]

  • N,N-dimethyl-6-amino-1-hexanol[1]

  • 6-dimethylaminohexanol[1][5]

  • NSC 165607[1][6][7][8]

  • Commercial Identifiers: KL 25, Kaolizer 25[3][6][7][8]

Its unique identity is definitively registered by its CAS Number: 1862-07-3 .[1][9]

Physicochemical Properties

The utility of a chemical compound in experimental design is fundamentally governed by its physical and chemical properties. 6-(Dimethylamino)hexan-1-ol is typically a colorless to pale yellow, oily liquid at room temperature.[6][8][9] A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₁₉NO[1][3][5][7][9]
Molecular Weight 145.24 g/mol [3][7][8]
Appearance Colorless to pale yellow liquid/oil[4][6][8][9]
Boiling Point 203.8°C at 760 mmHg; 117°C at 12 mmHg[5][8][9]
Density 0.878 - 0.88 g/cm³[5][8][9]
Flash Point 63.6°C[5][9]
Refractive Index 1.4460 - 1.4500[5][8][9]
Solubility Sparingly soluble in Chloroform, slightly in Methanol[5][8][9]
pKa (Predicted) 15.19 ± 0.10[5][8][9]
CAS Number 1862-07-3[1][7][9]

Synthesis Methodologies

The synthesis of 6-(dimethylamino)hexan-1-ol can be efficiently achieved through several organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The two most authoritative and validated routes are nucleophilic substitution and reductive amination.

G cluster_0 Synthesis Pathways for 6-(Dimethylamino)hexan-1-ol start_sn2 6-Chloro-1-hexanol + Dimethylamine reagent_sn2 Base (e.g., K₂CO₃) Solvent (e.g., THF) start_sn2->reagent_sn2 SN2 Reaction product 6-(Dimethylamino)hexan-1-ol reagent_sn2->product byproduct_sn2 Quaternary Ammonium Salts Inorganic Salts (e.g., KCl) product->byproduct_sn2 Potential Byproducts byproduct_ra Water product->byproduct_ra Byproduct start_ra 6-Hydroxyhexanal + Dimethylamine intermediate_ra Iminium Ion (in situ) start_ra->intermediate_ra Condensation reagent_ra Reducing Agent (e.g., NaBH₃CN) intermediate_ra->reagent_ra Reduction reagent_ra->product

Caption: Comparative overview of synthesis pathways.

Protocol 1: Nucleophilic Substitution (SN2)

This traditional method involves the reaction of a 6-halo-1-hexanol (typically 6-chloro-1-hexanol) with dimethylamine. The amine acts as the nucleophile, displacing the halide in a classic Sₙ2 reaction.

Rationale: This pathway is straightforward and relies on common, commercially available starting materials. The key is to use a slight excess of dimethylamine to minimize the formation of a quaternary ammonium salt byproduct through over-alkylation. A base is required to neutralize the HCl formed if starting from dimethylamine hydrochloride, or to facilitate the reaction.

Detailed Protocol:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

  • Reagent Preparation: In the flask, dissolve 6-chloro-1-hexanol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Nucleophile Addition: Add a solution of dimethylamine (2.0 M in THF, 1.2 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture at room temperature over 30 minutes.

  • Reaction Execution: Heat the mixture to reflux (approximately 66°C) and maintain for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (6-chloro-1-hexanol) is consumed.

  • Workup - Quenching & Extraction: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts. Pour the filtrate into 200 mL of water and extract with diethyl ether (3 x 75 mL).

  • Workup - Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the final product.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient, one-pot method that forms the tertiary amine from a carbonyl compound (6-hydroxyhexanal) and dimethylamine.[3][4] The reaction proceeds via an intermediate iminium ion, which is reduced in situ by a mild reducing agent.

Rationale: This "green chemistry" approach offers high atom economy.[4] The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they are mild enough not to reduce the starting aldehyde but will readily reduce the protonated iminium ion intermediate.

Detailed Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask with a magnetic stirrer, add 6-hydroxyhexanal (1.0 eq) and 100 mL of methanol.

  • Amine Addition: Add dimethylamine hydrochloride (1.2 eq) to the solution. Stir for 15 minutes.

  • pH Adjustment: Adjust the pH of the solution to ~6 by the careful addition of acetic acid. This is crucial for efficient iminium ion formation.

  • Reducing Agent Addition: In one portion, add sodium cyanoborohydride (NaBH₃CN, 1.1 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction is typically accompanied by gas evolution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or GC-MS for the disappearance of the starting aldehyde.

  • Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of 2 M HCl until gas evolution ceases. Then, add 2 M NaOH to basify the mixture to a pH > 10.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Workup - Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue via vacuum distillation to obtain pure 6-(dimethylamino)hexan-1-ol.

Applications in Biomedical Research

The unique bifunctional structure of 6-(dimethylamino)hexan-1-ol makes it a valuable tool in cellular and biochemical research. Its primary applications stem from its properties as a lysosomotropic agent and a choline uptake inhibitor.[4][7][8]

Mechanism of Action as a Lysosomotropic Agent

Lysosomotropic agents are lipophilic weak bases that selectively accumulate in acidic cellular compartments, primarily lysosomes.[1][3] The lysosome maintains a highly acidic luminal pH (4.7-4.9).[1]

Mechanism of Sequestration:

  • Membrane Permeation: In its uncharged, neutral state, the lipophilic 6-(dimethylamino)hexan-1-ol can freely diffuse across the lysosomal membrane into the acidic interior.

  • Protonation: Once inside the acidic lumen, the tertiary amine group (a weak base) becomes protonated, acquiring a positive charge.

  • Entrapment: This newly formed cation is now hydrophilic and membrane-impermeable, effectively trapping it within the lysosome. This process, known as "pH partitioning" or "acid trapping," leads to a significant concentration of the compound inside the lysosome, far exceeding its concentration in the cytosol.[9]

G cluster_0 Cellular Environment (Cytosol, pH ~7.4) cluster_1 Lysosome (Lumen, pH ~4.7) compound_cyto Compound (R-NMe₂) Uncharged, Lipophilic compound_lyso Compound (R-NMe₂H⁺) Charged, Hydrophilic H_ion H⁺ compound_cyto->H_ion 1. Diffusion across membrane compound_lyso->compound_cyto 3. Trapped (Cannot diffuse out) accumulation Accumulation & Entrapment H_ion->compound_lyso 2. Protonation

Caption: Mechanism of lysosomotropic agent accumulation.

Consequences of Accumulation: This sequestration can profoundly impact lysosomal function by neutralizing the luminal pH, inhibiting acid hydrolases, and potentially inducing lysosomal membrane permeabilization (LMP), which can trigger cell death pathways.[5][9] This makes such compounds valuable for studying lysosomal storage disorders and as potential anticancer agents.[5][6]

Role as a Choline Uptake Inhibitor

The structural similarity of the dimethylaminoethanol moiety within 6-(dimethylamino)hexan-1-ol to choline allows it to act as a competitive inhibitor of choline transport systems. Research on the related compound deanol (dimethylaminoethanol) has shown it competes with choline for uptake at the blood-brain barrier.[10] This inhibition is due to its affinity for the same carrier-mediated transport mechanisms responsible for choline uptake.[10] By blocking these transporters, 6-(dimethylamino)hexan-1-ol can be used to study the physiological roles of choline, its impact on acetylcholine synthesis, and cell membrane composition.[10]

Intermediate in Pharmaceutical and Chemical Synthesis

Beyond its direct biological applications, 6-(dimethylamino)hexan-1-ol serves as a versatile intermediate in organic synthesis.[6] The presence of two distinct functional groups—a nucleophilic tertiary amine and a primary alcohol—allows for selective chemical modifications. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a better leaving group for further substitution, while the amine can be used in quaternization reactions. This makes it a useful building block for creating surfactants, more complex pharmaceutical agents, and other specialized chemicals.[2][6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling 6-(dimethylamino)hexan-1-ol.

  • Hazard Identification: The compound is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes serious eye irritation.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][14][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[11][13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11] The recommended storage temperature is often refrigerated.[8][9] It should be kept away from strong oxidizing agents and strong acids.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

6-(Dimethylamino)hexan-1-ol is a compound of substantial utility, bridging synthetic organic chemistry with advanced biomedical research. Its well-defined chemical identity, predictable reactivity, and dual functionality make it an invaluable tool. The synthesis protocols detailed in this guide offer reliable and reproducible methods for its preparation, while the elucidation of its mechanisms as a lysosomotropic agent and choline uptake inhibitor provides a clear framework for its application in studying complex cellular processes. For researchers and drug development professionals, a thorough understanding of this molecule opens avenues for new experimental designs, from creating novel chemical entities to probing the intricate biology of cellular organelles.

References

  • PubChem. (n.d.). 6-Dimethylaminohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 1-Hexanol, 6-(dimethylamino)-. Retrieved from [Link]

  • ChemBK. (2024). 6-(dimethylamino)hexan-1-ol. Retrieved from [Link]

  • Zare, M., & Zarei, M. (2020).
  • Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination. YouTube. Retrieved from [Link]

  • Millington, W. R., McCall, A. L., & Wurtman, R. J. (1978). Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline. Annals of Neurology, 4(4), 302–306.

Sources

An In-depth Technical Guide to 6-(Dimethylamino)-1-hexanol (CAS 1862-07-3): Physicochemical Properties and Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)-1-hexanol, identified by the CAS number 1862-07-3, is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This unique structure imparts upon it a range of physicochemical properties that make it a valuable tool in various scientific disciplines, particularly in cellular biology and pharmacology. This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-(Dimethylamino)-1-hexanol, alongside a detailed exploration of its applications as a lysosomotropic agent and a choline uptake inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Physicochemical Properties of 6-(Dimethylamino)-1-hexanol

6-(Dimethylamino)-1-hexanol is typically a colorless to pale yellow liquid at room temperature.[1] Its chemical structure consists of a six-carbon aliphatic chain with a dimethylamino group at one end and a hydroxyl group at the other.[2] This dual functionality influences its solubility, basicity, and reactivity.

PropertyValueReference(s)
CAS Number 1862-07-3[2][3]
Molecular Formula C₈H₁₉NO[2][3]
Molecular Weight 145.24 g/mol [3]
Appearance Colorless to light yellow clear liquid[4][5]
Boiling Point 203.8 °C at 760 mmHg; 117 °C at 12 mmHg[6][7]
Density 0.878 g/cm³[6]
Refractive Index 1.449[6]
Flash Point 63.6 °C[7]
Vapor Pressure 0.0656 mmHg at 25 °C[7]
Solubility Completely miscible in water. Soluble in chloroform and methanol.[5]
pKa (Predicted) 15.19 ± 0.10[4]

Spectral Data

Definitive spectral data for 6-(Dimethylamino)-1-hexanol is crucial for its identification and characterization in experimental settings.

¹H NMR Spectroscopy

A reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a triplet at δ 3.51 ppm, which corresponds to the two protons on the carbon adjacent to the hydroxyl group (C1-H₂). The protons of the dimethylamino group (-N(CH₃)₂) are also identifiable in the spectrum. The remaining methylene protons along the hexane chain typically present as a complex multiplet in the upfield region.[1]

Other Spectral Data

While comprehensive, publicly available 13C NMR, IR, and mass spectrometry data for 6-(Dimethylamino)-1-hexanol are limited, related compounds provide insight into expected spectral features. For instance, the IR spectrum of 1-hexanol shows a characteristic broad peak for the O-H stretch of the alcohol group.[8]

Biological Activity and Applications

The primary utility of 6-(Dimethylamino)-1-hexanol in a research context stems from its activity as a lysosomotropic agent and a choline uptake inhibitor.[3]

Lysosomotropism

Lysosomotropic agents are weakly basic compounds that can permeate cell membranes in their neutral form and subsequently become protonated and trapped within the acidic environment of lysosomes.[9] This accumulation can alter the function of these organelles. The tertiary amine in 6-(Dimethylamino)-1-hexanol allows it to act as a lysosomotropic agent.[3]

The mechanism of lysosomal trapping is a pH-partitioning phenomenon. In the relatively neutral pH of the cytosol, a portion of the weakly basic compound exists in its uncharged form, which can readily cross the lysosomal membrane. Inside the lysosome, the lower pH (typically 4.5-5.0) leads to the protonation of the basic functional group. The resulting charged cation is less membrane-permeable and is therefore sequestered within the lysosome.

Lysosomotropism Drug_un B Drug_p BH+ Drug_un->Drug_p Diffusion & Protonation Drug_p->Drug_un Slow Efflux

Caption: Mechanism of lysosomal trapping of a weak base (B).

Choline Uptake Inhibition

6-(Dimethylamino)-1-hexanol is also known to inhibit the high-affinity choline transporter (CHT).[1] This transporter is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine.[10] The structural similarity of the dimethylamino group of 6-(Dimethylamino)-1-hexanol to the quaternary ammonium group of choline allows it to interfere with the CHT.[1]

The high-affinity choline transporter (CHT1, SLC5A7) is a sodium- and chloride-dependent symporter. It utilizes the electrochemical gradients of these ions to drive the uptake of choline across the presynaptic membrane. Inhibitors of CHT, such as 6-(Dimethylamino)-1-hexanol, likely compete with choline for binding to the transporter, thereby blocking its uptake.

Choline_Uptake_Inhibition cluster_1 Presynaptic Neuron Choline Choline CHT Choline Transporter (CHT) Choline->CHT Binding Inhibitor 6-(Dimethylamino)-1-hexanol Inhibitor->CHT Competitive Binding ACh_synthesis Acetylcholine Synthesis CHT->ACh_synthesis Transport

Caption: Competitive inhibition of the choline transporter (CHT).

Experimental Protocols

While specific protocols detailing the use of 6-(Dimethylamino)-1-hexanol are not widely published, the following are general methodologies for assessing lysosomotropism and choline uptake inhibition that can be adapted for this compound.

Lysosomal Staining Assay to Investigate Lysosomotropism

Objective: To visualize the accumulation of a fluorescent lysosomotropic dye and assess the competitive displacement by 6-(Dimethylamino)-1-hexanol.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • LysoTracker Red DND-99 (or other lysosomotropic dye)

  • 6-(Dimethylamino)-1-hexanol

  • Fluorescence microscope

Procedure:

  • Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Prepare a stock solution of 6-(Dimethylamino)-1-hexanol in a suitable solvent (e.g., DMSO or water).

  • Treat the cells with varying concentrations of 6-(Dimethylamino)-1-hexanol for a predetermined time (e.g., 1-4 hours). Include a vehicle control.

  • In the final 30-60 minutes of the incubation, add the lysosomotropic dye (e.g., LysoTracker Red at 50-75 nM) to all wells.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen dye.

  • Analyze the fluorescence intensity in the lysosomal compartments. A decrease in dye intensity in the presence of 6-(Dimethylamino)-1-hexanol would suggest competitive accumulation.

Radiometric Choline Uptake Assay

Objective: To measure the inhibition of high-affinity choline uptake by 6-(Dimethylamino)-1-hexanol in synaptosomes or cultured cells expressing the choline transporter.

Materials:

  • Synaptosomal preparation or cultured cells (e.g., SH-SY5Y)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Choline

  • 6-(Dimethylamino)-1-hexanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare synaptosomes from a relevant brain region (e.g., hippocampus or striatum) or culture cells to an appropriate density.

  • Pre-incubate the synaptosomes or cells in KRH buffer at 37°C for 10-15 minutes.

  • Add varying concentrations of 6-(Dimethylamino)-1-hexanol to the samples. Include a vehicle control and a positive control inhibitor (e.g., hemicholinium-3).

  • Initiate the uptake reaction by adding a known concentration of [³H]-choline.

  • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold KRH buffer to remove extracellular radiolabel.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or at 4°C) from the total uptake.

  • Determine the inhibitory potency (e.g., IC₅₀) of 6-(Dimethylamino)-1-hexanol.

Safety and Handling

6-(Dimethylamino)-1-hexanol is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area, preferably a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-(Dimethylamino)-1-hexanol is a versatile chemical tool with well-defined physicochemical properties and important biological activities. Its ability to act as a lysosomotropic agent and a choline uptake inhibitor makes it a valuable compound for researchers in cell biology, neuropharmacology, and drug discovery. A thorough understanding of its properties, mechanisms of action, and appropriate handling procedures is essential for its effective and safe use in a laboratory setting. This guide provides a solid foundation for scientists seeking to incorporate 6-(Dimethylamino)-1-hexanol into their research endeavors.

References

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An In-Depth Technical Guide to 6-Dimethylamino-1-hexanol: From Molecular Structure to Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylamino-1-hexanol, a bifunctional organic compound, is a valuable molecule in the landscape of chemical synthesis and pharmaceutical development. Its unique structure, possessing both a tertiary amine and a primary alcohol, imparts a versatile reactivity profile that makes it a key intermediate in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of this compound, detailing its molecular and chemical properties, common synthetic routes, spectroscopic signature, and its current and potential applications in the field of drug development.

Core Molecular and Physicochemical Properties

This compound is systematically named 6-(dimethylamino)hexan-1-ol.[1] It is a clear, colorless to light yellow liquid at room temperature.[2] The molecule's structure is characterized by a six-carbon aliphatic chain, with a dimethylamino group at one terminus and a hydroxyl group at the other, which classifies it as a tertiary amino alcohol.[1] This dual functionality is central to its chemical behavior and utility.

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
CAS Number 1862-07-3[1][2]
Molecular Formula C₈H₁₉NO[1][2]
Molecular Weight 145.24 g/mol
Boiling Point 117 °C at 12 mmHg
Appearance Clear colorless to light yellow liquid[2]
Storage Temperature 4°C, protected from light

The molecular structure of this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methodologies: nucleophilic substitution and reductive amination. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability.

Nucleophilic Substitution

A traditional and direct approach involves the reaction of a 6-halo-1-hexanol, such as 6-chloro-1-hexanol, with dimethylamine. This S(_N)2 reaction is straightforward but can be complicated by the formation of a quaternary ammonium salt as a byproduct.[1] Careful control of reaction conditions, including the stoichiometry of the reactants, is crucial to maximize the yield of the desired tertiary amine.[1]

Reductive Amination

A more modern and often "greener" alternative is reductive amination.[1] This one-pot reaction typically involves the condensation of 6-hydroxyhexanal with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final product.[1] This method avoids the use of halogenated starting materials and the formation of quaternary ammonium byproducts, though careful selection of the reducing agent is necessary to prevent the reduction of the starting aldehyde.[1]

A general workflow for the synthesis of this compound is depicted below:

G cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination 6-Halo-1-hexanol 6-Halo-1-hexanol Reaction Reaction 6-Halo-1-hexanol->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction 6-DMA-1-Hexanol_NS This compound Reaction->6-DMA-1-Hexanol_NS Quaternary_Ammonium_Salt Quaternary Ammonium Salt (Byproduct) Reaction->Quaternary_Ammonium_Salt 6-Hydroxyhexanal 6-Hydroxyhexanal Condensation_Reduction Condensation & In situ Reduction 6-Hydroxyhexanal->Condensation_Reduction Dimethylamine_RA Dimethylamine Dimethylamine_RA->Condensation_Reduction 6-DMA-1-Hexanol_RA This compound Condensation_Reduction->6-DMA-1-Hexanol_RA

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a downfield triplet. The protons on the carbon adjacent to the dimethylamino group (-CH₂N(CH₃)₂) would also be shifted downfield, likely appearing as a triplet. The six protons of the two equivalent methyl groups on the nitrogen would present as a sharp singlet. The remaining methylene protons in the aliphatic chain would likely form a complex multiplet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group would be the most downfield signal, followed by the carbon attached to the nitrogen. The two methyl carbons would appear as a single upfield signal. The remaining four methylene carbons of the hexyl chain would have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H stretching of the alcohol group. The C-H stretching vibrations of the aliphatic chain would be observed in the 2850-3000 cm⁻¹ region. A C-N stretching absorption would be expected in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 145. Common fragmentation patterns would likely involve the loss of a methyl group (M-15), loss of the hydroxyl group (M-17), or cleavage of the carbon-carbon bonds in the hexyl chain.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a versatile building block and intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Pharmaceutical Intermediate

This compound serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). Its hydroxyl group can be readily modified through esterification or etherification, while the tertiary amine can be quaternized or used as a basic center. These modifications can be used to alter the solubility, lipophilicity, and pharmacokinetic properties of a drug molecule.

Lysosomotropic Agent and Choline Uptake Inhibitor

In a research context, this compound is known to act as a lysosomotropic agent, meaning it can accumulate in the acidic environment of lysosomes.[1] It also functions as a choline uptake inhibitor.[1] These properties make it a useful tool for studying cellular processes related to lysosomal function and choline transport.

Potential Role in CNS Drug Development

The dimethylamino moiety is a common functional group in many centrally acting drugs. While direct applications of this compound in CNS drugs are not widely documented, its structural motifs are relevant. For instance, the dimethylamino group has been implicated as a key component for the antiamyloidogenic characteristics of certain molecules being investigated for Alzheimer's disease.

Linker in Drug Conjugates

The structure of this compound, with its terminal functional groups separated by a flexible hexyl chain, makes it an attractive candidate for use as a linker in drug conjugates, such as antibody-drug conjugates (ADCs).[3][4][5][6][7] In ADCs, a linker connects a monoclonal antibody to a cytotoxic payload, and the properties of the linker are critical for the stability and efficacy of the conjugate.[4][5][6] The hydroxyl and amino functionalities of this compound could be used to attach to both the antibody and the drug, with the hexyl chain providing spatial separation.

Synthesis of Quaternary Ammonium Compounds

The tertiary amine of this compound can be readily alkylated to form quaternary ammonium compounds (QACs).[8][9][10] QACs are a class of molecules with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][10] Therefore, this compound can serve as a starting material for the synthesis of novel QAC-based therapeutic agents.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It can cause skin irritation and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile and valuable chemical entity with a well-defined molecular structure and a range of useful chemical properties. Its bifunctional nature makes it a key intermediate in organic synthesis, with significant potential in the field of drug development. From its role as a building block for complex APIs to its potential use in drug delivery systems and as a research tool, this compound will likely continue to be a molecule of interest for researchers and scientists in the pharmaceutical industry.

References

  • ChemBK. (2024, April 9). 6-(dimethylamino)hexan-1-ol. Retrieved from [Link]

  • Miller, J. T., & Tumey, L. N. (2021). ADC Linkers Strategies for the Release of Alcohol-containing Payloads. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 232-262). The Royal Society of Chemistry.
  • Jin, S., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3015-3033.
  • W.J. of Adv. Pharm. Sci. (2025). design and evaluation of benzyl- and dodecyl-based quaternary ammonium compounds as potential. World Journal of Advance Pharmaceutical Sciences, 2(1), 81-85.
  • Li, X., et al. (2020). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance.
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(6-Hydroxyhexyl)dimethylamine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of (6-Hydroxyhexyl)dimethylamine

Executive Summary

(6-Hydroxyhexyl)dimethylamine, a bifunctional alkanolamine, serves as a critical intermediate and building block in numerous applications, including pharmaceutical synthesis. Its utility is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This guide provides a comprehensive technical overview of these characteristics, tailored for researchers, scientists, and drug development professionals. We delve into the molecule's solubility profile, underpinned by its amphiphilic nature, and present a systematic approach to evaluating its stability through forced degradation studies. This document outlines potential degradation pathways, provides robust analytical methodologies for quantification, and establishes best practices for handling and storage, ensuring the integrity of the compound throughout the research and development lifecycle.

Introduction to (6-Hydroxyhexyl)dimethylamine

(6-Hydroxyhexyl)dimethylamine, also known as 6-(Dimethylamino)-1-hexanol, is an organic compound featuring a tertiary amine and a primary alcohol functional group separated by a six-carbon alkyl chain.[1][2] This dual functionality imparts unique chemical reactivity and physical properties, making it a versatile molecule in organic synthesis.[3][4] The tertiary amine provides a basic and nucleophilic center, while the terminal hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification.

The primary objective of this guide is to equip researchers with a detailed understanding of the solubility and stability of (6-Hydroxyhexyl)dimethylamine. A thorough grasp of these parameters is essential for designing robust synthetic routes, developing stable formulations, and ensuring the accuracy and reproducibility of experimental results.

PropertyValueSource
IUPAC Name 6-(dimethylamino)hexan-1-ol[2]
Synonyms (6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexanol[2][5]
CAS Number 1862-07-3[5]
Molecular Formula C8H19NO[5]
Molecular Weight 145.24 g/mol [5]
Appearance Clear, Colorless Liquid[5]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation possibilities. The structure of (6-Hydroxyhexyl)dimethylamine, containing both polar functional groups (hydroxyl and tertiary amine) and a non-polar hexyl chain, results in a varied solubility profile.

Theoretical Assessment of Solubility

The principle of "like dissolves like" provides a foundational understanding of this molecule's behavior.

  • Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl and dimethylamino groups are capable of forming hydrogen bonds with protic solvents.[6][7] The lone pair on the nitrogen of the tertiary amine can act as a hydrogen bond acceptor.[8] This strong interaction with polar protic solvents typically leads to high solubility or miscibility.[4]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): While hydrogen bond donation from the solvent is absent, the polarity of these solvents allows for favorable dipole-dipole interactions, generally resulting in good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The six-carbon alkyl chain provides significant hydrophobic character. This allows for van der Waals interactions with non-polar solvents. However, the energetic penalty of desolvating the polar functional groups means solubility is often limited. Solubility in these solvents tends to decrease as the polarity of the amine decreases.[9]

Experimental Solubility Data

The following table summarizes the observed solubility of (6-Hydroxyhexyl)dimethylamine in common laboratory solvents. This data is crucial for selecting appropriate solvents for reactions, purification, and formulation.

SolventSolvent TypePolarityObserved SolubilityCitation
WaterPolar ProticHighSoluble/Miscible[1][4][6]
EthanolPolar ProticHighSoluble/Miscible[10][11]
MethanolPolar ProticHighSoluble/Miscible[10][11]
ChloroformWeakly PolarMediumSoluble[5]
AcetonitrilePolar AproticMediumSoluble[12]
Tetrahydrofuran (THF)Polar AproticMediumSoluble
HexaneNon-PolarLowSparingly Soluble[13]

Note: "Soluble/Miscible" is used where the compound is expected to dissolve freely, a common characteristic for many low-molecular-weight amino alcohols in polar solvents.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of (6-Hydroxyhexyl)dimethylamine in an aqueous buffer, a common requirement in pharmaceutical development.

Objective: To determine the thermodynamic solubility of the test compound at a specific temperature and pH.

Methodology:

  • Preparation: Prepare a saturated solution by adding an excess amount of (6-Hydroxyhexyl)dimethylamine to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial. The excess solid/liquid phase should be clearly visible.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature to let the undissolved compound settle. Alternatively, centrifuge the sample at a controlled temperature to pellet the excess material.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no undissolved material is transferred.

  • Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of a pre-developed analytical method (e.g., HPLC-MS).

  • Quantification: Analyze the diluted sample against a standard curve prepared from known concentrations of (6-Hydroxyhexyl)dimethylamine to determine its concentration in the saturated solution.

Chemical Stability Profile

Understanding the chemical stability of a molecule is paramount for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of the final product.[14] Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than standard storage.[15]

Forced Degradation (Stress Testing) Workflow

The goal of stress testing is not to completely degrade the compound, but to achieve a target degradation of approximately 10-20%, which is sufficient to identify and quantify the primary degradation products.[14]

Caption: Workflow for a forced degradation study.

Susceptibility to Key Degradation Pathways

Based on its functional groups, (6-Hydroxyhexyl)dimethylamine is susceptible to specific degradation mechanisms.

  • Hydrolytic Stability: As an alkanolamine, it is generally stable against hydrolysis across a wide pH range. The C-N and C-O bonds are not labile under typical aqueous conditions. However, extreme pH and high temperatures could promote unforeseen reactions.

  • Oxidative Stability: This is a likely degradation pathway.

    • N-Oxidation: Tertiary amines can be oxidized to form N-oxides, especially in the presence of peroxides or other oxidizing agents.

    • Alcohol Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (6-(dimethylamino)hexanal) and further to the carboxylic acid (6-(dimethylamino)hexanoic acid).

  • Thermal Stability: The molecule is expected to be stable under normal storage conditions.[12][16] High temperatures may lead to decomposition, the products of which would need to be characterized.

  • Photostability: Aliphatic amines do not possess strong chromophores to absorb UV-Vis light, suggesting a degree of photostability. However, photolytic degradation can be induced, particularly in the presence of photosensitizers.[15]

Potential Degradation Pathways Diagram

Caption: Potential oxidative degradation pathways.

Analytical Methodologies for Stability Testing

A robust, stability-indicating analytical method is essential to separate and quantify (6-Hydroxyhexyl)dimethylamine from its potential degradation products and any process-related impurities.[15]

Recommended Technique: HPLC with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the preferred technique.

  • Rationale: (6-Hydroxyhexyl)dimethylamine lacks a significant UV chromophore, making standard UV detection challenging and insensitive. Mass spectrometry provides both the sensitivity and selectivity required for accurate quantification and is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information. Other detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are also viable alternatives.[17]

Protocol: Development of a Stability-Indicating HPLC-MS Method

Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products.

Step-by-Step Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). The alkyl chain of the analyte will provide retention in reversed-phase mode.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid in Water. The acid protonates the tertiary amine, improving peak shape and aiding ionization in the MS source.

    • Organic (B): 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Development: Develop a gradient elution method to ensure separation of compounds with different polarities.

    • Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15 minutes).

    • Analysis of Stressed Samples: Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) to challenge the method's separating power.

    • Method Optimization: Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Use Electrospray Ionization in Positive mode (ESI+), as the tertiary amine will readily accept a proton.

    • Detection: Monitor the protonated molecular ion [M+H]+ for the parent compound. Scan a full mass range (e.g., m/z 50-500) to detect potential degradation products.

  • Method Validation (per ICH Q2(R1) Guidelines): Once developed, validate the method for specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of (6-Hydroxyhexyl)dimethylamine.

  • Storage Temperature: Store in a refrigerator at 4°C.[5] Lower temperatures slow down potential degradation processes.

  • Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to minimize exposure to atmospheric oxygen and prevent potential oxidation.

  • Container: Use a tightly sealed, appropriate container (e.g., amber glass vial) to prevent contamination and potential photodegradation.[12]

  • Safety: Handle in a well-ventilated area or fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[19]

Conclusion

(6-Hydroxyhexyl)dimethylamine is a chemically robust molecule with a versatile solubility profile, making it highly soluble in polar solvents and sparingly soluble in non-polar media. Its primary stability liability lies in its susceptibility to oxidation at both the tertiary amine and primary alcohol moieties. A comprehensive understanding of these properties, achieved through systematic solubility and forced degradation studies, is essential for its effective application in research and development. The implementation of a well-validated, stability-indicating HPLC-MS method is critical for ensuring the quality, purity, and stability of this important chemical intermediate.

References

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6-Dimethylamino-1-hexanol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Dimethylamino-1-hexanol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a versatile tertiary amino alcohol, serves as a crucial building block in pharmaceutical synthesis and a valuable tool in cell biology research as a lysosomotropic agent and choline uptake inhibitor.[1][2] Its dual functionality, stemming from the tertiary amine and primary alcohol moieties, makes it a valuable intermediate.[3] However, these same chemical characteristics necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed handling precautions tailored for research and drug development environments.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance with multiple risk factors. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as Acute toxicity - Oral, Category 4; Skin corrosion, Category 1B; and Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3.[1] This means it is harmful if swallowed, causes severe skin burns and eye damage, and has long-lasting harmful effects on aquatic life.[4]

Key Hazard Statements:
  • H302: Harmful if swallowed.[4]

  • H314: Causes severe skin burns and eye damage.[4]

  • H412: Harmful to aquatic life with long lasting effects.[4]

The signal word for this chemical is "Danger".[5] The corrosive nature of this compound is a primary concern, and its ability to cause severe burns necessitates stringent protective measures.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is foundational to its safe handling. These properties influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C₈H₁₉NO[1][2][6]
Molecular Weight 145.25 g/mol [3][4]
Appearance Colorless to light yellow to light orange clear liquid[1][4]
Boiling Point 203.8°C at 760 mmHg; 117°C at 12 mmHg[7][8][9]
Flash Point 63.6°C[7][8]
Density 0.878 g/cm³[7][8]
Vapor Pressure 0.0656 mmHg at 25°C[1][7]
Solubility Sparingly soluble in chloroform and slightly soluble in methanol.[7][9]
pKa 15.19 ± 0.10 (Predicted)[1][7]

The relatively high flash point suggests that it is not highly flammable at room temperature, but it can become a fire hazard if heated. Its solubility profile is important for choosing appropriate solvents for reactions and cleaning.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential when working with this compound.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure to its vapors or mists.[5][10]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5][11] Immediate and copious irrigation is the most critical first aid measure in case of skin or eye contact.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact with this corrosive substance.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the severe eye damage this chemical can cause, a face shield worn over safety goggles is highly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[4][11]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer some protection for short-term contact, but for prolonged handling, it is advisable to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation or perforation before use.[4][11]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[12]

    • Protective Clothing: For tasks with a higher risk of splashing, such as transferring large volumes, additional protective clothing like an apron or chemical-resistant suit may be necessary.[4]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required.[13]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound Eye_Face Eye/Face Protection (Goggles & Face Shield) Hand Hand Protection (Chemical-Resistant Gloves) Body Body Protection (Lab Coat, Apron) Fume_Hood Work in a Fume Hood? Body->Fume_Hood Respiratory Respiratory Protection (Respirator if needed) End Proceed with Experiment Respiratory->End Start Prepare to Handle This compound Start->Eye_Face Start->Hand Start->Body Fume_Hood->Respiratory No Fume_Hood->End Yes

Figure 1: Recommended PPE workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring a safe laboratory environment.

Handling
  • Avoid Contact: Take every precaution to avoid contact with skin, eyes, and clothing.[5][14]

  • Personal Hygiene: Wash hands and face thoroughly after handling the chemical and before eating, drinking, or smoking.[4][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][4]

  • Closed Systems: Whenever feasible, use a closed system to transfer the chemical to minimize the risk of exposure.[5]

  • Ventilation: Ensure adequate ventilation at all times. Local exhaust ventilation is recommended if vapors or aerosols are likely to be generated.[5][14]

  • Dilution: When diluting, always add the amino alcohol to the solvent slowly while stirring. Never add the solvent to the amino alcohol to prevent splashing and an uncontrolled exothermic reaction.[10]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][11]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and acids.[5][11] The basic nature of the amino group can lead to vigorous reactions with acids.

  • Storage Temperature: Store in a refrigerator.[1][7][9] The use of a flammable-rated refrigerator is recommended due to its flash point.[15]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[4][5]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial to mitigate harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][14]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash contaminated clothing before reuse.[4][5][14]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5][14]

Spill Response

A well-rehearsed spill response plan is essential.

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[5]

  • Neutralize: For larger spills, it may be appropriate to neutralize the spill with a weak acid before absorption, but this should only be done by trained personnel.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Spill_Response_Workflow cluster_spill Spill Response Protocol for this compound Alert 1. Alert & Evacuate Assess 2. Assess Spill Size & Hazards Alert->Assess Small_Spill Small Spill Assess->Small_Spill Manageable Large_Spill Large Spill Assess->Large_Spill Unmanageable Contain 3. Contain with Inert Absorbent Small_Spill->Contain Call_EHS Call Emergency Response Team Large_Spill->Call_EHS Collect 4. Collect Waste Contain->Collect Decontaminate 5. Decontaminate Area Collect->Decontaminate Dispose 6. Dispose of as Hazardous Waste Decontaminate->Dispose Start Spill Occurs Start->Alert

Figure 2: Step-by-step workflow for responding to a this compound spill.

Toxicological Information and Disposal Considerations

While a full toxicological profile is not available, the classification of this compound as harmful if swallowed and corrosive indicates significant toxicity.[1][11] The long-term effects of exposure have not been fully investigated.[11] Therefore, it is crucial to handle this compound with the assumption that it may have unknown chronic health effects.

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. All waste must be disposed of through a licensed hazardous waste disposal company.[4] Do not allow the chemical to enter drains or the environment.[4][5]

Conclusion

This compound is a valuable chemical for research and development, but its hazardous properties demand a high level of respect and caution. By understanding its chemical nature, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can safely harness its potential while minimizing risks to themselves and the environment. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

  • 1-Hexanol, 6-(dimethylamino)-|lookchem. (n.d.). Retrieved from [Link]

  • 6-(DIMETHYLAMINO) HEXANOL-1 - ChemBK. (2024-04-09). Retrieved from [Link]

  • AMINO ALCOHOL EA Safety Data Sheet - Nippon Nyukazai. (2018-06-12). Retrieved from [Link]

  • Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. (2025-10-19). YouTube. Retrieved from [Link]

  • Lab Safety - Cabrillo College. (n.d.). Retrieved from [Link]

  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018-10-18). University of Georgia Research Safety. Retrieved from [Link]

Sources

Foreword: The Enduring Relevance of the Tertiary Amino Alcohol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Tertiary Amino Alcohols

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency, acting as privileged scaffolds that grant access to a vast and diverse range of biological activities. The tertiary amino alcohol is unequivocally one such scaffold. Comprising an amine and a hydroxyl group, this functional arrangement provides a unique combination of hydrogen bonding capabilities, basicity, and stereochemical complexity that makes it an ideal starting point for drug design.[1][][3] The presence of a tertiary amine, in particular, often confers improved metabolic stability compared to its primary and secondary counterparts, a crucial advantage in drug development.[4] This guide moves beyond a simple cataloging of activities to provide a deeper understanding of the causality behind the efficacy of these compounds, the experimental methodologies used to validate their function, and the strategic considerations for their future development.

Section 1: The Broad Spectrum of Pharmacological Activity

The inherent physicochemical properties of tertiary amino alcohols—hydrogen bond donors and acceptors, a basic nitrogen center for ionic interactions, and often a chiral center—allow them to interact with a wide array of biological targets. This versatility has led to their investigation and application across numerous therapeutic areas.

Anticancer Activity: Targeting Cell Proliferation and Survival

Tertiary amino alcohols have emerged as a potent class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cell death.

  • Mechanism of Action: A prominent mechanism involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. Certain carbazole amino alcohols function as topoisomerase I poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks, G2-phase cell-cycle arrest, and ultimately, apoptosis.[5] Other derivatives have been shown to inhibit Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins. The tertiary alcohol group can form a critical hydrogen bond with key residues like asparagine-51 in the Hsp90 N-terminal domain, anchoring the inhibitor in the ATP-binding pocket.[6] Furthermore, many amino alcohol derivatives, such as those derived from the natural product eugenol, have been shown to induce apoptosis in cancer cells without significant toxicity to non-cancerous cell lines.[7][8]

  • Structure-Activity Relationship (SAR): For anticancer activity, SAR studies reveal that the nature of the aromatic system, the length of the alkyl chain separating the amine and alcohol, and the substituents on the tertiary amine are all crucial for potency. For instance, in some β-amino alcohol series, only compounds with small substituents on the aromatic ring exhibited activity comparable to cisplatin.[9] For isosteviol-based amino alcohols, the simultaneous presence of an ester function and a basic secondary or tertiary amine was found to be essential for inhibiting cell growth.[10]

Antimicrobial and Antifungal Activity: A Renewed Weapon Against Resistance

With the rise of multi-drug resistant (MDR) pathogens, there is an urgent need for novel antimicrobial agents.[11] Tertiary amino alcohols represent a promising class of compounds to meet this challenge.

  • Spectrum of Activity: These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14] For example, certain aromatic and heteroaromatic amino alcohols have shown significant activity against Staphylococcus epidermidis.[12] The introduction of a cyclic amine, such as piperidine or piperazine, into the structure can confer potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[11][15]

  • Causality and SAR: The antimicrobial efficacy is often linked to the amphipathic nature of the molecules, allowing them to disrupt microbial cell membranes. SAR studies indicate that lipophilicity plays a key role; for instance, octylated derivatives consistently show enhanced activity.[12] For aryl/alkyl tertiary alcohols, the presence of polar hydroxyl groups combined with hydrophobic alkyl chains and electronegative substituents can lead to excellent antifungal activity, sometimes exceeding that of standard drugs like fluconazole.[13]

Antiviral and Antimalarial Properties: Targeting Unique Parasitic and Viral Pathways

The amino alcohol pharmacophore is a classic feature in anti-infective agents, most famously in antimalarial drugs.

  • Antimalarial Action: Aryl-amino alcohols like quinine and mefloquine are cornerstones of malaria treatment.[1][16] Their mechanism is believed to involve accumulation in the parasite's acidic food vacuole, where they interfere with the detoxification of heme by inhibiting the formation of hemozoin, leading to parasite death.[16] Structural requirements for this activity include an aromatic core and the amino alcohol portion separated by a short carbon linker.[1][17]

  • Antiviral Action: Tertiary amino alcohols have also been developed as potent antiviral agents. Derivatives of amantadine containing a tertiary alcohol have been synthesized and show activity against various influenza A strains.[18] More recently, theoretical studies have proposed that β-amino alcohol scaffolds, inspired by HIV-protease inhibitors like nelfinavir, could act as effective inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[19]

Central Nervous System (CNS) Applications: Modulating Neurological Targets

The ability of small molecules to cross the blood-brain barrier is critical for treating CNS disorders. The physicochemical properties of tertiary amino alcohols make them suitable candidates for CNS-active drugs.

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, aromatic tertiary amine derivatives have been developed as selective inhibitors of butyrylcholinesterase (BChE), an enzyme that becomes more prominent as the disease progresses.[20] These inhibitors show good blood-brain barrier permeability and can protect neurons from Aβ-induced damage.[20]

  • Neuromodulation: The amino alcohol structure is related to key neurotransmitters and can interact with receptors such as GABA and glycine receptors, producing depressor or modulatory activity in the CNS.[21][22]

Section 2: Core Methodologies for Biological Evaluation

Validating the biological activity of novel tertiary amino alcohols requires a systematic and robust experimental approach. The protocols described here represent self-validating systems designed to provide clear, reproducible data.

Workflow for Evaluating a Novel Tertiary Amino Alcohol

The logical progression from initial screening to mechanistic studies is critical. This workflow ensures that resources are directed toward the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Evaluation Synthesis Synthesis & Purification Screen High-Throughput In Vitro Assay (e.g., Cytotoxicity, MIC) Synthesis->Screen Hit_ID Hit Identification (Activity > Threshold) Screen->Hit_ID Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Promising Hits Selectivity Selectivity Panel (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity Enzyme_Assay Target-Based Assay (e.g., Topoisomerase, Kinase) Selectivity->Enzyme_Assay Validated Hits Cell_Cycle Cell-Based Mechanistic Assay (e.g., Apoptosis, Cell Cycle) Enzyme_Assay->Cell_Cycle ADMET In Vitro ADMET (Metabolic Stability, Permeability) Cell_Cycle->ADMET Lead Candidate In_Vivo In Vivo Model (e.g., Xenograft, Infection Model) ADMET->In_Vivo

Caption: General experimental workflow for drug discovery.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for determining the anticancer potential of a compound by measuring its effect on cell viability.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tertiary amino alcohol compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line and compound class.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in the control wells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed by visual inspection or by measuring optical density.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

  • Validation: The growth control must show significant turbidity, and the sterility control must remain clear. A standard antibiotic (e.g., levofloxacin) should be run in parallel as a quality control measure.[13]

Section 3: Synthesis, Structure, and Stability

The biological activity of a tertiary amino alcohol is inextricably linked to its three-dimensional structure and chemical stability.

Common Synthetic Pathways

Access to diverse tertiary amino alcohols is primarily achieved through a few robust and versatile synthetic strategies.

G cluster_0 Epoxide Ring Opening cluster_1 Grignard Reaction cluster_2 Reductive Amination Epoxide Epoxide Product Tertiary Amino Alcohol Epoxide->Product Nucleophilic Attack Amine Secondary Amine (R2NH) Amine->Product Nucleophilic Attack Chalcone Chalcone / Ester Chalcone->Product Nucleophilic Addition Grignard Grignard Reagent (R-MgBr) Grignard->Product Nucleophilic Addition Hydroxyaldehyde Hydroxyaldehyde Hydroxyaldehyde->Product Imine Formation & Reduction Reductive_Amination Reductive Amination (R2NH, NaBH4) Reductive_Amination->Product Imine Formation & Reduction

Sources

An In-depth Technical Guide to 6-Dimethylamino-1-hexanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylamino-1-hexanol, a bifunctional organic compound, holds a position of quiet significance in the landscape of chemical synthesis and biomedical research. Characterized by a six-carbon aliphatic chain terminating in a hydroxyl group at one end and a dimethylamino group at the other, this tertiary amino alcohol serves as a versatile building block and a probe for biological systems. Its dual functionality allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and surfactants. Furthermore, its chemical nature as a weak base has led to its exploration as a lysosomotropic agent and an inhibitor of choline uptake. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, offering field-proven insights for professionals in research and development.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not prominent in the historical literature, its emergence can be understood within the broader context of the exploration of amino alcohols in the mid-20th century. Early research into this class of compounds was often driven by the desire to synthesize analogs of naturally occurring substances and to understand the influence of bifunctionality on chemical reactivity. The development of synthetic methodologies such as nucleophilic substitution and, later, reductive amination provided accessible routes to a wide array of amino alcohols, including the long-chain derivatives. The synthesis of compounds like this compound would have been a logical extension of these early investigations, valued for its utility as a precursor in the burgeoning fields of polymer chemistry and medicinal chemistry.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. Its bifunctional nature dictates its physical and chemical properties. The hydroxyl group allows for hydrogen bonding, contributing to its moderate boiling point and solubility in polar solvents, while the tertiary amine imparts basicity.

PropertyValue
CAS Number 1862-07-3
Molecular Formula C₈H₁₉NO
Molecular Weight 145.25 g/mol
Boiling Point 117 °C at 12 mmHg
Density 0.88 g/cm³
Refractive Index 1.4460-1.4500
Solubility Sparingly soluble in chloroform and methanol

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: nucleophilic substitution and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Nucleophilic Substitution of 6-Chloro-1-hexanol

This traditional and robust method involves the reaction of 6-chloro-1-hexanol with dimethylamine. The reaction proceeds via an S(_N)2 mechanism, where the nucleophilic dimethylamine displaces the chloride leaving group.

6-Chloro-1-hexanol 6-Chloro-1-hexanol This compound This compound 6-Chloro-1-hexanol->this compound Dimethylamine (excess) Heat

Figure 1: Nucleophilic Substitution Pathway for the Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a pressure vessel, add 6-chloro-1-hexanol (1.0 eq) and a solution of dimethylamine (2.0-3.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol. The excess dimethylamine serves as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess dimethylamine and solvent. Dissolve the residue in water and extract with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Final Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Reductive Amination of 6-Hydroxyhexanal

A more modern and atom-economical approach is the reductive amination of 6-hydroxyhexanal with dimethylamine. This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the final product.

6-Hydroxyhexanal 6-Hydroxyhexanal Iminium Ion Intermediate Iminium Ion Intermediate 6-Hydroxyhexanal->Iminium Ion Intermediate Dimethylamine This compound This compound Iminium Ion Intermediate->this compound Reducing Agent (e.g., NaBH₃CN)

Figure 2: Reductive Amination Pathway for the Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-hydroxyhexanal (1.0 eq) in methanol. Add a solution of dimethylamine (1.5-2.0 eq) in methanol and stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The use of NaBH₃CN is often preferred as it is more selective for the iminium ion over the aldehyde.

  • Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC or GC-MS. Carefully quench the reaction by the slow addition of water.

  • Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by vacuum distillation.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show a singlet for the six protons of the two methyl groups on the nitrogen, a triplet for the two protons on the carbon adjacent to the hydroxyl group, and a series of multiplets for the methylene protons of the hexyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts indicative of their local electronic environment.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A C-N stretching absorption may be observed around 1000-1200 cm⁻¹.[1]

  • MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak (M⁺) may be observed at m/z 145. Common fragmentation patterns for alcohols include the loss of water (M-18), and for amines, alpha-cleavage is a characteristic fragmentation pathway.[2]

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in several areas of research and development.

Intermediate in Pharmaceutical and Surfactant Synthesis

The primary application of this compound is as an intermediate in organic synthesis. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the tertiary amine can be quaternized to form cationic surfactants or used as a basic catalyst. This versatility allows for its incorporation into a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty surfactants.

Lysosomotropic Agent

As a weak base with a pKa in the physiological range, this compound can act as a lysosomotropic agent. In its unprotonated form, it can freely diffuse across cellular membranes, including the lysosomal membrane. The acidic environment of the lysosome (pH 4.5-5.0) leads to the protonation of the dimethylamino group. The resulting charged species is membrane-impermeant and becomes trapped within the lysosome, leading to an increase in the intralysosomal pH. This property can be exploited in cell biology studies to investigate lysosomal function and its role in cellular processes such as autophagy.

Choline Uptake Inhibitor

The structural similarity of the dimethylaminoethanol moiety within this compound to choline suggests its potential as an inhibitor of choline uptake. Choline is an essential nutrient and a precursor for the synthesis of the neurotransmitter acetylcholine and membrane phospholipids. The high-affinity choline transporter is a key component of cholinergic neurotransmission. By competing with choline for binding to the transporter, this compound can be used as a research tool to study the kinetics and regulation of choline transport in various biological systems.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical entity for researchers, scientists, and drug development professionals. Its straightforward synthesis, well-defined physicochemical properties, and dual functionality provide a platform for a multitude of applications, from the construction of complex molecular architectures to the probing of fundamental biological processes. A thorough understanding of its chemistry and handling requirements is essential for its effective and safe utilization in the laboratory and beyond.

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6-Dimethylamino-1-hexanol: A Technical Guide to its Application as a Lysosomotropic Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 6-Dimethylamino-1-hexanol, a versatile alkanolamine, and its application as a lysosomotropic agent in cellular research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to offer a causal explanation of its mechanism, detailed and self-validating experimental workflows, and critical insights for data interpretation.

Introduction: The Profile of a Lysosomotropic Agent

This compound is a bifunctional organic compound featuring a six-carbon backbone, a terminal hydroxyl group, and a tertiary dimethylamino group.[1] While it has applications as a chemical intermediate, its utility in cell biology stems from its identity as a lysosomotropic agent and choline uptake inhibitor.[2] Lysosomotropic agents are, fundamentally, weak bases that are lipophilic enough to traverse cellular membranes but become protonated and trapped within acidic organelles, most notably the lysosome.[3] This sequestration disrupts lysosomal homeostasis and provides a powerful tool for studying lysosomal function, autophagy, and drug-induced cytotoxicity.[4]

Understanding and harnessing the properties of this compound requires a firm grasp of its physicochemical characteristics, which are the primary drivers of its biological activity.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1862-07-3 [2]
Molecular Formula C₈H₁₉NO [2]
Molecular Weight 145.25 g/mol [1]
Synonyms (6-Hydroxyhexyl)dimethylamine, 6-(dimethylamino)hexan-1-ol [5]
Predicted pKa (Amine) ~9-10 (Typical for tertiary amines) Inferred
Predicted pKa (Alcohol) 15.19 ± 0.10 [6][7][8]
Predicted XlogP 1.0 [9]

| Appearance | Colorless to light yellow clear liquid |[7] |

Note on pKa: The predicted pKa of ~15 is characteristic of the hydroxyl group's low acidity. The crucial value for lysosomotropism is the pKa of the tertiary amine, which is expected to be in the range of 9-10. This allows the amine to be largely uncharged at physiological pH (~7.4) but become predominantly charged in the acidic lysosomal lumen (pH ~4.5-5.0).

The Physicochemical Basis of Lysosomotropism: The Ion Trapping Model

The sequestration of this compound into lysosomes is a classic example of the "ion trapping" or "pH partitioning" mechanism. This process is not an active transport but a physicochemical phenomenon governed by the compound's properties and the pH gradient between the cytosol and the lysosome.

The mechanism unfolds in four key steps:

  • Membrane Permeation: In the neutral pH of the cytosol (~7.2-7.4), the tertiary amine of this compound is largely in its unprotonated, non-ionized state. Its moderate lipophilicity (XlogP ~1.0) allows it to passively diffuse across the lysosomal membrane.[9]

  • Protonation: Upon entering the acidic lumen of the lysosome (pH 4.5-5.0), the tertiary amine group, acting as a weak base, readily accepts a proton (H⁺).

  • Ionization and Trapping: The newly protonated molecule now carries a positive charge. This charge dramatically increases its hydrophilicity and significantly reduces its ability to diffuse back across the lipid bilayer of the lysosomal membrane. It is effectively "trapped."

  • Accumulation and Alkalinization: The continuous influx and trapping of the agent lead to its accumulation at concentrations far exceeding that of the extracellular medium. This process consumes protons from the lysosomal lumen, leading to a gradual increase in the organelle's internal pH (alkalinization).

This disruption of the lysosomal pH gradient is the primary functional consequence of lysosomotropic agents and the basis for their downstream cellular effects, such as the inhibition of pH-sensitive lysosomal hydrolases and the blockage of autophagic flux.[10]

G cluster_cytosol Cytosol (pH ~7.4) cluster_lysosome Lysosome Lumen (pH ~4.5-5.0) C_neutral 6-DMA-1-Hexanol (Uncharged) L_protonated 6-DMA-1-Hexanol-H+ (Charged & Trapped) C_neutral->L_protonated 1. Passive Diffusion membrane Lysosomal Membrane L_protonated->L_protonated H_ion H+ H_ion->L_protonated 2. Protonation

Caption: The "Ion Trapping" mechanism of this compound.

Essential Preliminary Analysis: Determining the Sub-toxic Working Concentration

Before assessing lysosomotropism, it is imperative to establish a working concentration range that does not induce overt cytotoxicity. High concentrations of lysosomotropic agents can cause lysosomal membrane permeabilization (LMP) and trigger cell death pathways, confounding any specific analysis of lysosomal function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to determine cell metabolic activity, which serves as a proxy for cell viability.[11]

The causality is simple: you must first define the dose at which the compound can be studied without killing the cells, ensuring that subsequent observations are due to specific lysosomotropic effects, not general toxicity.

Protocol 3.1: MTT Assay for Cytotoxicity

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) and a suitable sub-toxic concentration range for this compound in a specific cell line.

Materials:

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • 96-well, clear, flat-bottom tissue culture plates

  • Complete cell culture medium

  • This compound (stock solution in sterile PBS or DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 1 mM down to low µM concentrations. Include a "vehicle control" (medium with the same concentration of PBS or DMSO as the highest drug concentration) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24 hours).

  • MTT Addition: Add 10 µL of the 12 mM (5 mg/mL) MTT stock solution to each well, including controls.[13] Incubate at 37°C for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • For adherent cells, carefully remove all but ~25 µL of the medium.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 540-570 nm using a plate reader.[11][13] A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀. For subsequent lysosomotropism assays, use concentrations well below the IC₅₀ (e.g., IC₁₀ or lower) where viability is >90%.

Core Experimental Workflow: Characterizing Lysosomotropic Activity

Once a sub-toxic concentration range is established, the direct assessment of lysosomotropic activity can proceed. This workflow is designed to first visualize and quantify the accumulation of the compound in lysosomes and then functionally validate its effect on lysosomal pH.

G A Step 1: Determine Sub-toxic Concentration Range B Protocol 3.1: MTT Assay (24h incubation) A->B Execute C Step 2: Quantify Lysosomal Accumulation B->C Inform Concentration Choice (e.g., use < IC10) D Protocol 4.1: LysoTracker Displacement Assay C->D Execute E Step 3: Validate Functional Effect D->E Confirm Physical Sequestration G Data Analysis & Interpretation D->G F Protocol 4.2: Ratiometric Lysosomal pH Measurement E->F Execute F->G Correlate Accumulation with pH Change

Caption: A self-validating workflow for characterizing lysosomotropic agents.

Protocol 4.1: Quantification of Lysosomal Accumulation (LysoTracker Displacement Assay)

Principle: This assay indirectly quantifies the accumulation of a test compound by measuring its ability to compete with and displace a fluorescent lysosomotropic dye, such as LysoTracker Red DND-99.[14] LysoTracker Red is a weakly basic amine linked to a fluorophore that accumulates in lysosomes via the same ion trapping mechanism.[3] If this compound also accumulates, it will reduce the amount of LysoTracker Red that can be trapped, resulting in a dose-dependent decrease in lysosomal fluorescence.

Materials:

  • Cell line cultured on glass-bottom dishes (for microscopy) or 96-well black, clear-bottom plates (for plate reader/HCS).

  • This compound (at sub-toxic concentrations).

  • LysoTracker® Red DND-99 (1 mM stock in DMSO).

  • Hoechst 33342 (for nuclear counterstain).

  • Live-cell imaging medium (e.g., phenol red-free medium).

  • Fluorescence microscope, high-content imager, or plate reader.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells and allow them to attach for 24 hours as in Protocol 3.1.

  • Compound Treatment: Treat cells with a serial dilution of this compound (using the sub-toxic range determined previously) for a desired period (e.g., 1-4 hours). Include a vehicle-only control.

  • Dye Loading: During the final 30-60 minutes of the compound incubation, add LysoTracker Red to the medium of all wells to a final concentration of 50-75 nM.[3][15] It is critical to use a low, non-saturating concentration of the dye to ensure a linear signal response. If performing image analysis, add Hoechst 33342 (1 µg/mL) during the final 10 minutes.[14]

  • Wash and Image:

    • Gently wash the cells once with pre-warmed PBS or live-cell imaging medium to remove unbound dye.[14]

    • Add 100 µL of fresh live-cell imaging medium.

    • Immediately acquire images or read fluorescence. LysoTracker Red has an Ex/Em of ~577/590 nm.

  • Data Quantification and Analysis:

    • For Microscopy/HCS: Use image analysis software to identify cells (via nuclear stain) and segment the cytoplasm. Measure the mean or integrated fluorescence intensity of LysoTracker Red per cell.

    • For Plate Reader: Measure the total fluorescence intensity per well.

    • Calculate the % LysoTracker Signal remaining: (% Signal) = (Intensity_Sample / Intensity_VehicleControl) * 100.

    • A dose-dependent decrease in signal confirms competitive accumulation of this compound in the lysosome.

Advanced Functional Analysis: Assessing Impact on Autophagic Flux

A primary consequence of lysosomal alkalinization is the impairment of autophagy, a cellular degradation process. Autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. Because this degradation is pH-dependent, lysosomotropic agents act as late-stage autophagy inhibitors.

Principle: Autophagic flux can be measured by monitoring the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II). LC3-II is itself degraded upon fusion with the lysosome. A true increase in autophagic activity (flux) will show increased LC3-II levels that are further enhanced when lysosomal degradation is blocked. An agent like this compound, which blocks degradation, will cause LC3-II to accumulate, even if autophagy is not being induced.[16] Comparing LC3-II levels in the presence and absence of the compound provides a measure of flux.

Protocol 5.1: LC3-II Western Blot for Autophagic Flux

Objective: To determine if this compound inhibits autophagic flux.

Materials:

  • Cell line cultured in 6-well plates.

  • This compound (at a fixed, sub-toxic concentration).

  • Bafilomycin A1 (BafA1), a V-ATPase inhibitor that also blocks lysosomal degradation (positive control for flux blockade).[10]

  • RIPA buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels (e.g., 12-15%), transfer system, and PVDF membranes.

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin or GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

Step-by-Step Methodology:

  • Experimental Setup: Plate cells and allow them to attach. Set up four treatment groups:

    • Vehicle Control (untreated).

    • This compound (e.g., at IC₁₀ for 4 hours).

    • Bafilomycin A1 (e.g., 100 nM for the final 2 hours of the experiment).

    • This compound + Bafilomycin A1 (co-treatment for the final 2 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. It is crucial to use a high-percentage gel to resolve the small difference between LC3-I (~16 kDa) and LC3-II (~14 kDa).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary anti-LC3B antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate. Image the blot using a chemiluminescence imager.

    • Strip and re-probe the blot for a loading control (e.g., GAPDH).

  • Data Interpretation:

    • Vehicle vs. 6-DMA-1-Hexanol: An increase in the LC3-II band in the treated sample compared to the control indicates a blockage of autophagic flux.

    • Flux Calculation: Autophagic flux is represented by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A significant accumulation of LC3-II in the 6-DMA-1-Hexanol lane, similar to or greater than the BafA1 lane, confirms its role as a late-stage autophagy inhibitor.[17]

Conclusion and Future Directions

This compound serves as an accessible and effective tool for probing lysosomal function. Its mechanism of action, rooted in the fundamental principles of pKa and pH partitioning, leads to predictable and measurable cellular consequences, including lysosomal alkalinization and autophagy blockade. The experimental workflows detailed in this guide—from initial cytotoxicity screening to functional assays—provide a robust, self-validating framework for any researcher aiming to utilize this compound. By first defining a non-toxic concentration window, investigators can ensure that subsequent findings are directly attributable to the specific mechanism of lysosomotropism.

Future research may explore the interplay between its role as a choline uptake inhibitor and its lysosomotropic effects, or leverage its ability to disrupt lysosomal function to sensitize cancer cells to other therapeutic agents. The systematic approach outlined here provides the necessary foundation for these more advanced investigations.

References

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An Investigator's Guide to Elucidating the Mechanism of Action of Choline Uptake Inhibitors: A Case Study of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Choline is an essential nutrient pivotal for the synthesis of the neurotransmitter acetylcholine and as a key component of cell membranes. The uptake of choline into cells is a tightly regulated process, primarily mediated by high-affinity choline transporters (CHTs). Inhibition of this pathway presents a valuable pharmacological tool for both research and therapeutic development. This technical guide provides a comprehensive framework for elucidating the mechanism of action of choline uptake inhibitors, using 6-Dimethylamino-1-hexanol as a case study. While identified as a choline uptake inhibitor and a lysosomotropic agent, the precise molecular interactions of this compound with choline transporters remain to be fully characterized. This guide will delve into the established principles of choline transport, explore the known properties of this compound, and present a series of detailed experimental protocols to systematically investigate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel modulators of choline transport.

Introduction: The Critical Role of Choline Uptake

Choline is a quaternary amine that serves as a precursor for the synthesis of acetylcholine (ACh), a neurotransmitter fundamental to a myriad of physiological processes including muscle contraction, memory, and autonomic function[1]. The transport of choline from the extracellular space into the cytoplasm is the rate-limiting step in the synthesis of ACh in cholinergic neurons[1][2][3]. This process is predominantly mediated by the high-affinity choline transporter, CHT1 (encoded by the SLC5A7 gene)[1][2]. CHT1 is a Na+/Cl--dependent transporter that exhibits high affinity for choline and is potently inhibited by hemicholinium-3 (HC-3)[1][4].

Given its critical role, the modulation of choline uptake presents a significant area of interest for therapeutic intervention in neurological disorders and as a tool for studying cholinergic neurotransmission.

This compound: An Enigmatic Inhibitor

This compound is a long-chain amino alcohol that has been identified as an inhibitor of choline uptake[5]. Structurally, it possesses a tertiary amine and a primary alcohol functional group. Beyond its effects on choline transport, it is also classified as a lysosomotropic agent[5]. Lysosomotropic agents are weak bases that can freely permeate cell membranes in their neutral state and subsequently become protonated and trapped within acidic organelles such as lysosomes[6][7][8]. This accumulation can lead to a variety of cellular effects, including the disruption of lysosomal function and alterations in membrane trafficking.

The dual classification of this compound as both a choline uptake inhibitor and a lysosomotropic agent raises intriguing questions about its mechanism of action. It is plausible that it directly interacts with the choline transporter, or that its effects on choline uptake are a secondary consequence of its lysosomotropic properties.

Proposed Mechanisms of Action of this compound

The precise mechanism by which this compound inhibits choline uptake has not been definitively elucidated in the scientific literature. However, based on its chemical structure and known biological activities, two primary hypotheses can be proposed:

Direct Inhibition of the High-Affinity Choline Transporter (CHT1)

Similar to other amino alcohol-based compounds, this compound may directly interact with the CHT1 protein. This interaction could be:

  • Competitive Inhibition: this compound may compete with choline for the same binding site on the CHT1 transporter. Its structural similarity to choline, albeit with a longer alkyl chain, could facilitate this interaction.

  • Non-competitive Inhibition: The compound might bind to an allosteric site on the CHT1 transporter, inducing a conformational change that reduces its transport efficiency without directly blocking the choline binding site.

Indirect Inhibition via Lysosomotropic Activity

The lysosomotropic nature of this compound suggests an alternative, indirect mechanism of action. As a weak base, it can accumulate in acidic intracellular compartments, including endosomes and lysosomes[6][7][8]. This accumulation could lead to:

  • Disruption of Transporter Trafficking: The proper functioning of many plasma membrane transporters, including CHT1, relies on a continuous cycle of endocytosis and recycling back to the cell surface. By altering the pH and function of endosomal compartments, this compound could disrupt this trafficking, leading to a reduced number of active CHT1 transporters on the plasma membrane.

  • Alteration of Membrane Properties: The accumulation of amphiphilic molecules like this compound within cellular membranes could alter their physical properties, such as fluidity and lipid raft organization. Such changes could indirectly affect the function of embedded membrane proteins like CHT1.

The following diagram illustrates these two proposed mechanisms:

Mechanism_of_Action cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition (Lysosomotropic) 6-DMA-1H_direct This compound CHT1 CHT1 Transporter 6-DMA-1H_direct->CHT1 Binds to transporter Choline_uptake_blocked_direct Choline Uptake Blocked CHT1->Choline_uptake_blocked_direct Inhibition 6-DMA-1H_indirect This compound Lysosome Lysosome/Endosome 6-DMA-1H_indirect->Lysosome Accumulates in Disrupted_trafficking Disrupted Transporter Trafficking/Membrane Properties Lysosome->Disrupted_trafficking Leads to CHT1_indirect CHT1 Transporter Disrupted_trafficking->CHT1_indirect Affects Choline_uptake_blocked_indirect Choline Uptake Blocked CHT1_indirect->Choline_uptake_blocked_indirect Inhibition Kinetic_Analysis cluster_workflow Experimental Workflow cluster_interpretation Interpretation of Results Start Perform Choline Uptake Assay with varying [Choline] and [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/Velocity vs. 1/[Choline]) Start->Plot Competitive Competitive Inhibition (Lines intersect on y-axis) Plot->Competitive If Vmax is constant and Km increases NonCompetitive Non-competitive Inhibition (Lines intersect on x-axis) Plot->NonCompetitive If Km is constant and Vmax decreases Mixed Mixed Inhibition (Lines intersect in second quadrant) Plot->Mixed If both Vmax and Km change

Caption: Workflow for determining the mode of inhibition.

Protocol 3: Investigating the Role of Lysosomotropic Activity

This protocol aims to determine if the inhibition of choline uptake is dependent on the lysosomotropic properties of this compound.

Materials:

  • Same as in Protocol 4.1.

  • Lysosomal pH neutralizing agents (e.g., ammonium chloride (NH4Cl) or bafilomycin A1).

  • Fluorescent lysosomal stain (e.g., LysoTracker Red).

  • Fluorescence microscope or plate reader.

Procedure:

  • Confirmation of Lysosomotropic Activity:

    • Treat cells with this compound for a defined period.

    • Stain the cells with a fluorescent lysosomal marker.

    • Observe the co-localization of the inhibitor (if fluorescently tagged) or changes in lysosomal morphology and pH using fluorescence microscopy.

  • Inhibition of Choline Uptake in the Presence of Lysosomal Neutralizers:

    • Pre-treat cells with a lysosomal pH neutralizing agent (e.g., 10-20 mM NH4Cl for 30 minutes) to dissipate the pH gradient across lysosomal membranes.

    • In the continued presence of the neutralizing agent, perform the choline uptake inhibition assay with this compound as described in Protocol 4.1.

  • Data Analysis:

    • Compare the IC50 of this compound in the presence and absence of the lysosomal neutralizing agent.

    • Interpretation:

      • If the inhibitory potency of this compound is significantly reduced in the presence of the neutralizing agent, it would suggest that its lysosomotropic accumulation is crucial for its effect on choline uptake.

      • If the potency remains unchanged, it would point towards a more direct mechanism of action at the plasma membrane.

Data Presentation and Interpretation

For clarity and comparative analysis, the results from these experiments should be tabulated.

Table 1: Comparative Inhibitory Potency on Choline Uptake

CompoundIC50 (µM)
Hemicholinium-3[Experimental Value]
This compound[Experimental Value]

Table 2: Kinetic Parameters of Choline Uptake in the Presence of this compound

[this compound] (µM)Km (µM)Vmax (pmol/min/mg protein)
0[Experimental Value][Experimental Value]
[Concentration 1][Experimental Value][Experimental Value]
[Concentration 2][Experimental Value][Experimental Value]

Conclusion and Future Directions

The provided experimental framework offers a systematic approach to unraveling the mechanism of action of this compound as a choline uptake inhibitor. By determining its inhibitory potency, mode of action, and the role of its lysosomotropic properties, researchers can gain a comprehensive understanding of its molecular pharmacology. This knowledge is not only crucial for its application as a research tool but also for any potential therapeutic development.

Future studies could involve radioligand binding assays using [³H]-HC-3 to directly assess if this compound displaces this classic CHT1 ligand. Furthermore, investigating the effects of this compound on the subcellular localization of CHT1 through immunofluorescence and cell surface biotinylation assays would provide direct evidence for or against the transporter trafficking disruption hypothesis.

References

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Navigating the Procurement and Application of 6-Dimethylamino-1-hexanol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Molecule

6-Dimethylamino-1-hexanol (CAS No. 1926-70-1) is a versatile bifunctional molecule increasingly recognized for its utility in drug development and biomedical research.[1][2] Its structure, featuring a tertiary amine and a primary alcohol, imparts unique properties that researchers are leveraging in sophisticated applications such as drug delivery systems and as a linker in bioconjugates. This guide provides an in-depth exploration of this compound, from commercial sourcing and quality control to its practical applications, designed to equip researchers, scientists, and drug development professionals with the critical knowledge for its effective use.

I. Commercial Sourcing of this compound: A Comparative Analysis

A reliable and high-purity source of this compound is paramount for reproducible and accurate research. Several reputable chemical suppliers offer this compound, typically with a purity of 97% or greater as determined by gas chromatography (GC).[3][4] Below is a comparative overview of prominent suppliers.

Supplier Typical Purity Available Grades Notes
TCI America >97.0% (GC)[3][4]ReagentOften available through distributors like Fisher Scientific.[3][4]
Sigma-Aldrich ≥97.0%Research GradeProvides access to Certificates of Analysis (CoA) upon request.
Fisher Scientific 97.0+% (from TCI)[3][4]ReagentDistributes products from various manufacturers.
Santa Cruz Biotechnology Not specifiedResearch Use OnlyCoA available for lot-specific data.[5][6]
United States Biological Highly PurifiedResearch Use OnlyStates application as a lysosomotropic agent and choline uptake inhibitor.[7]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity and the presence of any impurities. While most suppliers offer a research or reagent grade, the availability of GMP (Good Manufacturing Practice) grade material for clinical applications may require direct inquiry and custom synthesis.

II. Quality Control and In-house Verification: Ensuring Experimental Integrity

Upon receipt of this compound, it is crucial to perform in-house quality control (QC) to verify its identity, purity, and integrity. This self-validating step is essential for the reproducibility of experimental results.

A. Potential Impurities from Synthesis

Understanding the synthetic routes to this compound can provide insights into potential impurities. A common method involves the reaction of 6-chloro-1-hexanol with dimethylamine. A potential byproduct of this reaction is the formation of a quaternary ammonium salt, which can be challenging to remove. An alternative route is the reductive amination of 6-oxohexan-1-ol with dimethylamine. This method may result in unreacted starting material or byproducts from over-reduction.

B. Recommended QC Analytical Methods

A multi-pronged analytical approach is recommended for comprehensive quality assessment.

1. Identity Verification: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. The expected spectrum would show characteristic peaks corresponding to the different proton environments in the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations to a reference spectrum or theoretical values.

2. Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 300).

  • Data Analysis: The primary peak should correspond to this compound. The purity can be estimated by the relative area of this peak compared to the total area of all peaks. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of the compound.

3. Water Content Determination: Karl Fischer Titration

The presence of water can be detrimental in many chemical reactions. Karl Fischer titration is a specific and accurate method for quantifying the water content.

Experimental Protocol: Karl Fischer Titration

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator.

  • Titrant Standardization: Standardize the Karl Fischer reagent with a known water standard.

  • Sample Analysis: Accurately weigh a sample of this compound and dissolve it in a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform). Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed.

III. Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable tool in several areas of drug development.

A. Lysosomotropic Drug Delivery

The tertiary amine group of this compound can be protonated in the acidic environment of lysosomes. This protonation traps the molecule, and any drug conjugated to it, within the lysosome, a key mechanism for targeted drug delivery. This "lysosomotropic" effect is being explored to enhance the efficacy of drugs that act on lysosomal targets or to facilitate the release of drugs within the cell.

B. Linker in Antibody-Drug Conjugates (ADCs)

The hydroxyl group of this compound can be readily functionalized to attach to a cytotoxic drug, while the amino group can be used to conjugate this drug-linker moiety to a monoclonal antibody.[8][9] The hexyl chain provides a flexible spacer that can help to overcome steric hindrance and improve the solubility and stability of the ADC.

ADC_Concept

C. Component of Lipid Nanoparticles (LNPs)

The amphiphilic nature of this compound and its derivatives makes them potential components in the formulation of lipid nanoparticles (LNPs).[10][11][12] These LNPs are increasingly used for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines and siRNA drugs. The amino group can interact with the negatively charged nucleic acids, aiding in their encapsulation, while the hydroxyl group can be modified to attach targeting ligands or polyethylene glycol (PEG) to improve circulation time.

LNP_Formation

IV. Conclusion

This compound is a valuable and versatile chemical entity for researchers in drug development. Its successful application hinges on a thorough understanding of its commercial availability, the implementation of rigorous quality control measures, and an appreciation of its potential in advanced therapeutic modalities. This guide provides a foundational framework for scientists to confidently source, qualify, and utilize this important compound in their research endeavors.

V. References

  • Fisher Scientific Canada. This compound 97.0+%, TCI America™. Available at: [Link]

  • Shi, B., et al. (2022). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Journal of Controlled Release, 345, 535-551.

  • Agilent. Sigma-Aldrich Certificate of Analysis. Available at: [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3468-3485.

  • Bio-Synthesis. Lipids used for the formulation of lipid nanoparticles (LNPs). Available at: [Link]

  • ResearchGate. Chapter 7. ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Available at: [Link]

  • Han, X., et al. (2023). Lipid nanoparticles: Composition, formulation, and application. Chinese Chemical Letters, 34(1), 107920.

  • Frankish, N. H., et al. (2012). 6-(methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): a novel small molecule with efficacy in murine models of colitis. Journal of medicinal chemistry, 55(11), 5497–5505.

  • Schultz, D., et al. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay. MethodsX, 12, 102587.

  • LookChem. 1-Hexanol, 6-(dimethylamino)-. Available at: [Link]

  • Fenton, O. S., et al. (2024). Systematic optimization of lipid nanoparticles for in vivo delivery of CRISPR-Cas9 genome editing machinery. Lab on a Chip.

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A Technical Guide to the Purity of Commercially Available 6-Dimethylamino-1-hexanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Dimethylamino-1-hexanol is a bifunctional molecule featuring a tertiary amine and a primary alcohol, making it a valuable building block and reagent in pharmaceutical research and drug development. Its utility as a lysosomotropic agent and choline uptake inhibitor in biochemical research further underscores the necessity of high purity.[1][2] The presence of impurities, even in trace amounts, can significantly alter experimental outcomes, affect product safety and efficacy, and introduce variability in research data.[3] This technical guide provides an in-depth analysis of the purity levels of commercially available this compound, common impurities, their potential impact, and robust analytical methodologies for comprehensive purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding and control of their starting material quality.

The Critical Role of Purity in Scientific Applications

In the context of drug development and fundamental research, the purity of a chemical reagent like this compound is not merely a quality metric but a foundational pillar of scientific validity. The International Council for Harmonisation (ICH) Q3A guidelines, although specifically for new drug substances, establish a crucial framework for understanding and controlling impurities.[4][5][6][7] The core principle is that undesired chemical substances can compromise the quality, safety, and efficacy of pharmaceutical products.[3]

For researchers using this compound, impurities can:

  • Introduce competing reactions: Unreacted starting materials or synthetic by-products can lead to unintended side-products, reducing the yield of the desired compound and complicating purification.

  • Alter biological activity: Impurities may possess their own biological activity, leading to misleading or erroneous results in cellular assays or in vivo studies.

  • Cause catalyst poisoning: In catalytic reactions, certain impurities can deactivate the catalyst, hindering the reaction progress.

  • Impact physicochemical properties: The presence of impurities can affect properties like solubility, stability, and crystal form of the final product.

Given these risks, a comprehensive assessment of purity is a non-negotiable first step in its application.

Common Impurities in Commercial this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. The two most common commercial synthesis methods are nucleophilic substitution and reductive amination.[1] Each route presents a unique set of potential impurities.[3][5]

Potential Impurities Categorized by Source:

Impurity CategoryPotential SpeciesOrigin / Rationale
Starting Materials 6-chloro-1-hexanol, 6-bromo-1-hexanol, Dimethylamine, 6-hydroxyhexanalIncomplete reaction during synthesis. Residual starting materials are a common process-related impurity.
By-products Quaternary ammonium salts, 1,6-hexanediolIn nucleophilic substitution, the product can react with another molecule of the starting halide to form a quaternary salt.[1] In reductive amination, over-reduction of the starting aldehyde can yield 1,6-hexanediol.[1]
Intermediates Iminium ion (from reductive amination)Unstable intermediates that may persist if the reaction does not go to completion.
Degradation Products 6-(dimethylamino)hexanal, 6-(dimethylamino)hexanoic acidThe primary alcohol is susceptible to oxidation, which can form the corresponding aldehyde or carboxylic acid over time, especially with improper storage.[1]
Reagents & Solvents Catalysts (e.g., Palladium, Platinum), Reducing agents (e.g., borohydrides), various organic solventsResidual materials from the manufacturing and purification process.[3][5]

Commercial suppliers typically offer this compound at purities ranging from >97% to 98%.[8] It is crucial for the end-user to understand that the remaining percentage consists of the impurities listed above.

Table 1: Typical Purity Specifications for Commercial this compound

Supplier / GradePurity Specification (by GC)AppearanceSource(s)
TCI>97.0%Colorless to Light yellow to Light orange clear liquid[9]
Sigma-Aldrich98%Liquid[8]
United States BiologicalHighly PurifiedClear Colorless Liquid[2]

Analytical Workflow for Purity Verification

A multi-technique approach is essential for a comprehensive purity assessment. No single method can identify and quantify all potential impurities. The following workflow provides a robust, self-validating system for quality control.

Diagram 1: Purity Assessment Workflow

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Quantitative & Specific Tests cluster_2 Data Synthesis & Decision start Receive Commercial This compound gcms GC-MS Analysis (Primary Purity & Volatile Impurities) start->gcms nmr ¹H & ¹³C NMR (Structural Confirmation & Impurity ID) start->nmr ftir FTIR Spectroscopy (Functional Group Verification) start->ftir karl_fischer Karl Fischer Titration (Water Content) gcms->karl_fischer hplc HPLC-UV/MS (Optional) (Non-volatile & Thermal Labile Impurities) gcms->hplc data_analysis Correlate Data & Quantify All Impurities nmr->data_analysis ftir->data_analysis karl_fischer->data_analysis hplc->data_analysis spec_check Compare to Specification (e.g., >99.5% required?) data_analysis->spec_check decision Accept or Reject Batch spec_check->decision Meets Spec spec_check->decision Fails Spec

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is the premier technique for assessing the purity of volatile compounds like this compound.[9][10] It separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer provides definitive identification of the parent compound and its impurities based on their mass-to-charge ratio and fragmentation patterns.

Protocol:

  • System Preparation:

    • Column: Use a mid-polarity capillary column suitable for amines, such as an Agilent CP-Sil 13 CB (or equivalent), to minimize peak tailing.[11]

    • Injector: Set to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Oven Program: Start at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector (MS): Set transfer line to 280°C. Acquire data in full scan mode (e.g., m/z 40-400).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Acetonitrile.[10]

    • Transfer an aliquot to a 2 mL GC vial.

  • Analysis Sequence:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the prepared sample solution.

  • Data Interpretation:

    • The main peak should correspond to the retention time and mass spectrum of this compound (Molecular Ion: m/z 145).[1]

    • Integrate all peaks in the chromatogram. Calculate purity using the area normalization method (% Area).

    • Identify impurity peaks by searching their mass spectra against a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR provide unambiguous structural confirmation. The chemical shifts and integration of proton signals can be used to detect and quantify impurities that have unique proton signatures, often without the need for a reference standard for the impurity itself.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in an NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key expected signals for this compound include a singlet for the N(CH₃)₂ protons, and multiplets for the -(CH₂)₆- chain protons.

    • Acquire a ¹³C NMR spectrum for carbon backbone confirmation.

  • Data Interpretation:

    • Confirm all expected peaks are present and have the correct chemical shift and multiplicity.

    • Look for small, unexplained peaks. These may correspond to impurities. For example, a peak around 9.7 ppm in the ¹H spectrum could indicate an aldehyde impurity.

    • Use the integration of a well-resolved impurity peak relative to a well-resolved peak of the main compound to estimate the mole percent of the impurity.

Karl Fischer Titration

Principle: This is the gold standard for accurately determining water content, which is a critical impurity that can affect reaction stoichiometry and product stability.

Protocol:

  • Instrument: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and inject it directly into the titration cell.

  • Analysis: The instrument will automatically titrate the sample and calculate the water content, typically expressed as a weight percentage (w/w%).

Conclusion and Recommendations

The purity of this compound is a critical parameter that directly influences the reliability and success of research and development activities. Commercial grades typically offer purities of >97-98%, but the nature and quantity of the remaining impurities can vary significantly. Researchers must not rely solely on the supplier's Certificate of Analysis.

It is strongly recommended that end-users perform, at a minimum, an in-house GC-MS analysis to confirm the identity and purity of each new batch. For applications in regulated environments or those highly sensitive to impurities, a more comprehensive testing regime including NMR and Karl Fischer titration is warranted. By implementing the robust analytical workflows described in this guide, scientists can ensure the quality of their starting materials, leading to more reproducible and reliable scientific outcomes.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][4]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][3]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][6]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][7]

  • Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™. [Link][9]

  • Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. [Link][11]

  • PubMed. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. [Link][12]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link][13]

  • Unacademy. (n.d.). Identification of Primary, Secondary, and Tertiary Amines. [Link][14]

  • Quora. (2024). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?[Link][15]

  • EPA. (n.d.). BASE Analytical Method No. 09209 - 1.0 INTRODUCTION. [Link][16]

  • Shimadzu. (n.d.). Application News AD-0079. [Link][17]

  • Quick Company. (n.d.). An Improved Method For The Determination Of Purity Of 1 Hexanol In Active Pharmaceutical Ingredients. [Link][10]

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A Technical Guide to 6-Dimethylamino-1-hexanol: Structural Analogs, Derivatives, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 6-Dimethylamino-1-hexanol, a bifunctional amino alcohol with significant utility in biochemical research and industrial chemistry. We explore its core chemical identity, physicochemical properties, and established synthesis routes, offering a comparative analysis of methodologies. The guide delves into the molecule's reactivity, outlining pathways for creating a diverse range of derivatives. Furthermore, we examine its known biological activities, particularly as a lysosomotropic agent and choline uptake inhibitor, and discuss the principles of designing structural analogs to modulate these functions. Detailed experimental protocols for synthesis and analysis, alongside comprehensive safety and handling information, are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required for its application.

Introduction to this compound

This compound (CAS RN: 1862-07-3) is an organic compound that merges two key functional groups on a flexible six-carbon backbone: a tertiary dimethylamino group and a primary hydroxyl group.[1] This dual functionality is central to its chemical behavior, rendering it a versatile building block and a valuable tool in various scientific domains.[2]

Chemical Identity and Nomenclature

According to IUPAC guidelines, the systematic name for this compound is 6-(dimethylamino)hexan-1-ol.[2] It is classified as a tertiary amino alcohol, reflecting the nitrogen atom's bond to three carbon atoms and the presence of a hydroxyl group.[2] It is also known by synonyms such as (6-Hydroxyhexyl)dimethylamine and commercial identifiers like Kaolizer 25.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically presents as a colorless to pale yellow clear liquid at room temperature.[1][3]

PropertyValueSource(s)
CAS Number 1862-07-3[1][2][3][4]
Molecular Formula C₈H₁₉NO[1][2][4][5][6]
Molecular Weight 145.25 g/mol [2][4][6]
Appearance Colorless to Light yellow/orange clear liquid[1][3]
Boiling Point 203.8°C at 760 mmHg[5]
Flash Point 63.6°C[5]
Vapor Pressure 0.0656 mmHg at 25°C[3][5]
pKa 15.19 ± 0.10 (Predicted)[3][5]
Solubility Soluble in Chloroform, slightly in Methanol[5][7]
Significance of the Bifunctional Hexane Backbone

The structural framework of this compound is of considerable chemical significance.[2] The six-carbon alkane chain provides flexibility and lipophilicity, while the terminal functional groups offer distinct sites for chemical modification. The basic tertiary amine can be protonated, making the molecule's properties pH-responsive, and the primary alcohol can undergo a wide range of reactions, including oxidation and esterification.[2] This bifunctionality allows for its use as a molecular linker, a precursor for surfactants and pharmaceuticals, and a probe in biological systems.[1]

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two competitive routes: traditional nucleophilic substitution and modern reductive amination. The choice between these methods depends on factors such as cost, desired purity, and environmental considerations.[2]

Nucleophilic Substitution (Sₙ2) Route

This traditional method involves the reaction of a 6-halo-1-hexanol, typically 6-chloro-1-hexanol, with dimethylamine. The reaction proceeds via an Sₙ2 mechanism where the amine acts as the nucleophile, displacing the chloride ion. While often cost-effective due to readily available starting materials, this route requires careful stoichiometric control to avoid the formation of quaternary ammonium salt byproducts.[2]

Reductive Amination Route

A more contemporary and "green" approach is the one-pot reductive amination of 6-hydroxyhexanal with dimethylamine.[2] This process first forms an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product. This method is valued for its high atom economy and often milder reaction conditions. The economic viability, however, is influenced by the cost of the catalyst and the starting aldehyde.[2]

Synthesis_Routes cluster_sn2 Nucleophilic Substitution (SN2) cluster_ra Reductive Amination A 6-Chloro-1-hexanol A_B_plus + A->A_B_plus B Dimethylamine B->A_B_plus C This compound A_B_plus->C Sₙ2 Reaction D 6-Hydroxyhexanal D_E_plus + D->D_E_plus E Dimethylamine E->D_E_plus F Iminium Ion Intermediate D_E_plus->F [H] (Reducing Agent) one-pot reaction F->C

Fig. 1: Comparative Synthesis Routes to this compound.
Comparative Analysis
FeatureNucleophilic SubstitutionReductive Amination
Starting Materials 6-chloro-1-hexanol, dimethylamine6-hydroxyhexanal, dimethylamine
Key Byproducts Inorganic salts (e.g., NaCl), Quaternary ammonium saltsWater, 1,6-hexanediol (from aldehyde reduction)
Yield Can be high, but requires stoichiometric controlGenerally high, dependent on catalyst/conditions
Green Chemistry Lower atom economy, salt wasteHigher atom economy, often milder conditions
Economics Often cost-effective, but waste disposal costsCatalyst and aldehyde costs are key drivers

Chemical Reactivity and Derivatization

The presence of both a primary alcohol and a tertiary amine makes this compound a versatile precursor for a wide range of derivatives.

Reactions of the Hydroxyl Group
  • Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, 6-(dimethylamino)hexanal, or further to the carboxylic acid, 6-(dimethylamino)hexanoic acid, depending on the choice of oxidizing agent and reaction conditions.[2]

  • Esterification: The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form various ester derivatives. This pathway is a key strategy for creating novel compounds for research, such as prodrugs or labeled probes.[2]

Reactions of the Tertiary Amine Group
  • Protonation/Salt Formation: As a base, the dimethylamino group can be protonated by acids to form ammonium salts, which can alter the molecule's solubility and physical state.

  • Quaternization: The tertiary amine can react with alkyl halides to form quaternary ammonium salts. This modification introduces a permanent positive charge, a strategy often used in the synthesis of surfactants and ionic liquids.

Derivatization_Pathways cluster_derivatives Derivatives cluster_analogs Structural Analogs Core This compound Oxidation Oxidation (Aldehyde, Carboxylic Acid) Core->Oxidation [O] Ester Esterification (Esters) Core->Ester R-COOH Quat Quaternization (Quaternary Ammonium Salts) Core->Quat R-X Chain Chain Length Modification (e.g., C4, C8) Core->Chain Resynthesis Head Amine Group Modification (e.g., Diethyl, Piperidinyl) Core->Head Resynthesis

Fig. 2: Conceptual Map of Derivatives and Structural Analogs.

Biological Activity and Applications

While serving as a chemical intermediate, this compound also possesses intrinsic biological and industrial functions.[1]

Role as a Lysosomotropic Agent and Choline Uptake Inhibitor

In biochemical research, this compound is recognized as a lysosomotropic agent.[2][7] Its basic amine group allows it to become protonated and trapped within the acidic environment of lysosomes, making it a useful tool for studying lysosomal function.[2] Furthermore, it acts as a choline uptake inhibitor. Structure-activity relationship studies on related compounds suggest that the hexanol chain and the dimethylamino group are key determinants of this inhibitory activity against the choline transport system.[2] This application is strictly for laboratory research use.[2][7]

Industrial Applications

Beyond the laboratory, this compound finds use in industrial applications, such as in the production of polyurethane foams.[2] Its amino alcohol structure can play a role in the catalysis and formulation of these polymers. Quality control in such applications often involves GC-MS to monitor for any volatile organic compounds released from the final product.[2]

Structural Analogs and Structure-Activity Relationships (SAR)

The development of structural analogs is a cornerstone of medicinal chemistry and materials science. By systematically modifying the core structure of this compound, researchers can fine-tune its properties for specific applications.

Principles of Analog Design

Based on general principles of medicinal chemistry and SAR studies of related molecules, key modifications to the this compound scaffold would include:[2]

  • Altering Alkyl Chain Length: Modifying the length of the hexane backbone (e.g., to butyl or octyl) can significantly impact lipophilicity, which in turn affects membrane permeability, protein binding, and biological activity.

  • Modifying the Amino Group: Replacing the dimethylamino group with other substituents (e.g., diethylamino, piperidinyl, morpholinyl) can alter basicity, steric hindrance, and hydrogen bonding potential, thereby influencing receptor interaction and metabolic stability.

Case Study: Insights from Substituted Amiloride Analogs

Research into novel antifungal agents provides a compelling example of analog design. A study on 5-(N,N-hexamethylene)amiloride (HMA), which also contains a hexamethylene group, demonstrated that creating a series of 6-substituted analogs could dramatically enhance biological activity.[8] Specifically, the addition of a 6-(2-benzofuran) group led to a 16-fold increase in activity against the pathogen Cryptococcus neoformans.[8] This work underscores the principle that targeted substitution on a core scaffold is a powerful strategy for developing lead compounds with improved potency and broad-spectrum activity.[8]

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and analysis of this compound.

Protocol: Synthesis via Reductive Amination
  • Reactor Setup: To a stirred, cooled (0-5°C) solution of 6-hydroxyhexanal (1.0 eq) in methanol, add dimethylamine (2.0 eq, as a solution in THF or as a gas) dropwise, maintaining the temperature below 10°C.

  • Iminium Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture again to 0-5°C. Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise, ensuring the temperature does not exceed 15°C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Slowly quench the reaction by adding water, followed by acidification with HCl (e.g., 2M solution) to pH ~2.

  • Work-up: Wash the aqueous solution with an organic solvent like ethyl acetate to remove non-basic impurities. Basify the aqueous layer with NaOH to pH >12.

  • Extraction: Extract the product from the basic aqueous layer with dichloromethane or another suitable organic solvent (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Protocol: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.

  • GC Method:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan from m/z 35 to 300.

  • Analysis: The retention time of the main peak should correspond to that of a known standard. The resulting mass spectrum should show the correct molecular ion (or M-1 peak) and a characteristic fragmentation pattern to confirm the identity and assess the purity of the compound.[2]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification
Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[3]
Aquatic Hazard, Chronic Category 3H412: Harmful to aquatic life with long lasting effects[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[3][9] Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store locked up in a dry, well-ventilated place.[3] Keep containers tightly closed.

Toxicological Profile

The primary toxicological concerns are its corrosive nature to skin and eyes and its oral toxicity.[3] The toxicological properties have not been fully investigated, and all contact should be minimized.[9] In case of exposure, follow standard first aid procedures and seek immediate medical attention, especially for eye contact or ingestion.[3]

Conclusion and Future Outlook

This compound is a deceptively simple molecule whose value lies in its bifunctional architecture. It serves as a reliable intermediate in chemical manufacturing and as a specialized probe in cellular biology. The future development of this compound and its relatives will likely focus on the synthesis of novel derivatives and analogs for drug discovery, particularly in areas where modulating membrane-associated processes is key. As seen in related fields, minor structural modifications can lead to significant gains in potency and selectivity, suggesting that the full potential of the 6-dimethylamino-1-alkanol scaffold has yet to be realized. Continued research into its structure-activity relationships will be critical for unlocking new applications in medicine and materials science.

References

  • This compound | 1862-07-3 - Benchchem. (n.d.). Benchchem.
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  • CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - 6-Amino-1-hexanol. (2012). Fisher Scientific.
  • 1-Hexanol, 6-(dimethylamino)-|lookchem. (n.d.). LookChem.
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  • 6-Dimethylaminohexan-1-ol | C8H19NO | CID 74623 - PubChem. (n.d.). PubChem.
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  • Group's Impact on the Biological Activity of 6-Chloro-1-hexanol: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • Vu, K., et al. (2022). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Fungal Biology. Retrieved January 9, 2026, from [Link]

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A Guide to the Spectroscopic Characterization of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Dimethylamino-1-hexanol (CAS: 1862-07-3), a bifunctional amino alcohol of significant interest in pharmaceutical development and chemical synthesis.[1][2] As a molecule possessing both a tertiary amine and a primary alcohol, its structural elucidation relies on the synergistic interpretation of data from mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. This document serves as a reference for researchers and drug development professionals, offering not only predicted spectral data based on established principles but also field-proven protocols for data acquisition and interpretation. The causality behind analytical choices is emphasized to ensure a robust and self-validating approach to structural confirmation.

Introduction: The Bifunctional Nature of this compound

This compound is an organic compound featuring a six-carbon aliphatic chain, terminated by a hydroxyl group at one end and a dimethylamino group at the other.[1] This dual functionality makes it a versatile building block in organic synthesis and a subject of interest for its biological activities, including its role as a lysosomotropic agent.[1][2] The molecular formula is C₈H₁₉NO, corresponding to a monoisotopic mass of approximately 145.15 Da.[3][4]

Accurate and unambiguous structural confirmation is paramount for its application in regulated environments such as drug development. This guide details the expected spectroscopic signature of the molecule, providing a foundational dataset for its identification and purity assessment.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the standard IUPAC numbering for the carbon backbone and designates protons for NMR analysis.

Caption: Structure of this compound with atom labeling.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar, volatile compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and liquid-based Electrospray Ionization (ESI) are viable techniques.

Predicted Mass Spectral Data

The nominal molecular weight of C₈H₁₉NO is 145.24 g/mol .[3] ESI-MS, a soft ionization technique, is expected to yield the protonated molecule [M+H]⁺ as the base peak in positive ion mode.

Ion/FragmentPredicted m/z (mass-to-charge ratio)Ionization ModeCausality/Comment
[M]⁺•145.15EIMolecular ion; may be weak due to facile fragmentation.
[M+H]⁺146.15ESI (+)Protonation of the basic nitrogen atom. Expected base peak.[3][5]
[M+Na]⁺168.14ESI (+)Common sodium adduct.[3][5]
[M-H]⁻144.14ESI (-)Deprotonation of the hydroxyl group.[3][5]
[M+H-H₂O]⁺128.14ESI (+) / EIFacile loss of water from the protonated alcohol.[3][5]
C₂H₆N⁺44.05EIResult of α-cleavage, a characteristic fragmentation of amines.
C₆H₁₄N⁺100.11EIResult of α-cleavage, the major fragment for tertiary amines.
Key Fragmentation Pathways

In EI-MS, the molecular ion is prone to fragmentation. For amino alcohols, two pathways dominate:

  • Alpha (α)-Cleavage: This is the characteristic fragmentation for amines. The C-C bond adjacent to the nitrogen atom cleaves, leading to the formation of a stable, resonance-stabilized iminium cation. This is typically the most favorable pathway and results in the base peak.

  • Loss of Water: Common for alcohols, this involves the elimination of an H₂O molecule, resulting in a peak at [M-18].

G Figure 2: Predicted EI-MS Fragmentation of this compound M [C8H19NO]⁺• m/z = 145 F1 [C6H14N]⁺ m/z = 100 (α-cleavage) M->F1 - C2H5O• F2 [C8H17N]⁺• m/z = 127 (Loss of H₂O) M->F2 - H₂O F3 [C2H8NO]• (Neutral Loss)

Caption: Primary fragmentation pathways in Electron Ionization MS.

Protocol: GC-MS Analysis

This protocol ensures robust separation and identification. The choice of a specific column for amines is critical to prevent peak tailing.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane or methanol.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer with an EI source.

  • GC Column: Employ a capillary column suitable for amines, such as an Agilent CP-Wax for Volatile Amines or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 250.

  • Data Analysis: Identify the retention time of the analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions as predicted. Compare the obtained spectrum against a reference library if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Spectra are predicted based on established chemical shift principles and data from analogous compounds like 1-hexanol.[7][8]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the N-methyl groups, the different methylene groups along the chain, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Proton Label (Fig. 1)Predicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
-OH~1.5 - 2.5broad singlet1HChemical shift is variable and depends on concentration/solvent.
(a) -CH₂-O~3.63triplet2HDeshielded by the adjacent electronegative oxygen atom.
(f) -CH₂-N~2.35triplet2HDeshielded by the adjacent nitrogen atom.
(g) N-(CH₃)₂~2.22singlet6HCharacteristic singlet for two equivalent N-methyl groups.
(b), (e)~1.57, ~1.45multiplet4HMethylene groups β to the heteroatoms.
(c), (d)~1.33multiplet4HCentral methylene groups, least affected by heteroatoms.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show eight distinct signals, confirming the presence of eight unique carbon environments.

Carbon Label (Fig. 1)Predicted δ (ppm)Assignment & Rationale
C1~62.8Carbon attached to the hydroxyl group (-CH₂OH).[9]
C6~59.5Carbon attached to the dimethylamino group (-CH₂N).
N-CH₃~45.4N-methyl carbons.
C5~32.6Carbon adjacent to C6.
C2~27.5Carbon adjacent to C1.
C3~26.8Methylene carbon.
C4~25.7Methylene carbon.
Protocol: NMR Sample Preparation and Acquisition

This protocol is standard for obtaining high-quality NMR spectra of liquid organic compounds.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 90° pulse, 2-second relaxation delay, 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 scans.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the O-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands, with frequencies referenced from spectra of similar compounds like 1-hexanol.[10]

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3600 - 3200Strong, BroadO-H stretchAlcohol (-OH)
2950 - 2850StrongC-H stretch (sp³)Aliphatic (CH₂, CH₃)
~2800 - 2750Medium (2 bands)C-H stretchN-CH₃ (Bohlmann bands)
1470 - 1450MediumC-H bendAliphatic (CH₂)
1260 - 1000StrongC-N stretchTertiary Amine
~1060StrongC-O stretchPrimary Alcohol
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Background Scan: Ensure the ATR crystal is clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis: Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks and correlate them to the functional groups.

Comprehensive Analytical Workflow

A self-validating system for structural confirmation involves a logical flow of experiments where the results of each technique corroborate the others.

G Figure 3: Integrated Spectroscopic Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation IR IR Spectroscopy (Functional Group ID) H_NMR 1H NMR (H Framework) IR->H_NMR Confirms -OH, Alkyl MS Mass Spectrometry (Molecular Weight) MS->H_NMR Confirms Mass C_NMR 13C NMR (C Skeleton) H_NMR->C_NMR Correlate H-C Confirm Structure Confirmed (Data Congruent) H_NMR->Confirm Confirms connectivity C_NMR->Confirm Confirms C count

Caption: Workflow for unambiguous structural confirmation.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of mass spectrometry, NMR, and IR spectroscopy. Mass spectrometry confirms the molecular weight of 145.24 g/mol and reveals characteristic fragmentation patterns like α-cleavage.[3] IR spectroscopy provides definitive evidence for the hydroxyl and aliphatic C-H and C-N functional groups. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular skeleton, allowing for the unambiguous assignment of every proton and carbon atom. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confidently identify and assess the purity of this important chemical entity.

References

  • NIST. (n.d.). 6-Amino-1-hexanol, N,N-dimethyl-, methyl ether. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

  • O'Neil, M. J., et al. (2013). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (2003). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0244379). Retrieved January 9, 2026, from [Link]

  • Agilent. (n.d.). Analysis of amino-alcohols, C3-C5. Retrieved January 9, 2026, from [Link]

  • LookChem. (n.d.). 1-Hexanol, 6-(dimethylamino)-. Retrieved January 9, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244244). Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

  • PubChemLite. (n.d.). 1-hexanol, 6-(dimethylamino)- (C8H19NO). Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0005994). Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0012971). Retrieved January 9, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012971). Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 6-Mercapto-1-hexanol. Retrieved January 9, 2026, from [Link]

  • Chegg.com. (2023). Solved Question 4: Fully assign the 1H−NMR,13C-NMR, and IR. Retrieved January 9, 2026, from [Link]

  • Neuman, R. C. (n.d.). Organic Spectrometry. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). 1-Hexanol, 6-amino-. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). 1,6-Hexanediamine. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). 1-Hexanol. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

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A Technical Guide to the pH-Responsive Behavior of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 6-Dimethylamino-1-hexanol, a bifunctional molecule exhibiting distinct pH-responsive characteristics. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing its behavior, details robust experimental protocols for its characterization, and discusses its potential applications in advanced material and therapeutic systems.

Introduction: The Significance of pH-Responsive Molecules

In the realm of advanced materials and pharmaceutics, "smart" molecules capable of responding to environmental stimuli are of paramount importance. Among these, pH-responsive materials have garnered significant attention due to the inherent pH gradients found in physiological systems, such as the gastrointestinal tract and the microenvironment of tumor tissues.[1][2][3][4] These materials can be engineered to undergo conformational or solubility changes at specific pH values, enabling applications like targeted drug delivery, gene therapy, and biosensing.[1][2][5][6][7]

This compound is a compelling example of a small molecule with such "smart" potential. Its structure, featuring a six-carbon aliphatic chain, is uniquely functionalized with a tertiary amine at one end and a primary alcohol at the other.[8][9] This dual functionality makes it a versatile building block for more complex systems. The core of its pH-responsive nature lies in the tertiary amine group, which can accept or donate a proton depending on the ambient pH. This guide offers a comprehensive analysis of this behavior, providing the foundational knowledge and practical methodologies required to harness its properties for scientific innovation.

Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is the first step in predicting and manipulating its behavior. The molecule is a colorless to pale yellow liquid at room temperature, and its bifunctional nature—a tertiary amino alcohol—is central to its chemical reactivity and utility as a monomer or intermediate in polymer chemistry.[8][9]

PropertyValueSource(s)
CAS Number 1862-07-3[8][10][11][12]
Molecular Formula C₈H₁₉NO[8][10]
Molecular Weight 145.24 g/mol [10][12]
Appearance Colorless to light yellow clear liquid[8][10]
Boiling Point 203.8°C at 760 mmHg; 117°C at 12 mmHg[11][13]
Density 0.878 - 0.88 g/cm³[11][13]
Predicted pKa ~15.19 (for the alcohol proton)[10][11][13][14]
Solubility Sparingly in Chloroform, Slightly in Methanol[11][13][14]

Note: The predicted pKa value often refers to the hydroxyl proton and should not be confused with the pKa of the conjugate acid of the tertiary amine, which is the key parameter for its pH-responsive behavior in aqueous systems and must be determined experimentally.

The Mechanism of pH-Responsiveness: Protonation of the Tertiary Amine

The pH-responsive behavior of this compound is governed by the reversible protonation of its tertiary amine group.[9][15] Tertiary amines are weak bases that can accept a proton (H⁺) from the surrounding medium to form a positively charged quaternary ammonium cation.[6][16] This process is dictated by the Henderson-Hasselbalch equation and is dependent on the pKa of the conjugate acid (R₃NH⁺) and the pH of the solution.

At low pH (acidic conditions, pH < pKa): The equilibrium shifts towards the protonated form. The nitrogen atom accepts a proton, resulting in a positively charged molecule. This charge induction dramatically increases the molecule's hydrophilicity and solubility in aqueous solutions.

At high pH (alkaline conditions, pH > pKa): The equilibrium favors the deprotonated form. The molecule remains in its neutral, uncharged state, which is comparatively more hydrophobic.

This reversible transition between a charged, hydrophilic state and a neutral, more hydrophobic state is the fundamental principle behind its use in smart systems.[1] This change can trigger a variety of macroscopic phenomena, including the assembly or disassembly of nanoparticles, the swelling or collapse of hydrogels, and the controlled release of encapsulated therapeutic agents.[1][3][17]

Protonation_Equilibrium cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Alkaline) Protonated 6-(Dimethylammonio)-1-hexanol (Cationic, Hydrophilic) Deprotonated This compound (Neutral, Hydrophobic) Protonated->Deprotonated - H⁺ Deprotonated->Protonated + H⁺

Caption: Protonation equilibrium of this compound.

Experimental Characterization of pH-Responsive Behavior

To apply this compound effectively, its pH-responsive properties must be quantified. The following section details key experimental protocols, explaining the causality behind each method.

A. Potentiometric Titration: Determining the pKa

Expertise & Experience: Potentiometric titration is the gold-standard method for determining the pKa of an ionizable group.[18][19] It provides a direct measure of the pH at which the amine is 50% protonated and 50% deprotonated. This value is critical as it defines the transition point of the molecule's pH-responsive behavior. The choice of titrant and the control of ionic strength are crucial for obtaining an accurate and reproducible titration curve.[20]

Trustworthiness: This protocol is self-validating. A successful titration yields a distinct sigmoidal curve with a clear inflection point. The pKa is determined from the half-equivalence point, where the pH change is minimal, representing the region of maximum buffering capacity.[20]

Experimental Protocol:

  • Preparation:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • To maintain a constant ionic strength, add a background electrolyte such as 0.1 M KCl.[20]

    • Prepare a standardized 0.1 M HCl solution as the titrant.

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[20]

  • Titration:

    • Place a known volume (e.g., 50 mL) of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of rapid pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

    • Determine the equivalence point from the first derivative of the titration curve (the point of maximum slope).

    • The pKa of the conjugate acid is the pH value at half the volume of the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.01 M Analyte Solution (+ 0.1 M KCl) D Add HCl in Increments A->D B Prepare 0.1 M HCl Titrant B->D C Calibrate pH Meter C->D E Record pH and Volume Added D->E Stir & Stabilize F Plot pH vs. Volume E->F G Determine Equivalence Point (V_eq) F->G H Calculate pKa (pH at 0.5 * V_eq) G->H

Caption: Workflow for pKa determination by potentiometric titration.

B. ¹H NMR Spectroscopy: Probing the Local Chemical Environment

Expertise & Experience: ¹H NMR spectroscopy provides insight into the electronic environment of protons within a molecule. The chemical shifts of protons adjacent to the tertiary amine (e.g., the N-methyl protons and the α-methylene protons) are highly sensitive to the protonation state of the nitrogen.[21][22][23] As the nitrogen becomes protonated, it withdraws electron density from neighboring atoms, causing a downfield shift in the corresponding proton signals.[24][25] Plotting these chemical shifts against pH generates a titration curve from which the pKa can be accurately determined.

Trustworthiness: The method is validated by observing a sigmoidal shift for protons near the amine group while protons far from it (e.g., near the hydroxyl group) show minimal or no shift. This confirms that the observed changes are due to the specific protonation event being studied.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 4 to 11).

    • Prepare a stock solution of this compound in D₂O.

    • For each NMR sample, dissolve an identical amount of the stock solution in each buffer solution. Using D₂O minimizes the large water signal in the spectrum.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

    • Reference the spectra using an internal standard (e.g., DSS or TSP).

  • Data Analysis:

    • Identify the proton signals corresponding to the N-methyl groups and the α-methylene group (–CH₂–N).

    • Measure the chemical shift (δ) of these signals for each pH value.

    • Plot the chemical shift (δ) against pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the sigmoidal curve.

Proton GroupExpected Chemical Shift Change upon ProtonationRationale
N-CH₃ Significant downfield shiftProtons are directly attached to the nitrogen, making them highly sensitive to its charge state.
α-CH₂ (C6) Significant downfield shiftProtons are adjacent to the nitrogen; the inductive effect of the positive charge is strong.
β-CH₂ (C5) Moderate downfield shiftThe inductive effect decreases with distance from the nitrogen atom.
ω-CH₂ (C1) Minimal to no shiftProtons are distant from the amine group and primarily influenced by the hydroxyl group.
C. Dynamic Light Scattering (DLS): Analyzing pH-Induced Aggregation

Expertise & Experience: DLS is a non-invasive technique used to measure the size distribution of small particles or molecules in solution.[26] While this compound itself is too small for DLS analysis, this technique is invaluable for studying its behavior when incorporated into larger, self-assembling systems like micelles, polymers, or nanoparticles.[27][28] The principle relies on the fact that protonation of the amine groups at low pH will increase electrostatic repulsion between polymer chains or particles, potentially causing aggregates to break apart (de-aggregate).[29][30] Conversely, deprotonation at high pH can reduce repulsion, leading to aggregation.

Trustworthiness: A robust DLS experiment will show a clear, pH-dependent trend in the measured hydrodynamic radius (Rh) or particle size. The results are validated by their reversibility; cycling the pH should ideally cycle the aggregation state, confirming that the observed changes are a direct response to the pH stimulus.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the this compound-containing system (e.g., polymer solution) in a filtered, low-ionic-strength buffer at a neutral or alkaline pH where aggregation is expected.

    • Ensure the solution is free of dust by filtering through a 0.22 µm filter directly into a clean DLS cuvette.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Measure the initial particle size distribution.

    • Induce a pH jump by adding a small, precise amount of dilute HCl to the cuvette to lower the pH into the acidic range.[31] Mix gently.

    • Immediately begin a series of time-resolved DLS measurements to monitor the change in particle size as a function of time after the pH change.[26][31]

  • Data Analysis:

    • Analyze the correlation functions to obtain the average hydrodynamic radius (Rh) and the polydispersity index (PDI) for each measurement.

    • Plot Rh as a function of pH. A significant decrease in Rh upon acidification indicates pH-induced de-aggregation.

pH ConditionExpected StateExpected DLS Result
High pH (> pKa) Neutral amine, hydrophobic interactions dominateAggregated state, larger Rh
Low pH (< pKa) Cationic amine, electrostatic repulsion dominatesDe-aggregated/dissolved state, smaller Rh or no detectable particles

Synthesis of this compound

For researchers wishing to modify or incorporate this molecule, understanding its synthesis is beneficial. Two common and effective methods are reductive amination and nucleophilic substitution.[9]

  • Reductive Amination: This one-pot reaction involves reacting 6-hydroxyhexanal with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine. This method is often preferred for its high atom economy.[9]

  • Nucleophilic Substitution (Sₙ2): This traditional route involves the reaction of a halo-alcohol, such as 6-chloro-1-hexanol, with dimethylamine. The amine acts as a nucleophile, displacing the halide to form the C-N bond.[9]

Applications and Future Perspectives

The true potential of this compound is realized when it is used as a functional monomer or building block in larger molecular architectures.

  • Drug Delivery Systems: Its primary application lies in the creation of pH-responsive drug delivery vehicles.[1][3] By incorporating this molecule into polymers, hydrogels, or liposomes, systems can be designed to remain stable in the bloodstream (pH ~7.4) but to swell, disassemble, or change conformation in the acidic environments of tumors or endosomes (pH ~5.0-6.5), triggering the release of an encapsulated drug.[4][5]

  • Smart Materials: The ability to switch between hydrophobic and hydrophilic states makes it a valuable component for "smart" surfaces, membranes, and gels whose properties (e.g., permeability, surface energy) can be tuned by pH.[32]

  • Synthesis Intermediate: It serves as a precursor for synthesizing surfactants and other specialty chemicals where a long alkyl chain with a polar head group is desired.[8]

Future Work: While the in vitro pH-responsive behavior is well-understood, a critical area for future research involves evaluating the biocompatibility, biodegradability, and in vivo cytotoxicity of polymers and materials derived from this compound to ensure their safe and effective clinical translation.[1]

Conclusion

This compound is a functionally elegant molecule whose pH-responsive behavior is rooted in the fundamental chemistry of its tertiary amine group. Its reversible transition from a neutral, hydrophobic state to a cationic, hydrophilic state provides a powerful mechanism for designing stimuli-responsive systems. By employing rigorous characterization techniques such as potentiometric titration, ¹H NMR spectroscopy, and dynamic light scattering, researchers can precisely quantify its pKa and pH-dependent behavior. This foundational understanding is essential for unlocking its full potential as a versatile building block in the next generation of smart materials and targeted therapeutics.

References

  • pH Responsive Polymers in Drug Delivery - Research Journal of Pharmacy and Technology.
  • CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica.
  • This compound | 1862-07-3 - Benchchem.
  • This compound 1862-07-3 wiki - Guidechem.
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  • 6-(dimethylamino)hexan-1-ol - ChemBK.
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  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - ACS Publications.
  • pH-responsive Polymers for Drug Delivery: Trends and Opportunities - ResearchGate.
  • Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump - PubMed.
  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - NIH.
  • Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump - ResearchGate.
  • Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump - AIP Publishing.
  • pH-responsive Nanoparticles for Drug Delivery - PMC - NIH.
  • pH-Sensitive Biomaterials for Drug Delivery - PMC - PubMed Central.
  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents.
  • Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour - Semantic Scholar.
  • (A) An example of protonation of a tertiary amine group in a low pH medium - ResearchGate.
  • pH dependence of chemical shift for each resonance in 1 H-NMR spectra.... - ResearchGate.
  • Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - PMC - NIH.
  • Screening for Protein Aggregation Using Dynamic Light Scattering | Technology Networks.
  • Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - Journal of Materials Chemistry B (RSC Publishing).
  • Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC - NIH.
  • pH-sensitive polymers - Wikipedia.
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - NIH.
  • Development of Methods for the Determination of pKa Values - PMC - NIH.
  • pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery - PubMed.
  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines - ResearchGate.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH.
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Dimethylamino-1-hexanol via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 6-dimethylamino-1-hexanol, a versatile tertiary amino alcohol used as an intermediate in the production of pharmaceuticals and surfactants.[1] The described method employs a one-pot direct reductive amination of 6-hydroxyhexanal with dimethylamine. This protocol leverages the high selectivity and mild nature of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, offering a robust and high-yielding alternative to traditional alkylation methods that often suffer from overalkylation byproducts.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, providing detailed mechanistic insights, a step-by-step experimental protocol, characterization data, and critical safety information.

Introduction and Scientific Principle

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a highly efficient route to primary, secondary, and tertiary amines.[4][5] The reaction proceeds by the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[6] A key advantage of this methodology is the ability to perform the reaction in a single pot ("direct" reductive amination) by selecting a reducing agent that chemoselectively reduces the iminium ion in the presence of the starting carbonyl compound.[7]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose. The electron-withdrawing effects of its three acetoxy groups moderate its reducing power, making it unreactive towards most aldehydes and ketones but highly effective for the reduction of the intermediate iminium ion.[7][8] This selectivity allows the iminium ion formation to proceed without premature reduction of the starting aldehyde, leading to high yields and clean reaction profiles.[9]

This protocol details the synthesis of this compound from 6-hydroxyhexanal and dimethylamine. The reaction avoids the formation of quaternary ammonium salts, a common side product in syntheses involving nucleophilic substitution with alkyl halides.[3]

Reaction Mechanism

The reductive amination of 6-hydroxyhexanal with dimethylamine using sodium triacetoxyborohydride proceeds through a well-defined, multi-step mechanism within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, dimethylamine, on the electrophilic carbonyl carbon of 6-hydroxyhexanal. This forms an unstable carbinolamine (or hemiaminal) intermediate.[4]

  • Dehydration: Under the mildly acidic conditions of the reaction (often facilitated by the addition of acetic acid or inherent in the amine salt), the carbinolamine undergoes dehydration, eliminating a molecule of water to form a resonance-stabilized iminium ion.[4][7] This electrophilic intermediate is the key species targeted by the reducing agent.

  • Hydride Reduction: The sodium triacetoxyborohydride selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[8] This reduction step is much faster than the reduction of the starting aldehyde, which is the basis for the reaction's high efficiency and selectivity.[8] The result is the formation of the final tertiary amine product, this compound.

Reductive Amination Mechanism Aldehyde 6-Hydroxyhexanal (HO-(CH₂)₅-CHO) Carbinolamine Carbinolamine Intermediate (HO-(CH₂)₅-CH(OH)N(CH₃)₂) Aldehyde->Carbinolamine + Dimethylamine Amine Dimethylamine (HN(CH₃)₂) Amine->Carbinolamine Hydride Sodium Triacetoxyborohydride (NaBH(OAc)₃) Iminium Iminium Ion [HO-(CH₂)₅-CH=N⁺(CH₃)₂] Hydride->Iminium Carbinolamine->Iminium - H₂O (Acid Catalyzed) Product This compound (HO-(CH₂)₅-CH₂N(CH₃)₂) Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: Mechanism of reductive amination.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalentsPurity
6-HydroxyhexanalC₆H₁₂O₂116.1610.01.16 g1.0>95%
Dimethylamine (2.0 M in THF)C₂H₇N45.0812.06.0 mL1.22.0 M
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.03.18 g1.5>95%
Acetic Acid (Glacial)C₂H₄O₂60.0510.00.57 mL1.0>99.7%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-50 mL->99.8%
Saturated NaHCO₃ solution---30 mL--
Brine (Saturated NaCl solution)---20 mL--
Anhydrous Magnesium SulfateMgSO₄120.37-~2 g--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-hydroxyhexanal (1.16 g, 10.0 mmol).

  • Solvent and Reagents Addition: Dissolve the aldehyde in 40 mL of anhydrous dichloromethane (DCM). Add glacial acetic acid (0.57 mL, 10.0 mmol) to the solution, followed by the dimethylamine solution (6.0 mL of 2.0 M solution in THF, 12.0 mmol).

  • Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.

  • Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution. Note: The addition may cause slight effervescence. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting aldehyde.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Workup - Washing and Drying: Combine all organic layers and wash with 20 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product, a pale yellow oil, can be purified by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient eluent system of dichloromethane (DCM) and methanol (MeOH). A typical gradient would be starting from 100% DCM and gradually increasing to 10% MeOH in DCM. The product is polar and will require a polar eluent system.

  • Product Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a clear, colorless to pale yellow liquid.[1]

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Add 6-hydroxyhexanal, DCM, and Acetic Acid to flask B 2. Add Dimethylamine solution A->B C 3. Stir for 30 min (Iminium formation) B->C D 4. Add NaBH(OAc)₃ C->D E 5. Stir 12-18h at Room Temp D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Column Chromatography (Silica, DCM/MeOH gradient) I->J K 11. Characterize Pure Product J->K

Caption: Step-by-step experimental workflow.

Characterization and Expected Results

  • Appearance: Clear, colorless to light yellow liquid.

  • Molecular Formula: C₈H₁₉NO.[10]

  • Molecular Weight: 145.25 g/mol .[3]

  • Yield: Typical yields for this reaction range from 80-95% after purification.

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic peaks are expected for the N-methyl protons (singlet, ~2.2 ppm), the methylene group adjacent to the nitrogen (triplet, ~2.3 ppm), the methylene group adjacent to the hydroxyl group (triplet, ~3.6 ppm), and the broad hydroxyl proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two N-methyl carbons (~45 ppm), the carbon adjacent to nitrogen (~60 ppm), and the carbon adjacent to the hydroxyl group (~63 ppm).

  • IR (Neat, cm⁻¹): A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch, and C-H stretching absorptions around 2800-3000 cm⁻¹.

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should be observed at m/z = 146.15.

Safety Precautions

It is imperative to handle all chemicals with care, using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid and reacts with water and moisture, releasing flammable gases.[11] It must be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[12][13] Avoid contact with skin and eyes as it can cause irritation.[11] Store in a tightly sealed container in a cool, dry place away from water and acids.[14]

  • Dimethylamine Solution: Dimethylamine is toxic, corrosive, and flammable. The solution has a high vapor pressure. All handling must be performed in a well-ventilated chemical fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations involving DCM should be conducted within a fume hood.

  • Quenching Procedure: The quenching of the reaction with aqueous sodium bicarbonate should be performed slowly and carefully, as the destruction of excess hydride reagent can cause gas evolution (hydrogen) and foaming.

Conclusion

The protocol described provides a reliable, efficient, and scalable method for the synthesis of this compound. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers significant advantages in terms of selectivity, operational simplicity, and yield, while successfully avoiding the common pitfalls of overalkylation associated with older synthetic routes. This method is well-suited for both academic research laboratories and industrial process development settings.

References

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications - Journal of Chemical Education. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Loba Chemie. (2017, June 6). SAFETY DATA SHEET - SODIUM TRIACETOXY BOROHYDRIDE For Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Google Patents. (n.d.). US3976697A - Preparation of tertiary amines.
  • PrepChem.com. (n.d.). Synthesis of A. N-Boc-6-amino-1-hexanol (6). Retrieved from [Link]

Sources

Nucleophilic substitution method for 6-Dimethylamino-1-hexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 6-Dimethylamino-1-hexanol via Nucleophilic Substitution

Abstract

6-(Dimethylamino)hexan-1-ol is a versatile bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals, surfactants, and other fine chemicals.[1][2] Its structure, featuring a tertiary amine and a primary alcohol, allows for a diverse range of subsequent chemical transformations.[3] This application note provides a comprehensive, field-proven guide for the synthesis of this compound via a direct nucleophilic substitution pathway. We will delve into the mechanistic underpinnings of the S(_N)2 reaction, detail a robust experimental protocol using 6-chloro-1-hexanol and dimethylamine, and discuss critical optimization strategies to mitigate common side reactions, ensuring high purity and yield. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this valuable chemical intermediate.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for this compound is provided below.

PropertyValueReference
IUPAC Name 6-(dimethylamino)hexan-1-ol
CAS Number 1862-07-3[1][4]
Molecular Formula C(8)H({19})NO[4]
Molecular Weight 145.25 g/mol [3][4]
Appearance Colorless to pale yellow liquid/oil[1]
Boiling Point 117 °C @ 12 mmHg
Synonyms (6-Hydroxyhexyl)dimethylamine, Kaolizer 25[1][5]

Principle of Synthesis: The S(_N)2 Pathway

The synthesis of this compound is classically achieved through a bimolecular nucleophilic substitution (S(_N)2) reaction.[3] This method offers a straightforward and cost-effective route to the target molecule.

Reaction Mechanism

The core of this synthesis involves the reaction of a 6-halo-1-hexanol substrate with dimethylamine, which acts as the nucleophile. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bonded to the halogen.[3][6] This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks, displacing the halide ion as the leaving group.[3]

The primary nature of the alkyl halide substrate (the carbon attached to the halogen is primary) strongly favors the S(_N)2 mechanism over a potential S(_N)1 pathway.[3]

Choice of Substrate: 6-Chloro-1-hexanol vs. 6-Bromo-1-hexanol

Both 6-chloro-1-hexanol and 6-bromo-1-hexanol are suitable starting materials for this synthesis.[3][6][7]

  • 6-Chloro-1-hexanol: Generally more cost-effective and widely available, making it a preferred choice for large-scale synthesis.[3]

  • 6-Bromo-1-hexanol: Features a better leaving group (Br

    
     is a weaker base than Cl
    
    
    
    ), which can result in faster reaction rates.[2][7] For difficult reactions or when faster conversion is desired, the bromo- derivative is an excellent option. The Finkelstein reaction can also be employed to convert the less reactive 6-chloro-1-hexanol into the more reactive 6-iodo-1-hexanol in situ to accelerate the substitution.[8]

For the purposes of this protocol, we will focus on the more common and economical starting material, 6-chloro-1-hexanol.

SN2_Mechanism cluster_reactants Reactants cluster_product Product Dimethylamine H₃C-N(H)-CH₃ Product (H₃C)₂N-CH₂-(CH₂)₄-CH₂-OH Dimethylamine->Product Nucleophilic Attack (Sₙ2) Hexanol Cl-CH₂-(CH₂)₄-CH₂-OH Hexanol->Product Byproduct HCl Workflow A Reagent Setup (Flask with Dimethylamine, NaOH) B Dropwise Addition (6-Chloro-1-hexanol solution) A->B C Reflux (6-8 hours at 50-60°C) B->C D Cool to Room Temp C->D E Work-up (Diethyl Ether Extraction) D->E F Drying (Wash with Brine, Dry over MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Vacuum Distillation) G->H I Characterization (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis and purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H and 
    
    
    
    C NMR will confirm the carbon-hydrogen framework and the successful incorporation of the dimethylamino group.
  • Infrared (IR) Spectroscopy: Will show a characteristic broad peak for the O-H stretch of the alcohol group and C-N stretching vibrations.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (145.25 g/mol ). [3][4]

Conclusion

The nucleophilic substitution reaction between 6-chloro-1-hexanol and an excess of dimethylamine provides a robust and efficient method for the synthesis of this compound. By carefully controlling the stoichiometry and addition rate of the reagents, the formation of the primary byproduct, a quaternary ammonium salt, can be effectively minimized. The detailed protocol herein, from reaction setup to purification by vacuum distillation, serves as a validated procedure for obtaining this valuable bifunctional intermediate in high yield and purity for applications in research and development.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production. Available at: [Link]

  • Royal Society of Chemistry. (2025). Green Chemistry. Available at: [Link]

  • National Institutes of Health. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Available at: [Link]

  • Sciencemadness.org. (2008). 6-Bromo-1-hexanol synthesis. Available at: [Link]

  • SciSpace. (2018). Preparation method for 6-amino-1-hexanol. Available at: [Link]

  • National Institutes of Health. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Available at: [Link]

  • Google Patents. (n.d.). US5877351A - Preparation and purification process for 2-(dimethylamino)methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
  • ResearchGate. (2020). Selective Aromatic Nucleophilic Substitution of 4-Dimethylamino-2-methoxy-3-(trifluoroacetyl)quinoline with Alcohols – DFT Calculation Study. Available at: [Link]

  • Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™. Available at: [Link]

  • MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Available at: [Link]

  • PubMed Central. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Available at: [Link]

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Application Notes and Protocols for 6-Dimethylamino-1-hexanol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 6-Dimethylamino-1-hexanol in cell culture experiments. This document outlines the compound's known mechanisms of action, provides detailed protocols for its application and the assessment of its cellular effects, and offers insights into the causal relationships behind experimental choices.

Introduction: Unveiling the Multifaceted Nature of this compound

This compound is a bifunctional organic molecule featuring a hexanol backbone, a tertiary amino group, and a primary alcohol. This structure confers upon it distinct physicochemical properties that translate into significant biological activity. Primarily recognized as a lysosomotropic agent and a choline uptake inhibitor, this compound serves as a valuable tool for investigating fundamental cellular processes, including lysosomal function, lipid metabolism, and potentially, cellular signaling pathways.[1] Its tertiary amine nature allows it to become protonated and accumulate within the acidic environment of lysosomes, while its structural similarity to choline enables it to interfere with choline transport and metabolism.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in experimental settings.

PropertyValue
CAS Number 1862-07-3
Molecular Formula C₈H₁₉NO
Molecular Weight 145.25 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in water and organic solvents like ethanol and DMSO.

Mechanism of Action: A Dual-Pronged Approach to Cellular Modulation

The biological effects of this compound are primarily attributed to two well-documented mechanisms: its lysosomotropic nature and its inhibition of choline uptake and metabolism.

Lysosomotropism: Targeting the Cellular Recycling Hub

As a weakly basic compound, this compound can freely permeate cellular membranes in its uncharged state. Upon entering the acidic interior of lysosomes (pH 4.5-5.0), the tertiary amine group becomes protonated. This charged form is unable to diffuse back across the lysosomal membrane, leading to its accumulation within the organelle. This sequestration can lead to several downstream consequences, including an increase in lysosomal pH, inhibition of lysosomal enzymes, and potential disruption of lysosomal membrane integrity. This property makes it a useful tool for studying lysosomal function and its role in cellular processes like autophagy and drug resistance.

Choline Uptake and Metabolism Inhibition: Disrupting Phospholipid Synthesis

Choline is an essential nutrient for the synthesis of phosphatidylcholine, a major component of cellular membranes, and the neurotransmitter acetylcholine. This compound acts as a competitive inhibitor of choline transporters and choline kinase, the first enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.[2][3] By blocking the uptake and phosphorylation of choline, it can significantly impact membrane integrity, cell signaling, and proliferation. This inhibitory action provides a powerful method for investigating the roles of choline metabolism in various physiological and pathological states, including cancer.[2][4][5][6]

Mechanism_of_Action cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lysosome Accumulation & Disruption Choline_Transporter Choline Transporter Choline_Kinase Choline Kinase Choline_Transporter->Choline_Kinase Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine Phosphatidylcholine Phosphatidylcholine Synthesis Phosphocholine->Phosphatidylcholine Compound This compound Compound->Lysosome Accumulates Compound->Choline_Transporter Inhibits Compound->Choline_Kinase Inhibits Choline Choline Choline->Choline_Transporter Transport

Caption: Dual mechanisms of this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cell culture. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental question.

PART 1: General Cell Culture and Compound Preparation

1.1. Cell Culture:

  • Culture your chosen cell line in the appropriate complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and have reached the desired confluency before treatment.

1.2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound (e.g., 100 mM) in a sterile solvent such as sterile water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO).

  • Causality: The choice of solvent depends on the final desired concentration and the tolerance of the cell line. DMSO is a common solvent but can have cytotoxic effects at higher concentrations; it is recommended to keep the final DMSO concentration in the culture medium below 0.5%.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

PART 2: Cytotoxicity Assay

Before proceeding with functional assays, it is essential to determine the cytotoxic concentration range of this compound for your specific cell line.

2.1. Materials:

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays).

  • Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®, or a live/dead staining kit).

2.2. Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 µM to 1 mM. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • At each time point, perform the cell viability assay according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_Dilutions Prepare serial dilutions of This compound Adhere->Prepare_Dilutions Treat_Cells Treat cells with compound and vehicle control Prepare_Dilutions->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure Measure absorbance/ fluorescence Add_Reagent->Measure Analyze Calculate % viability and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining cytotoxicity.

PART 3: Choline Uptake Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on choline uptake.

3.1. Materials:

  • Radiolabeled [³H]-choline chloride.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

  • Cell lysis buffer (e.g., RIPA buffer).

3.2. Procedure:

  • Seed cells in a multi-well plate (e.g., 24-well) and grow to confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 30 minutes to 1 hour). Include a vehicle control.

  • Add [³H]-choline chloride to each well at a final concentration of 1-10 µM.

  • Incubate for a short period (e.g., 10-30 minutes) at 37°C. Causality: This short incubation time is crucial to measure the initial rate of uptake and minimize the influence of choline metabolism.

  • Aspirate the medium and wash the cells rapidly three times with ice-cold PBS to stop the uptake and remove extracellular [³H]-choline.

  • Lyse the cells with cell lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).

  • Calculate the percentage of choline uptake inhibition compared to the vehicle control.

PART 4: Assessment of Lysosomotropic Effect

This protocol uses a fluorescent dye to visualize and quantify the accumulation of acidic vesicles, which can be altered by lysosomotropic agents.

4.1. Materials:

  • LysoTracker™ Red DND-99 or a similar lysosomotropic fluorescent dye.

  • Fluorescence microscope or flow cytometer.

4.2. Procedure:

  • Seed cells on glass coverslips in a multi-well plate (for microscopy) or in a standard culture plate (for flow cytometry).

  • Treat the cells with non-toxic concentrations of this compound for the desired time.

  • In the last 30-60 minutes of the treatment, add LysoTracker™ dye to the culture medium at the manufacturer's recommended concentration.

  • For microscopy: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the fluorescence using a fluorescence microscope.

  • For flow cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity using a flow cytometer.

  • Quantify the changes in fluorescence intensity or the number and size of fluorescent puncta to assess the lysosomotropic effect.

PART 5: Investigating Downstream Signaling: Protein Kinase C (PKC) Activity Assay

While a direct link is not firmly established, the disruption of lipid metabolism by this compound could potentially impact lipid-sensitive signaling pathways, such as those involving Protein Kinase C (PKC). This assay provides a general framework to investigate this possibility.

5.1. Materials:

  • PKC activity assay kit (colorimetric or radioactive).

  • Cell lysis buffer compatible with kinase assays.

  • Protein concentration assay kit.

5.2. Procedure:

  • Treat cells with a non-toxic concentration of this compound for various time points.

  • Lyse the cells and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate.

  • Perform the PKC activity assay according to the manufacturer's protocol, using equal amounts of protein for each sample.

  • Measure the absorbance or radioactivity to determine PKC activity.

  • Compare the PKC activity in treated cells to that in vehicle-treated control cells.

Data Interpretation and Self-Validation

  • Cytotoxicity: A clear dose-dependent decrease in cell viability should be observed. The IC₅₀ value provides a quantitative measure of cytotoxicity and is crucial for selecting appropriate concentrations for subsequent functional assays.

  • Choline Uptake Inhibition: A dose-dependent decrease in radiolabeled choline uptake is expected. This validates the compound's inhibitory effect on choline transport.

  • Lysosomotropism: An increase or alteration in LysoTracker™ staining intensity or pattern would indicate a lysosomotropic effect.

  • PKC Activity: Any significant change in PKC activity in response to treatment would suggest a potential link between the compound's primary mechanisms and this signaling pathway, warranting further investigation.

Conclusion and Future Directions

This compound is a versatile research tool with well-defined effects on lysosomal function and choline metabolism. The protocols outlined in these application notes provide a solid foundation for its use in cell culture. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems. Future investigations could explore the detailed molecular consequences of lysosomal disruption and choline metabolism inhibition by this compound, including its potential impact on other cellular signaling pathways and its therapeutic potential in relevant disease models.

References

  • Hernández-Alcoceba, R., Fernández, F., & Lacal, J. C. (2002). Inhibition of choline kinase as a specific cytotoxic strategy in oncogene-transformed cells. Oncogene, 21(45), 6829–6837.
  • JAS239, a Novel Near-Infrared Fluorescent Carbocyanine, is a Direct Inhibitor of Choline Kinase. Molecular Cancer Therapeutics, 13(7), 1775–1786.
  • Wikipedia. Choline kinase. [Link]

  • Glunde, K., & Serkova, N. J. (2006). Therapeutic targets and biomarkers of altered choline phospholipid metabolism in cancer. The British journal of radiology, 79 Spec No 2, S9–S16.
  • Fisher Scientific Canada. This compound 97.0+%, TCI America™. [Link]

  • de la Cueva, A., Ramírez de Molina, A., & Lacal, J. C. (2012).

Sources

Application Notes and Protocols: 6-Dimethylamino-1-hexanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract: This document provides a detailed technical guide on the application of 6-Dimethylamino-1-hexanol (CAS: 1862-07-3) in the field of pharmaceutical synthesis. While not a direct precursor in many widely-known drug syntheses, its unique bifunctional nature as a tertiary amino alcohol makes it a versatile building block and valuable intermediate.[1][2] This guide explores its chemical reactivity, potential applications in creating diverse molecular scaffolds, and provides detailed, field-proven protocols for its derivatization. The content is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in novel synthetic strategies.

Introduction: A Profile of a Versatile Intermediate

This compound is an organic compound featuring a six-carbon aliphatic chain, terminated by a primary hydroxyl group at one end and a dimethylamino group at the other.[1] This dual-functionality is the cornerstone of its utility in synthetic chemistry. The tertiary amine provides a basic, nucleophilic center, while the primary alcohol offers a site for oxidation, esterification, or etherification.[2] This structure allows it to act as a flexible linker, a modifier of physicochemical properties, or a foundational piece for building more complex molecules. Amino alcohols as a class are pivotal building blocks in organic synthesis and pharmaceutical research, forming the core of many bioactive compounds.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 1862-07-3[1][4][5]
Molecular Formula C₈H₁₉NO[1][4]
Molecular Weight 145.25 g/mol [5]
Appearance Colorless to light yellow clear liquid[1][6]
Boiling Point 117°C[5]
Solubility Soluble in water, chloroform, and many organic solvents[4][7]
pKa 15.19 ± 0.10 (Predicted)[6]

Strategic Applications in Medicinal Chemistry

The true potential of this compound lies in its application as a strategic tool for molecular design. Its six-carbon chain provides significant spacing, which can be crucial for optimizing drug-receptor interactions.

  • As a Linker/Spacer: In the development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or targeted drug conjugates, a linker of appropriate length and flexibility is essential. The hexanol backbone of this reagent can serve as a robust and synthetically accessible linker.

  • In Prodrug Synthesis: The primary hydroxyl group is an ideal handle for creating ester-based prodrugs. An active pharmaceutical ingredient (API) with a carboxylic acid moiety can be esterified with this compound. The introduction of the dimethylamino group can significantly increase the aqueous solubility and modify the pharmacokinetic profile of the parent drug, potentially improving bioavailability.

  • Synthesis of Quaternary Ammonium Compounds: The tertiary amine can be readily quaternized with various alkyl halides. This reaction opens a pathway to a class of compounds known for their diverse biological activities, including use as antimicrobial agents or neuromuscular blockers.

  • Lysosomotropic Agent Development: As an alkanolamine, it has been identified as a lysosomotropic agent.[4][6] This property can be exploited in drug delivery systems designed to target the lysosome or to develop drugs that modulate lysosomal function.

Synthetic Protocols and Methodologies

The following protocols are designed to be self-validating and provide a clear rationale for key experimental choices. They serve as a foundational template that can be adapted for a wide range of specific target molecules.

Protocol 1: Synthesis of a Model Ester Prodrug using Ibuprofen

This protocol details the esterification of the hydroxyl group of this compound with Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using a standard carbodiimide coupling method. This approach is chosen for its mild reaction conditions, which prevents unwanted side reactions with the tertiary amine.

Objective: To synthesize 6-(dimethylamino)hexyl 2-(4-isobutylphenyl)propanoate.

Materials:

  • This compound (1.0 eq)

  • Ibuprofen (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ibuprofen, This compound, & DMAP in DCM B Cool to 0°C A->B C Add DCC solution dropwise B->C D Stir overnight at room temp C->D E Filter DCU precipitate D->E F Wash with NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Purify via column chromatography I->J G Start Starting Material: This compound Choice Desired Modification? Start->Choice Path1 Target Hydroxyl Group (e.g., Esterification) Choice->Path1 Prodrug / Linker Attachment Path2 Target Amine Group (e.g., Quaternization) Choice->Path2 Introduce Charge / Create Antiseptic

Sources

6-Dimethylamino-1-hexanol as an intermediate in surfactant production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 6-Dimethylamino-1-hexanol as a Versatile Intermediate in the Synthesis of Advanced Cationic Surfactants

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional molecule of significant interest in the field of surfactant chemistry.[1][2] Its structure, featuring a tertiary amine and a primary alcohol separated by a six-carbon aliphatic chain, provides a unique platform for the synthesis of specialized cationic surfactants.[1] The tertiary amine serves as a direct precursor to a hydrophilic quaternary ammonium headgroup, while the hydroxyl moiety offers a reactive site for subsequent functionalization, enabling the creation of novel surfactant architectures with tunable properties. This document provides an in-depth guide to the synthesis, characterization, and application of cationic surfactants derived from this intermediate, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Advantage of this compound

The utility of this compound in surfactant synthesis stems from its dual functionality, which allows for a two-stage approach to creating complex amphiphiles.

  • Primary Functionality (Amine Group): The nucleophilic dimethylamino group is readily converted into a positively charged quaternary ammonium cation through reaction with an alkylating agent.[1] This process, known as quaternization, forms the hydrophilic "head" of the surfactant molecule, imparting the cationic character essential for many applications.[1][3]

  • Secondary Functionality (Hydroxyl Group): The terminal hydroxyl group (-OH) is a versatile chemical handle. It can be esterified, etherified, or used as an initiator for polymerization, allowing for the introduction of additional functionalities. This is particularly relevant for producing biodegradable ester-quats or for grafting the surfactant onto polymer backbones.[1][4]

The six-carbon hexane backbone provides an optimal hydrophobic spacer, contributing to the overall amphiphilic nature of the final product.[2]

Physicochemical Properties of the Intermediate

A clear understanding of the starting material's properties is crucial for reaction design and safety.

PropertyValueReference
Chemical Formula C₈H₁₉NO[2][5]
Molecular Weight 145.25 g/mol [2][5]
Appearance Colorless to light yellow clear liquid[2][5]
Boiling Point 203.8°C at 760 mmHg[6]
Density 0.878 g/cm³[6]
Flash Point 63.6°C[6]
pKa 15.19 ± 0.10 (Predicted)[5]
Solubility Sparingly soluble in Chloroform, slightly in Methanol[6]

Synthesis of Hydroxy-Functionalized Cationic Surfactants

The cornerstone of converting this compound into a surfactant is the quaternization of its tertiary amine. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) mechanism, often referred to as the Menschutkin reaction.[1][7]

The Quaternization Reaction Mechanism

In this reaction, the lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide (e.g., 1-bromododecane).[1] This forms a new carbon-nitrogen bond, while the halide is displaced as a leaving group, becoming the counter-ion to the newly formed quaternary ammonium cation.[1] The reaction rate is dependent on the concentration of both the amine and the alkyl halide.[7]

G cluster_reactants Reactants cluster_products Products cluster_mechanism Sₙ2 Mechanism R1 This compound (Nucleophile) TS Transition State [X---R'---N]⁺ R1->TS Nucleophilic Attack R2 Alkyl Halide (R'-X) (Electrophile) R2->TS P1 N-Alkyl-N,N-dimethyl-N-(6-hydroxyhexyl)ammonium Halide (Cationic Surfactant) TS->P1 Halide Departure

Caption: General Sₙ2 mechanism for the quaternization of this compound.

Protocol: Synthesis of N-Dodecyl-N,N-dimethyl-N-(6-hydroxyhexyl)ammonium Bromide

This protocol details the synthesis of a representative C12 cationic surfactant. The choice of a C12 alkyl chain (from 1-bromododecane) is common for creating surfactants with good detergency and foaming properties.

  • Reagents: this compound (>97%), 1-bromododecane (>98%), Acetone (anhydrous), Diethyl ether (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, Buchner funnel, glassware.

G Start Combine Reactants (Amine + Alkyl Bromide) in Acetone React Reflux Reaction (e.g., 48h at 55°C) Start->React Cool Cool to Room Temp. & Induce Precipitation React->Cool Filter Vacuum Filtration to Isolate Crude Product Cool->Filter Wash Wash Solid with Cold Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Analyze Characterize Product (NMR, FTIR, Titration) Dry->Analyze

Caption: Workflow for the synthesis and purification of a cationic surfactant.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 14.5 g (0.1 mol) of this compound in 100 mL of anhydrous acetone.

  • Addition of Alkyl Halide: While stirring, add 24.9 g (0.1 mol) of 1-bromododecane to the solution. Causality Note: A stoichiometric 1:1 molar ratio is used to ensure complete conversion of the starting amine.[7] Acetone is a common polar aprotic solvent for Sₙ2 reactions that facilitates the interaction of reactants while allowing the product salt to precipitate upon cooling.[7]

  • Reaction: Heat the mixture to reflux (approx. 55-60°C) and maintain for 48 hours with continuous stirring. Monitor the reaction progress (e.g., by TLC if desired).

  • Isolation of Crude Product: After 48 hours, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 1-2 hours to maximize precipitation of the quaternary ammonium salt.

  • Purification: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid precipitate three times with 30 mL portions of cold, anhydrous diethyl ether. Causality Note: Washing with a non-polar solvent like diethyl ether removes unreacted, non-polar starting materials (especially 1-bromododecane) and byproducts without dissolving the desired ionic product.[8]

  • Drying: Dry the purified white solid in a vacuum oven at 40°C overnight to remove residual solvent. The final product is N-Dodecyl-N,N-dimethyl-N-(6-hydroxyhexyl)ammonium Bromide.

Physicochemical Characterization of the Surfactant

The synthesized product must be rigorously analyzed to confirm its structure and evaluate its properties as a surfactant. The length of the N-alkyl chain is a critical determinant of these properties; longer chains generally increase hydrophobicity, lower the critical micelle concentration (CMC), and can decrease aqueous solubility.[9][10]

Key Surfactant Properties (Illustrative)

The following table presents expected properties for a series of N-Alkyl-N,N-dimethyl-N-(6-hydroxyhexyl)ammonium bromide surfactants.

N-Alkyl Chain LengthExpected Aqueous SolubilityExpected Critical Micelle Concentration (CMC)Primary Application Profile
Ethyl (C2)HighHighHydrotrope, solubilizer
Octyl (C8)ModerateModerateWetting agent, emulsifier
Dodecyl (C12)LowLowDetergent, foaming agent, antimicrobial[11]
Hexadecyl (C16)Very LowVery LowFabric softener, conditioning agent[12]
Analytical Protocols for Characterization

G cluster_structural Structural Verification cluster_quantitative Quantitative & Purity Analysis Product Synthesized Surfactant NMR ¹H & ¹³C NMR Spectroscopy (Confirm covalent structure) Product->NMR FTIR FTIR Spectroscopy (Identify functional groups, e.g., -OH, C-N⁺) Product->FTIR Titr Potentiometric Titration (Determine % active surfactant) Product->Titr MS Mass Spectrometry (Confirm molecular weight) Product->MS

Caption: Standard analytical workflow for the characterization of cationic surfactants.

  • Objective: To confirm the covalent structure of the synthesized quaternary ammonium salt.

  • Procedure:

    • Dissolve 5-10 mg of the dried surfactant in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Look for the appearance of new signals corresponding to the protons on the N-alkyl chain, a downfield shift of the N-methyl and adjacent methylene protons compared to the starting amine, and the persistence of signals from the hydroxyhexyl chain.

  • Objective: To quantify the percentage of active cationic surfactant in the synthesized product. This is a two-phase titration method.

  • Principle: The cationic surfactant is titrated with a standard anionic surfactant solution, such as sodium dodecyl sulfate (SDS). The endpoint is detected by a surfactant-sensitive electrode, which registers a sharp potential change upon completion of the precipitation reaction between the two oppositely charged surfactants.[13]

  • Procedure (General):

    • Accurately weigh a sample of the synthesized surfactant and dissolve it in a mixture of deionized water and an appropriate alcohol (e.g., isopropanol) to ensure solubility.[14]

    • Add a pH 10 buffer solution to ensure the amine is fully in its quaternary form and not protonated.[13]

    • Immerse a surfactant-specific ion-selective electrode and a reference electrode into the solution.

    • Titrate with a standardized 0.004 M SDS solution, recording the potential (mV) as a function of titrant volume.

    • The equivalence point is determined from the point of maximum inflection on the titration curve. Calculate the purity based on the stoichiometry of the reaction.

Applications and Future Directions

Cationic surfactants derived from this compound are candidates for a wide range of applications, mirroring those of conventional quaternary ammonium compounds. These include roles as:

  • Conditioning Agents: In hair care products like conditioners and shampoos, they adsorb onto negatively charged hair fibers to reduce static, improve combability, and impart softness.[3][12]

  • Fabric Softeners: They deposit on fabrics during the rinse cycle, providing a soft feel and antistatic properties.[3]

  • Biocides and Disinfectants: The cationic headgroup can interact with and disrupt the negatively charged cell membranes of bacteria and fungi.[4][15]

  • Emulsifiers and Phase Transfer Catalysts: Their amphiphilic nature allows them to stabilize oil-in-water emulsions and facilitate reactions between reactants in immiscible phases.[12]

The presence of the free hydroxyl group opens avenues for creating next-generation surfactants. It can be esterified with fatty acids to produce ester-quats , a class of surfactants known for their enhanced biodegradability and lower aquatic toxicity compared to traditional dialkyldimethylammonium salts.[4] This positions this compound as a key intermediate for developing greener and more environmentally friendly formulations.

References

  • Benchchem. (n.d.). This compound | 1862-07-3.
  • Huang, H. Y., & Chen, S. H. (2001). Determination of trace quaternary ammonium surfactants in water by combining solid-phase extraction with surface-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 15(24), 2521-5.
  • CymitQuimica. (n.d.). CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol.
  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants.
  • Huang, H. Y., & Chen, S. H. (2001). Determination of trace quaternary ammonium surfactants in water by combining solid-phase extraction with surface-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 15(24), 2521-2525.
  • Thermo Fisher Scientific. (n.d.). Determination of quaternary ammonium chloride surfactants by argentometric auto titration.
  • Shamsi, S. A. (n.d.). Synthesis of Amino Alcohol Based Surfactant. ACS.
  • Semantic Scholar. (1992). HPLC analysis of quaternary ammonium surfactants with the evaporative light scattering detector.
  • Guidechem. (n.d.). This compound 1862-07-3 wiki.
  • Whamine. (n.d.). Specialized cationic surfactants and their unique properties.
  • LookChem. (n.d.). 1-Hexanol, 6-(dimethylamino)-.
  • PCC Group. (n.d.). Cationic surfactants.
  • Li, X., et al. (2023). Synthesis and Aggregation Behavior of Hexameric Quaternary Ammonium Salt Surfactant Tz-6C12QC. MDPI.
  • Danish Environmental Protection Agency. (n.d.). 5. Cationic surfactants.
  • Zareba, S. (n.d.). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. PMC - NIH.
  • Trade Science Inc. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals.
  • ResearchGate. (2025). Synthesis of novel quaternary ammonium surfactants containing adamantane.
  • ResearchGate. (2012). Cationic Surfactants and their uses in different fields. TUTA Journal.
  • NIH. (n.d.). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications.
  • ResearchGate. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids.
  • Royal Society of Chemistry. (2020). Effects of alkyl chains on the physicochemical properties of nitroguanidine derivatives.

Sources

Application Notes and Protocols: High-Affinity Choline Uptake Assay Using Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Affinity Choline Uptake in Cholinergic Neurotransmission

Cholinergic neurotransmission, a cornerstone of processes ranging from memory formation to muscle contraction, is critically dependent on the synthesis of the neurotransmitter acetylcholine (ACh).[1][2][3] The rate-limiting step in ACh synthesis is the transport of its precursor, choline, from the extracellular space into the presynaptic nerve terminal.[1][4][5] This crucial function is primarily mediated by the high-affinity choline transporter (CHT), a sodium-dependent protein encoded by the SLC5A7 gene.[1][6] The dysregulation of CHT function is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic drug development.[1][2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to perform and analyze high-affinity choline uptake (HACU) assays using inhibitors. We will delve into the underlying scientific principles, provide step-by-step protocols for both radiolabeled and fluorescent assays, and offer insights into data interpretation and kinetic analysis. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Scientific Principles: Understanding the High-Affinity Choline Transporter and its Inhibition

The CHT is a highly specific transporter characterized by its low Michaelis-Menten constant (Km) for choline, typically in the low micromolar range, signifying its high affinity for its substrate.[1][2][3] This high-affinity transport system is distinct from low-affinity, more ubiquitous choline transport mechanisms.[7][8] The defining characteristic of HACU, and the basis of this assay, is its sensitivity to specific inhibitors, most notably hemicholinium-3 (HC-3).[7][9][10]

HC-3 acts as a potent and specific competitive inhibitor of CHT.[5][11] It competes with choline for the same binding site on the transporter protein, thereby blocking choline reuptake and, consequently, inhibiting ACh synthesis.[5][9] This property of HC-3 is invaluable as it allows for the differentiation between high-affinity uptake and non-specific or low-affinity choline transport. By measuring choline uptake in the presence and absence of a maximally effective concentration of HC-3, the specific HACU component can be calculated by simple subtraction.[1][7]

Mechanism of High-Affinity Choline Uptake and Inhibition

The following diagram illustrates the process of high-affinity choline uptake at the presynaptic terminal and the competitive inhibition by HC-3.

HACU_Mechanism cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Choline_ext Choline CHT CHT Transporter Choline_ext->CHT Binds HC3_ext HC-3 HC3_ext->CHT Competitively Binds & Blocks Choline_int Choline CHT->Choline_int Transports ACh Acetylcholine Synthesis Choline_int->ACh

Caption: Mechanism of CHT and competitive inhibition by HC-3.

Quantitative Data: Kinetic Properties and Inhibitor Potency

Understanding the kinetic parameters of choline uptake and the potency of inhibitors is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Properties of High-Affinity Choline Uptake

Preparation Species K_m for Choline (μM) V_max (pmol/mg protein/min) Reference
Striatal Synaptosomes Rat 1.4 Not specified [1]
Cerebral Cortex Synaptosomes Rat 3.1 Not specified [1]
Brain Synaptosomes Rat 1.0 Not specified [1]

| CHT1-expressing Cells | Rat | ~1-2 | Not specified |[1] |

Table 2: Inhibitory Potency of Hemicholinium-3 (HC-3)

Parameter Value Cell/Tissue Type Reference
K_i 1-5 nM Recombinant CHT-expressing cells [2][3]
IC_50 18 nM Rat synaptosomal preparations [7]
IC_50 61 nM Cholinergic neurons [12]
K_i 1.3 µM (Morantel) Rat brain synaptosomes [13]
K_i 5.7 µM (Pyrantel) Rat brain synaptosomes [13]

| K_i | 8.3 µM (Oxantel) | Rat brain synaptosomes |[13] |

Experimental Protocols

This section provides detailed, step-by-step protocols for performing HACU assays in both cultured cells and synaptosomes using a radiolabeled substrate. A conceptual framework for adapting this to a fluorescent assay is also discussed.

Protocol 1: Radiolabeled High-Affinity Choline Uptake Assay in Cultured Cells

This protocol is adapted for adherent cells expressing CHT, such as differentiated SK-N-SH neuroblastoma cells or transfected HEK293 cells, cultured in 24-well plates.[1][7]

A. Materials and Reagents

  • Cell Culture: Adherent cells expressing CHT cultured in 24-well plates.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.

  • [³H]-Choline Chloride: High specific activity radiolabeled choline.

  • Unlabeled Choline Chloride: For kinetic studies.

  • Hemicholinium-3 (HC-3): Stock solution (e.g., 10 mM in water).

  • Lysis Buffer: 0.1 M NaOH or a buffer compatible with protein assays.

  • Scintillation Vials and Fluid: For radioactivity measurement.

  • Liquid Scintillation Counter: To quantify radioactivity.

  • Plate Reader: For protein quantification assay (e.g., BCA or Bradford).

B. Experimental Workflow

Caption: Workflow for the radiolabeled HACU assay in cultured cells.

C. Step-by-Step Methodology

  • Cell Preparation: Culture cells to an appropriate confluency in 24-well plates. For cell lines requiring differentiation to express CHT (e.g., SK-N-SH), perform the differentiation protocol prior to the assay.

  • Buffer Preparation: Prepare the Uptake Buffer and the Uptake Buffer containing a final concentration of HC-3 sufficient to completely inhibit HACU (e.g., 10 µM).[1] Warm the buffers to 37°C.

  • Washing: Gently aspirate the culture medium from the wells and wash the cells twice with warm Uptake Buffer. This step is crucial to remove any residual choline from the culture medium.

  • Pre-incubation: Add 500 µL of the appropriate warm buffer to each well. For "total uptake" wells, add Uptake Buffer. For "non-specific uptake" wells, add Uptake Buffer with HC-3. Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate Uptake: Initiate the choline uptake by adding a small volume of [³H]-Choline to each well to achieve the desired final concentration (e.g., 1 µM for routine assays, or a range of concentrations for kinetic studies).[1]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 4-10 minutes) to measure the initial rate of uptake.[1] The incubation time should be optimized for the specific cell type to ensure uptake is in the linear range.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the buffer from the wells. Immediately wash the cells three times with ice-cold Uptake Buffer to remove extracellular radiolabel. Performing this step quickly and with ice-cold buffer is critical to prevent further transport and efflux of the radiolabel.

  • Cell Lysis: Lyse the cells by adding Lysis Buffer to each well (e.g., 250-500 µL of 0.1 M NaOH) and incubating for at least 30 minutes at room temperature.

  • Quantification:

    • Radioactivity: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the disintegrations per minute (DPM) using a liquid scintillation counter.

    • Protein Concentration: Use the remaining lysate to determine the protein concentration in each well using a standard protein assay (e.g., BCA). This is essential for normalizing the uptake data.

D. Data Analysis

  • Calculate Total and Non-specific Uptake: Normalize the DPM values for each well to the protein concentration (DPM/mg protein).

  • Calculate Specific High-Affinity Choline Uptake: Specific Uptake = Total Uptake (in the absence of HC-3) - Non-specific Uptake (in the presence of HC-3).[1][7]

  • For Inhibitor Studies (IC₅₀ Determination):

    • Perform the assay with a range of inhibitor concentrations.

    • Plot the percentage of specific uptake inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of high-affinity choline uptake.

Protocol 2: High-Affinity Choline Uptake Assay in Synaptosomes

This protocol is designed for use with synaptosomes, which are isolated presynaptic nerve terminals, providing a more physiologically relevant model for studying neuronal CHT.

A. Materials and Reagents

  • Synaptosome Preparation: Freshly prepared synaptosomes from brain tissue (e.g., rat striatum or cortex).

  • KRH Buffer: Krebs-Ringer-HEPES buffer.

  • [³H]-Choline Chloride

  • Hemicholinium-3 (HC-3)

  • Glass Fiber Filters

  • Filtration Manifold and Vacuum Pump

  • Scintillation Vials and Fluid

  • Liquid Scintillation Counter

B. Step-by-Step Methodology

  • Synaptosome Preparation: Prepare synaptosomes from the desired brain region using standard subcellular fractionation techniques. Resuspend the final P2 pellet in KRH buffer and determine the protein concentration.

  • Assay Setup: Prepare assay tubes on ice. For each experimental condition, set up duplicate or triplicate tubes for "total uptake" and "non-specific uptake."

  • Inhibitor Addition: To the "non-specific uptake" tubes, add HC-3 to a final concentration of 10 µM. Add an equal volume of KRH buffer to the "total uptake" tubes.[1]

  • Pre-incubation: Add the synaptosomal suspension to the tubes and pre-incubate at 37°C for 5 minutes.

  • Initiate Uptake: Start the reaction by adding [³H]-Choline to a final concentration appropriate for measuring the initial uptake rate (e.g., 1 µM).

  • Incubation: Incubate at 37°C for a short period (e.g., 4 minutes).[1]

  • Terminate Uptake: Terminate the reaction by adding a large volume of ice-cold KRH buffer and rapidly filtering the contents of each tube through a glass fiber filter using a vacuum manifold.

  • Washing: Quickly wash the filters with additional ice-cold KRH buffer to remove unbound radiolabel.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

C. Data Analysis

The data analysis is similar to that for the cultured cell assay, with uptake typically expressed as pmol of choline/mg of protein/min.

Alternative and Emerging Methodologies: Fluorescent Choline Uptake Assays

While radiolabeled assays are the gold standard for their sensitivity and specificity, fluorescent assays are gaining traction due to their potential for higher throughput and avoidance of radioactive materials.[14][15][16]

The principle involves using a fluorescent choline analog or a fluorescent probe that is sensitive to changes in membrane potential associated with the electrogenic nature of CHT.[17][18] The assay would follow a similar workflow to the radiolabeled protocol, with the final quantification step involving the measurement of fluorescence intensity using a plate reader. It is important to note that fluorescent probes may have different kinetic properties and interactions with the transporter compared to native choline, requiring careful validation.

Trustworthiness and Self-Validation

To ensure the integrity of the data generated from these protocols, several self-validating steps are incorporated:

  • Inclusion of Controls: The use of "total" and "non-specific" uptake controls in every experiment is fundamental to isolating the activity of the high-affinity transporter.

  • Linearity of Uptake: It is crucial to determine the linear range of choline uptake over time and with respect to protein concentration for the specific biological system being used. Assays should be performed within this linear range.

  • Temperature Dependence: High-affinity choline uptake is an active transport process and is therefore temperature-dependent. Running the assay at 37°C versus 4°C can confirm the active nature of the transport.[19]

  • Sodium Dependence: CHT is a sodium-dependent transporter.[6][10] Performing the assay in a sodium-free buffer should significantly reduce or abolish high-affinity uptake, providing another layer of validation.

Conclusion

The high-affinity choline uptake assay is a robust and essential tool for studying cholinergic function and for the discovery and characterization of novel therapeutic agents targeting the CHT. By carefully following the detailed protocols and incorporating the principles of self-validation outlined in this application note, researchers can generate high-quality, reproducible data to advance our understanding of cholinergic neurotransmission and its role in health and disease.

References

  • High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies. National Institutes of Health.[Link]

  • The neuronal choline transporter CHT1 is regulated by immunosuppressor-sensitive pathways. PubMed.[Link]

  • The pharmacology of the hemicholiniums. Iowa State University.[Link]

  • Hemicholinium-3. Wikipedia.[Link]

  • Choline transporter. Wikipedia.[Link]

  • Transport mechanism of presynaptic high-affinity choline uptake by CHT1. PubMed.[Link]

  • Actions of hemicholinium (HC-3) on neuromuscular transmission. National Institutes of Health.[Link]

  • Expression of the high-affinity choline transporter, CHT1, in the neuronal and non-neuronal cholinergic system of human and rat skin. PubMed.[Link]

  • The "ins" and "outs" of the high-affinity choline transporter CHT1. National Institutes of Health.[Link]

  • Hemicholinium-3 – Knowledge and References. Taylor & Francis Online.[Link]

  • Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. National Institutes of Health.[Link]

  • Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience.[Link]

  • Kinetics of choline uptake into isolated rat forebrain microvessels: evidence of endocrine modulation. PubMed.[Link]

  • The Transport of Choline. ResearchGate.[Link]

  • Transport and Metabolism of Radiolabeled Choline in Hepatocellular Carcinoma. National Institutes of Health.[Link]

  • Kinetic mechanism of choline kinase from rat striata. National Institutes of Health.[Link]

  • Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. ACS Publications.[Link]

  • Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. National Institutes of Health.[Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology.[Link]

  • CHT Transporter Assay. BioIVT.[Link]

  • Determination of high affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in the same population of cultured cells. National Institutes of Health.[Link]

  • Vesicular Localization and Activity-Dependent Trafficking of Presynaptic Choline Transporters. Journal of Neuroscience.[Link]

  • Acute effects of cholinesterase inhibitors on uptake of choline in the rat iris. PubMed.[Link]

  • New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. PubMed.[Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers.[Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers.[Link]

  • IC50 (μM) Inhibition of [3H]choline uptake by compounds 3d and 4f in HepG2 cells. ResearchGate.[Link]

  • Kinetic studies of the choline acetyltransferase reaction using isotope exchange at equilibrium. PubMed.[Link]

  • Drug Transporter Assays. BioIVT.[Link]

  • Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. PubMed.[Link]

  • Overview of the types of cell-based transport assays described in this... ResearchGate.[Link]

  • High-affinity choline uptake under various pH conditions: investigation of synaptosomal fluorescence. PubMed.[Link]

  • Synthesis and Evaluation of 18F-Labeled Choline Analogs as Oncologic PET Tracers. The Journal of Nuclear Medicine.[Link]

  • Metabolic labeling and direct imaging of choline phospholipids in vivo. PNAS.[Link]

  • Substrate-Induced Internalization of the High-Affinity Choline Transporter. National Institutes of Health.[Link]

  • Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics. PubMed.[Link]

  • Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives. PubMed.[Link]

  • Radiolabeled choline as a proliferation marker: comparison with radiolabeled acetate. PubMed.[Link]

Sources

Analytical Techniques for the Characterization of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of 6-Dimethylamino-1-hexanol (CAS No. 1862-07-3). As an important alkanolamine used as a lysosomotropic agent, choline uptake inhibitor, and a versatile intermediate in organic synthesis, its purity and structural integrity are paramount.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Physicochemical Profile

This compound is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This structure imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals and surfactants.[4] Rigorous analytical characterization is essential to confirm its identity, quantify its purity, and identify any potential impurities or degradation products that could impact downstream applications.

Physicochemical Data Summary

PropertyValueSource(s)
Molecular Formula C₈H₁₉NO[1][2][5][6]
Molecular Weight 145.25 g/mol [6]
Appearance Colorless to light yellow clear liquid[1][4]
Boiling Point 117 °C at 12 mmHg; ~203.8 °C at 760 mmHg[5][7]
Density ~0.88 g/cm³[5]
Flash Point 63.6 °C[5][7]
Solubility Sparingly soluble in Chloroform, slightly in Methanol[2][5]
pKa 15.19 (Predicted)[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identity Confirmation

Principle: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound.[8] The gas chromatograph separates the analyte from volatile impurities based on boiling point and polarity, while the mass spectrometer provides definitive identification through its unique fragmentation pattern and molecular weight determination.[9]

Causality in Method Design: The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) offers a balanced separation for a bifunctional molecule. Electron Ionization (EI) is selected for its ability to create reproducible, library-searchable mass spectra. The primary challenge in analyzing amino alcohols can be peak tailing due to hydrogen bonding with the column's stationary phase or active sites in the injector.[8] Using a high-quality, deactivated liner and column minimizes these effects.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution 1:100 with methanol to a final concentration of 10 µg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-300.

  • Data Analysis & Expected Results:

    • Retention Time: The compound should elute as a sharp, symmetrical peak. The exact retention time will vary based on the specific system but serves as a key identifier.

    • Mass Spectrum: The molecular ion peak ([M]⁺) at m/z 145 should be observable, though it may be of low intensity.[8] The most prominent fragmentation is typically the alpha-cleavage adjacent to the nitrogen atom, resulting in a strong peak at m/z 58 ([CH₂=N(CH₃)₂]⁺). Other expected fragments include [M-H]⁺ at m/z 144, and loss of water [M-H₂O]⁺ at m/z 127.[8]

GC-MS Experimental Workflow

Caption: Workflow for purity and identity analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling

Principle: HPLC is a powerful technique for separating and quantifying components in a liquid mixture. For a compound like this compound, which lacks a native UV chromophore, pre-column derivatization is necessary to attach a UV-active or fluorescent tag, enabling sensitive detection.[10][11][12] This approach is excellent for detecting non-volatile impurities that would not be amenable to GC analysis.

Causality in Method Design: Reversed-phase chromatography on a C18 column is the workhorse of HPLC, effectively separating compounds based on hydrophobicity. Derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol is a classic, rapid, and specific reaction for primary and secondary amines, yielding highly fluorescent isoindole derivatives.[10][11] This provides the high sensitivity needed for impurity analysis. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.

Experimental Protocol: HPLC with Pre-Column OPA Derivatization
  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 9.5 with 10 M NaOH.

    • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored in the dark at 4 °C.

  • Sample Preparation & Derivatization:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.

    • In an autosampler vial, mix 50 µL of the sample solution (or standard) with 200 µL of the OPA reagent.

    • Vortex the mixture and allow it to react for exactly 2 minutes at room temperature before injection. Note: The derivative is stable for a limited time, so consistent timing is critical for reproducibility.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector (FLD).

    • Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B (re-equilibration)

    • Detector: FLD, Excitation = 340 nm, Emission = 450 nm.

    • Injection Volume: 10 µL.

  • Data Analysis & Expected Results:

    • The OPA-derivatized this compound will appear as a major, sharp peak.

    • Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • This method is highly effective for identifying and quantifying impurities containing primary or secondary amine groups.

HPLC Experimental Workflow

Caption: Workflow for HPLC purity analysis via pre-column derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Principle: NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound.[13] ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR identifies the different carbon environments in the molecule. Together, they provide a complete and unambiguous structural fingerprint.

Causality in Method Design: Chloroform-d (CDCl₃) is a standard solvent for non-polar to moderately polar organic molecules. The predicted chemical shifts are based on the known effects of adjacent electronegative atoms (oxygen and nitrogen). For example, the protons on the carbon attached to the oxygen (position 1) will be the most downfield (highest ppm) among the methylene groups, while the protons on the methyl groups attached to the nitrogen will be the most upfield.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program.

  • Data Analysis & Expected Spectra:

    • ¹H NMR (400 MHz, CDCl₃):

      • ~3.64 ppm (triplet, 2H): -CH₂ -OH (Position 1)

      • ~2.23 ppm (triplet, 2H): -CH₂ -N(CH₃)₂ (Position 6)

      • ~2.21 ppm (singlet, 6H): -N(CH₃ )₂

      • ~1.57 ppm (quintet, 2H): -CH₂-CH₂ -OH (Position 2)

      • ~1.45 ppm (quintet, 2H): -CH₂ -CH₂-N(CH₃)₂ (Position 5)

      • ~1.34 ppm (multiplet, 4H): -CH₂-CH₂ -CH₂ -CH₂- (Positions 3 & 4)

      • A broad singlet corresponding to the -OH proton will also be present, its chemical shift is variable and depends on concentration and temperature.

    • ¹³C NMR (100 MHz, CDCl₃):

      • ~62.9 ppm: -C H₂-OH (Position 1)

      • ~59.5 ppm: -C H₂-N(CH₃)₂ (Position 6)

      • ~45.4 ppm: -N(C H₃)₂

      • ~32.7 ppm: -CH₂-C H₂-OH (Position 2)

      • ~27.2 ppm: -C H₂-CH₂-N(CH₃)₂ (Position 5)

      • ~26.9 ppm & ~25.7 ppm: -CH₂-C H₂-C H₂-CH₂- (Positions 3 & 4)

NMR Analysis Workflow

Caption: Workflow for structural confirmation by ¹H and ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond (e.g., O-H, C-H, C-N) vibrates at a characteristic frequency, resulting in an IR spectrum that acts as a molecular fingerprint of the functional groups present.[14]

Causality in Method Design: As this compound is a liquid at room temperature, the simplest and most direct sampling method is to place a drop of the neat liquid between two salt (KBr or NaCl) plates to form a thin film.[5] This avoids interference from solvent peaks and provides a strong, clear signal of the pure compound.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Ensure the KBr or NaCl salt plates are clean and dry by polishing with a dry cloth and rinsing with a volatile solvent like dichloromethane if necessary.

    • Place one drop of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Thermo Fisher Nicolet iS10 or equivalent.

    • Mode: Transmittance.

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 32 scans.

    • Acquire a background spectrum of the empty, clean salt plates before running the sample.

  • Data Analysis & Expected Characteristic Peaks:

    • ~3350 cm⁻¹ (Broad): O-H stretching vibration from the alcohol group. The broadness is due to intermolecular hydrogen bonding.[15]

    • 2930-2850 cm⁻¹ (Strong, Sharp): Aliphatic C-H stretching vibrations from the hexyl chain and methyl groups.

    • ~2770 cm⁻¹ (Medium): A characteristic C-H stretch for a methyl group on a nitrogen atom can sometimes be observed slightly lower than the main aliphatic C-H stretches.

    • 1465 cm⁻¹ (Medium): C-H bending (scissoring) vibrations.

    • ~1260 cm⁻¹ (Medium): C-N stretching vibration of the tertiary amine.

    • ~1055 cm⁻¹ (Strong): C-O stretching vibration of the primary alcohol.

FTIR Analysis Workflow

Caption: Workflow for functional group analysis by FTIR spectroscopy.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. GC-MS offers definitive identification and assessment of volatile purity. HPLC with pre-column derivatization provides a sensitive method for quantifying purity and profiling non-volatile impurities. NMR spectroscopy delivers unambiguous structural confirmation, while FTIR serves as a rapid and reliable tool for verifying the presence of key functional groups. Employing this orthogonal suite of techniques ensures the highest confidence in the quality, identity, and purity of this compound for research and development applications.

References

  • Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265. [Link]

  • ChemBK. (2024). 6-(dimethylamino)hexan-1-ol. ChemBK.com. [Link]

  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 74, 547-555. [Link]

  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University Digital Commons. [Link]

  • Busto, O., et al. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry, 55(4), 1167-1173. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu.com. [Link]

  • ResearchGate. (2017). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. ccsknowledge.com. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0005994). HMDB. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0012971). HMDB. [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. PubMed Central. [Link]

  • ResearchGate. (n.d.). Schematic diagram showing the production of aliphatic amino alcohols... ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) FTIR spectrum of the starting thiol 6-mercapto 1-hexanol... ResearchGate. [Link]

  • ACS Publications. (2023). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. [Link]

  • ResearchGate. (n.d.). FTIR spectra of n-hexanol at different temperatures. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Hexanol. NIST WebBook. [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 3-hexanol. YouTube. [Link]

  • ResearchGate. (n.d.). Interpretation of 6-mercaptohexanol mass spectrometric results... ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of liquid hexanol C6H13OH. ResearchGate. [Link]

  • SpectraBase. (n.d.). 6-Mercapto-2,2-dimethyl-3-hexanol. SpectraBase. [Link]

  • SpectraBase. (n.d.). 6-Bromo-1-hexanol. SpectraBase. [Link]

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Application Note: Standardized Protocols for the Preparation of 6-Dimethylamino-1-hexanol Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 6-Dimethylamino-1-hexanol (CAS No. 1862-07-3). We detail the critical physicochemical properties of the compound, outline rigorous safety and handling procedures, and present validated, step-by-step protocols for preparing both primary organic and secondary aqueous stock solutions. The protocols emphasize the principles of solvent selection, the impact of pH on aqueous solubility, and best practices for quality control, storage, and long-term stability to ensure experimental reproducibility and personnel safety.

Introduction and Scientific Background

This compound is a bifunctional organic compound featuring a tertiary amine and a primary alcohol functional group.[1] This structure imparts unique chemical properties, including basicity and pH-responsive solubility, making it a valuable intermediate in organic synthesis and a tool in biomedical research.[1][2] Notably, it has been identified as a lysosomotropic agent and an inhibitor of choline uptake, highlighting its relevance in cellular biology and pharmacological studies.[3][4]

Accurate preparation of stock solutions is the foundational step for any experiment. Errors in concentration, degradation of the compound, or contamination can lead to unreliable and irreproducible results. This guide is designed to provide a robust framework for preparing stable, verified stock solutions of this compound.

Physicochemical Profile

A thorough understanding of the compound's properties is essential for proper handling and preparation.

PropertyValueSource(s)
CAS Number 1862-07-3[2][3][5]
Molecular Formula C₈H₁₉NO[2][3][5]
Molecular Weight 145.24 g/mol [3][5][6]
Appearance Colorless to light yellow/orange clear liquid or oil[2][5][7]
Boiling Point 117 °C at 12 mmHg[5]
Density ~0.88 g/cm³[5]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol.[5][8][5][8]
pKa (Predicted) 15.19 ± 0.10[7][8]
Storage Temperature 4°C or Refrigerator[3][7][8]

Critical Safety and Handling Protocols

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

3.1 GHS Hazard Classification:

  • H302: Harmful if swallowed.[9][10]

  • H314: Causes severe skin burns and eye damage.[9][10]

  • H412: Harmful to aquatic life with long-lasting effects.[9][10]

3.2 Mandatory Handling Procedures:

  • Engineering Controls: All handling of the neat compound and concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[7][9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[7][9]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[10][11]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[9][10]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemicals. Avoid release to the environment.[7][9]

Solvent Selection and Solubility Strategy

The dual functionality of this compound dictates its solubility. The long alkyl chain lends nonpolar character, while the hydroxyl and amino groups provide polarity and pH-sensitivity.

4.1 Organic Solvents: For high-concentration primary stock solutions, anhydrous organic solvents are recommended.

  • Dimethyl Sulfoxide (DMSO): An excellent choice due to its high solvating power for a wide range of compounds.

  • Ethanol/Methanol: The compound is slightly soluble in methanol[5][8]; these may be suitable for lower concentration stocks.

4.2 Aqueous Solvents: The tertiary amine group (pKa of the conjugate acid is typically ~9-10) is basic. Therefore, the compound's solubility in water is highly pH-dependent.

  • Neutral pH (~7.0): Limited solubility is expected as the amine is largely uncharged.

  • Acidic pH (<7.0): Solubility increases significantly as the amine group becomes protonated, forming a more soluble ammonium salt.

Caption: pH-dependent protonation of this compound.

Experimental Protocol: Stock Solution Preparation

This section is divided into the preparation of a primary organic stock and subsequent aqueous working solutions.

5.1 Workflow Overview

Caption: General workflow for preparing stock solutions.

5.2 Protocol 1: Preparation of a 100 mM Primary Stock in DMSO

Materials:

  • This compound (CAS 1862-07-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator bath

Procedure:

  • Calculation: Determine the mass of this compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 100 mM stock: Mass = 0.1 mol/L × 0.010 L × 145.24 g/mol = 0.1452 g (145.2 mg)

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound into a suitable vessel (e.g., a 15 mL conical tube).

  • Dissolution:

    • Add a portion of the total DMSO volume (e.g., 8 mL) to the vessel containing the compound.

    • Cap the vessel securely and vortex vigorously for 1-2 minutes.

    • If dissolution is incomplete, place the vessel in a sonicator bath for 5-10 minutes.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to reach the final target volume (10 mL in this example). Invert the tube several times to ensure homogeneity.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile, labeled cryovials.

    • Store the aliquots at 4°C for short-term use or -20°C for long-term storage.[12][13] This practice minimizes degradation from repeated freeze-thaw cycles.[12]

5.3 Protocol 2: Preparation of a 1 mM Aqueous Working Solution

Materials:

  • 100 mM Primary Stock in DMSO (from Protocol 1)

  • Biologically relevant buffer (e.g., PBS, HEPES)

  • Sterile, conical tubes

  • Calibrated micropipettes

Procedure:

  • Dilution Calculation: Determine the volume of primary stock needed for the desired final concentration and volume.

    • Formula: M₁V₁ = M₂V₂

    • Example for 5 mL of 1 mM working solution: (100 mM)(V₁) = (1 mM)(5 mL) V₁ = (1 × 5) / 100 = 0.05 mL (50 µL)

  • Preparation:

    • Pipette 4.95 mL of the desired aqueous buffer into a sterile tube.

    • Add 50 µL of the 100 mM primary stock solution to the buffer.

  • Mixing: Cap the tube and vortex gently to ensure the solution is homogeneous.

  • pH and Solubility Check (Critical):

    • Observe the solution for any signs of precipitation.

    • If precipitation occurs, it indicates poor solubility at the buffer's pH. The solution may need to be prepared in a buffer with a lower pH (e.g., pH 5.0-6.0) to protonate the amine and enhance solubility.

  • Usage: Use the aqueous working solution immediately. It is generally not recommended to store dilute aqueous solutions for extended periods unless stability has been confirmed.

Quality Control, Storage, and Stability

  • Purity Verification: The purity of the starting material should be ≥97% as confirmed by the supplier's Certificate of Analysis.

  • Concentration Verification: While not always necessary, the concentration of the primary stock can be confirmed using techniques like quantitative NMR (qNMR) or HPLC with a universal detector (e.g., ELSD or CAD) against a known standard.

  • Storage:

    • Primary Stock (DMSO): Store at 4°C or -20°C, protected from light and moisture.[3][8]

    • Aqueous Solutions: Prepare fresh for each experiment.

  • Stability: Avoid repeated freeze-thaw cycles. When retrieving from cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water into the organic stock.

References

  • 6-(dimethylamino)hexan-1-ol - ChemBK. (n.d.). Retrieved from [Link]

  • Medina, A. A., Contreras, J. M. P., & Federici, F. (2018, October 17). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Protocols.io. Retrieved from [Link]

  • How can store amino acids stock solutions? - ResearchGate. (2015, November 16). Retrieved from [Link]

  • Process for the preparation of amino alcohol derivatives or salts thereof. (2016). Google Patents.
  • Piper, M. D. W. (n.d.). Download - PiperLab. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dimethylamino-1-hexanol (DMAH) is a bifunctional organic compound featuring a six-carbon alcohol backbone and a tertiary dimethylamino group.[1][2] This structure confers amphiphilic properties and is central to its utility as a tool compound in cell biology and pharmacology. DMAH is primarily recognized for two distinct biological activities: its function as a lysosomotropic agent and its ability to act as a competitive inhibitor of high-affinity choline uptake.[2][3][4]

These characteristics make DMAH a valuable reagent for investigating fundamental cellular processes, including lysosomal function, autophagy, and cholinergic signaling. This guide provides a comprehensive overview of the mechanisms of action of DMAH and detailed, field-tested protocols for its application in key in vitro assays.

Section 1: Mechanisms of Action

A thorough understanding of the causality behind DMAH's effects is crucial for robust experimental design and accurate data interpretation.

The Lysosomotropic Effect: Ion Trapping

The defining characteristic of a lysosomotropic agent is its ability to accumulate within the acidic environment of lysosomes.[2] The mechanism for DMAH is based on the principle of ion trapping:

  • Membrane Permeation: In its neutral, unprotonated state, the relatively lipophilic DMAH can freely diffuse across the cell membrane and internal organelle membranes.

  • Protonation and Sequestration: The lysosomal lumen maintains a highly acidic pH (typically 4.5-5.0). Upon entering this environment, the basic dimethylamino group of DMAH (pKa ≈ 9-10) becomes protonated.

  • Trapping: The resulting positively charged cation is now hydrophilic and membrane-impermeant, effectively trapping it within the lysosome.

This accumulation can lead to a subsequent increase in lysosomal pH and potential disruption of lysosomal function, making DMAH a useful tool for studying processes like autophagy and lysosomal membrane permeabilization (LMP).[5]

G cluster_cell Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5) DMAH_neutral DMAH (Neutral) DMAH_protonated DMAH-H⁺ (Charged, Trapped) DMAH_neutral->DMAH_protonated Protonation Outside Extracellular Space Outside->DMAH_neutral Passive Diffusion G cluster_membrane Cell Membrane CHT Choline Transporter (CHT) Cytosol Cytosol CHT->Cytosol Choline Choline Choline->CHT Binds & Transported DMAH DMAH DMAH->CHT Binds & Blocks

Caption: Competitive inhibition of the choline transporter by DMAH.

Section 2: Core Applications & Experimental Considerations

General Handling and Preparation

Proper handling is the foundation of reproducible results.

PropertyValueSource
CAS Number 1862-07-3[3][6]
Molecular Formula C₈H₁₉NO[3][6]
Molecular Weight 145.25 g/mol [6]
Appearance Clear, colorless to light yellow liquid[7]
Solubility Soluble in chloroform, miscible with water[3][8]
Storage Store at 4°C[3]

Stock Solution Preparation:

  • Primary Stock (e.g., 100 mM): Due to its miscibility with water, DMAH can often be dissolved directly in sterile PBS or cell culture medium. For higher concentrations or to ensure sterility, dissolving in DMSO is a common alternative.

  • Working Solutions: Prepare fresh dilutions of the primary stock in your final cell culture medium for each experiment.

  • Solvent Control: Crucially , always include a vehicle control in your experiments, containing the highest concentration of the solvent (e.g., DMSO) used in the treatment groups. The final DMSO concentration should typically not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. [3]

Critical First Step: Cytotoxicity Assessment

Before investigating the specific biological activities of DMAH, it is mandatory to determine its cytotoxic concentration range in your specific cell model. This ensures that observed effects are due to the intended mechanistic action and not simply a result of general toxicity. The half-maximal inhibitory concentration (IC50) is a key metric. [3] Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [3]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of DMAH in culture medium (e.g., from 0.1 µM to 1 mM). Remove the old medium from the wells and add 100 µL of the DMAH-containing medium. Include wells for "untreated" and "vehicle control".

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). [4]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [3]Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan product. [9]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell LineHypothetical IC50 (µM)
SH-SY5Y (Neuroblastoma)150 ± 12
HeLa (Cervical Cancer)210 ± 25
RAW 264.7 (Macrophage)95 ± 8

Section 3: Protocol - Lysosomal Function Analysis

Application Note: DMAH's ability to accumulate in and potentially neutralize lysosomal pH makes it a useful tool for disrupting lysosome-dependent processes. [7]A common method to visualize this effect is with the fluorescent dye Acridine Orange (AO). AO is a weak base that emits red fluorescence when highly concentrated in intact, acidic lysosomes and green fluorescence when diffuse in the cytoplasm and nucleus. [1]A shift from red to green fluorescence indicates a loss of the lysosomal pH gradient, or lysosomal membrane permeabilization. [1][10] Protocol: Visualizing Lysosomal pH Destabilization using Acridine Orange

  • Cell Culture: Seed cells (e.g., HeLa or U2OS) on glass-bottom dishes or coverslips appropriate for fluorescence microscopy. Allow them to adhere and reach 50-75% confluency. [1]2. Positive Control: Prepare a known lysosomotropic agent like Chloroquine (e.g., 50 µM) or Bafilomycin A1 (e.g., 100 nM) as a positive control for lysosomal pH disruption. [7][10]3. Compound Treatment: Treat cells with your desired concentration of DMAH (at a concentration below its IC50), the positive control, and a vehicle control for 2-4 hours.

  • Acridine Orange Staining: Add Acridine Orange directly to the culture medium to a final concentration of 1-2 µg/mL. [1][10]Incubate for 15-20 minutes at 37°C. [1]5. Wash: Gently wash the cells twice with pre-warmed PBS or live-cell imaging medium. [1]6. Imaging: Immediately visualize the cells using a fluorescence microscope. Use standard filter sets for FITC (green channel) and TRITC/Rhodamine (red channel).

  • Data Interpretation:

    • Vehicle Control Cells: Should display bright, punctate red fluorescence, indicating intact, acidic lysosomes.

    • DMAH/Chloroquine Treated Cells: Will show a decrease in red punctate fluorescence and a corresponding increase in diffuse green cytoplasmic fluorescence, indicating a compromised lysosomal pH gradient. [1]

Section 4: Protocol - Choline Uptake Inhibition Assay

Application Note: This assay quantitatively measures the inhibition of choline transport into cells. It is particularly relevant for neuronal cell lines like SH-SY5Y, which express CHT and are used to model cholinergic neurons. [11][12]The assay relies on the use of radiolabeled choline (e.g., [³H]-choline) to track its uptake.

Protocol: [³H]-Choline Uptake Assay in SH-SY5Y Cells

  • Cell Culture: Plate SH-SY5Y cells in 24-well plates and differentiate them (e.g., using retinoic acid) if required to enhance the cholinergic phenotype. [11]2. Preparation: On the day of the assay, aspirate the culture medium. Wash the cells once with 500 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibitor Pre-incubation: Add 450 µL of KRH buffer containing various concentrations of DMAH or a known inhibitor like Hemicholinium-3 (HC-3) for a non-specific uptake control. [12]Incubate for 15 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of KRH buffer containing [³H]-choline (final concentration typically 10-50 nM) to each well to start the uptake reaction. [12]5. Incubation: Incubate the plate for 10-15 minutes at 37°C. This short duration is designed to measure the initial rate of transport and minimize subsequent metabolism of the tracer.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive medium and washing the cells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular tracer and reduce background signal.

  • Cell Lysis: Add 250 µL of a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific high-affinity uptake by subtracting the CPM from the HC-3 treated wells (non-specific uptake) from all other wells.

    • Calculate the percent inhibition for each DMAH concentration relative to the specific uptake in the vehicle control wells.

    • Plot the percent inhibition against the DMAH concentration to determine the IC50 for choline uptake inhibition.

Section 5: Advanced Application - Investigating Membrane Interactions

Application Note: As an amphiphilic molecule with a hexanol chain, DMAH has the potential to intercalate into the lipid bilayer. This interaction may lead to a disruption of organized membrane microdomains, such as lipid rafts. This is a secondary, less-characterized effect that could influence signaling platforms. A conceptual workflow to investigate this involves isolating detergent-resistant membranes (DRMs), which are a biochemical surrogate for lipid rafts. [13] Conceptual Workflow: Assessing Lipid Raft Disruption

This workflow outlines how one could test the hypothesis that DMAH alters lipid raft integrity.

Sources

Application Notes & Protocols: Utilizing 6-Dimethylamino-1-hexanol for the Investigation of Cellular Transport Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the study of cellular transport, multidrug resistance, and pharmacokinetics.

Abstract: This document provides a comprehensive guide to the application of 6-Dimethylamino-1-hexanol as a tool for studying cellular transport mechanisms, with a primary focus on its modulatory effects on P-glycoprotein (P-gp/MDR1/ABCB1). We will explore the mechanistic underpinnings of its action and provide detailed, validated protocols for its use in common in vitro assays.

Introduction: The Challenge of Cellular Efflux

Cellular transport is a fundamental process governing the influx and efflux of ions, nutrients, and xenobiotics. A key family of proteins involved in this process is the ATP-binding cassette (ABC) transporters.[1][2] These proteins function as ATP-dependent efflux pumps, actively extruding a wide variety of substrates from the cell's interior.[2][3]

One of the most extensively studied ABC transporters is P-glycoprotein (P-gp).[3][4] P-gp is highly expressed in barrier tissues like the intestine, kidneys, and the blood-brain barrier, where it serves a protective role by limiting the cellular uptake of toxins.[5][6] However, its overexpression in cancer cells is a major contributor to multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of chemotherapeutic agents.[7][8] This resistance is achieved by P-gp actively pumping anticancer drugs out of the cell, preventing them from reaching their intracellular targets.[8][9]

Understanding and overcoming P-gp-mediated MDR is a significant goal in cancer therapy and drug development.[7] This has led to a search for P-gp modulators—compounds that can inhibit its function and restore the efficacy of chemotherapeutic drugs.[3][4] this compound, a long-chain amino alcohol, has emerged as a useful chemical probe for studying these mechanisms in a laboratory setting.

Proposed Mechanism of Action

While not a classical competitive inhibitor, this compound is believed to modulate P-gp activity primarily by altering the biophysical properties of the cell membrane. Long-chain alcohols are known to act as membrane fluidizing agents.[1]

The proposed mechanism is as follows:

  • Membrane Intercalation: The hydrophobic hexanol chain of this compound partitions into the lipid bilayer of the cell membrane.

  • Increased Fluidity: This intercalation disrupts the ordered packing of phospholipids, leading to an increase in membrane fluidity.

  • Conformational Impact on P-gp: P-gp is a transmembrane protein whose function is intimately linked to its lipid environment.[10] The increased membrane fluidity is hypothesized to alter the conformational dynamics of P-gp, thereby impairing its ability to bind ATP and/or transport substrates effectively.[1] This non-competitive, allosteric-like modulation can lead to a reduction in efflux activity.

This mechanism makes this compound a valuable tool for investigating the influence of the lipid environment on transporter function.

Mechanism_of_Action cluster_membrane Cell Membrane membrane_lipids Phospholipid Bilayer fluidity Increased Membrane Fluidity membrane_lipids->fluidity Disrupts Packing pgp P-glycoprotein (P-gp) Substrate Binding Site Efflux Pathway inhibition Inhibition of P-gp Efflux pgp->inhibition Leads to substrate P-gp Substrate (e.g., Rhodamine 123) pgp:out->substrate Efflux (Normal) compound This compound compound->membrane_lipids Intercalates fluidity->pgp Alters Conformation accumulation Intracellular Substrate Accumulation inhibition->accumulation Results in substrate->pgp:in Binds to Rhodamine_123_Workflow start Start: Harvest Cells (1x10^6 cells/mL) pre_incubate Pre-incubate with Modulator (30 min, 37°C) - Vehicle Control - 6-DMA-1-Hexanol - Verapamil (Positive Control) start->pre_incubate load_dye Add Rhodamine 123 (1-5 µM) (30-60 min, 37°C, protect from light) pre_incubate->load_dye wash Wash 2x with cold PBS load_dye->wash analyze Analyze via Flow Cytometry wash->analyze end End: Quantify Fluorescence analyze->end

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Protocol 3: P-gp Functional Assay using Calcein-AM

The Calcein-AM assay is another robust method for assessing P-gp activity. [11]Calcein-AM is a non-fluorescent compound that freely enters cells. [11]Inside the cell, esterases convert it to the highly fluorescent calcein. [11]However, P-gp can pump out the non-fluorescent Calcein-AM before it is converted. [11]Therefore, P-gp inhibition leads to higher intracellular fluorescence.

Materials:

  • P-gp overexpressing and parental cell lines

  • This compound

  • Verapamil (positive control)

  • Calcein-AM (stock solution in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at 50,000 cells/well and allow to adhere overnight.

  • Modulator Incubation: Remove the culture medium. Add 100 µL of medium containing the desired concentrations of this compound, Verapamil, or vehicle control. Incubate for 15-30 minutes at 37°C. [12]3. Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.25-1 µM. [13]4. Incubation: Incubate for an additional 15-30 minutes at 37°C, protected from light. [12]5. Washing: Gently wash the cells twice with cold PBS.

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm. [12]

Data Interpretation and Expected Results

The results from the functional assays should be compared between the parental (low P-gp) and resistant (high P-gp) cell lines.

Cell LineTreatmentExpected Rhodamine 123 / Calcein FluorescenceInterpretation
Parental VehicleHighLow P-gp activity, substrate accumulates.
P-gp Overexpressing VehicleLowHigh P-gp activity, substrate is effluxed.
P-gp Overexpressing Verapamil (Positive Control)HighP-gp is effectively inhibited, leading to substrate accumulation. [5]
P-gp Overexpressing This compoundIncreased (Dose-dependent)This compound inhibits P-gp activity, leading to substrate accumulation.

A successful experiment will show that this compound increases the fluorescence in P-gp overexpressing cells in a dose-dependent manner, ideally approaching the levels seen with the positive control, Verapamil. This indicates a reversal of the resistant phenotype.

Conclusion

This compound serves as an effective chemical tool for the in vitro study of P-glycoprotein-mediated transport. Its proposed mechanism of action via membrane fluidization provides a unique avenue to explore the influence of the lipid bilayer on transporter function. The protocols detailed herein provide a robust framework for researchers to assess P-gp activity and to characterize the modulatory effects of test compounds. These assays are fundamental in the fields of cancer biology and drug development for screening potential MDR reversal agents and understanding pharmacokinetic barriers.

References

  • P-gp mediated efflux assays. Bio-protocol. Available at: [Link]

  • Barros, S., Loureiro, A., & Silva, R. (2022). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. International Journal of Molecular Sciences. Available at: [Link]

  • Mistry, P., Stewart, A., & Dangerfield, B. (2001). In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576. Clinical Cancer Research. Available at: [Link]

  • Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. ResearchGate. Available at: [Link]

  • The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. Available at: [Link]

  • Calcein assay: A high-throughput method to assess P-gp inhibition. ResearchGate. Available at: [Link]

  • Bansal, T., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of Biomolecular Screening. Available at: [Link]

  • In Vitro Flow Cytometry Method to Quantitatively Assess Inhibitors of P-Glycoprotein. ResearchGate. Available at: [Link]

  • Szabó, D., et al. (2007). Flow Cytometric Evaluation of Multidrug Resistance Proteins. Methods in Cell Biology. Available at: [Link]

  • Durães, F., et al. (2022). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. International Journal of Molecular Sciences. Available at: [Link]

  • Durães, F., et al. (2022). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. MDPI. Available at: [Link]

  • What are P-gp modulators and how do they work?. PatSnap Synapse. Available at: [Link]

  • Activators of P-glycoprotein: Structure-Activity Relationships and Investigation of their Mode of Action. ResearchGate. Available at: [Link]

  • Ferreira, R., et al. (2022). Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Ecker, G., et al. (2015). Activators of P-glycoprotein: Structure-activity relationships and investigation of their mode of action. Journal of Medicinal Chemistry. Available at: [Link]

  • Yu, A. M., & Frank, D. N. (2013). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Drug Metabolism. Available at: [Link]

  • Inhibition of P-glycoprotein-mediated Multidrug Resistance (MDR) by N,N-bis(cyclohexanol)amine aryl esters: Further restriction of molecular flexibility maintains high potency and efficacy. ResearchGate. Available at: [Link]

  • How ABC transporters move molecules. Vanderbilt University Medical Center News. Available at: [Link]

  • Asad, M., et al. (2021). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Molecules. Available at: [Link]

  • Clinical Significance of Lipid Transport Function of ABC Transporters in the Innate Immune System. International Journal of Molecular Sciences. Available at: [Link]

  • Abu-Qare, A. W., Elmasry, E., & Abou-Donia, M. B. (2003). A role for P-glycoprotein in environmental toxicology. Journal of Toxicology and Environmental Health, Part B. Available at: [Link]

  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International. Available at: [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Structural and Mechanistic Studies of ABC Transporters: Nature's Favorite Pump. NIH VideoCast. Available at: [Link]

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The Versatile Role of 6-Dimethylamino-1-hexanol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Smart Materials

In the landscape of functional polymers, 6-Dimethylamino-1-hexanol emerges as a uniquely versatile monomer. Its structure, characterized by a primary alcohol at one end and a tertiary amine at the other, separated by a flexible hexyl spacer, offers a compelling platform for the design of advanced polymeric materials. The hydroxyl group provides a reactive site for incorporation into polymer backbones via various polymerization techniques, while the dimethylamino group imparts crucial pH-responsiveness and a handle for further chemical modification.[1] This dual functionality makes it an invaluable component in the synthesis of "smart" polymers capable of responding to environmental stimuli, with significant implications for drug delivery, gene therapy, and the development of functional membranes.[1][2]

Polymers derived from this compound are particularly noted for their potential in biomedical applications.[3][4][5] The tertiary amine's ability to become protonated at lower pH values allows for the creation of materials that can change their solubility, conformation, or charge in response to the acidic environments characteristic of tumor tissues or endosomal compartments within cells.[6][7][8][9][10][11] This pH-triggered behavior is a cornerstone of targeted drug delivery systems, enabling the controlled release of therapeutic agents at specific sites within the body.[12][13][14] Furthermore, the cationic nature of the protonated amine facilitates interaction with negatively charged biological molecules like DNA and RNA, positioning these polymers as promising non-viral vectors for gene delivery.[15][16][17]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in polymer chemistry. We will explore its application in state-of-the-art controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and discuss the properties and potential of the resulting functional polymers.

Core Applications in Polymer Chemistry

The unique chemical nature of this compound allows for its incorporation into a variety of polymer architectures, each tailored for specific applications.

pH-Responsive Polymers for Drug and Gene Delivery

The primary application of poly(this compound) and its copolymers lies in the development of stimuli-responsive materials for therapeutic delivery. The tertiary amine groups along the polymer chain have a pKa that can be tuned by copolymerization, leading to a sharp hydrophobic-to-hydrophilic transition within a physiologically relevant pH range.[6][11]

  • Mechanism of Action: At physiological pH (~7.4), the polymer is typically hydrophobic and can self-assemble into nanoparticles or micelles, encapsulating hydrophobic drugs.[7][12] Upon entering the acidic environment of a tumor (pH ~6.5) or being taken up by cells into endosomes (pH ~5.0-6.0), the amine groups become protonated.[11][18] This protonation leads to increased hydrophilicity and electrostatic repulsion between polymer chains, causing the nanocarrier to swell or disassemble, thereby releasing the encapsulated therapeutic payload.[7][18]

  • Gene Delivery: The resulting cationic polymer can form complexes, known as polyplexes, with negatively charged nucleic acids (pDNA, siRNA).[15] These polyplexes protect the genetic material from enzymatic degradation and facilitate its entry into cells. The "proton sponge" effect, where the polymer buffers the endosomal pH, can lead to osmotic swelling and rupture of the endosome, releasing the genetic material into the cytoplasm for effective transfection.

Functional Coatings and Membranes

The hydroxyl and amine functionalities of this compound also make it a valuable component in the creation of functional surfaces and membranes.

  • Anion Exchange Membranes: The dimethylamino group can be quaternized to introduce permanent positive charges, creating an anion exchange membrane. These membranes are essential in technologies such as fuel cells and water purification.[1]

  • Bioactive Surfaces: The primary alcohol can be used to graft the polymer onto surfaces, while the amine groups can be used to immobilize biomolecules such as enzymes or antibodies, creating bioactive coatings for medical devices or biosensors.

Controlled Radical Polymerization: Crafting Well-Defined Polymers

To fully harness the potential of this compound, it is crucial to synthesize polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and defined architectures. Controlled radical polymerization (CRP) techniques like ATRP and RAFT are ideal for this purpose.[19]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including those with functional groups.[7][10][11] The polymerization is mediated by a transition metal catalyst (typically copper) complexed with a ligand, which reversibly activates and deactivates the growing polymer chains.[10][11]

Protocol 1: Synthesis of Poly(this compound) via ARGET ATRP

This protocol describes the synthesis of a homopolymer of a methacrylate-functionalized this compound via Activators Regenerated by Electron Transfer (ARGET) ATRP. This method is advantageous as it allows for polymerization with significantly reduced catalyst concentrations.[12]

Part A: Synthesis of the Monomer (6-(dimethylamino)hexyl methacrylate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure monomer.

Part B: ARGET ATRP of (6-(dimethylamino)hexyl methacrylate)

Component Molar Ratio Example Amount Purpose
(6-(dimethylamino)hexyl methacrylate)20010.0 gMonomer
Ethyl α-bromoisobutyrate (EBiB)193 µLInitiator
CuBr₂0.055.6 mgCatalyst
Tris(2-pyridylmethyl)amine (TPMA)0.229 mgLigand
Ascorbic Acid (AscA)0.1-0.58.8 - 44 mgReducing Agent
N,N-Dimethylformamide (DMF)-20 mLSolvent

Step-by-Step Procedure:

  • Catalyst Preparation: In a Schlenk flask, add CuBr₂ and TPMA. Seal the flask, and cycle between vacuum and nitrogen three times to remove oxygen. Add deoxygenated DMF via a syringe to dissolve the catalyst and ligand.

  • Monomer Solution: In a separate Schlenk flask, add the (6-(dimethylamino)hexyl methacrylate) monomer and EBiB initiator.

  • Deoxygenation: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Transfer the catalyst solution to the monomer solution via a cannula under a positive nitrogen pressure.

  • Addition of Reducing Agent: Prepare a stock solution of ascorbic acid in deoxygenated DMF. Add the ascorbic acid solution to the reaction mixture to initiate the polymerization.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.

  • Monitoring: Periodically take samples under nitrogen to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold hexanes or diethyl ether).

  • Drying: Decant the solvent and dry the polymer under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • ARGET ATRP: This technique is chosen to minimize the copper catalyst concentration, which is often cytotoxic and needs to be removed for biomedical applications.[12]

  • TPMA Ligand: TPMA is a common ligand in ATRP that forms a stable and active catalyst complex with copper.[12]

  • Ascorbic Acid: A biocompatible reducing agent that continuously regenerates the Cu(I) activator from the Cu(II) deactivator, maintaining the polymerization.[12]

  • Freeze-Pump-Thaw Cycles: This is a critical step to remove oxygen, which can terminate the radical polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over polymer architecture and is tolerant to a wide range of functional groups. It utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.

Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol outlines the synthesis of a homopolymer of acrylamide-functionalized this compound via RAFT polymerization.

Part A: Synthesis of the Monomer (N-(6-(dimethylamino)hexyl)acrylamide)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, Part A.

Part B: RAFT Polymerization of N-(6-(dimethylamino)hexyl)acrylamide

Component Molar Ratio Example Amount Purpose
N-(6-(dimethylamino)hexyl)acrylamide1005.0 gMonomer
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)170 mgRAFT Agent
2,2'-Azobis(2-methylpropionitrile) (AIBN)0.28.2 mgInitiator
1,4-Dioxane-10 mLSolvent

Step-by-Step Procedure:

  • Reaction Mixture: In a Schlenk tube equipped with a magnetic stir bar, combine the N-(6-(dimethylamino)hexyl)acrylamide monomer, CPADB RAFT agent, and AIBN initiator.

  • Solvent Addition: Add 1,4-dioxane to dissolve the components.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

  • Polymerization: After the final thaw, backfill the Schlenk tube with nitrogen and place it in a preheated oil bath at 70 °C.

  • Monitoring: Monitor the polymerization by taking samples at regular intervals for ¹H NMR and GPC analysis.

  • Termination: After the desired time or conversion, stop the reaction by cooling the tube in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh cold diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • CPADB as RAFT Agent: This trithiocarbonate is a versatile RAFT agent suitable for the controlled polymerization of acrylamides.[17] The choice of the RAFT agent is crucial for achieving good control over the polymerization.[18]

  • AIBN Initiator: AIBN is a common thermal initiator that provides a controlled source of radicals to start the polymerization.

  • 1,4-Dioxane Solvent: This solvent is suitable for dissolving both the monomer and the resulting polymer.

Visualization of Polymerization Mechanisms

To better understand the processes described, the following diagrams illustrate the fundamental mechanisms of ATRP and RAFT polymerization.

ATRP_Mechanism cluster_propagation Propagation Initiator (R-X) Initiator (R-X) Radical (R•) Radical (R•) Initiator (R-X)->Radical (R•) k_act Catalyst (Cu(I)L) Catalyst (Cu(I)L) Deactivator (X-Cu(II)L) Deactivator (X-Cu(II)L) Propagating Radical (P_n•) Propagating Radical (P_n•) Radical (R•)->Propagating Radical (P_n•) + Monomer Dormant Chain (P_n-X) Dormant Chain (P_n-X) Propagating Radical (P_n•)->Dormant Chain (P_n-X) k_deact Dormant Chain (P_n-X)->Propagating Radical (P_n•) k_act Catalyst (Cu(I)L)_regen Catalyst (Cu(I)L)

Caption: ATRP Equilibrium Workflow.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation cluster_chain_equilibration Chain Equilibration Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) Decomposition Propagating Radical (P_n•) Propagating Radical (P_n•) Radical (I•)->Propagating Radical (P_n•) + Monomer RAFT Adduct Radical RAFT Adduct Radical Propagating Radical (P_n•)->RAFT Adduct Radical + RAFT Agent (Z-C(=S)S-R) Dormant Polymer (P_n-S-C(=S)-Z) Dormant Polymer (P_n-S-C(=S)-Z) RAFT Adduct Radical->Dormant Polymer (P_n-S-C(=S)-Z) Fragmentation New Radical (R•) New Radical (R•) Dormant Polymer (P_n-S-C(=S)-Z)->RAFT Adduct Radical New Propagating Radical (P_m•) New Propagating Radical (P_m•) New Radical (R•)->New Propagating Radical (P_m•) + Monomer RAFT Adduct Radical_2 RAFT Adduct Radical_2 New Propagating Radical (P_m•)->RAFT Adduct Radical_2 + Dormant Polymer Propagating Radical (P_n•)_regen Propagating Radical (P_n•)_regen

Caption: RAFT Polymerization Cycle.

Conclusion and Future Outlook

This compound stands as a powerful and versatile monomer for the creation of advanced functional polymers. Its inherent pH-responsiveness, coupled with the ability to be incorporated into well-defined polymer architectures through controlled radical polymerization techniques like ATRP and RAFT, opens up a vast design space for materials scientists and drug development professionals. The protocols provided herein offer a solid foundation for the synthesis of poly(this compound)-based materials. Further exploration into copolymerization with other functional monomers will undoubtedly lead to the development of even more sophisticated and "intelligent" materials with tailored properties for a wide array of applications, from targeted cancer therapy and gene delivery to advanced coatings and separation technologies. The continued investigation into the structure-property relationships of these polymers will be paramount in translating their potential from the laboratory to real-world applications.

References

  • Heller, J., & Langer, R. (n.d.). Polymers for Drug Delivery Systems. PMC - PubMed Central. Retrieved from [Link]

  • Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Straightforward ARGET ATRP for the Synthesis of Primary Amine Polymethacrylate with Improved Chain-End Functionality under Mild Reaction Conditions. Retrieved from [Link]

  • International Journal of Pharmaceutics. (n.d.). ROLE OF POLYMERS IN DRUG DELIVERY. Retrieved from [Link]

  • IIP Series. (n.d.). POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

  • Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]

  • MDPI. (n.d.). Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules. Retrieved from [Link]

  • Polymerization of epoxides in the presence of tertiary amino alcohols - ResearchGate. (n.d.). Retrieved from [Link]

  • Theranostics. (n.d.). Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). pH-Responsive branched polymer nanoparticles. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). pH Responsive Polymers in Drug Delivery. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). pH-Responsive polymers: synthesis, properties and applications. Retrieved from [Link]

  • Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Responsive Polymers | Request PDF. Retrieved from [Link]

  • Recent Development of pH-Responsive Polymers for Cancer Nanomedicine - PMC. (n.d.). Retrieved from [Link]

  • Monash University. (n.d.). pH-Responsive Polymer Nanoparticles for Drug Delivery. Retrieved from [Link]

  • Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]

  • Bioreducible Polymers for Therapeutic Gene Delivery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Monash University. (n.d.). pH-Responsive Polymer Nanoparticles for Drug Delivery. Retrieved from [Link]

  • PubMed. (n.d.). Biomedical applications of environmental friendly poly-hydroxyalkanoates. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Biomedical Applications of Polyurethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biomedical Applications of Polyhydroxyalkanoates. Retrieved from [Link]

Sources

Application Notes and Protocols: Selective Oxidation of the Hydroxyl Group in 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Dimethylamino-1-hexanol is a bifunctional molecule of significant interest in pharmaceutical and materials science research.[1][2] Its structure, featuring a primary alcohol and a tertiary amine, allows for a diverse range of chemical transformations.[1] The selective oxidation of the primary hydroxyl group to an aldehyde, 6-dimethylamino-1-hexanal, is a critical step in the synthesis of various target molecules. However, the presence of the nucleophilic and easily oxidizable tertiary amine presents a considerable challenge, often leading to side reactions and complex purification procedures.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of this compound. We will delve into the intricacies of this transformation, compare various oxidation methodologies, and provide detailed, field-proven protocols to achieve high-yield, chemoselective conversion.

The Challenge: Chemoselectivity in Amino Alcohol Oxidation

The primary difficulty in oxidizing this compound lies in the competing reactivity of the hydroxyl and dimethylamino groups.[3][4] Many common oxidizing agents can react with the tertiary amine, leading to the formation of N-oxides, or even C-N bond cleavage.[6][7] Therefore, the choice of oxidant and reaction conditions is paramount to ensure the selective conversion of the alcohol to the desired aldehyde without affecting the amine functionality.[3]

This guide will focus on three widely used and effective methods for this transformation:

  • Swern Oxidation: A classic, mild oxidation that operates at low temperatures.[8][9][10]

  • Dess-Martin Periodinane (DMP) Oxidation: Known for its mild conditions, high selectivity, and operational simplicity.[11][12][13]

  • TEMPO-Catalyzed Oxidation: A modern, efficient method utilizing a catalytic amount of a stable nitroxyl radical.[14][15][16]

Comparative Overview of Oxidation Methods

Method Oxidizing Agent/System Typical Temperature Advantages Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °CMild conditions, high yields, tolerates many functional groups.[8][9]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to water.[9][10][17]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild, neutral pH, short reaction times, high chemoselectivity.[11][13]Reagent is expensive and potentially explosive, workup can be challenging.[11]
TEMPO-Catalyzed Oxidation TEMPO / Co-oxidant (e.g., NaOCl)0 °C to Room TemperatureCatalytic, uses inexpensive co-oxidants, environmentally benign options available.[14][15]Can be sensitive to substrate structure, potential for over-oxidation if not controlled.[15][18]

Experimental Protocols

General Workflow for Oxidation of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with This compound Reagents Prepare Oxidant and Solvent Start->Reagents Setup Set up Reaction Vessel under Inert Atmosphere Reagents->Setup Addition Controlled Addition of Reagents Setup->Addition Monitoring Monitor Reaction by TLC/LC-MS Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Isolated 6-Dimethylamino-1-hexanal Purify->End G cluster_cycle TEMPO Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium  Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine  R-CH2OH -> R-CHO Hydroxylamine->TEMPO  Co-oxidant

Sources

Application Note: High-Purity Isolation of 6-Dimethylamino-1-hexanol via Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Dimethylamino-1-hexanol is a bifunctional organic compound, classified as a tertiary amino alcohol, that serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals[1][2]. Its purification is often complicated by its high boiling point and potential for thermal degradation. This application note provides a comprehensive, field-proven protocol for the purification of this compound using fractional vacuum distillation. The scientific rationale behind each procedural step, from pre-treatment of the crude material to post-distillation analysis, is thoroughly explained to ensure both purity of the final product and operational safety.

Introduction: The Rationale for Vacuum Distillation

The purification of functionalized molecules like this compound presents a distinct challenge. Its molecular structure, featuring both a tertiary amine and a primary alcohol, makes it susceptible to degradation at elevated temperatures. The atmospheric boiling point of this compound is approximately 203.8°C[3][4]. Heating an organic compound to such temperatures often risks thermal decomposition, leading to reduced yield and the introduction of new impurities[5].

The core principle of distillation is based on the equilibrium between a liquid and its vapor phase. Boiling occurs when the vapor pressure of the liquid equals the pressure of the surrounding environment[6]. By significantly reducing the system pressure with a vacuum, the temperature required to reach this equilibrium point is lowered substantially[7][8]. For this compound, the boiling point drops to a much more manageable 117°C at a pressure of 12 mmHg[9]. This procedural modification is the cornerstone of preserving the molecule's integrity during purification.

This protocol employs a fractional vacuum distillation approach. The inclusion of a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser provides a series of theoretical plates. On these surfaces, repeated cycles of vaporization and condensation occur, leading to a significant improvement in separation efficiency between the target compound and impurities with closely related boiling points[10][11].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1862-07-3[1][3]
Molecular Formula C₈H₁₉NO[1][3][9]
Molecular Weight 145.25 g/mol [1][9]
Appearance Colorless to light yellow liquid
Boiling Point (Atmospheric) 203.8°C @ 760 mmHg[3][4]
Boiling Point (Vacuum) 117°C @ 12 mmHg[9]
Density ~0.878 g/cm³[3][4]
Refractive Index (n²⁰/D) ~1.449 - 1.450[3][4][12]
Flash Point 63.6°C[3][4]
Water Solubility Completely miscible

Critical Safety & Handling Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care.

  • Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage (H314). It is also harmful if swallowed (H302) and may cause respiratory irritation[13].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-rated safety goggles. A face shield is strongly recommended due to the risk of splashes during handling and potential system pressurization failures[14].

  • Engineering Controls: All handling and distillation procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of vapors[14][15].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, with which it can react exothermically[14].

Materials & Equipment

Chemicals & Consumables:

  • Crude this compound

  • Anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂) for pre-drying (use CaH₂ with extreme caution)

  • Boiling chips or a PTFE-coated magnetic stir bar

  • High-vacuum grease

  • Dry ice and acetone, or liquid nitrogen for the cold trap

Glassware & Apparatus:

  • Heavy-walled, round-bottom flasks (distillation and receiving)

  • Heating mantle with magnetic stirring capability

  • Vigreux or other suitable fractionating column

  • Distillation head with thermometer adapter

  • Liebig or Allihn condenser

  • Vacuum adapter (e.g., Perkin triangle or cow-type adapter for multiple fractions)

  • Thermometer (-10 to 200°C range)

  • Vacuum pump (two-stage rotary vane or diaphragm pump capable of <10 mmHg)

  • Manometer or electronic vacuum gauge

  • Glass or rubber vacuum tubing (thick-walled)

  • Dewar flask (for cold trap)

  • Laboratory clamps and stand

Pre-Distillation Preparation: Removal of Water

Causality: Since this compound is completely miscible with water, any aqueous residue from a prior workup will be present as an impurity. Water has a significantly lower boiling point than the target compound, even under vacuum. Failure to remove it can lead to pressure fluctuations, bumping, and contamination of the initial distillate fractions.

Protocol:

  • Place the crude this compound in a dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (approx. 10-20 g per 100 mL of crude material).

  • Stopper the flask and swirl gently. If the drying agent clumps together, add more until some remains free-flowing.

  • Allow the mixture to stand for at least one hour (or stir for 30 minutes) to ensure complete drying.

  • Filter the mixture through a Büchner funnel or a fluted filter paper directly into the distillation flask.

For rigorous, anhydrous applications, drying with calcium hydride (CaH₂) may be considered. This involves stirring the crude material with CaH₂ overnight, followed by filtration. Caution: CaH₂ reacts violently with water to produce flammable hydrogen gas. This procedure must be performed with extreme care under an inert atmosphere.

Experimental Workflow: Fractional Vacuum Distillation

Step 1: Apparatus Assembly

Assemble the distillation apparatus as depicted in the diagram below.

  • Ensure all glass joints are clean, dry, and lightly lubricated with high-vacuum grease to ensure a complete seal.

  • Secure all components with clamps to a sturdy laboratory stand. An unsecured apparatus under vacuum can easily implode.

  • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condensation path[11].

Step 2: System Check & Charging
  • Add the pre-dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Never heat a liquid under vacuum without providing a means for smooth boiling , as violent bumping can occur.

  • Assemble the full apparatus and perform a preliminary vacuum check. Turn on the pump and ensure the system can achieve and hold the target pressure (<15 mmHg). If not, check all joints for leaks.

Step 3: Distillation Execution
  • Immerse the cold trap Dewar in a slurry of dry ice/acetone or fill it with liquid nitrogen. This is essential to protect the vacuum pump from corrosive vapors[7].

  • Turn on the condenser cooling water.

  • Begin stirring (if using a stir bar) and slowly open the system to the vacuum pump. The pressure should drop steadily.

  • Once the target pressure is stable, begin to gently heat the distillation flask with the heating mantle.

  • Observe the liquid for the onset of boiling. A "reflux ring" of condensing vapor will become visible and slowly ascend the fractionating column[11]. Adjust the heating rate to allow this ring to rise slowly and steadily. A rapid rate will compromise separation efficiency.

  • Collect Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will contain any residual water and other low-boiling impurities. The head temperature will likely be unstable and lower than the target boiling point.

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point for the measured pressure (e.g., ~117°C at 12 mmHg), switch to a new receiving flask. Collect this fraction as the pure product. The temperature and pressure should remain constant throughout this phase.

    • Final Fraction: If the temperature begins to drop or rise significantly, it indicates the main fraction is exhausted and higher-boiling impurities are beginning to distill. Stop the distillation or collect this fraction in a separate flask.

Step 4: System Shutdown
  • Turn off and lower the heating mantle.

  • Allow the system to cool to room temperature under vacuum. Never introduce air into a hot system , as this can cause autoignition of flammable vapors or violent oxidation.

  • Once cool, slowly and carefully break the vacuum by opening the stopcock on the vacuum adapter or by removing the tubing from the pump.

  • Turn off the vacuum pump and condenser water.

  • Disassemble the apparatus and transfer the purified product to a labeled, sealed container.

Visualization of the Experimental Setup

Fractional_Vacuum_Distillation_Setup cluster_0 Distillation Assembly cluster_1 Vacuum System Heating Mantle Heating Mantle & Stirrer Distilling Flask Distilling Flask (Crude Product) Column Vigreux Column Distilling Flask->Column Vapor Path Head Distillation Head Column->Head Thermometer Thermometer Condenser Condenser Head->Condenser Adapter Vacuum Adapter Condenser->Adapter Distillate Receiving Flask Receiving Flask (Purified Product) Adapter->Receiving Flask Cold Trap Cold Trap (Dry Ice/Acetone) Adapter->Cold Trap To Vacuum Manometer Manometer Cold Trap->Manometer Pump Vacuum Pump Manometer->Pump

Caption: Workflow for fractional vacuum distillation.

Process Validation and Quality Control

To confirm the purity of the collected main fraction, the following analytical techniques are recommended:

  • Refractive Index: Measure the refractive index of the purified liquid and compare it to the literature value of ~1.449-1.450[3][4]. This is a fast and effective preliminary check of purity.

  • Gas Chromatography (GC): A GC analysis will provide a quantitative assessment of purity, showing the area percentage of the main peak relative to any impurities.

  • NMR Spectroscopy (¹H and ¹³C): NMR analysis provides definitive structural confirmation and can detect impurities that may not be visible by GC.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Bumping / Unstable Boiling - Insufficient or inactive boiling chips.- No stirring.- System pressure is too low for the heating rate.- Add fresh boiling chips (after cooling and breaking vacuum).- Ensure magnetic stirrer is on and functioning.- Reduce heating rate or slightly increase system pressure.
Pressure Fluctuations - A leak in the system.- Outgassing of volatile impurities.- Inefficient cold trap causing vapors to reach the pump.- Re-check all glass joints and tubing for a proper seal.- Collect a forerun until the pressure stabilizes.- Ensure the cold trap is sufficiently cold and not saturated.
No Distillate Collected - Thermometer bulb is positioned too high.- Insufficient heating.- Condenser water is too cold, causing solidification.- Adjust thermometer position to be level with the condenser arm.- Increase heating mantle temperature gradually.- Reduce coolant flow or use a warmer coolant fluid.
Product is Discolored - Heating is too aggressive, causing decomposition.- Contamination in the crude material.- Reduce the heating rate and ensure the vacuum is stable and sufficiently low.- Consider a pre-purification step (e.g., charcoal treatment) before distillation.

References

  • Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]

  • BRANDTECH Scientific, Inc. (2023). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • LookChem (n.d.). 1-Hexanol, 6-(dimethylamino)-. Retrieved from [Link]

  • Busch Vacuum Solutions (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Sihai Energy Technology (2024). When Vacuum Distillation is Useful. Retrieved from [Link]

  • Nichols, L. (2022). 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Sciencemadness.org (2011). Amino alcohol via Akabori, trial run. Retrieved from [Link]

  • Google Patents (2005). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters....
  • Steensma, M. (2006). Chiral Separation of Amines and Amino-alcohols by Fractional Reactive Extraction. Chemie Ingenieur Technik. Retrieved from [Link]

  • Wikipedia (n.d.). Fractional distillation. Retrieved from [Link]

  • Clark, J. (2016). Fractional distillation. Chemguide. Retrieved from [Link]

  • The Chemistry Blog (n.d.). What is Fractional Distillation?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Google Patents (2016). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • Organic Syntheses (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Wikipedia (n.d.). Azeotrope tables. Retrieved from [Link]

  • Diva-portal.org (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • American Chemical Society (1962). AZEOTROPIC DATA- II. Advances in Chemistry. Retrieved from [Link]

  • American Chemical Society (1952). AZEOTROPIC DATA I. Advances in Chemistry. Retrieved from [Link]

  • Frontiers in Chemistry (2023). Thermal decomposition of n-hexane in organic Rankine cycle.... Retrieved from [Link]

  • ResearchGate (2012). Study of thermal decomposition of hexahydroxostannates(IV).... Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (1967). The thermal decomposition of tetramethyltetrazen and the addition of dimethylamino-radicals to ethylene. Retrieved from [Link]

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Troubleshooting & Optimization

How to remove quaternary ammonium salt byproducts from 6-Dimethylamino-1-hexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Dimethylamino-1-hexanol. Here, we address the common and often challenging issue of quaternary ammonium salt byproduct formation. This document provides in-depth troubleshooting, preventative strategies, and validated purification protocols to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing a significant amount of a highly polar, water-soluble byproduct in my this compound synthesis?

This is a classic and well-documented side reaction in the synthesis of tertiary amines via alkylation of a secondary amine. The synthesis of this compound is typically achieved through the nucleophilic substitution (SN2) reaction between a 6-halo-1-hexanol (e.g., 6-bromo-1-hexanol) and dimethylamine.[1]

The primary issue is that your desired product, this compound, is itself a tertiary amine and therefore a nucleophile.[1][2] It can compete with the dimethylamine starting material, reacting with another molecule of the 6-halo-1-hexanol. This second alkylation event, known as the Menschutkin reaction, forms a stable, positively charged quaternary ammonium salt.[3] This byproduct is highly polar and, as a salt, is often very soluble in water, which complicates standard workup procedures.[4]

The reaction cascade is illustrated below:

Caption: Desired vs. Undesired reaction pathways in the synthesis.

Because the tertiary amine product can be as, or even more, nucleophilic than the starting secondary amine, this side reaction is often significant unless specific preventative measures are taken.[2][5]

FAQ 2: How can I confirm that the byproduct I'm seeing is a quaternary ammonium salt?

Several analytical techniques can reliably identify a quaternary ammonium salt and distinguish it from your desired tertiary amine product.

Analytical TechniqueExpected Observation for Quaternary Ammonium Salt
Thin-Layer Chromatography (TLC) The salt is permanently charged and extremely polar. It will typically remain at the baseline (Rf ≈ 0) in most common non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
Nuclear Magnetic Resonance (¹H NMR) Protons attached to carbons adjacent to the positively charged nitrogen (the N-CH₃ and N-CH₂ groups) will be significantly deshielded and appear further downfield (at a higher ppm) compared to the corresponding protons in the neutral tertiary amine product.[3]
Mass Spectrometry (MS) Using electrospray ionization in positive mode (ESI+), the quaternary ammonium salt will appear as a distinct molecular ion M⁺. This can be differentiated from the protonated tertiary amine product, [M+H]⁺, by high-resolution mass spectrometry or specialized techniques.[6] One novel method involves forming [M+2TFA]⁻ adducts in negative mode, which are characteristic of quaternary amines.[6]
Solubility Test Perform a simple liquid-liquid extraction. Add the crude mixture to a separatory funnel with water and an immiscible organic solvent like ethyl acetate. Shake and separate the layers. The quaternary salt will almost exclusively partition into the aqueous layer, while the tertiary amine (as a free base) will be in the organic layer.[4]

Troubleshooting and Purification Guides

Guide 1: Proactive Strategies to Minimize Quaternary Ammonium Salt Formation

Prevention is the most effective strategy. Optimizing your reaction conditions can significantly suppress the formation of the quaternary byproduct.

Protocol 1: Controlled Alkylation via Slow Addition and Stoichiometric Control

The core principle here is to maintain a high molar excess of dimethylamine relative to the alkyl halide throughout the reaction. This ensures the alkyl halide is statistically more likely to react with dimethylamine rather than the tertiary amine product.[1][4]

Materials:

  • 6-bromo-1-hexanol[7][8]

  • Dimethylamine (solution in THF, EtOH, or as a condensed gas)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Non-nucleophilic base (e.g., Potassium Carbonate or Hünig's base)

  • Syringe pump

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the solvent and the non-nucleophilic base.

  • Amine Addition: Add a significant excess of dimethylamine (3 to 5 molar equivalents relative to the alkyl halide).

  • Controlled Alkyl Halide Addition: Using a syringe pump, add the 6-bromo-1-hexanol dropwise to the stirred dimethylamine solution over several hours. A slower addition rate is generally better.[4]

  • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures increase the rate, they can also promote the undesired over-alkylation. Start at room temperature and gently heat only if necessary.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The goal is to consume all the starting alkyl halide.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up as described in the purification protocols below.

Guide 2: Post-Synthesis Purification Protocols

If the quaternary ammonium salt has already formed, several methods can be used to effectively remove it from your crude product.

Protocol 2.1: Purification via Acid-Base Liquid-Liquid Extraction

This is the most common and often highly effective first-pass purification method. It leverages the difference in basicity and charge between the tertiary amine and the permanently charged quaternary salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification & Wash: Transfer the organic solution to a separatory funnel. Wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) to ensure the desired this compound is in its neutral, free-base form. The quaternary ammonium salt, along with any amine salt byproducts, will partition into the aqueous layer.

  • Separation: Separate the aqueous layer. It is crucial to perform multiple extractions (at least 3 times) with the organic solvent to recover all of the desired product.

  • Final Wash: Combine the organic layers and wash once with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Protocol 2.2: Advanced Purification via Cation-Exchange Chromatography

For cases where extraction is insufficient or for achieving very high purity, cation-exchange chromatography is a powerful technique.[9][10][11]

Principle: Both the desired product (protonated at acidic/neutral pH) and the quaternary salt are cations. However, the quaternary ammonium cation typically exhibits a stronger, permanent positive charge and will bind more tightly to the negatively charged solid support (the resin). The tertiary amine can be selectively eluted by carefully controlling the pH and ionic strength of the mobile phase.[12]

Caption: Recommended workflow for product purification and analysis.

Step-by-Step Methodology (General Guide):

  • Resin Selection: Choose a strong cation-exchange (SCX) resin, which typically contains sulfonic acid functional groups.[9]

  • Equilibration: Pack a column with the SCX resin and equilibrate it with a low ionic strength buffer at a slightly acidic pH (e.g., pH 4-5). This ensures your tertiary amine is protonated.

  • Loading: Dissolve your crude product in the equilibration buffer and load it onto the column. Both the protonated tertiary amine and the quaternary salt will bind to the resin.

  • Elution:

    • Step 1 (Elute Product): Begin eluting the column with a buffer of gradually increasing ionic strength (a salt gradient, e.g., 0.1 M to 1.0 M NaCl) or increasing pH. The less tightly bound tertiary amine will elute first.

    • Step 2 (Strip Column): After the desired product has been collected, the more tightly bound quaternary salt can be stripped from the column using a high concentration salt solution (e.g., >2M NaCl).

  • Analysis: Collect fractions and analyze them by TLC or another suitable method to identify those containing the pure product.

  • Desalting: Combine the pure fractions. The product will be in a salt-containing buffer. It must be desalted, typically by performing a final liquid-liquid extraction into an organic solvent under basic conditions.

References
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). PMC - NIH. [Link]

  • How are quaternary ammonium salts synthesized?. Quora. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Quora. [Link]

  • Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]

  • AMINES Preparation of primary, secondary and tertiary amines Basic properties of amines Uses of quaternary ammonium salts. Physics & Maths Tutor. [Link]

  • Ion Exchange Chromatography. Shimadzu. [Link]

  • ION EXCHANGE CHROMATOGRAPHY. SlideShare. [Link]

  • Evaluation of quaternary ammonium compounds residues in food plants surfaces. (2016). Food Science and Technology. [Link]

  • Method of purifying an impure quaternary ammonium salt by addition of an epoxide. (1969).
  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. (2014). PubMed. [Link]

  • Ion-Exchange Chromatography. (2024). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Dimethylamino-1-hexanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve high yields and purity.

Introduction to the Synthesis of this compound

This compound is a valuable bifunctional molecule with applications in the synthesis of pharmaceuticals and surfactants.[1] Its structure, featuring a tertiary amine and a primary alcohol, allows for a range of chemical modifications. The two primary synthetic routes to this compound are nucleophilic substitution and reductive amination. Each pathway presents unique challenges and opportunities for optimization. This guide will address common issues encountered in both methods.

Section 1: Nucleophilic Substitution Route

This approach typically involves the reaction of a 6-halo-1-hexanol, such as 6-chloro-1-hexanol, with dimethylamine. While direct, this SN2 reaction is often plagued by side reactions, most notably the formation of a quaternary ammonium salt byproduct.[2]

Frequently Asked Questions (FAQs) - Nucleophilic Substitution

Q1: What is the most significant side reaction in the synthesis of this compound via nucleophilic substitution, and how can I minimize it?

A1: The primary side reaction is the over-alkylation of the desired product, this compound, by the starting 6-halo-1-hexanol to form a quaternary ammonium salt.[2] This occurs because the tertiary amine product is still nucleophilic. To minimize this, precise control over stoichiometry is crucial. Using a slight excess of dimethylamine and adding the 6-halo-1-hexanol slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring the desired mono-alkylation.[3][4]

Q2: What is the optimal solvent for this SN2 reaction?

A2: Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles as they can increase the reaction rate.[5][6][7] Solvents like N,N-dimethylformamide (DMF) or acetonitrile can be effective.[8][9] Protic solvents, such as water or alcohols, can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction.[6][10]

Q3: How does reaction temperature affect the synthesis?

A3: Increasing the reaction temperature generally increases the rate of an SN2 reaction.[9] For the amination of alkyl halides, temperatures can range from room temperature to reflux, depending on the reactivity of the halide.[8][11] However, higher temperatures can also promote side reactions like elimination. It is advisable to start at a moderate temperature and monitor the reaction progress before increasing the temperature if the reaction is sluggish.

Troubleshooting Guide - Nucleophilic Substitution
Issue Possible Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.- Increase reaction time and/or temperature.[12] - Consider converting the 6-chloro-1-hexanol to the more reactive 6-iodo-1-hexanol via the Finkelstein reaction (NaI in acetone).[9]
Formation of quaternary ammonium salt.- Use a slight excess of dimethylamine. - Add the 6-halo-1-hexanol dropwise to the reaction mixture.[3][4]
Product loss during workup.- The product has some water solubility. Perform multiple extractions with an organic solvent.[9] - Use brine to help break up emulsions during extraction.[9]
Presence of a significant amount of starting material (6-chloro-1-hexanol) Insufficient reaction time or temperature.- Increase the reaction time or gently heat the mixture.[12]
Deactivated nucleophile.- Ensure the dimethylamine is not protonated by an acidic impurity. The use of a non-nucleophilic base can be considered.
Formation of an unknown byproduct Elimination reaction (E2).- This is favored by strong, sterically hindered bases. If a base is used, opt for a less hindered one. Keep the reaction temperature as low as feasible.[9]
Intramolecular cyclization (Williamson ether synthesis).- If a strong base is used, it can deprotonate the hydroxyl group, leading to the formation of oxepane.[9] Protecting the hydroxyl group before the substitution reaction can prevent this.
Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

Materials:

  • 6-chloro-1-hexanol

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Sodium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloro-1-hexanol (1.0 eq) and sodium carbonate (1.5 eq) in DMF.

  • Add dimethylamine (1.5-2.0 eq) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Section 2: Reductive Amination Route

This more modern and often higher-yielding approach involves the reaction of 6-hydroxyhexanal with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final product.[2] This one-pot reaction is valued for its atom economy and generally milder conditions.[2]

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: Which reducing agent is best for the reductive amination of 6-hydroxyhexanal?

A1: The choice of reducing agent is critical for the success of a one-pot reductive amination.

  • Sodium borohydride (NaBH₄): A powerful and inexpensive reducing agent, but it can also reduce the starting aldehyde. Therefore, it is typically used in a two-step process where the imine is pre-formed before the addition of NaBH₄.[13][14][15]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of the iminium ion over the carbonyl group, making it ideal for one-pot reactions.[13][14][16] However, it is highly toxic and generates cyanide waste.[13][16]

  • Sodium triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN, STAB is highly selective for the reduction of the iminium ion and is effective for a wide range of substrates.[13][15][16]

For most applications, sodium triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity and improved safety profile.[13]

Q2: Why is pH control important in reductive amination?

A2: The pH of the reaction medium is crucial for both the formation of the iminium ion and the activity of the reducing agent. Imine formation is typically favored under mildly acidic conditions (pH 4-5).[14] However, if the pH is too low, the amine nucleophile will be protonated and become unreactive.[14] For reductions using sodium cyanoborohydride, a pH of 6-7 is often optimal to ensure the selective reduction of the iminium ion.[17][18] The reaction can be buffered using acetic acid.[17]

Q3: Can I use 1,6-hexanediol directly as a starting material for the reductive amination?

A3: While the direct reductive amination starts with 6-hydroxyhexanal, some protocols describe the in-situ formation of the aldehyde from 1,6-hexanediol followed by reductive amination.[19] This often requires a catalyst capable of both the initial oxidation and the subsequent reduction steps.

Troubleshooting Guide - Reductive Amination
Issue Possible Cause(s) Recommended Action(s)
Low Yield Incomplete imine formation.- Ensure mildly acidic conditions (pH 4-6) to promote imine formation.[14] - Consider adding a dehydrating agent like anhydrous magnesium sulfate to drive the equilibrium.
Inefficient reduction.- Check the quality and amount of the reducing agent. - Ensure the pH is optimal for the chosen reducing agent.[17][18]
Reduction of the starting aldehyde.- If using NaBH₄, ensure the imine is fully formed before its addition.[14][15] - Use a more selective reducing agent like STAB or NaBH₃CN.[13][16]
Presence of 1,6-hexanediol in the final product Reduction of the starting 6-hydroxyhexanal.- This is a common side reaction. Use a more chemoselective reducing agent that preferentially reduces the iminium ion.[2]
Reaction has stalled Deactivation of the reducing agent.- Ensure anhydrous conditions if using a water-sensitive reducing agent like STAB.[15]
Incorrect pH.- Monitor and adjust the pH of the reaction mixture as needed.
Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • 6-hydroxyhexanal

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 6-hydroxyhexanal (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in DCM, add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or vacuum distillation.

Visualization of Synthetic Pathways

Workflow for Nucleophilic Substitution

G start Start: 6-chloro-1-hexanol + Dimethylamine reaction Nucleophilic Substitution (SN2) Solvent: DMF Base: Na2CO3 start->reaction workup Aqueous Workup & Extraction reaction->workup side_reaction Side Reaction: Quaternary Salt Formation reaction->side_reaction Over-alkylation purification Purification (Vacuum Distillation) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Workflow for Reductive Amination

G start Start: 6-hydroxyhexanal + Dimethylamine imine_formation Iminium Ion Formation (Mildly Acidic) start->imine_formation side_reaction Side Reaction: Reduction of Aldehyde start->side_reaction If non-selective reducing agent is used reduction In-situ Reduction (e.g., STAB) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography or Distillation) workup->purification product Product: this compound purification->product

Sources

Technical Support Center: Synthesis of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Dimethylamino-1-hexanol (CAS 1862-07-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the underlying chemical principles of the primary synthetic routes, you can effectively troubleshoot issues, optimize reaction conditions, and significantly improve your product yield and purity.

Introduction to Synthetic Strategies

This compound is a valuable bifunctional molecule, classified as a tertiary amino alcohol, featuring a six-carbon backbone that provides both a nucleophilic dimethylamino group and a reactive primary hydroxyl group.[1] This structure makes it a crucial building block in the synthesis of pharmaceuticals, surfactants, and other complex organic molecules.[2]

The two most prevalent methods for its synthesis are:

  • Nucleophilic Substitution (Sₙ2 Alkylation): This classic approach involves the reaction of a 6-halo-1-hexanol (e.g., 6-bromo- or 6-chloro-1-hexanol) with dimethylamine. It is a direct and often cost-effective method.[1]

  • Reductive Amination: A more modern, "green" chemistry approach that reacts a carbonyl compound, such as 6-hydroxyhexanal, with dimethylamine in the presence of a reducing agent to form the target amine in a one-pot reaction.[1]

This guide will provide detailed troubleshooting for both pathways, helping you overcome common hurdles and achieve high-purity (>97%) product.[3]

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific experimental issues in a Q&A format.

Route 1: Nucleophilic Substitution (from 6-Halo-1-hexanol)

This method's primary challenge is controlling the reactivity to prevent side reactions, most notably the formation of a quaternary ammonium salt.[1]

Answer: Low conversion in this Sₙ2 reaction typically points to issues with reactants, conditions, or the leaving group.

  • Cause 1: Poor Leaving Group. The reactivity of the halide starting material is critical. The order of reactivity for leaving groups is I > Br > Cl. If you are using 6-chloro-1-hexanol, the reaction will be significantly slower and may require more forcing conditions (higher temperature, longer reaction time) than 6-bromo-1-hexanol.[4][5]

  • Solution 1:

    • Switch to a Better Leaving Group: If possible, use 6-bromo-1-hexanol instead of 6-chloro-1-hexanol for milder reaction conditions and higher yields.

    • Add a Catalyst: For chloro- or bromo-alkanes, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate an in situ Finkelstein reaction, transiently forming the more reactive 6-iodo-1-hexanol, which then reacts faster with dimethylamine.

  • Cause 2: Insufficient Temperature. Sₙ2 reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient, especially with less reactive halides.

  • Solution 2: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal balance between reaction rate and byproduct formation.

  • Cause 3: Incorrect Solvent Choice. The solvent plays a crucial role in Sₙ2 reactions. Protic solvents (like water or ethanol) can solvate the dimethylamine nucleophile through hydrogen bonding, reducing its nucleophilicity.

  • Solution 3: Employ a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents effectively dissolve the reactants but do not cage the nucleophile, leading to faster reaction rates.

Answer: This is the classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of the 6-halo-1-hexanol starting material.[1]

  • Cause: Stoichiometry and Reaction Control. Using an excess of the alkylating agent (6-halo-1-hexanol) or adding it too quickly creates localized high concentrations, favoring the secondary reaction with the product.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of dimethylamine relative to the 6-halo-1-hexanol. This ensures the halide is more likely to encounter the primary nucleophile.

    • Slow Addition: Add the 6-halo-1-hexanol dropwise to a well-stirred solution of dimethylamine. This maintains a low concentration of the alkylating agent, minimizing its reaction with the tertiary amine product.[6]

    • Lower Temperature: Running the reaction at a lower temperature can sometimes help control the rate of the second alkylation, which may have a higher activation energy.

Route 2: Reductive Amination (from 6-Hydroxyhexanal)

Reductive amination is an elegant one-pot method, but its success hinges on the delicate balance between iminium ion formation and reduction.[7][8]

Answer: This indicates a failure to form the key iminium ion intermediate, which is the species that is ultimately reduced.

  • Cause 1: Incorrect pH. The formation of the iminium ion from the aldehyde and dimethylamine is a pH-dependent equilibrium. Highly basic conditions do not favor the initial hemiaminal formation, while highly acidic conditions will protonate the dimethylamine, rendering it non-nucleophilic.

  • Solution 1: The reaction is often most effective under weakly acidic conditions (pH 4-6). This can be achieved by using dimethylamine hydrochloride or by adding a mild acid like acetic acid to the reaction mixture. The mild acidity catalyzes dehydration of the hemiaminal to the iminium ion.

  • Cause 2: Inefficient Water Removal. The conversion of the hemiaminal intermediate to the iminium ion involves the elimination of water. If water is allowed to build up, it can push the equilibrium back towards the starting materials.

  • Solution 2: While not always necessary for all reducing agents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the reaction forward.

Answer: The formation of 1,6-hexanediol is a clear indication that your reducing agent is directly reducing the starting aldehyde (6-hydroxyhexanal) before it has a chance to react with dimethylamine to form the iminium ion.[1]

  • Cause: Non-selective or Overly Reactive Reducing Agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) can rapidly reduce aldehydes.

  • Solution: Use a more selective, hindered reducing agent that preferentially reduces the protonated iminium ion over the aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[1][7] It is mild enough not to reduce the aldehyde significantly but is highly effective at reducing the iminium intermediate. It also tolerates the mild acidic conditions needed for iminium formation.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is effective at weakly acidic pH.[1] However, it is highly toxic and generates cyanide waste, making NaBH(OAc)₃ a safer and more environmentally friendly alternative.

Experimental Workflows & Side Reactions

To visualize the processes and potential pitfalls, the following diagrams illustrate the reaction pathways and common side reactions.

G cluster_0 Route 1: Nucleophilic Substitution 6-Halo-1-hexanol 6-Halo-1-hexanol Product This compound 6-Halo-1-hexanol->Product + Dimethylamine (Desired Reaction) Dimethylamine Dimethylamine Dimethylamine->Product Side_Product Quaternary Ammonium Salt Product->Side_Product + 6-Halo-1-hexanol (Over-alkylation)

Caption: Workflow for Nucleophilic Substitution showing the primary side reaction.

G cluster_1 Route 2: Reductive Amination Aldehyde 6-Hydroxyhexanal Intermediate Iminium Ion Aldehyde->Intermediate + Dimethylamine - H₂O Side_Product 1,6-Hexanediol Aldehyde->Side_Product + Reducer (Side Reaction) Amine Dimethylamine Amine->Intermediate Product This compound Intermediate->Product + Reducer (Desired Reaction) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Workflow for Reductive Amination showing competitive reduction.

Data Summary: Comparison of Synthetic Routes

The choice of synthetic route depends on factors like available starting materials, scale, and acceptable impurity profiles.

FeatureNucleophilic SubstitutionReductive Amination
Starting Materials 6-Halo-1-hexanol, Dimethylamine6-Hydroxyhexanal, Dimethylamine, Reducing Agent
Key Byproducts Quaternary ammonium salts, Inorganic salts (e.g., NaBr)[1]1,6-Hexanediol (from aldehyde reduction), Water[1]
Primary Purity Concern Contamination with quaternary ammonium salt, which can be difficult to remove.Presence of unreacted aldehyde or the corresponding byproduct alcohol.
Typical Yield Can be high, but requires careful control of stoichiometry to avoid side reactions.Generally high, especially when using selective reducing agents like NaBH(OAc)₃.
Advantages Direct, often uses cheaper bulk starting materials.One-pot reaction, avoids quaternary salt formation, often milder conditions.
Disadvantages Prone to over-alkylation, may require forcing conditions.Cost of the reducing agent and aldehyde starting material can be higher.

Frequently Asked Questions (FAQs)

FAQ 1: Which purification method is best for this compound? For most lab-scale syntheses, a combination of extraction and distillation is effective. After the reaction, perform an acid-base workup:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or ether) and water.

  • Extract with dilute acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Wash the aqueous layer with an organic solvent to remove any trapped neutral impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to pH >12 to deprotonate the amine.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent. The resulting crude product can then be purified by vacuum distillation to yield a clear, colorless liquid.[9] For stubborn impurities, conversion to a solid salt derivative (like the hydrochloride salt) followed by recrystallization is an excellent method for achieving high purity.[1]

FAQ 2: What are the best analytical methods to monitor reaction progress?

  • Thin Layer Chromatography (TLC): Excellent for quick checks. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of ammonia). Visualize with potassium permanganate (KMnO₄) stain, which will show the alcohol functional group, or ninhydrin stain if you suspect the presence of primary/secondary amine impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of the product. It can also help identify byproducts by their mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the final structure. Look for the characteristic singlet for the N(CH₃)₂ group around 2.2 ppm and the triplet for the -CH₂OH group around 3.6 ppm.

FAQ 3: My final product is a pale yellow color. Is it impure? How can I remove the color? A pale yellow color is common for this compound and does not always indicate significant impurity.[2] It can arise from minor, non-volatile impurities or slight degradation. If a colorless product is required, you can treat a solution of the product with activated charcoal, followed by filtration through celite. Alternatively, vacuum distillation is highly effective at separating the volatile product from colored, high-boiling point impurities.

FAQ 4: How should I safely handle and store this compound? According to safety data, this compound can cause severe skin burns and eye damage and is harmful if swallowed.[3][10] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration.[11][12]

References

  • Li, F., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

  • ACS Publications. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]

  • Sciencemadness.org. (2008). 6-Bromo-1-hexanol synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Preparation of 6-bromo-1-hexanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • SciSpace. (2018). Preparation method for 6-amino-1-hexanol. Retrieved from [Link]

  • Synlett. (n.d.). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Retrieved from [Link]

  • The Synthesis and Applications of 6-Bromo-1-hexanol: A Chemical Intermediate. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-hexanol, 6-(dimethylamino)- (C8H19NO). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622436A - Preparation method of 6-amino-1-hexanol by taking calcium carbonate as catalyst.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]

  • Google Patents. (n.d.). US5043466A - Preparation of cyclohexanol derivatives and novel thioamide intermediates.
  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Google Patents. (n.d.). US3429925A - Manufacture of dimethylethanolamine.
  • YouTube. (2019). All About Reductive Amination. Retrieved from [Link]

  • YouTube. (2022). L-6|Preparation of Amines from Aldehyde,Ketone,Oxime,AZIDE|. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1-Hexanol/Hexyl hexanoate Mixtures from Grape Pomace: Insights on Diesel Engine Performances at High Bio-Blendstock Loadings. Retrieved from [Link]

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Common issues with 6-Dimethylamino-1-hexanol stability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Dimethylamino-1-hexanol

A Guide to Ensuring Solution Stability and Experimental Reproducibility

Welcome to the dedicated technical support guide for this compound (DMAH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this versatile amino alcohol in solution. Understanding the chemical nuances of DMAH is paramount for achieving reliable and reproducible experimental outcomes. This guide provides in-depth, field-proven insights into maintaining its stability, troubleshooting common issues, and validating its integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: How should I properly store this compound upon receipt?

A: Upon receipt, the neat compound, which is typically a colorless to light yellow liquid, should be stored in a refrigerator (around 4°C)[1][2][3]. The container must be tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide. For long-term stability, flushing the headspace of the container with an inert gas like argon or nitrogen is a highly recommended practice to minimize oxidation[4].

Q2: What is the primary cause of my this compound solution turning yellow or brown over time?

A: A color change to yellow or brown is a strong indicator of oxidative degradation. The primary alcohol functional group (-CH₂OH) in the molecule is susceptible to oxidation, which can convert it first to an aldehyde and potentially further to a carboxylic acid[5]. This process can be accelerated by exposure to air (oxygen), light, and even trace metal contaminants in your solvent or container.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A: Based on its physicochemical properties, this compound is soluble in chloroform and has slight solubility in methanol[2][3][6]. For many biological experiments, creating an aqueous solution is necessary. While it is slightly soluble in water, the basicity of the dimethylamino group makes the molecule's properties pH-responsive[5][7]. When preparing aqueous solutions, it is critical to use a buffered system (e.g., PBS, HEPES) appropriate for your experimental pH to ensure consistent solubility and stability. Unbuffered water can absorb atmospheric CO₂, leading to a drop in pH and protonation of the amine, which may alter its solubility and biological activity.

Q4: I've observed a precipitate forming in my aqueous this compound solution. What is the likely cause?

A: Precipitation in an aqueous solution can stem from several factors:

  • pH Shift: As mentioned, a decrease in pH can protonate the tertiary amine. The resulting ammonium salt may have different solubility characteristics than the free base form, potentially causing it to precipitate, especially at high concentrations.

  • Carbonate Formation: The basic dimethylamino group can react with carbon dioxide absorbed from the atmosphere to form a carbonate salt, which may have limited solubility.

  • Concentration: You may be exceeding the solubility limit of the compound in your specific solvent and temperature conditions.

Troubleshooting Guide: Diagnosing and Resolving Solution Instability

This section provides a systematic approach to identifying and mitigating common stability issues.

Issue 1: Solution Discoloration and Purity Degradation
  • Symptom: A freshly prepared, clear solution of this compound develops a yellow or brown tint within hours or days of preparation.

  • Causality (The "Why"): This is almost always due to the oxidation of the terminal alcohol group[5]. The tertiary amine itself is generally stable under these conditions, but the primary alcohol is a prime target for ambient oxygen, especially when catalyzed by light or metal ions. The resulting aldehyde and carboxylic acid impurities not only change the solution's appearance but also introduce new, reactive species into your experiment, compromising your results.

  • Corrective & Preventive Actions (The "How"):

    • Light Protection: Always store stock and working solutions in amber glass vials or wrap clear vials in aluminum foil to block UV and visible light.

    • Oxygen Exclusion: Before preparing solutions, degas your solvent by sparging with nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, a key reactant in the degradation pathway.

    • Inert Atmosphere: Prepare the solution in a glove box or on a benchtop under a stream of inert gas. After preparation, flush the vial's headspace with inert gas before sealing.

    • Use Fresh: The most reliable practice is to prepare solutions fresh for each experiment, or at least daily. Avoid using solutions that have been stored for extended periods unless their stability has been analytically verified.

Issue 2: Inconsistent Experimental Results and Apparent Loss of Potency
  • Symptom: Experiments yield non-reproducible data, or the observed biological/chemical effect of the compound diminishes with older solutions.

  • Causality (The "Why"): This points to a change in the concentration of the active, parent compound due to chemical degradation. Beyond oxidation, the stability can be compromised by incompatibilities within the solution matrix. The compound is incompatible with strong oxidizing agents and acids[8]. An acidic environment will protonate the basic nitrogen, altering the molecule's charge, conformation, and ability to interact with its biological target.

  • Corrective & Preventive Actions (The "How"):

    • pH Control: Ensure your solution is adequately buffered to a stable pH compatible with your experiment. The tertiary amine's basicity is a critical feature of the molecule's chemistry[5].

    • Verify Purity: Before extensive use, verify the purity of a new batch of the compound and periodically check the integrity of your stock solution. A simple analytical protocol can save significant time and resources.

    • Review Matrix Components: Scrutinize all components of your experimental buffer or medium for incompatibilities. Avoid strong oxidizing agents unless they are part of the intended reaction.

Troubleshooting Workflow Diagram

start Instability Observed? color Color Change (Yellow/Brown) start->color Symptom precipitate Precipitation in Solution start->precipitate Symptom potency Loss of Potency/ Inconsistent Results start->potency Symptom cause_oxidation Probable Cause: Oxidation of Alcohol Group color->cause_oxidation cause_ph Probable Cause: pH Shift or Carbonate Formation precipitate->cause_ph cause_degradation Probable Cause: Chemical Degradation or pH-Induced Inactivation potency->cause_degradation solution_oxidation Solution: - Protect from Light - Degas Solvent - Use Inert Atmosphere - Prepare Fresh cause_oxidation->solution_oxidation Action solution_ph Solution: - Use Buffered Solvent - Check pH - Filter Precipitate - Prepare Fresh Dilution cause_ph->solution_ph Action solution_degradation Solution: - Confirm Purity (GC/HPLC) - Ensure Proper pH Control - Check for Incompatibilities cause_degradation->solution_degradation Action

Caption: Troubleshooting decision tree for DMAH solution instability.

Experimental Protocols for Stability Verification

To ensure the integrity of your experiments, you must have a self-validating system. The following protocols provide methods to confirm the identity, purity, and concentration of your this compound solutions.

Protocol 1: Identity and Purity Confirmation by GC-MS

This method is the gold standard for confirming the chemical identity and assessing the purity of the neat compound or a concentrated stock solution.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation & Conditions:

    • Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: 250°C, Split ratio 20:1.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Mass Spectrometer (MS): Electron Ionization (EI) mode at 70 eV. Scan range m/z 35-300.

  • Data Interpretation:

    • Purity: A pure sample will show a single major peak in the total ion chromatogram (TIC). The purity can be estimated by the area percentage of this peak.

    • Identity: The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z 145 , corresponding to the molecular weight of C₈H₁₉NO[5][9]. Key fragmentation patterns can further confirm the structure.

Protocol 2: Quantitative Stability Assessment by HPLC-UV

For routine checks of working solutions, HPLC is a practical tool. Since this compound lacks a strong UV chromophore, this protocol involves a derivatization step to enable sensitive UV detection.

  • Derivatization (Pre-column):

    • To a 100 µL aliquot of your sample (and standards), add 100 µL of a 10 mM solution of Dansyl Chloride in Acetone and 100 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).

    • Vortex and incubate at 60°C for 30 minutes in the dark. The Dansyl Chloride reacts with the amine to create a highly fluorescent and UV-active derivative.

    • Quench the reaction by adding 50 µL of a 2% methylamine solution.

  • Instrumentation & Conditions:

    • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid). For example, start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the absorbance maximum of the dansyl derivative (approx. 340 nm).

    • Column Temperature: 30°C.

  • Data Interpretation:

    • Quantification: Create a calibration curve using freshly prepared and derivatized standards of known concentrations. Determine the concentration of your sample by comparing its peak area to the calibration curve.

    • Stability: Analyze a solution at time zero (t=0) and again after a set period (e.g., 24, 48 hours) under its storage conditions. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. A stable solution should maintain >95% of its initial concentration.

Quantitative Data Summary Table

ParameterThis compoundExpected Value
Molecular Formula C₈H₁₉NO-
Molecular Weight 145.25 g/mol -[5][9]
Appearance Colorless to Light Yellow Liquid-[1][10]
Storage Temperature Refrigerator (2-8 °C)-[1][2][6]
GC-MS Molecular Ion (M⁺) m/z 145-[5]
FT-IR Hydroxyl (-OH) Stretch ~3300 cm⁻¹-[5]
FT-IR Dimethylamino (-N(CH₃)₂) Stretch ~2800 cm⁻¹-[5]

Primary Degradation Pathway

DMAH This compound Aldehyde 6-(Dimethylamino)hexanal DMAH->Aldehyde Oxidation (O₂, Light, Metal Ions) Acid 6-(Dimethylamino)hexanoic Acid Aldehyde->Acid Further Oxidation

Caption: Susceptibility of DMAH to oxidation.

References

  • 1-Hexanol, 6-(dimethylamino)-|lookchem. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • 6-(DIMETHYLAMINO) HEXANOL-1 - ChemBK. (2024-04-09). Retrieved from [Link]

  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]

  • 1-Hexanol | C6H14O - PubChem. (2018-01-22). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with 6-Dimethylamino-1-hexanol Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Dimethylamino-1-hexanol. This guide is designed to provide in-depth troubleshooting for common cell viability challenges encountered during experimentation. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental observations and choices, ensuring the integrity and reproducibility of your results.

Introduction: Understanding this compound

This compound is a bifunctional molecule, classified as a tertiary amino alcohol, featuring a six-carbon hexane backbone with a dimethylamino group at one end and a hydroxyl group at the other[1][2]. This structure makes it an interesting compound for various research applications, including as a lysosomotropic agent and a choline uptake inhibitor[3]. However, its amphiphilic nature and potential effects on cell membrane integrity can lead to unexpected cytotoxicity, complicating the interpretation of experimental data. This guide will address these issues in a direct question-and-answer format.

Core Troubleshooting Guide

SECTION 1: Inconsistent or Higher-than-Expected Cytotoxicity

Question: My vehicle control wells show significant cell death. What's causing this?

Answer: This is a critical issue that undermines the validity of your experiment. The cause often lies with the solvent used to dissolve the this compound and its final concentration in the culture medium.

  • Causality: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents like DMSO, ethanol, and methanol[3][4]. These solvents can be cytotoxic on their own, even at low concentrations. For example, studies have shown that ethanol concentrations as low as 0.25% (v/v) can reduce cell viability in certain cell lines after 48 hours, with significant cytotoxicity observed at concentrations of 0.5% and higher[5]. Similarly, DMSO can induce cellular differentiation or alter epigenetic landscapes at concentrations as low as 0.1%[6].

  • Troubleshooting Steps:

    • Review Solvent Concentration: Calculate the final percentage (v/v) of your solvent in the wells. A common recommendation is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%[6][7]. For ethanol, aim for the lowest possible concentration, as toxicity varies greatly between cell types[5][8].

    • Perform a Vehicle-Only Dose-Response: Before treating with your compound, test a range of your vehicle's concentrations (e.g., 0.05% to 1.0% v/v) on your specific cell line to determine the maximum non-toxic concentration.

    • Consider Alternative Solvents: If your required stock concentration forces a high final solvent percentage, explore other solvents. For some compounds, a different alcohol or a solvent like PEG-400 might be less cytotoxic, though this must be empirically determined for your cell line[6].

Question: I'm seeing high variability in cell death between replicate wells treated with the same concentration of this compound. Why?

Answer: High variability often points to technical inconsistencies in the experimental setup rather than a purely biological effect.

  • Causality: Inconsistent results can stem from several factors, including uneven cell seeding, the "edge effect" in multi-well plates, and pipetting errors[9]. The amphiphilic nature of this compound could also lead to non-uniform micelle formation or precipitation if not properly solubilized, leading to dosage variations between wells.

  • Troubleshooting Flowchart:

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem High Variability in Replicates Cause1 Uneven Cell Seeding Problem->Cause1 Cause2 Edge Effect Problem->Cause2 Cause3 Pipetting Error Problem->Cause3 Cause4 Compound Precipitation Problem->Cause4 Solution1 Action: Thoroughly resuspend cell stock before and during plating. Use reverse pipetting for viscous suspensions. Cause1->Solution1 Solution2 Action: Fill perimeter wells with sterile PBS or media only; do not use for experimental data. Cause2->Solution2 Solution3 Action: Calibrate pipettes regularly. Ensure consistent technique and proper mixing upon reagent addition. Cause3->Solution3 Solution4 Action: Visually inspect wells after dosing for precipitates. Vortex stock solution before diluting. Prepare fresh dilutions. Cause4->Solution4

Caption: Troubleshooting flowchart for high replicate variability.

SECTION 2: Assay-Specific Issues & Artifacts

Question: My MTT assay results are showing an unexpected increase in signal at cytotoxic concentrations. What is happening?

Answer: This paradoxical result is a known artifact that can occur with certain compounds and viability assays. It highlights the importance of choosing an appropriate assay and understanding its mechanism.

  • Causality: The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. However, this process can be influenced by factors other than cell number:

    • Direct Chemical Interference: Compounds with reducing properties can directly convert MTT to formazan in a cell-free environment, leading to a false-positive signal[9].

    • Efflux Pump Inhibition: Some compounds can interfere with the activity of efflux pumps like P-glycoprotein (MDR1). Since the MTT reagent itself can be a substrate for these pumps, inhibiting them can lead to increased intracellular MTT accumulation and, consequently, more formazan production, masking true cytotoxicity[10].

    • Changes in Cellular Metabolism: A compound might induce a metabolic shift that increases dehydrogenase activity in the remaining viable cells, artificially inflating the signal.

  • Troubleshooting Steps:

    • Run a Compound Interference Control: Set up wells containing your complete culture medium and various concentrations of this compound, but no cells . Add the MTT reagent and measure the absorbance. Any signal here is due to direct chemical reduction and must be subtracted from your experimental values.

    • Visually Inspect Cells: Before adding the solubilization agent, look at the wells under a microscope. You should see the characteristic purple formazan crystals inside the cells[11]. If the color change is happening in the media, it points to chemical interference.

    • Use an Alternative Viability Assay: The most robust solution is to validate your findings with a different assay that relies on an unrelated mechanism. A Lactate Dehydrogenase (LDH) release assay is an excellent choice, as it measures cytotoxicity by detecting a stable enzyme released from cells with damaged plasma membranes[12][13].

Assay TypePrinciplePotential Interference from this compound
MTT/XTT/WST Measures mitochondrial dehydrogenase activity (metabolic).Direct reduction of tetrazolium salt; alteration of cellular metabolism.
LDH Release Measures release of cytosolic enzyme upon membrane rupture (necrosis).Generally low interference, but check for enzyme inhibition in cell-free controls.[14]
ATP-based (e.g., CellTiter-Glo) Quantifies ATP as an indicator of metabolically active cells.Potential for affecting cellular ATP production/consumption pathways.
Live/Dead Staining Uses fluorescent dyes to differentiate between cells with intact vs. compromised membranes.Minimal chemical interference, provides direct cell counts.

Caption: Comparison of common cell viability and cytotoxicity assays.

SECTION 3: Understanding the Mechanism of Cell Death

Question: My cells are dying, but how can I determine if it's apoptosis or necrosis?

Answer: Distinguishing between these two major cell death pathways is crucial for understanding the compound's mechanism of action. This requires moving beyond simple viability assays to more specific mechanistic assays.

  • Causality: Apoptosis is a programmed, energy-dependent process characterized by specific morphological and biochemical events, including the activation of caspase enzymes[15]. Necrosis, conversely, is typically a result of acute injury leading to loss of plasma membrane integrity and the release of intracellular contents[13][16]. This compound, as an amphiphilic molecule, could potentially induce either pathway depending on concentration and cell type.

  • Experimental Workflow to Differentiate Apoptosis from Necrosis:

G cluster_0 Initial Observation cluster_1 Parallel Mechanistic Assays cluster_2 Interpreting Results Start Cell Death Observed with This compound Assay1 Caspase Activity Assay (e.g., Caspase-3/7) Start->Assay1 Assay2 LDH Release Assay Start->Assay2 Result1 High Caspase Activity Low/Late LDH Release Assay1->Result1 Result2 Low Caspase Activity High/Early LDH Release Assay2->Result2 Conclusion1 Conclusion: Primary Mechanism is APOPTOSIS Result1->Conclusion1 Conclusion2 Conclusion: Primary Mechanism is NECROSIS Result2->Conclusion2

Caption: Workflow to differentiate apoptosis and necrosis.

  • Recommended Assays:

    • Caspase Activity Assays: These are hallmarks of apoptosis. Fluorometric or colorimetric kits are widely available to measure the activity of key executioner caspases like caspase-3 and caspase-7[17][18][19]. A significant increase in caspase activity strongly indicates apoptosis.

    • LDH Release Assay: As mentioned previously, this assay is a reliable marker for necrosis. It quantifies the release of lactate dehydrogenase from cells that have lost membrane integrity[12][14]. An early and significant increase in LDH release points towards a necrotic mechanism.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine Solvent: Based on preliminary testing, select a solvent (e.g., DMSO, 100% Ethanol) that provides good solubility and minimal toxicity at the final working concentration.

  • Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilize: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 100 mM). Vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contaminants.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General Cell Treatment for Viability Assay (96-well plate)
  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume exponential growth (typically 18-24 hours).[9]

  • Prepare Serial Dilutions: On the day of treatment, thaw an aliquot of your compound stock solution. Prepare serial dilutions of the compound in complete culture medium. It is crucial to ensure that the solvent concentration is kept constant across all dilutions.

    • Self-Validating Tip: Create a parallel set of serial dilutions for your vehicle control, containing only the solvent at the same concentrations used for the compound dilutions.[7]

  • Administer Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the corresponding vehicle controls.

  • Include Controls:

    • Negative Control: Cells treated with culture medium only (no compound or vehicle).

    • Vehicle Control: Cells treated with the highest concentration of the vehicle used in the experiment.[5]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure the assay is working correctly.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance/fluorescence.[20]

  • Incubate: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Proceed to Viability Assay: Following incubation, proceed with your chosen cell viability or cytotoxicity assay (e.g., MTT, LDH).

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of this compound? A1: The molecular weight is approximately 145.24 g/mol [3].

Q2: How should I store the this compound powder? A2: The powder should be stored at 4°C or in a refrigerator, as recommended by suppliers[3][21].

Q3: Can the pH of my culture medium affect the compound's activity? A3: Yes. As a tertiary amine, the dimethylamino group can be protonated at lower pH, which could affect its ability to cross cell membranes and its overall biological activity. It is important to use a well-buffered culture medium (e.g., containing HEPES) if you suspect pH shifts during your experiment.

Q4: My cells seem to detach after treatment, even if the viability assay shows they are still alive. What does this mean? A4: Cell detachment can be an early sign of stress or a sub-lethal toxic effect. The compound may be disrupting cell adhesion molecules without causing immediate cell death. This is a valid biological observation and should be noted. Consider using an endpoint that measures total cell number (e.g., Crystal Violet staining) in parallel with a metabolic assay to get a more complete picture.

References

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC - NIH. (n.d.).
  • Apoptosis-associated caspase activation assays - PubMed - NIH. (n.d.).
  • Caspase Activity Assay - Creative Bioarray. (n.d.).
  • Detection of necrosis by release of lactate dehydrogenase activity - PubMed - NIH. (n.d.).
  • Detection of Necrosis by Release of Lactate Dehydrogenase Activity. (n.d.).
  • Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays - Benchchem. (n.d.).
  • LDH assay kit guide: Principles and applications - Abcam. (n.d.).
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • Apoptosis Assays | Thermo Fisher Scientific - US. (n.d.).
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (n.d.).
  • Caspase Assays | Thermo Fisher Scientific - AR. (n.d.).
  • This compound | 1862-07-3 - Benchchem. (n.d.).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (n.d.).
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22).
  • Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution - ScholarWorks@CWU - Central Washington University. (n.d.).
  • This compound CAS#: 1862-07-3 - ChemicalBook. (n.d.).
  • MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - ResearchGate. (2025, August 6).
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation. (n.d.).
  • Flow Cytometry Troubleshooting Guide - Cell Signaling Technology. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (n.d.).
  • CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica. (n.d.).
  • MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
  • 6-(Dimethylamino)-1-hexanol - Data Sheet - United States Biological. (n.d.).
  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - SID. (n.d.).
  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC - NIH. (n.d.).
  • Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed. (n.d.).
  • Toxicity Tests with Mammalian Cell Cultures - Scope. (n.d.).
  • This compound 1862-07-3 wiki - Guidechem. (n.d.).
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. (n.d.).
  • Group's Impact on the Biological Activity of 6-Chloro-1-hexanol: A Comparative Guide - Benchchem. (n.d.).
  • Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC - NIH. (2023, August 17).

Sources

Technical Support Center: Purity Confirmation of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for verifying the purity and identity of 6-Dimethylamino-1-hexanol (CAS No. 1862-07-3). The methodologies described herein are designed to create a self-validating system, ensuring confidence in your experimental starting material.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental questions regarding the material's properties, the significance of its purity, and potential contaminants that may be encountered.

Q1: What is this compound and what are its key properties?

This compound is a bifunctional organic compound, classified as a tertiary amino alcohol.[1] It possesses a six-carbon aliphatic chain, with a dimethylamino group at one end and a primary alcohol (hydroxyl group) at the other.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis, including the preparation of surfactants and pharmaceuticals.[2] It is typically a clear, colorless to light yellow liquid at room temperature.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1862-07-3 [1][4][5]
Molecular Formula C₈H₁₉NO [1][4][5]
Molecular Weight 145.24 g/mol [4]
Appearance Colorless to light yellow clear liquid [3][6]
Boiling Point 203.8°C at 760 mmHg [7][8]
Density ~0.878 g/cm³ [7][8]
Purity (Typical Commercial) >97.0% (by GC) [3]

| Solubility | Soluble in chloroform, sparingly in methanol |[4][7][9] |

Q2: Why is confirming the purity of this compound critical for my research?

The reliability and reproducibility of your experimental results are directly contingent on the purity of your starting materials. For researchers in drug development and material science, impurities can have significant consequences:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to confounding results, off-target effects, or unexpected toxicity in screening assays.

  • Inaccurate Stoichiometry: The presence of non-reactive or side-reactive impurities leads to incorrect molar calculations, affecting reaction yields, kinetics, and the formation of the desired product.

  • Compromised Polymerization: In polymer synthesis, impurities can act as chain terminators or create unwanted branching, altering the final properties of the material.

  • Difficulty in Downstream Purification: Removing structurally similar impurities from a final product can be challenging and costly. Validating the starting material purity prevents these downstream complications.

Q3: What are the common impurities I should be looking for?

Knowledge of the synthetic route is crucial for predicting potential impurities. The two primary methods for synthesizing this compound can introduce specific byproducts.[1]

  • From Nucleophilic Substitution: This route often involves reacting 6-chloro-1-hexanol with dimethylamine.

    • Quaternary Ammonium Salt: The product, this compound, can act as a nucleophile and react with another molecule of the starting material, forming a quaternary ammonium salt.[1] This impurity is non-volatile and may not be detected by GC.

    • Unreacted Starting Materials: Residual 6-chloro-1-hexanol.

  • From Reductive Amination: This involves reacting 6-hydroxyhexanal with dimethylamine followed by reduction.

    • 1,6-Hexanediol: A potential byproduct if the starting aldehyde is reduced before amination.[1]

    • Unreacted Aldehyde: Residual 6-hydroxyhexanal.

  • General Impurities:

    • Oxidation Products: The primary alcohol can oxidize to form the corresponding aldehyde or carboxylic acid.[1]

    • Residual Solvents: Solvents used during synthesis or purification.

Part 2: The Analytical Workflow for Purity Confirmation

A multi-technique approach is essential for a comprehensive purity assessment. No single method can simultaneously confirm identity, quantify the main component, and identify all potential impurities. The following workflow provides a robust strategy.

Q4: What is the recommended overall strategy for assessing purity?

The recommended strategy involves a three-pronged approach:

  • Chromatographic Separation (GC): To quantify the main component and detect volatile impurities.

  • Structural Verification (NMR): To confirm the chemical structure of the main component and identify structurally related impurities.

  • Identity Confirmation (MS): To verify the molecular weight and fragmentation pattern, confirming the compound's identity.

Purity_Workflow cluster_start Initial Sample Assessment cluster_analysis Core Analytical Techniques cluster_results Data Interpretation & Decision cluster_final Final Assessment Sample Receive Sample: This compound Visual Visual Inspection (Color, Clarity) Sample->Visual GC Gas Chromatography (GC-FID) - Purity Assay (%) Visual->GC NMR NMR Spectroscopy (¹H, ¹³C) - Structural Identity Visual->NMR MS Mass Spectrometry (GC-MS) - MW Confirmation Visual->MS GC_Result Purity > 97%? No major unknown peaks? GC->GC_Result NMR_Result Spectrum matches expected structure? NMR->NMR_Result MS_Result Correct Molecular Ion (m/z 145)? Plausible fragmentation? MS->MS_Result Pass Purity Confirmed Proceed with Experiment GC_Result->Pass Yes Fail Purity Not Confirmed - Identify Impurities - Consider Purification GC_Result->Fail No NMR_Result->Pass Yes NMR_Result->Fail No MS_Result->Pass Yes MS_Result->Fail No

Caption: Overall workflow for purity confirmation of this compound.

Part 3: In-Depth Troubleshooting Guides by Technique

Section 3.1: Gas Chromatography (GC) Analysis

GC is the industry standard for quantifying the purity of volatile compounds like this compound.

Q5: How is GC used to determine the percentage purity? GC separates compounds based on their volatility and interaction with a stationary phase inside a column.[10] As each compound elutes, a detector (commonly a Flame Ionization Detector, FID) generates a signal, creating a peak in the chromatogram. The area under each peak is proportional to the amount of that compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[11]

Q6: What does a typical GC chromatogram for a high-purity sample look like? A high-purity sample (>97%) will show one major, sharp, and symmetrical peak corresponding to this compound. Any other peaks, aside from the solvent front, should be very small in area.

Q7: Troubleshooting: I see extra peaks in my GC chromatogram. What could they be?

  • Early Eluting Peaks (Low Retention Time): These are typically more volatile compounds. Suspect residual low-boiling point solvents (e.g., hexane, ethyl acetate) used in synthesis.

  • Peaks Near the Main Peak: These could be structurally similar impurities, such as isomers or the aldehyde oxidation product.

  • Late Eluting Peaks (High Retention Time): These are less volatile compounds. This could indicate the presence of 1,6-hexanediol. Note that very high boiling point impurities, like quaternary ammonium salts, may not elute from the column at all under standard conditions.

Experimental Protocol: Purity Analysis by GC-FID

Objective: To quantify the percentage purity of this compound.

1. Sample Preparation: a. Prepare a ~1 mg/mL solution of the this compound sample in a volatile, GC-grade solvent (e.g., Dichloromethane or Ethanol).[12] b. Vortex briefly to ensure complete dissolution. c. Transfer the solution to a 2 mL autosampler vial with a PTFE-lined septum.

2. Instrumentation & Conditions:

  • System: Gas Chromatograph with FID.
  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent is a good starting point.
  • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1 mL/min.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1 (can be adjusted based on sample concentration).
  • Oven Temperature Program:
  • Initial Temp: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 240°C.
  • Final Hold: Hold at 240°C for 5 minutes.
  • Detector Temperature: 280°C.

3. Data Analysis: a. Integrate all peaks in the chromatogram, excluding the solvent peak. b. Calculate the total area of all integrated peaks. c. Calculate the percent purity using the formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

Section 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.[1]

Q8: How does NMR confirm the chemical identity and purity of my sample? ¹H (proton) NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. A spectrum matching the expected pattern for this compound confirms its identity. The presence of signals that do not correspond to the main structure indicates impurities. The relative integration of impurity signals to the main compound's signals can be used for semi-quantitative purity estimation.

Q9: What are the expected ¹H NMR chemical shifts for this compound? While an experimental spectrum should be compared to a reference standard, the following are predicted chemical shifts (in ppm) in CDCl₃.

Table 2: Predicted ¹H NMR Chemical Shifts

Protons Multiplicity Approx. Shift (ppm) Integration
N(CH₃ )₂ Singlet ~2.22 6H
N-CH₂ - Triplet ~2.35 2H
CH₂ -OH Triplet ~3.64 2H
-CH₂ - chain Multiplet ~1.30 - 1.60 6H

| -OH | Singlet (broad) | Variable | 1H |

Q10: Troubleshooting: My NMR spectrum shows unexpected signals. How do I interpret them?

  • Sharp Singlet around 7.26 ppm: Residual undeuterated chloroform (CHCl₃) in the CDCl₃ solvent.

  • Broad Singlet around 1.56 ppm: Water.

  • Signals around 9.7 ppm (triplet) or 8.0 ppm (singlet): Suggests the presence of an aldehyde or carboxylic acid impurity, respectively.[1]

  • Extra signals in the 2.5-3.5 ppm region: Could indicate other amine-containing species, such as the quaternary salt byproduct.

Experimental Protocol: Structural Verification by ¹H NMR

Objective: To confirm the chemical structure of this compound.

1. Sample Preparation: a. Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. b. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

2. Data Acquisition: a. Acquire the spectrum on a 400 MHz or higher NMR spectrometer. b. A standard proton experiment with 16-32 scans is typically sufficient.

3. Data Processing & Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Calibrate the chemical shift axis to the TMS signal at 0 ppm or the residual CHCl₃ signal at 7.26 ppm. c. Integrate all signals. d. Assign the peaks based on their chemical shift, multiplicity, and integration values, comparing them to the expected structure.

Section 3.3: Mass Spectrometry (MS) Analysis

MS provides molecular weight information, which is a critical piece of identity confirmation. It is most powerfully used when coupled with GC (GC-MS).[13]

Q11: What is the role of MS in confirming the identity of this compound? MS bombards molecules with electrons (in Electron Ionization mode), causing them to ionize and fragment. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Q12: What key fragments should I look for in the mass spectrum?

  • Molecular Ion [M]⁺•: The parent peak should appear at m/z = 145.

  • [M-1]⁺: Loss of a hydrogen atom, m/z = 144.

  • Alpha-cleavage: The most characteristic fragmentation for amines is cleavage adjacent to the nitrogen. A prominent peak at m/z = 58 corresponding to [CH₂=N(CH₃)₂]⁺ is expected and is highly diagnostic.

  • Loss of Water [M-18]⁺•: A peak at m/z = 127 from the alcohol moiety.

Q13: Troubleshooting: The molecular ion peak is weak or absent. Is this normal? Yes, for some molecules, especially primary alcohols and tertiary amines, the molecular ion can be unstable and undergo rapid fragmentation.[14] In such cases, the fragmentation pattern, particularly the presence of key fragments like m/z 58, becomes the primary means of identification.

GCMS_Workflow cluster_analysis Data Analysis Start Inject Sample into GC-MS GC_Sep GC Separation (Volatile Components) Start->GC_Sep MS_Ion MS Ionization & Fragmentation (Electron Ionization) GC_Sep->MS_Ion Data_Acq Data Acquisition (Chromatogram & Mass Spectra) MS_Ion->Data_Acq Peak_ID Identify Main Peak by Retention Time Data_Acq->Peak_ID Spectrum_Extract Extract Mass Spectrum of Main Peak Peak_ID->Spectrum_Extract Library_Search Compare Spectrum to NIST/Internal Library Spectrum_Extract->Library_Search Manual_Interp Manual Interpretation - Check for M⁺ (m/z 145) - Check for Key Fragments (m/z 58) Spectrum_Extract->Manual_Interp Final_ID Identity Confirmed Library_Search->Final_ID Manual_Interp->Final_ID

Caption: A typical workflow for identity confirmation using GC-MS.

Part 4: Final Purity Assessment

Q14: How do I combine the data from GC, NMR, and MS to make a final purity statement?

A confident statement of purity requires the convergence of evidence from all three techniques:

  • GC-FID provides the quantitative purity value. For example, "Purity is 98.5% by GC area percent."

  • ¹H NMR confirms the main peak in the GC is the correct structure. For example, "The ¹H NMR spectrum is consistent with the structure of this compound, with minor impurities corresponding to residual solvent."

  • GC-MS confirms the identity of the main GC peak. For example, "GC-MS analysis of the main peak shows a fragmentation pattern consistent with this compound, including the expected molecular ion and key fragment at m/z 58."

References

  • LookChem. (n.d.). 1-Hexanol, 6-(dimethylamino)-. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0005994). Retrieved from [Link]

  • International CCS Knowledge Centre. (2018). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ChemComplete. (2020, February 8). How to Analyze GC Results for Lab [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 3-hexanol [Video]. YouTube. Retrieved from [Link]

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Degradation pathways of 6-Dimethylamino-1-hexanol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Dimethylamino-1-hexanol (CAS: 1862-07-3). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this bifunctional molecule under typical experimental conditions. As a tertiary amino alcohol, this compound possesses two reactive centers—a primary alcohol and a tertiary amine—that dictate its stability and degradation profile.[1] Understanding these pathways is critical for developing stable formulations, defining storage conditions, and ensuring the integrity of your research.

This document is designed to be a practical resource, offering not just protocols but also the scientific rationale behind them to empower you in your experimental design and data interpretation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: this compound has two primary functional groups prone to degradation: the primary alcohol (-CH₂OH) and the tertiary amine (-N(CH₃)₂).[1] The alcohol group is susceptible to oxidation, while the tertiary amine is susceptible to oxidation and N-dealkylation.

Q2: What are the expected major degradation pathways for this compound under forced degradation conditions?

A2: Under typical forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), the following pathways are anticipated:

  • Oxidation of the alcohol: Sequential oxidation of the primary alcohol to form 6-(dimethylamino)hexanal and subsequently 6-(dimethylamino)hexanoic acid.[1]

  • Oxidation of the amine: Oxidation of the tertiary amine to form this compound N-oxide.[2][3][4]

  • N-Dealkylation: Loss of one or both methyl groups from the tertiary amine to yield 6-(methylamino)-1-hexanol and 6-amino-1-hexanol, respectively.[5][6][7]

Q3: Is this compound expected to be stable to hydrolysis?

A3: Tertiary amines and primary alcohols are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, some degradation may be observed, though it is not typically the primary degradation pathway for this type of molecule. The stability of the tertiary amine can be influenced by pH, as it will be protonated at a pH below its pKa.[8][9][10]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark place, typically in a refrigerator at around 4°C, and in a well-sealed container to protect it from light and atmospheric oxygen.[11][12]

Part 2: Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Guide 1: HPLC Analysis - Poor Peak Shape (Tailing)

Issue: You are observing significant peak tailing for the parent this compound peak in your reversed-phase HPLC analysis.

Causality: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography. It is primarily caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[2][3][4]

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Check Mobile Phase pH Is it > 2 units away from analyte pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.5 to protonate silanols and ensure consistent protonation of the amine. check_ph->adjust_ph No check_buffer Check Buffer Concentration Is it sufficient (e.g., 25-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer strength to improve masking of silanol interactions. check_buffer->increase_buffer No add_additive Consider Mobile Phase Additive (e.g., 0.1% Triethylamine) check_buffer->add_additive Yes increase_buffer->add_additive column_eval Evaluate Column Is it an older 'Type A' silica? add_additive->column_eval change_column Switch to a modern, high-purity 'Type B' silica column or a column with end-capping. column_eval->change_column Yes resolution Peak Shape Improved column_eval->resolution No change_column->resolution

Caption: Troubleshooting workflow for HPLC peak tailing of this compound.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH: The pKa of the tertiary ammonium ion of aliphatic amines is typically in the range of 10-11.[8] To minimize interactions with silanols, which are acidic, lower the pH of your mobile phase to between 2.5 and 3.5.[4] This ensures the silanol groups are fully protonated and less likely to interact with the protonated amine.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH at the column surface, leading to improved peak shape.[3]

  • Use a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can be very effective.[3] TEA will preferentially interact with the active silanol sites, reducing the interaction with your analyte and thus minimizing peak tailing.

  • Evaluate Your Column: Older, 'Type A' silica columns have a higher concentration of acidic silanol groups. If you are using such a column, consider switching to a modern, high-purity 'Type B' silica column or a column with end-capping, which has a much lower silanol activity.[3][4]

Guide 2: Inconsistent Degradation in Forced Degradation Studies

Issue: You are observing inconsistent or no degradation of this compound under certain stress conditions.

Causality: This can be due to a variety of factors, including insufficient stress levels, inappropriate choice of stressor, or issues with the sample preparation. The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[13][14]

Troubleshooting Steps:

  • Acidic/Basic Hydrolysis: If no degradation is observed at room temperature, consider increasing the temperature (e.g., 60-80°C) and/or the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH).[15] Ensure the compound is fully dissolved; a co-solvent may be necessary, but be cautious as some solvents like methanol can react with the analyte or its degradants.[16]

  • Oxidative Degradation: If 3% hydrogen peroxide does not induce sufficient degradation, you can increase the concentration (e.g., up to 30%) or the temperature.[15] Ensure that your control sample (without the oxidizing agent) is also subjected to the same temperature to differentiate between thermal and oxidative degradation.

  • Thermal Degradation: For solid-state thermal degradation, ensure uniform heat distribution in your oven. For solution-state studies, ensure the solvent is stable at the tested temperature. If no degradation is seen, you may need to increase the temperature, but be mindful of the boiling point of your solvent.

  • Photodegradation: Ensure your light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17][18] Use a transparent container for the sample and include a dark control to differentiate between light-induced and thermal degradation.

Part 3: Predicted Degradation Pathways and Products

Based on the chemical nature of this compound, the following degradation pathways are proposed under forced degradation conditions.

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_dealkylation N-Dealkylation Parent This compound Aldehyde 6-(Dimethylamino)hexanal Parent->Aldehyde [O] (Alcohol Oxidation) N_Oxide This compound N-oxide Parent->N_Oxide [O] (Amine Oxidation) Mono_Dealkyl 6-(Methylamino)-1-hexanol Parent->Mono_Dealkyl -CH₃ CarboxylicAcid 6-(Dimethylamino)hexanoic Acid Aldehyde->CarboxylicAcid [O] Di_Dealkyl 6-Amino-1-hexanol Mono_Dealkyl->Di_Dealkyl -CH₃

Caption: Predicted degradation pathways of this compound.

Quantitative Data Summary
Stress ConditionPotential Degradation ProductsExpected Extent of DegradationPrimary Pathway
Acidic Hydrolysis Minimal degradation expectedLow-
Basic Hydrolysis Minimal degradation expectedLow-
Oxidation (e.g., H₂O₂) 6-(Dimethylamino)hexanal, 6-(Dimethylamino)hexanoic Acid, this compound N-oxideModerate to HighOxidation of alcohol and amine
Thermal (Solid State) Potential for N-dealkylation productsLow to ModerateN-Dealkylation
Photolytic Potential for N-dealkylation and oxidation productsLow to ModerateN-Dealkylation, Oxidation

Part 4: Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Type I water

  • Methanol (HPLC grade)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Keep 1 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place approximately 10 mg of solid this compound in a vial and keep in an oven at 80°C for 7 days.

    • Photodegradation: Expose the stock solution in a transparent container to light conditions as per ICH Q1B guidelines.[17][18] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Neutralization and Dilution:

    • For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm (or similar high-purity silica column)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (due to lack of a strong chromophore)
Injection Volume 10 µL

Method Validation:

  • Specificity: Inject the stressed samples to demonstrate that the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a diode array detector is recommended.

  • Linearity, Accuracy, Precision, LOD, LOQ: Validate these parameters according to ICH Q2(R1) guidelines.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. (2023). [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The Oxidative Dealkylation of Tertiary Amides: Mechanistic Aspects. ResearchGate. (2025). [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. PubMed Central. [Link]

  • Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides. Organic Letters. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Protection of OH group of alcohol. SlideShare. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Analysis of Amino Acids Contained in Alcohol. Shimadzu. [Link]

  • N-Dealkylation of Amines. PubMed Central. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. (2012). [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. (2018). [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021). [Link]

  • ICH guideline for photostability testing: aspects and directions for use. PubMed. (2003). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. (2011). [Link]

  • Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. PubMed Central. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. (2014). [Link]

  • New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives. PubMed. (2024). [Link]

  • Production of Long Chain Alcohols from Waste Polyethylene Pyrolysis Oil Using a One-Pot Hydroboration–Oxidation Process. ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. PubMed. [Link]

  • Chapter 22 Notes - Amines. [Link]

  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. ResearchGate. (2025). [Link]

  • What is the pH of a tertiary amine?. Quora. (2022). [Link]

  • Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]

  • Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology. [Link]

  • Amino-alcohols Analysis of amino-alcohols, C. Agilent. [Link]

  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]

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Technical Support Center: Overcoming Solubility Problems of 6-Dimethylamino-1-hexanol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for addressing solubility challenges with 6-Dimethylamino-1-hexanol in aqueous buffers. By understanding the physicochemical properties of this compound and employing systematic solubilization strategies, you can ensure the accuracy and reproducibility of your experiments.

Introduction: Understanding the Solubility Profile of this compound

This compound is an organic compound featuring a six-carbon aliphatic chain, a tertiary amine (dimethylamino group), and a primary alcohol (hydroxyl group).[1] This structure gives it amphiphilic properties.[2] The long hydrocarbon chain imparts hydrophobicity, which can lead to poor water solubility. The solubility of amines in water decreases as the length of the carbon chain increases.[3][4] Conversely, the polar dimethylamino and hydroxyl groups can engage in hydrogen bonding, which promotes solubility in polar solvents.[1][5]

The key to manipulating the aqueous solubility of this compound lies in its tertiary amine group, which can be protonated to form a more soluble cationic species. The extent of this protonation is governed by the pH of the solution and the pKa of the amine. The predicted pKa for this compound is approximately 15.19.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a neutral buffer like PBS (pH 7.4)?

A1: At neutral pH, the tertiary amine group of this compound is not fully protonated, meaning a significant portion of the compound remains in its less soluble, uncharged form. The hydrophobic hexyl chain limits its solubility in this state. To improve solubility, the pH of the buffer should be lowered to protonate the amine group, thereby increasing its polarity and interaction with water molecules.

Q2: What is the most effective way to dissolve this compound in an aqueous buffer?

A2: The most direct method is to lower the pH of the solution. By preparing an acidic stock solution or by carefully adjusting the pH of your final buffer to be more acidic, you can significantly enhance the solubility of the compound.

Q3: Can I use heat to dissolve this compound?

A3: While gentle heating might temporarily increase the rate of dissolution, it is not a reliable solution for compounds with inherent low solubility. The compound will likely precipitate out of the solution as it cools to room temperature. This can lead to inaccurate concentrations and unreliable experimental results.

Q4: Are there alternative methods if I cannot alter the pH of my experiment?

A4: Yes, if your experimental conditions require a fixed pH, you can explore the use of co-solvents, surfactants, or cyclodextrins to enhance solubility. These methods work by altering the properties of the solvent or by encapsulating the hydrophobic compound.[9][10]

In-Depth Troubleshooting and Experimental Protocols

Guide 1: The pH Adjustment Method

This is the primary and most effective method for solubilizing this compound.

The Scientific Principle: By lowering the pH of the aqueous solution, you increase the concentration of hydrogen ions (H+). These protons will be accepted by the lone pair of electrons on the nitrogen atom of the dimethylamino group, forming a positively charged ammonium cation. This charged species is significantly more polar and, therefore, more soluble in water.

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Prepare an Acidic Stock Solution:

    • Weigh the desired amount of this compound.

    • Dissolve it in a small volume of a dilute, biocompatible acid (e.g., 0.1 M HCl or a citrate buffer at pH 3-4). This will create a concentrated, fully solubilized stock.

  • Prepare Your Final Buffer:

    • Prepare your target aqueous buffer at a slightly higher concentration to account for the dilution from the acidic stock solution.

  • Combine and Adjust:

    • While stirring your final buffer, slowly add the acidic stock solution dropwise.

    • Monitor the pH of the final solution using a calibrated pH meter.

    • If necessary, make final pH adjustments with small additions of a suitable acid or base to reach your desired experimental pH.

  • Final Verification:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • For critical applications, it is advisable to confirm the final concentration.

Workflow for pH Adjustment

Caption: Decision-making workflow for the pH adjustment method.

Guide 2: Alternative Solubilization Strategies

When pH modification is not an option, the following techniques can be employed.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[11][12][13][14]

Common Co-solvents and Recommended Starting Concentrations:

Co-solventTypical Starting Conc. (v/v)Key Considerations
Ethanol5-15%Generally well-tolerated but can affect protein stability at higher concentrations.
Propylene Glycol5-20%A common excipient in pharmaceutical formulations.[12]
Polyethylene Glycol (PEG 300/400)10-30%Low toxicity, but can increase the viscosity of the solution.[14]
Dimethyl Sulfoxide (DMSO)1-5%A powerful solvent, but can have pleiotropic effects in biological assays.[15]

Protocol for Co-solvent Screening:

  • Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent.

  • In a series of tubes, prepare your aqueous buffer.

  • Add increasing volumes of the stock solution to the buffer to achieve a range of final co-solvent concentrations.

  • Vortex and allow the solutions to equilibrate.

  • Identify the lowest concentration of co-solvent that results in a clear solution.

  • Crucially, run a vehicle control with the selected co-solvent concentration in your experiment to account for any effects of the co-solvent itself.

Surfactants, or surface-active agents, form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[16][17][18] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic portion of this compound can be encapsulated within the micelle's core, while the hydrophilic shell maintains the solubility of the entire complex in the aqueous buffer.[19][20]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Triton™ X-100

  • Ionic: Sodium dodecyl sulfate (SDS) - use with caution in biological systems.

Protocol for Using Surfactants:

  • Prepare your aqueous buffer containing the chosen surfactant at a concentration above its CMC.

  • Add the this compound directly to this solution.

  • Stir until the compound is fully dissolved.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22][23] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar part of the guest molecule and increasing its apparent water solubility.[][25]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[26]

Protocol for Using Cyclodextrins:

  • Dissolve the cyclodextrin in your aqueous buffer.

  • Add the this compound to the cyclodextrin-containing buffer.

  • Stir to facilitate the formation of the inclusion complex.

Selection of Advanced Solubilization Method

cluster_0 Alternative Solubilization Strategies A pH Adjustment Not Feasible B Co-solvents (e.g., Ethanol, DMSO) Reduces solvent polarity A->B C Surfactants (e.g., Tween® 80) Micellar encapsulation A->C D Cyclodextrins (e.g., HP-β-CD) Inclusion complex formation A->D E Select based on experimental compatibility and required concentration. B->E C->E D->E

Caption: Overview of alternative methods for enhancing solubility.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
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  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
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  • Vertex AI Search. Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Vertex AI Search. Advanced Properties of Amines - Chemistry LibreTexts.
  • Vertex AI Search. CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol | CymitQuimica.
  • Vertex AI Search. 6-(Dimethylamino)
  • Vertex AI Search. 6-(DIMETHYLAMINO) HEXANOL-1 - ChemBK.

Sources

How to prevent the oxidation of 6-Dimethylamino-1-hexanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidation During Storage

Welcome to the technical support guide for 6-Dimethylamino-1-hexanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this reagent to prevent oxidative degradation. Ensuring the stability and purity of this compound is critical for the reproducibility and success of your experiments.

This guide is structured to help you understand the mechanisms of oxidation, identify signs of degradation, and implement effective preventative strategies.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has developed a yellow tint. What does this mean?

A yellowish or brownish discoloration is a common visual indicator of degradation. This compound is a bifunctional molecule containing both a tertiary amine and a primary alcohol. Both groups are susceptible to oxidation, which can lead to the formation of colored impurities. While a slight color change may not significantly impact all applications, it is a clear sign that the material is beginning to oxidize and its purity is compromised. For sensitive applications, such as in drug development or catalysis, using discolored material is not recommended.

Q2: What are the primary chemical pathways through which this compound degrades?

The degradation primarily occurs via two oxidation pathways, often accelerated by exposure to atmospheric oxygen, light, and trace metal impurities:

  • Oxidation of the Tertiary Amine: The dimethylamino group is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide (6-(dimethyl-λ⁴-oxidanyl)-1-hexanol). N-oxides can be unstable and may participate in further degradation reactions.

  • Oxidation of the Primary Alcohol: The primary alcohol group can be oxidized first to an aldehyde (6-(dimethylamino)hexanal) and then further to a carboxylic acid (6-(dimethylamino)hexanoic acid).

These oxidative processes can be catalyzed by light (photo-oxidation) or trace metal ions, which can initiate free-radical chain reactions.

OxidationPathways cluster_main This compound cluster_path1 Amine Oxidation cluster_path2 Alcohol Oxidation mol HO-(CH₂)₆-N(CH₃)₂ n_oxide N-Oxide HO-(CH₂)₆-N⁺(O⁻)(CH₃)₂ mol->n_oxide O₂ / Light aldehyde Aldehyde OHC-(CH₂)₅-N(CH₃)₂ mol->aldehyde O₂ / Catalyst acid Carboxylic Acid HOOC-(CH₂)₅-N(CH₃)₂ aldehyde->acid O₂ (further oxidation)

Caption: Oxidation pathways of this compound.

Q3: What are the definitive storage conditions to prevent oxidation?

To minimize degradation, a multi-faceted approach to storage is required. The ideal conditions depend on the intended duration of storage.

Storage DurationTemperatureAtmosphereLight ConditionRecommended Container
Short-Term (< 3 months) 2-8°C (Refrigerated)Standard AirAmber Glass VialTightly sealed vial with PTFE-lined cap.
Long-Term (> 3 months) -20°C (Frozen)Inert (Argon or N₂)Amber Glass Vial (in dark)Ampoulized under inert gas or vial with septum cap.

Storing the compound under an inert atmosphere of argon or nitrogen is the most critical factor in preventing oxidation. This directly removes atmospheric oxygen, a key reactant in the degradation pathways.

Q4: I need to open and use the compound multiple times. How can I minimize exposure to air?

Repeatedly opening a bottle introduces fresh oxygen and moisture, accelerating degradation. The best practice is to aliquot the material. Upon receiving a new bottle, transfer smaller, experiment-sized quantities into separate, smaller vials under an inert atmosphere (see Protocol 1). This preserves the integrity of the main stock.

If you must access the main bottle multiple times, use a syringe technique through a septum-sealed cap (e.g., a Sure/Seal™ bottle) after flushing the headspace with an inert gas.

Q5: Can I add an antioxidant to my this compound sample?

Yes, adding an antioxidant can be an effective strategy, particularly for solutions or if inert atmosphere storage is not feasible. However, the antioxidant must be compatible with your downstream application.

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common radical scavenger used to stabilize organic compounds.

  • Recommended Concentration: A typical concentration is 0.01-0.1% (w/w).

  • Causality: BHT is a phenolic antioxidant that functions by donating a hydrogen atom to quench free radicals, terminating the chain reactions that drive oxidation.

  • Validation: Before using an antioxidant, it is crucial to run a small control experiment to ensure it does not interfere with your specific reaction or assay.

Q6: How can I analytically confirm if my stored sample has oxidized?

Visual inspection is only a preliminary check. For definitive quality control, analytical techniques are necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify volatile degradation products like the corresponding aldehyde. Oxidized samples will show new peaks with different retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal oxidation. For example, the formation of the N-oxide will shift the chemical signature of the protons on the methyl groups and the adjacent methylene group. The appearance of an aldehyde proton peak (~9.7 ppm) is a clear sign of alcohol oxidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of an aldehyde or carboxylic acid will introduce a strong carbonyl (C=O) stretching peak in the region of 1700-1740 cm⁻¹, which is absent in the pure alcohol.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Yellowing of the liquid Oxidation: Initial stages of amine or alcohol oxidation.1. Verify purity with an analytical method (e.g., GC-MS).2. If purity is compromised, procure a fresh batch.3. Implement inert atmosphere and cold storage for the new material.
Low yield or unexpected byproducts in my reaction Reagent Degradation: The oxidized impurities (aldehyde, N-oxide) are reacting instead of or alongside the pure alcohol, leading to incorrect products or inhibition of catalysis.1. Immediately cease using the suspect reagent.2. Confirm reagent purity via NMR or GC-MS.3. If oxidation is confirmed, discard the old batch and acquire a new one. Aliquot the new material immediately upon receipt under an inert atmosphere (Protocol 1).
Precipitate forms in the vial upon thawing Moisture Contamination & Side Reactions: Water from atmospheric exposure can freeze out or facilitate side reactions.1. Ensure the vial is brought to room temperature before opening to prevent condensation.2. Handle the material under dry, inert conditions (e.g., in a glovebox or using a Schlenk line).

Protocols & Workflows

Protocol 1: Aliquoting and Storage Under Inert Atmosphere

This protocol describes the standard procedure for safely aliquoting this compound to preserve its long-term stability.

Materials:

  • Main stock bottle of this compound

  • Multiple small (1-5 mL) amber glass vials with PTFE-lined septum caps

  • Source of dry Argon or Nitrogen gas with a regulator

  • Long needles and a non-coring syringe

  • Parafilm® or vial seals

Procedure:

  • Preparation: Arrange the empty, clean, and dry amber vials in a rack inside a fume hood.

  • Inerting Vials: Puncture the septum of each small vial with a needle connected to the inert gas line (outlet) and a second needle to act as a vent. Gently flush each vial with the inert gas for 1-2 minutes to displace all air. Remove the vent needle first, then the gas inlet needle.

  • Headspace Flush: Carefully open the main stock bottle. Immediately flush the headspace with a gentle stream of inert gas for 30 seconds and then securely recap it.

  • Transfer: Using a clean, dry syringe, pierce the septum of the main stock bottle and draw the desired amount of this compound. Quickly transfer the liquid to one of the pre-inertized small vials by piercing its septum.

  • Final Flush & Seal: After transfer, briefly flush the headspace of the newly filled aliquot vial with inert gas before removing the needle.

  • Sealing: Wrap the cap-vial interface of each aliquot with Parafilm® for an extra seal.

  • Storage: Label each aliquot clearly with the compound name, date, and concentration. Store at the appropriate temperature (-20°C for long-term).

Caption: Decision workflow for storing and handling this compound.

References

Interpreting unexpected results in experiments with 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Dimethylamino-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their experiments with this versatile bifunctional molecule. This guide provides in-depth, field-proven insights to ensure the integrity and success of your research.

Introduction to this compound

This compound is an organic compound featuring a six-carbon backbone with a tertiary amine at one end and a primary alcohol at the other.[1][2] This dual functionality makes it a valuable tool in various applications, including as a lysosomotropic agent, a choline uptake inhibitor, and an intermediate in the synthesis of pharmaceuticals and surfactants.[2][3][4][5] Its biological activity is primarily attributed to its ability to accumulate in acidic organelles like lysosomes and to interfere with choline transport.[1][4]

However, the very properties that make this compound useful can also lead to unexpected experimental outcomes. This guide will address common issues, provide troubleshooting strategies, and offer protocols to validate your results.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1.1: Physicochemical and Reagent-Related Issues

Question 1: I observe a gradual loss of my compound's activity in solution over time. What could be the cause?

Answer: The most likely culprit is the oxidation of the primary alcohol group. The hydroxyl (-OH) moiety of this compound is susceptible to oxidation, which can convert it into the corresponding aldehyde and subsequently to a carboxylic acid.[1] These oxidized byproducts will likely have different biological activities and can interfere with your experiments.

Troubleshooting Steps:

  • Purity Check:

    • Recommendation: Regularly check the purity of your stock solution and working solutions using techniques like NMR or LC-MS to detect the presence of aldehyde or carboxylic acid impurities.

    • Causality: This step is crucial to confirm that the observed loss of activity is due to degradation and not other experimental variables.

  • Storage Conditions:

    • Recommendation: Store this compound, both as a pure compound and in solution, under an inert atmosphere (e.g., argon or nitrogen) and at the recommended refrigerator temperature.[4][6] Avoid repeated freeze-thaw cycles.

    • Causality: Minimizing exposure to oxygen and light will slow down the oxidation process.

  • Solvent Choice:

    • Recommendation: Use high-purity, degassed solvents for preparing solutions. While soluble in chloroform and slightly soluble in methanol, for biological experiments, sterile, buffered aqueous solutions are common.[5][6] Ensure the solvent is free of oxidizing contaminants.

    • Causality: Solvents can contain dissolved oxygen or trace metal impurities that can catalyze oxidation.

Experimental Protocol: Purity Assessment by LC-MS

  • Sample Preparation: Dilute a small aliquot of your this compound solution in a compatible solvent (e.g., methanol/water).

  • LC Separation: Use a C18 reverse-phase column with a gradient elution profile (e.g., water/acetonitrile with 0.1% formic acid).

  • MS Detection: Employ electrospray ionization (ESI) in positive ion mode.

  • Data Analysis: Look for the expected mass-to-charge ratio (m/z) for this compound (C8H19NO, MW: 145.24 g/mol ) and potential oxidized byproducts (aldehyde: C8H17NO, MW: 143.23 g/mol ; carboxylic acid: C8H17NO2, MW: 159.23 g/mol ).[7][8]

Question 2: I'm having difficulty dissolving this compound for my aqueous-based cellular assays. What do you recommend?

Answer: While described as soluble in polar solvents, achieving high concentrations in aqueous buffers can sometimes be challenging due to the six-carbon alkyl chain.[2]

Troubleshooting Steps:

  • pH Adjustment:

    • Recommendation: The tertiary amine group has a pKa that makes the molecule's properties pH-responsive.[1] Lowering the pH of your aqueous buffer slightly (e.g., to pH 6.5-7.0) can protonate the amine, forming a more soluble salt.

    • Causality: The protonated amine group increases the polarity of the molecule, enhancing its solubility in water.

  • Gentle Warming:

    • Recommendation: Gently warm the solution (e.g., to 37°C) while stirring to aid dissolution.

    • Causality: Increasing the temperature often increases the solubility of organic compounds.

  • Use of a Co-solvent:

    • Recommendation: If permissible for your experimental system, consider preparing a concentrated stock solution in a biocompatible solvent like DMSO and then diluting it into your aqueous media.

    • Causality: DMSO is a powerful solvent that can effectively dissolve many organic molecules before they are introduced into an aqueous environment.

Section 1.2: Issues in Cell-Based Assays

Question 3: I've added this compound to my cell culture, and I'm seeing an unexpected and rapid change in the color of my phenol red-containing media to a purplish-pink. What is happening?

Answer: This color change indicates an increase in the pH of your cell culture medium.[9] this compound is a basic compound due to its tertiary amine group, and its addition can overwhelm the buffering capacity of your media, leading to alkalinization.[1][2]

Troubleshooting Steps:

  • pH Monitoring:

    • Recommendation: When preparing your working solutions of this compound in media, check the pH and adjust it back to the physiological range (typically 7.2-7.4) using a sterile, dilute solution of HCl.[10]

    • Causality: Maintaining the correct pH is critical for cell viability and the proper functioning of cellular processes.[11][12]

  • Use of HEPES Buffer:

    • Recommendation: If you continue to experience pH instability, consider using a cell culture medium buffered with HEPES in addition to the standard bicarbonate system.

    • Causality: HEPES provides a stronger buffering capacity in the physiological pH range and is less dependent on the CO2 concentration in the incubator.[11]

Diagram: pH Shift in Cell Culture Media

cluster_0 Standard Bicarbonate Buffer System cluster_1 Addition of Basic Compound cluster_2 Result CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 Dissolves in media HCO3- HCO3- H2CO3->HCO3- H+ H+ HCO3-->H+ DMAH This compound H+->DMAH DMAH_H+ Protonated DMAH DMAH->DMAH_H+ Sequesters H+ pH_increase Increased pH (Alkalinization) DMAH_H+->pH_increase Leads to

Caption: The basic amine group of this compound can sequester protons, leading to an increase in the pH of the cell culture medium.

Question 4: I'm using this compound as a lysosomotropic agent, but I'm observing inconsistent or unexpected changes in lysosomal staining and function. Why?

Answer: The effects of lysosomotropic agents can be dynamic and complex. While they are known to accumulate in lysosomes and can increase lysosomal pH, the cellular response can be adaptive and time-dependent.[13]

Troubleshooting Steps:

  • Time-Course Experiments:

    • Recommendation: Perform a time-course experiment to evaluate the effects of this compound on lysosomal pH and function at different time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

    • Causality: Some studies have shown that the initial increase in lysosomal pH caused by lysosomotropic compounds can be transient, followed by a cellular adaptive response that may even increase lysosomal staining.[13]

  • Concentration Optimization:

    • Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. High concentrations can lead to lysosomal dysfunction and cytotoxicity.

    • Causality: Excessive accumulation can lead to phospholipidosis and inhibition of lysosomal enzymes, which may confound your results.[14]

  • Use of Multiple Lysosomal Probes:

    • Recommendation: Use a combination of lysosomal probes to get a more complete picture of lysosomal health. For example, use LysoTracker dyes to assess lysosomal pH and a substrate-based assay (e.g., DQ-BSA) to measure degradative capacity.

    • Causality: Relying on a single marker may not fully capture the complex effects of the compound on lysosomal biology.

Diagram: Dynamic Effects of Lysosomotropic Agents

cluster_0 Early Phase (minutes to hours) cluster_1 Late Phase (hours to days) Start Addition of This compound Accumulation Accumulation in Lysosomes Start->Accumulation pH_Increase Increased Lysosomal pH Accumulation->pH_Increase Enzyme_Inhibition Potential Enzyme Inhibition pH_Increase->Enzyme_Inhibition Adaptive_Response Cellular Adaptive Response Enzyme_Inhibition->Adaptive_Response Lysosomal_Biogenesis Increased Lysosomal Biogenesis Adaptive_Response->Lysosomal_Biogenesis Dysfunction Lysosomal Dysfunction Adaptive_Response->Dysfunction

Caption: The cellular response to this compound can be biphasic, with initial changes in lysosomal pH followed by longer-term adaptive responses.

Question 5: I am using this compound as a choline uptake inhibitor, but my results are not as expected or show high variability.

Answer: Experiments involving choline uptake inhibition can be sensitive to several factors.

Troubleshooting Steps:

  • Competitive Inhibition:

    • Recommendation: Be aware of the choline concentration in your cell culture medium. High levels of choline can compete with this compound for the choline transporter, reducing its inhibitory effect.

    • Causality: As an inhibitor, its efficacy can be influenced by the concentration of the natural substrate.

  • Off-Target Effects:

    • Recommendation: Consider the possibility of off-target effects. Due to its bifunctional nature, this compound could interact with other cellular components.

    • Causality: Bifunctional molecules have the potential for multiple interactions within a complex biological system, which can lead to unexpected phenotypes.[3][15]

  • Positive and Negative Controls:

    • Recommendation: Always include a well-characterized choline uptake inhibitor (e.g., hemicholinium-3) as a positive control and a vehicle-only control.

    • Causality: This will help you to validate that your assay is working correctly and to properly interpret the effects of your compound.

Experimental Protocol: Choline Uptake Assay

  • Cell Plating: Plate cells at an appropriate density in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a control inhibitor for a defined period.

  • Radiolabeled Choline Addition: Add a known concentration of radiolabeled choline (e.g., [³H]choline) and incubate for a short period.

  • Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound for choline uptake inhibition.

Section 1.3: Issues in Biochemical and Analytical Assays

Question 6: I am seeing interference in my protein quantification assay (e.g., Bradford) after lysing cells treated with this compound.

Answer: The basic nature of this compound can interfere with protein quantification assays that are sensitive to pH, such as the Bradford assay.

Troubleshooting Steps:

  • Use a Different Assay:

    • Recommendation: Switch to a protein assay that is less susceptible to pH changes and interfering substances, such as the bicinchoninic acid (BCA) assay.

    • Causality: The BCA assay is based on a different chemical principle and is generally more robust in the presence of various compounds.

  • Buffer Exchange:

    • Recommendation: If you must use the Bradford assay, consider performing a buffer exchange step (e.g., using a spin column) on your cell lysate to remove the this compound before protein quantification.

    • Causality: This will eliminate the interfering compound from your sample.

Part 2: Data Summary and Reference Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1862-07-3[2]
Molecular FormulaC8H19NO[4][7][8]
Molecular Weight145.24 g/mol [5]
AppearanceColorless to pale yellow liquid[2][4]
Boiling Point203.8°C at 760 mmHg
pKa15.19 ± 0.10 (Predicted)[4]
SolubilityChloroform (sparingly), Methanol (slightly)[5][6]

Table 2: Potential Byproducts and Their Properties

ByproductFormationPotential Interference
6-DimethylaminohexanalOxidation of the alcohol groupMay have different biological activity, can react with primary amines in assays.
6-Dimethylaminohexanoic acidFurther oxidation of the aldehydeCan alter pH, may chelate metal ions, likely has different biological activity.
Quaternary ammonium saltsReaction with alkylating agents or self-reaction during synthesisCan act as surfactants, may have unexpected biological effects.[1]

References

  • Design and applications of bifunctional small molecules: Why two heads are better than one. Journal of Chemical Biology. Available from: [Link]

  • Is there a way to prevent cell culture media pH from rising?. ResearchGate. Available from: [Link]

  • Tertiary amine compounds for use in immunoassays. Google Patents.
  • Lysosomal adaptation: How cells respond to lysosomotropic compounds. PMC - NIH. Available from: [Link]

  • pH In Cell Culture - How Does pH Buffered Culture Media Work?. Scientific Bioprocessing. Available from: [Link]

  • 6-Dimethylaminohexan-1-ol | C8H19NO. PubChem. Available from: [Link]

  • Understanding pH and Osmolality in Cell Culture Media. Captivate Bio. Available from: [Link]

  • The Impact of pH on Cell Culture Media. HuanKai Group. Available from: [Link]

  • HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. YouTube. Available from: [Link]

  • This compound 97.0+%, TCI America™. Fisher Scientific. Available from: [Link]

  • High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies. PMC - NIH. Available from: [Link]

  • Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies. MDPI. Available from: [Link]

  • Characterized drugs show unexpected effects. Max-Planck-Gesellschaft. Available from: [Link]

  • Failed Repurposing of Lysosomotropic Drugs for COVID-19 Treatment or Prevention. MDPI. Available from: [Link]

Sources

Adjusting pH for optimal activity of 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Dimethylamino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile alkanolamine. Here, we address common questions and challenges related to pH adjustment and its impact on the activity and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the importance of pH when working with this compound?

The pH of your solution is a critical parameter that directly influences the chemical properties and biological activity of this compound. This is due to the presence of a tertiary amino group, which can be protonated or deprotonated depending on the surrounding pH.[1] This protonation state affects the molecule's charge, solubility, and its ability to interact with biological targets.

The key to understanding its pH-dependent behavior lies in its pKa value. The predicted pKa of the conjugate acid of this compound is approximately 15.19.[2][3][4][5] This high pKa indicates that the dimethylamino group is a strong base and will be predominantly protonated (carrying a positive charge) across a very wide physiological and experimental pH range.

Q2: What is the predominant form of this compound in a typical biological buffer (e.g., PBS at pH 7.4)?

Given the high pKa of its conjugate acid (around 15.19), the dimethylamino group of this compound will be almost entirely protonated at a physiological pH of 7.4. The Henderson-Hasselbalch equation can be used to illustrate this:

pH = pKa + log([Base]/[Acid])

7.4 = 15.19 + log([R-N(CH₃)₂] / [R-NH⁺(CH₃)₂])

Solving for the ratio of the deprotonated (base) to protonated (acid) form reveals a minuscule amount of the neutral species. Therefore, in a solution at pH 7.4, this compound will exist almost exclusively as its positively charged, protonated form.

This has significant implications for its function as a lysosomotropic agent, where the charged state can influence its accumulation in acidic organelles like lysosomes.[6]

Q3: How does pH affect the solubility of this compound?

The protonated form of this compound is generally more soluble in aqueous solutions than the neutral form due to its ionic nature. Since the compound is predominantly protonated at most common experimental pH values, it typically exhibits good solubility in polar solvents.[7] However, at very high pH values (approaching and exceeding the pKa), the proportion of the less soluble, neutral form will increase, which could potentially lead to decreased solubility and precipitation.

pH RangePredominant FormExpected Aqueous Solubility
< 13Protonated (C₈H₂₀NO⁺)High
> 14Neutral (C₈H₁₉NO)Lower

Troubleshooting Guide

Issue 1: Precipitation or cloudiness observed in my stock solution.
  • Potential Cause 1: High pH. If your solution has a very high pH (approaching or above 14), this compound may be deprotonating and precipitating out of solution.

    • Solution: Carefully adjust the pH of your solution downwards by adding a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring with a calibrated pH meter. The solution should clear as the compound protonates and redissolves.

  • Potential Cause 2: Low Temperature. While the product should be stored in a refrigerator, allowing it to come to room temperature before use can prevent precipitation due to low solubility at colder temperatures.[2][4][5]

    • Solution: Gently warm the solution to room temperature and vortex to redissolve any precipitate.

Issue 2: Inconsistent experimental results.
  • Potential Cause: Uncontrolled pH. Fluctuations in the pH of your experimental system can alter the charge state of this compound, potentially affecting its interaction with target molecules or membranes and leading to variability in your results.

    • Solution: Always use a well-buffered system to maintain a stable pH throughout your experiment. The choice of buffer will depend on the desired pH range for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution of this compound
  • Determine the Desired Concentration and Buffer System: Select a buffer that is appropriate for your experimental pH range and compatible with your downstream applications. For many biological experiments, a phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice.

  • Weigh the Compound: Accurately weigh the required amount of this compound in a fume hood, wearing appropriate personal protective equipment (PPE), as the compound can be harmful if inhaled, in contact with skin, or if swallowed.[3]

  • Dissolution: Add the weighed compound to a slightly smaller volume of the chosen buffer than your final desired volume (e.g., dissolve in 90 mL of buffer for a final volume of 100 mL).

  • pH Adjustment:

    • Place the solution on a magnetic stirrer and immerse a calibrated pH electrode.

    • Monitor the initial pH. Due to the basic nature of the amino group, the initial pH may be slightly above your target.

    • If necessary, adjust the pH downwards by adding a dilute acid (e.g., 0.1 M HCl) dropwise.

    • If the pH is too low, adjust upwards with a dilute base (e.g., 0.1 M NaOH).

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.

  • Sterilization and Storage: If required for cell culture experiments, sterile filter the solution through a 0.22 µm filter. Store the stock solution at 4°C.[8]

Visualizing pH Effects

The following diagram illustrates the pH-dependent equilibrium of this compound.

G cluster_0 Low pH (< 13) cluster_1 High pH (> 14) Protonated Protonated Form (Positively Charged) R-NH⁺(CH₃)₂ Neutral Neutral Form (Uncharged) R-N(CH₃)₂ Protonated->Neutral Deprotonation (Addition of Base) Neutral->Protonated Protonation (Addition of Acid)

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 6-Dimethylamino-1-hexanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 6-Dimethylamino-1-hexanol (CAS 1862-07-3). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the production of this versatile amino alcohol.[1][2] As a bifunctional molecule featuring a tertiary amine and a primary alcohol, its synthesis presents unique challenges, particularly when transitioning from laboratory-scale experiments to pilot or industrial-scale production.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. We will explore the two primary synthetic routes—reductive amination and nucleophilic substitution—offering insights grounded in chemical principles to help you optimize your process for yield, purity, and efficiency.

Section 1: Troubleshooting Guide for Common Scale-Up Issues

This section addresses specific, recurring problems in a question-and-answer format, providing both the mechanistic reasoning and actionable protocols to resolve them.

Issue 1: Low Yield and Purity in Reductive Amination Scale-Up

Question: We are scaling up the synthesis of this compound via reductive amination of 6-hydroxyhexanal with dimethylamine. Our yields are significantly lower than in our lab-scale runs, and we are observing multiple byproducts. What are the likely causes and how can we optimize the process?

Answer: Reductive amination is an elegant one-pot reaction, but its efficiency at scale is highly dependent on controlling the equilibrium between the starting materials and the intermediate iminium ion, as well as ensuring the selective reduction of this intermediate.[3] The primary challenges that arise during scale-up are often related to pH control, reaction kinetics, and heat and mass transfer limitations.

Causality Analysis
  • Inefficient Iminium Ion Formation: The reaction proceeds through an intermediate iminium ion, formed from the condensation of 6-hydroxyhexanal and dimethylamine. The formation of this ion is favored under weakly acidic conditions, which serve to protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water. If the pH is too low, the starting dimethylamine will be protonated and non-nucleophilic. If the pH is too high, the elimination of water is not efficiently catalyzed.

  • Side Reaction: Aldehyde Reduction: A common byproduct is 1,6-hexanediol, which forms when the reducing agent directly reduces the starting 6-hydroxyhexanal before it can form the iminium ion.[3] This is particularly problematic with powerful reducing agents like sodium borohydride if conditions are not carefully controlled.

  • Side Reaction: Aldehyde Self-Condensation: Aldehydes can undergo aldol condensation under basic or acidic conditions, leading to oligomeric impurities that are difficult to remove.

Troubleshooting Protocol: Optimizing Reductive Amination

This protocol focuses on using a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive amination as it is less likely to reduce the starting aldehyde.[3]

  • Reagent and Solvent Preparation:

    • Ensure 6-hydroxyhexanal is of high purity and free from acidic or basic impurities.

    • Use anhydrous solvents (e.g., dichloromethane or 1,2-dichloroethane) to prevent hydrolysis of the iminium ion.

  • Reaction Setup:

    • In a suitable reactor, dissolve 6-hydroxyhexanal (1.0 eq) and dimethylamine (a 2M solution in THF or as a gas, 1.2-1.5 eq) in the chosen solvent under an inert atmosphere (e.g., Nitrogen).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the hemiaminal/iminium ion.

  • Controlled Addition of Reducing Agent:

    • Cool the mixture to 0°C. This helps to manage the exotherm of the reduction and minimize side reactions.

    • Slowly add solid sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours. Rationale: A slow addition maintains a low concentration of the reducing agent, favoring the reduction of the continuously formed iminium ion over the starting aldehyde.

  • Reaction Monitoring:

    • Monitor the reaction progress using GC or TLC. Look for the disappearance of 6-hydroxyhexanal and the appearance of the product spot/peak.

  • Workup and Quenching:

    • Once the reaction is complete, quench carefully by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizing the Reductive Amination Pathway

G cluster_main Desired Reductive Amination Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 6-Hydroxyhexanal 6-Hydroxyhexanal Iminium Ion Iminium Ion 6-Hydroxyhexanal->Iminium Ion + Dimethylamine - H2O 1,6-Hexanediol 1,6-Hexanediol 6-Hydroxyhexanal->1,6-Hexanediol + [H-] (Over-reduction) Aldol Adducts Aldol Adducts 6-Hydroxyhexanal->Aldol Adducts Self-condensation 6-DMA-1-Hexanol 6-DMA-1-Hexanol Iminium Ion->6-DMA-1-Hexanol + [H-] (e.g., NaBH(OAc)3)

Caption: Reductive amination pathway and common side reactions.

Data Summary: Troubleshooting Parameters
ParameterStandard ConditionOptimization StrategyRationale
pH Not controlledAdd 1.0 eq of acetic acidCatalyzes iminium ion formation
Reducing Agent NaBH₄NaBH(OAc)₃ or NaBH₃CNIncreased selectivity for the iminium ion[3]
Temperature Room Temperature0°C during reductionManages exotherm, reduces side reactions
Addition Rate All at onceSlow, portion-wise additionMinimizes direct aldehyde reduction
Issue 2: Minimizing Quaternary Ammonium Salt in Nucleophilic Substitution

Question: When using the nucleophilic substitution route with 6-chloro-1-hexanol and dimethylamine, we are consistently forming a significant amount of a quaternary ammonium salt byproduct. This is impacting our yield and complicating the purification process. How can we suppress this side reaction?

Answer: This is a classic challenge in amine alkylation. The desired product, this compound, is itself a nucleophile and can compete with dimethylamine to react with the starting 6-chloro-1-hexanol, leading to the formation of a quaternary ammonium salt.[3] This is a consecutive reaction that can be suppressed by carefully controlling stoichiometry and reaction conditions.

Causality Analysis

The formation of the quaternary salt is a second nucleophilic substitution (SN2) reaction where the product acts as the nucleophile. The rate of this undesired reaction relative to the desired reaction is influenced by the relative concentrations and nucleophilicities of dimethylamine versus the product amine.

Troubleshooting Protocol: Suppressing Quaternization
  • Stoichiometric Control (Key Factor):

    • Use a significant excess of dimethylamine (3 to 5 equivalents). Rationale: By Le Châtelier's principle, a high concentration of the primary nucleophile (dimethylamine) statistically favors the desired reaction and minimizes the chance of the product reacting with the remaining alkyl halide.

  • Controlled Addition of Alkyl Halide:

    • Instead of adding dimethylamine to the 6-chloro-1-hexanol, perform a "reverse addition." Add the 6-chloro-1-hexanol slowly to the solution of excess dimethylamine. Rationale: This ensures that the alkyl halide is always in the presence of a large excess of the intended nucleophile, further starving the undesired consecutive reaction.

  • Solvent and Temperature:

    • Use a polar aprotic solvent like ethanol or isopropanol.

    • Maintain a moderate temperature (e.g., 50-70°C). Higher temperatures can accelerate the quaternization reaction.

  • Reaction Monitoring:

    • Monitor the consumption of 6-chloro-1-hexanol by GC. Stop the reaction as soon as the starting material is consumed to prevent further side reactions.

  • Workup:

    • After the reaction, distill off the excess dimethylamine and solvent.

    • Proceed with an acid-base extraction to separate the tertiary amine product from any non-basic impurities and the highly water-soluble quaternary salt.

Visualizing the Nucleophilic Substitution Pathway

G 6-Chloro-1-hexanol 6-Chloro-1-hexanol 6-DMA-1-Hexanol 6-DMA-1-Hexanol 6-Chloro-1-hexanol->6-DMA-1-Hexanol + Dimethylamine (Desired S_N2 Reaction) Dimethylamine Dimethylamine Quaternary Salt Quaternary Salt 6-DMA-1-Hexanol->Quaternary Salt + 6-Chloro-1-hexanol (Undesired S_N2 Reaction)

Caption: Desired SN2 reaction vs. undesired quaternization.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthesis route is better for industrial scale-up: reductive amination or nucleophilic substitution?

Answer: The choice between these two routes depends on several factors including cost of starting materials, desired purity, waste management, and available equipment.[3]

FeatureReductive AminationNucleophilic Substitution
Starting Materials 6-hydroxyhexanal, Dimethylamine6-halo-1-hexanol, Dimethylamine
Atom Economy Generally higher (byproduct is water)Lower (byproduct is an inorganic salt, e.g., NaCl)[3]
Key Byproducts 1,6-hexanediol[3]Quaternary ammonium salts[3]
Process Control Requires careful control of pH and reduction conditions.Requires strict stoichiometric control and management of consecutive reactions.
Waste Stream Primarily solvent and catalyst residue.Salt byproducts require disposal, which can add cost.[3]
Economic Viability Cost is heavily influenced by the catalyst and the aldehyde starting material.[3]Often considered a cost-effective method, but waste disposal costs must be factored in.[3]
Q2: What are the most critical safety considerations for scaling up this process?

Answer: Safety is paramount during scale-up. Key hazards include:

  • Dimethylamine: It is a toxic and flammable gas or volatile liquid. Use in a well-ventilated area or a closed system. Ensure all equipment is properly grounded.

  • Hydrogen Gas (for catalytic hydrogenation): If this reductive amination method is chosen, specialized high-pressure reactors and strict protocols are necessary to handle the explosive risk of hydrogen gas.

  • Sodium Borohydride Reagents: These react with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly in a controlled manner.

  • Exothermic Reactions: Both synthesis routes can be exothermic. Scale-up requires reactors with adequate cooling capacity to prevent thermal runaways. Monitor internal temperature closely, especially during reagent addition.

  • Corrosive Materials: The use of acids (e.g., hydrochloric acid for salt formation during purification) requires appropriate personal protective equipment (PPE) and corrosion-resistant equipment.

Q3: How can we effectively purify the final this compound product at scale?

Answer: A multi-step purification strategy is typically required.

  • Acid-Base Extraction: This is the most effective initial step.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with dilute acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like 1,6-hexanediol) in the organic layer.

    • Separate the aqueous layer and wash it with fresh solvent to remove any remaining impurities.

    • Basify the aqueous layer (e.g., with NaOH) to a pH > 12 to regenerate the free amine.

    • Extract the product back into an organic solvent.

  • Distillation: After the extraction and solvent removal, fractional distillation under reduced pressure is an excellent method to achieve high purity, separating the product from any higher-boiling or lower-boiling impurities.

  • Crystallization of a Salt: For achieving very high purity, the product can be converted into a solid salt derivative (e.g., the hydrochloride salt).[3] This solid can then be purified via recrystallization, a powerful technique for removing small amounts of impurities.[3] After recrystallization, the pure salt can be converted back to the free base if required.

Purification Workflow Diagram

G Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Distillation Fractional Distillation (Reduced Pressure) Extraction->Distillation Final High-Purity 6-DMA-1-Hexanol Distillation->Final

Caption: A typical multi-step purification workflow.

References

  • Benchchem. (n.d.). This compound | 1862-07-3.
  • CymitQuimica. (n.d.). CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol.
  • United States Biological. (n.d.). 6-(Dimethylamino)-1-hexanol - Data Sheet.

Sources

Identifying and characterizing impurities in 6-Dimethylamino-1-hexanol samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Dimethylamino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of this versatile amino alcohol. As a crucial intermediate in various synthetic pathways, ensuring the purity of this compound is paramount for the integrity and safety of your final products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in this compound can generally be categorized into three main classes based on their origin, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

  • Organic Impurities: These can arise from the manufacturing process or degradation.

    • Starting Materials: Unreacted 6-chloro-1-hexanol or 6-hydroxyhexanal, and dimethylamine.[4]

    • By-products: Quaternary ammonium salts formed by the reaction of this compound with the alkyl halide starting material.[4]

    • Intermediates: Incomplete reaction products.

    • Degradation Products: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid.[4]

  • Inorganic Impurities: These are often introduced during the manufacturing process.[2][5]

    • Reagents and Catalysts: Residual catalysts from reductive amination or inorganic salts from work-up procedures.[2][4]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[2][6]

Q2: At what level do I need to identify and characterize an unknown impurity?

A2: The requirement for impurity characterization is dictated by regulatory guidelines, primarily the ICH Q3A (R2) for new drug substances.[7][8][9] The identification threshold is the level above which an impurity must be structurally identified. For a new drug substance, any unknown impurity present at a concentration of 0.10% or higher should be identified and characterized.[2][10] It is crucial to consult the latest ICH guidelines as the specific threshold can also depend on the maximum daily dose of the final drug product.[1]

Q3: Which analytical technique is most suitable for routine purity analysis of this compound?

A3: For routine purity assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method. It offers excellent resolution for volatile and semi-volatile compounds. For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique as it provides structural information. Given the polar nature of this compound, derivatization might be necessary to improve peak shape and thermal stability in some GC applications.

Q4: I am observing significant peak tailing for my main compound in HPLC analysis. What could be the cause?

A4: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue. It is often caused by strong interactions between the amine functional group and residual silanol groups on the silica-based stationary phase.[11] Consider using a column with end-capping or a polymer-based column which is more stable at higher pH.[11] Adjusting the mobile phase pH to suppress the ionization of the silanol groups or using a mobile phase additive that competes for the active sites can also mitigate this issue.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution in GC Analysis

Poor peak shape and resolution can compromise the accuracy of quantification and the detection of closely eluting impurities. This guide provides a systematic approach to troubleshooting these issues.

Logical Troubleshooting Workflow

start Poor Peak Shape in GC check_injection 1. Review Injection Technique - Split vs. Splitless - Injection Volume - Syringe Condition start->check_injection check_inlet 2. Inspect Inlet - Liner Contamination - Septum Coring - Inlet Temperature check_injection->check_inlet If no improvement check_column 3. Evaluate GC Column - Phase Bleed - Column Contamination - Proper Installation check_inlet->check_column If no improvement check_method 4. Optimize Method Parameters - Temperature Program - Carrier Gas Flow Rate - Derivatization (if applicable) check_column->check_method If no improvement solution Improved Peak Shape and Resolution check_method->solution Problem Resolved

Caption: Troubleshooting workflow for poor GC peak shape.

Step-by-Step Troubleshooting
  • Review Injection Technique:

    • Symptom: Broad or tailing peaks.

    • Cause: Inappropriate injection mode or volume. For splitless injection, if the initial column temperature is too high, it can hinder the refocusing of the sample.[12]

    • Solution: Optimize the split ratio. If using splitless injection, ensure the initial oven temperature is below the boiling point of your solvent.[12] Check the syringe for damage or contamination.

  • Inspect Inlet:

    • Symptom: Tailing peaks, ghost peaks, or loss of response.

    • Cause: Active sites in a contaminated inlet liner or septum degradation.[12][13]

    • Solution: Clean or replace the inlet liner. Use a fresh, high-quality septum. Ensure the inlet temperature is appropriate to volatilize the sample without causing degradation.

  • Evaluate GC Column:

    • Symptom: Baseline drift, broad peaks, and poor resolution.

    • Cause: Column contamination from non-volatile residues or phase degradation due to oxygen or excessive temperature.[12]

    • Solution: Bake out the column at the manufacturer's recommended temperature. If the problem persists, trim the first few centimeters of the column from the inlet side. If the column is old or severely contaminated, replacement is necessary.

  • Optimize Method Parameters:

    • Symptom: Co-eluting peaks or poor separation.

    • Cause: A non-optimized temperature program or carrier gas flow rate.

    • Solution: Adjust the temperature ramp rate; a slower ramp can improve the separation of closely eluting compounds. Optimize the carrier gas flow rate to achieve optimal efficiency. For highly polar amines, consider derivatization to improve volatility and peak shape.

Guide 2: Identification of an Unknown Impurity using HPLC-MS

When a new, unidentified peak appears in your HPLC chromatogram above the 0.10% threshold, a systematic approach is required for its isolation and characterization.[2][10]

Experimental Workflow for Unknown Impurity Identification

start Unknown Peak > 0.10% in HPLC lcms_analysis 1. LC-MS Analysis - Obtain Accurate Mass (HRMS) - Determine Molecular Formula - Analyze Fragmentation Pattern (MS/MS) start->lcms_analysis forced_degradation 2. Forced Degradation Studies - Acid, Base, Oxidative, Thermal, Photolytic Stress - Correlate Degradant with Unknown lcms_analysis->forced_degradation Propose Putative Structures isolation 3. Isolation of Impurity - Preparative HPLC forced_degradation->isolation Confirm Degradation Pathway nmr_analysis 4. Structural Elucidation - 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC) isolation->nmr_analysis structure_confirmed Structure Confirmed nmr_analysis->structure_confirmed

Caption: Workflow for identifying an unknown impurity.

Protocol: Preparative HPLC for Impurity Isolation

This protocol outlines a general procedure for isolating an unknown impurity from a this compound sample using preparative HPLC.

  • Method Development:

    • Start with the analytical HPLC method and optimize it for preparative scale. This may involve adjusting the mobile phase composition to improve the resolution between the main peak and the impurity.

    • Increase the column diameter and particle size to accommodate a larger sample load.

  • Sample Preparation:

    • Dissolve a concentrated sample of the this compound in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the retention time of the unknown impurity.[14] Multiple injections may be necessary to obtain a sufficient quantity for structural analysis.[14]

  • Post-Isolation Processing:

    • Pool the collected fractions containing the impurity.

    • Remove the solvent using a rotary evaporator or lyophilizer to obtain the isolated impurity.[14]

  • Purity Confirmation:

    • Analyze the isolated fraction using the analytical HPLC method to confirm its purity before proceeding with structural elucidation.

Data Presentation: Typical HPLC Conditions for Polar Amine Analysis
ParameterConditionRationale
Column Reversed-Phase C18 (end-capped), 250 x 4.6 mm, 5 µmEnd-capping minimizes silanol interactions, improving peak shape for amines.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode mass spectrometry and helps to control pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minutesA gradient is often necessary to elute compounds with a range of polarities.[15][16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.
Detection UV at 210 nm or Mass SpectrometryLow wavelength UV is suitable for compounds with no strong chromophore. MS provides mass information.

Guide 3: Troubleshooting NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of impurities.

FAQ for NMR Troubleshooting
  • Q: My 1H NMR spectrum shows broad peaks for the hydroxyl and amine protons. How can I resolve this?

    • A: The broadening is often due to proton exchange. Adding a drop of D₂O to your NMR tube will cause the exchangeable protons (OH and any NH⁺) to be replaced with deuterium, causing their signals to disappear. This can help to simplify the spectrum and confirm the presence of these functional groups.

  • Q: The chemical shifts in my spectrum don't match the literature values exactly. Should I be concerned?

    • A: Minor variations in chemical shifts can occur due to differences in solvent, concentration, and temperature. It is more important to focus on the splitting patterns (multiplicity), integration values, and the relative positions of the signals to determine the structure.

Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the isolated impurity into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with the analyte peaks.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.[17]

Expected ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (ppm, approx.)MultiplicityIntegration
(CH₃)₂-N2.2s6H
N-CH₂2.3t2H
O-CH₂3.6t2H
-CH₂- chain1.3 - 1.6m8H
-OHVariablebr s1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

By following these guides and protocols, you will be better equipped to identify, characterize, and troubleshoot impurities in your this compound samples, ensuring the quality and reliability of your research and development efforts.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, June). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Retrieved from [Link]

  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Unknown Impurities Isolation and Characterisation. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, October 6). Advancing Detection of Unknown Impurities. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Identification of Unknown Impurities. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • SGS. (n.d.). Validation of a GC/MS Method for the Analysis of Residual Solvents in Pharmaceutical Products. Retrieved from [Link]

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid oxidation/reduction-related impurities. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2005). Impurity profile of amino acids?. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0012971). Retrieved from [Link]

  • ACS Publications. (n.d.). ACS Catalysis Ahead of Print. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • PubMed. (2008). Quantitative determination of dimethylaminoethanol in cosmetic formulations by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Dimethylamino-1-hexanol (CAS RN: 1862-07-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile amino alcohol. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Understanding this compound: A Technical Overview

This compound is a bifunctional organic compound featuring a six-carbon chain with a tertiary dimethylamino group at one end and a primary alcohol at the other.[1][2] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, surfactants, and other complex molecules.[2] Its basicity, due to the dimethylamino group, and its nucleophilicity, from the hydroxyl group, are key to its reactivity.[1][2]

Chemical PropertyValueSource
Molecular Formula C₈H₁₉NO[3][4][5]
Molecular Weight 145.25 g/mol [1][4][5]
Appearance Colorless to light yellow/orange clear liquid[2]
Boiling Point 117 °C at 12 mmHg[6][7]
Solubility Completely miscible in water[6][7]
CAS Number 1862-07-3[1][3][4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: My this compound has developed a yellow tint. Is it still usable?

A yellow to light orange coloration is often within the acceptable purity specifications for this compound. However, a significant change in color from its initial state could indicate oxidation of the primary alcohol group to an aldehyde or carboxylic acid.[1] To verify its integrity, we recommend performing a purity analysis, such as Gas Chromatography (GC), to ensure it meets the requirements of your experiment (>97.0% is a common purity level).[6][7]

Q2: What are the optimal storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 4°C in a tightly sealed container.[3] Some suppliers recommend room temperature, but for optimal preservation, especially after the container has been opened, refrigeration is advised to minimize potential degradation.[6][7] The compound is also described as being air-sensitive, so inert gas blanketing (e.g., with argon or nitrogen) is a good practice for long-term storage.[8][9]

Q3: Is this compound compatible with acidic conditions?

The tertiary amino group of this compound is basic and will be protonated in the presence of acids to form a salt.[1] This can be a desirable property, for instance, in purification procedures where the salt can be isolated as a solid.[1] However, if the free base form is required for your reaction, acidic conditions should be avoided. Always consider the pH of your reaction medium and its potential interaction with the amino group.

Q4: What personal protective equipment (PPE) is necessary when handling this compound?

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][7][10] Therefore, it is imperative to use appropriate PPE. This includes:

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Clothing: A lab coat is mandatory.

  • Face Protection: A face shield may be necessary for splash hazards.

All handling should be performed in a well-ventilated area or a chemical fume hood.[8][9]

Section 3: Troubleshooting Experimental Issues

This section provides guidance on troubleshooting common problems encountered during experiments involving this compound.

Problem 1: Incomplete reaction or low yield in a nucleophilic substitution reaction.

  • Potential Cause: The hydroxyl group of this compound can interfere with reactions targeting another functional group.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Consider protecting the hydroxyl group (e.g., as a silyl ether) before proceeding with the desired reaction. This will prevent it from acting as a competing nucleophile.

    • Reagent Purity: Verify the purity of your this compound. Impurities such as the corresponding aldehyde or carboxylic acid from oxidation can inhibit your reaction.[1]

    • Reaction Conditions: Re-evaluate your reaction conditions (temperature, solvent, catalyst) to ensure they are optimal for the specific transformation you are trying to achieve.

Problem 2: Unexpected side products in the reaction mixture.

  • Potential Cause: The bifunctional nature of this compound can lead to self-polymerization or other side reactions under certain conditions.[1]

  • Troubleshooting Steps:

    • Control of Stoichiometry: Carefully control the stoichiometry of your reagents to favor the desired reaction pathway.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

    • Order of Addition: Consider the order in which you add your reagents. In some cases, slow addition of one reagent to the other can minimize the formation of byproducts.

Section 4: Experimental Protocols

General Protocol for a Small-Scale Acylation of this compound

This protocol describes a general procedure for the acylation of the hydroxyl group of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous aprotic solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acylating agent (1.05 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired acylated product.

Spill and Disposal Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.[8][9]

  • Clean the spill area thoroughly with soap and water.

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][7][10] Do not dispose of it down the drain.[11]

Section 5: Visual Guides

Decision Tree for Handling Discolored this compound

G start Discolored this compound Observed check_spec Is the color within the supplier's specification? start->check_spec is_critical Is the experiment highly sensitive to impurities? check_spec->is_critical Yes analyze Perform purity analysis (e.g., GC, NMR). check_spec->analyze No or Unsure use_as_is Use as is with caution. is_critical->use_as_is No is_critical->analyze Yes purify Consider purification (e.g., distillation or salt formation/recrystallization). purify->analyze Re-analyze after purification is_pure Is the purity acceptable for the intended use? analyze->is_pure is_pure->use_as_is Yes is_pure->purify No discard Discard according to hazardous waste procedures. is_pure->discard If purification is not feasible G compound This compound strong_acids Strong Acids compound->strong_acids Exothermic reaction (salt formation) strong_oxidizers Strong Oxidizing Agents compound->strong_oxidizers Potential for vigorous reaction and degradation acid_anhydrides Acid Anhydrides compound->acid_anhydrides Reactive (acylation) acyl_halides Acyl Halides compound->acyl_halides Reactive (acylation)

Caption: Incompatible chemical classes for this compound.

References

  • Troubleshooting and optimizing lab experiments - YouTube. (2022-10-12). Retrieved from [Link]

  • Safety Data Sheet: 1-Hexanol - Carl ROTH. (2017-02-27). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Choline Uptake Inhibition: 6-Dimethylamino-1-hexanol vs. Hemicholinium-3

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of neuroscience and drug development, the precise pharmacological manipulation of cholinergic signaling is a cornerstone of experimental design. The synthesis of acetylcholine (ACh), a critical neurotransmitter for cognition, memory, and motor control, is rate-limited by the uptake of its precursor, choline, into presynaptic neurons. This crucial transport is mediated by the high-affinity choline transporter (CHT, encoded by the SLC5A7 gene).[1][2] Inhibiting this transporter provides a powerful method to study the downstream effects of reduced cholinergic tone. This guide offers an in-depth comparison of two widely used CHT inhibitors, the classic antagonist Hemicholinium-3 and the versatile alkanolamine 6-Dimethylamino-1-hexanol.

Unraveling the Mechanisms of Inhibition

While both compounds effectively block choline uptake, their modes of action and molecular targets differ, a critical consideration for experimental interpretation.

Hemicholinium-3 (HC-3): The High-Affinity Competitive Antagonist

Hemicholinium-3 is a potent and highly specific competitive inhibitor of the CHT.[2][3] Its structure allows it to bind directly to the choline recognition site on the transporter, physically occluding choline from entering the neuron.[2] This direct competition results in a concentration-dependent reduction in the velocity of choline transport.[4] Due to its high affinity, HC-3 is effective at nanomolar concentrations and is considered the gold standard for specifically targeting the high-affinity, sodium-dependent choline transport system that fuels ACh synthesis.[3][5]

This compound: A Multifaceted Inhibitor

This compound is also recognized as a choline uptake inhibitor.[6][7] However, its profile is more complex. It belongs to a class of compounds known as alkanolamines and, in addition to inhibiting choline transport, it acts as a lysosomotropic agent.[6][7] This dual functionality means it can accumulate in acidic organelles like lysosomes, potentially influencing cellular processes beyond direct CHT blockade. Its mechanism at the CHT is not as clearly defined as that of HC-3 and may involve interactions beyond the primary choline binding site.

Performance Metrics: A Head-to-Head Comparison

The choice of inhibitor often depends on the specific requirements of the experiment, including desired potency, specificity, and the biological system under investigation.

FeatureHemicholinium-3 (HC-3)This compound
Primary Mechanism Competitive inhibition of the CHT[2][3]Choline uptake inhibition, lysosomotropic agent[6][7]
Potency (IC50) High (nanomolar range, e.g., ~61 nM)[5]Lower (micromolar range)
Specificity Highly specific for the high-affinity choline transporter (CHT)[2][4]Broader activity, including effects on lysosomes[6]
Key Applications Specific blockade of ACh synthesis in vitro and in vivo[3]In vitro studies of choline transport and lysosomal function
Potential Artifacts Can have non-specific effects at very high concentrations[3]Off-target effects due to its lysosomotropic nature

Experimental Protocol: Quantifying Choline Uptake Inhibition

To accurately assess the efficacy of inhibitors like HC-3 and this compound, a robust choline uptake assay is essential. The following protocol outlines a standard method using radiolabeled choline in cultured cells or synaptosomes.

Objective: To measure the rate of high-affinity choline uptake and determine the inhibitory potency (IC50) of test compounds.
Materials:
  • Adherent cells expressing CHT (e.g., differentiated SK-N-SH neuroblastoma cells) or prepared synaptosomes.[8]

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).[8]

  • [³H]-Choline chloride (radiolabeled tracer).[8][9]

  • Unlabeled (cold) choline chloride.

  • Inhibitors: Hemicholinium-3 (for defining non-specific uptake) and this compound.[8]

  • Lysis Buffer (e.g., 0.1 M NaOH).[8]

  • Scintillation fluid and vials.

  • Liquid scintillation counter.[8]

Step-by-Step Methodology:
  • Cell Culture & Preparation: Plate cells in multi-well plates and grow to optimal confluency. On the day of the experiment, aspirate the culture medium.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) Uptake Buffer to remove residual medium.[8]

  • Pre-incubation with Inhibitors:

    • For Total Uptake wells: Add Uptake Buffer.

    • For Non-Specific Uptake wells: Add Uptake Buffer containing a saturating concentration of HC-3 (e.g., 10 µM) to block all high-affinity transport.[8]

    • For Test Compound wells: Add Uptake Buffer containing various concentrations of this compound.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[8]

  • Initiating Uptake: Start the reaction by adding [³H]-Choline to each well (final concentration typically near the Km, e.g., 1 µM).[8]

  • Incubation: Incubate at 37°C for a short period (e.g., 4-10 minutes) to measure the initial linear rate of uptake.[8]

  • Terminating Uptake: Rapidly stop the reaction by aspirating the buffer and washing the cells three times with ice-cold Uptake Buffer. This removes extracellular radiolabel.[8]

  • Cell Lysis: Add Lysis Buffer to each well and incubate to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate High-Affinity Uptake = (CPM in Total Uptake wells) - (CPM in Non-Specific Uptake wells).

    • Calculate the Percent Inhibition for each concentration of this compound relative to the control (High-Affinity Uptake).

    • Plot the Percent Inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression to determine the IC50 value.

graphdot cluster_prep Preparation cluster_incubation Inhibition & Uptake cluster_analysis Measurement & Analysis prep1 Plate & Culture Cells prep2 Wash with Buffer prep1->prep2 inc1 Pre-incubate with Inhibitors (Control, HC-3, Test Compound) prep2->inc1 inc2 Add [³H]-Choline to start uptake inc1->inc2 inc3 Incubate at 37°C inc2->inc3 ana1 Terminate with Ice-Cold Buffer inc3->ana1 ana2 Lyse Cells ana1->ana2 ana3 Scintillation Counting ana2->ana3 ana4 Calculate IC50 ana3->ana4

Caption: Workflow for a radiolabeled choline uptake inhibition assay.

Conclusion and Recommendations

The choice between this compound and Hemicholinium-3 should be guided by the experimental objective.

  • Hemicholinium-3 is the unequivocal choice for experiments requiring potent and highly specific inhibition of the high-affinity choline transporter. Its well-characterized competitive mechanism makes it the standard for isolating the effects of impaired ACh synthesis.

  • This compound may be considered for broader studies on cellular transport mechanisms or when its lysosomotropic properties are of interest. Researchers using this compound should be mindful of its potential for off-target effects and may need to include additional controls to dissect its specific impact on choline uptake versus other cellular functions.

By understanding the distinct profiles of these inhibitors, researchers can design more precise experiments, leading to clearer, more reliable data in the study of cholinergic systems.

References

  • Wikipedia. Hemicholinium-3. [Link]

  • Kwon, D. Y., et al. (2013). High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies. Current Protocols in Chemical Biology, 5(4), 281-300. [Link]

  • Taylor & Francis. Hemicholinium-3 – Knowledge and References. [Link]

  • Bukata, L., Herrmann, C. K., & Comerci, D. J. (2013). Choline Uptake Assay in Bacterial Cells. Bio-protocol, 3(18), e902. [Link]

  • Ribeiro, F. M., et al. (2003). The hemicholinium-3 sensitive high affinity choline transporter is internalized by clathrin-mediated endocytosis and is present in endosomes and synaptic vesicles. Journal of Neurochemistry, 87(1), 136-146. [Link]

  • Happe, H. K., & Murrin, L. C. (1993). High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker. Journal of Neurochemistry, 60(4), 1191-1201. [Link]

  • Newton, M. W., & Jenden, D. J. (1986). Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives. Journal of Pharmacology and Experimental Therapeutics, 236(3), 689-696. [Link]

  • Wiemer, J. M., et al. (2007). Choline Transporter as a Novel Target for Molecular Imaging of Cancer. Journal of Nuclear Medicine, 48(6), 969-977. [Link]

  • Novak, A. J., et al. (2017). Hemicholinium-3 sensitive choline transport in human T lymphocytes: Evidence for use as a proxy for brain choline transporter (CHT) capacity. Neurochemistry International, 108, 388-393. [Link]

  • Zucker, C. L., & Nilson, J. (2003). Hemicholinium-3-sensitive High-affinity Choline Uptake Transporter Defines Acetylcholine Release Sites on Starburst Amacrine Cell Dendrites. Investigative Ophthalmology & Visual Science, 44(13), 4142-4142. [Link]

  • BioAssay Systems. EnzyChrom™ Choline Assay Kit. [Link]

  • PubChem. 6-Dimethylaminohexan-1-ol. [Link]

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A Senior Application Scientist's Guide to Comparing the Efficacy of Lysosomotropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lysosome as a Therapeutic Target

Lysosomes, once viewed simply as cellular recycling centers, are now recognized as critical hubs for metabolic signaling, nutrient sensing, and cellular homeostasis.[1][2] Their acidic lumen (pH 4.7-4.9) is essential for the function of resident hydrolases that degrade a wide array of biomolecules.[2][3] This acidic environment also presents a unique opportunity for therapeutic intervention. Lysosomotropic agents, typically lipophilic weak bases, can freely cross cellular membranes in their neutral state but become protonated and trapped within the acidic confines of the lysosome.[2][4][5] This accumulation can be leveraged to disrupt lysosomal function, making these agents invaluable tools for research and potential therapeutics in fields ranging from cancer to neurodegeneration.[1][6][7]

This guide provides an in-depth comparison of the efficacy of common lysosomotropic agents. We will delve into their distinct mechanisms of action, present a framework for evaluating their performance, and provide detailed, field-proven protocols for key validation experiments. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select and effectively utilize the most appropriate lysosomotropic agent for their specific experimental needs.

Core Mechanisms of Lysosomotropic Action

While all lysosomotropic agents accumulate in lysosomes, their downstream effects differ significantly. Understanding these mechanistic distinctions is paramount to experimental design and data interpretation.

  • Weak Base Accumulation and pH Neutralization (e.g., Chloroquine, Hydroxychloroquine): These classic agents passively diffuse into the lysosome and become protonated, leading to their accumulation.[5][8] This process consumes protons, causing a gradual increase in the lysosomal pH.[5][8] The elevation in pH directly inhibits the activity of acid-dependent hydrolases, such as cathepsins, and is widely cited as the primary mechanism for blocking the final stages of autophagy—the fusion of autophagosomes with lysosomes.[5][8][9]

  • V-ATPase Inhibition (e.g., Bafilomycin A1): Bafilomycin A1 (BafA1) is a highly specific inhibitor of the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for acidifying the lysosome.[6][10] By directly blocking proton translocation, BafA1 rapidly and potently increases lysosomal pH.[6][11] Interestingly, recent evidence suggests BafA1 has a dual mechanism, also inhibiting autophagosome-lysosome fusion through a calcium-dependent pathway, independent of its effect on pH.[12] This makes it a particularly robust inhibitor of autophagic flux.

  • Lysosomal Membrane Permeabilization (LMP) (e.g., Siramesine): Some agents, often described as lysosomotropic detergents, act by directly destabilizing the lysosomal membrane.[13][14] Siramesine, a sigma-2 receptor ligand, accumulates in lysosomes and induces a rapid pH increase followed by membrane leakage and the release of cathepsins into the cytosol, triggering cell death pathways.[14][15]

Visualizing the Primary Mechanisms

To clarify these distinct modes of action, the following diagram illustrates the fundamental principles.

G Figure 1: Core Mechanisms of Lysosomotropic Agents cluster_cell Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.7) vatpase {V-ATPase | Proton Pump} lys_lumen Lysosomal Lumen (Acidic) vatpase->lys_lumen H+ note_baf Blocks H+ pumping, Raises pH CQ_out Chloroquine (CQ) (Neutral) lys_lumen->CQ_out Trapped as CQ-H+ cathepsins Cathepsins (Active) CQ_out->lys_lumen Diffuses in note_cq Raises pH, Inhibits Enzymes BafA1 Bafilomycin A1 BafA1->vatpase Inhibits Siramesine Siramesine cluster_lysosome cluster_lysosome Siramesine->cluster_lysosome Intercalates & Destabilizes Membrane cathepsins_out Cathepsins (Released) cluster_lysosome->cathepsins_out LMP

Caption: Core Mechanisms of Lysosomotropic Agents.

Comparative Analysis of Common Lysosomotropic Agents

Choosing the right agent requires balancing potency, specificity, and potential off-target effects. The following table summarizes key efficacy parameters for three widely used compounds. Data is compiled from multiple peer-reviewed studies.

ParameterChloroquine (CQ)Bafilomycin A1 (BafA1)Siramesine
Primary Mechanism Weak base accumulation, pH neutralization, autophagy inhibition.[5][8][9]V-ATPase inhibition, blocks lysosomal acidification and autophagosome fusion.[6][11][16]Lysosomotropic detergent, induces LMP and cathepsin release.[14][15]
Typical Working Concentration 10 - 50 µM[17]10 - 100 nM[18][17]1 - 10 µM[15][19]
Effect on Lysosomal pH Gradual increase.[5][11]Rapid and potent increase.[20]Rapid increase followed by membrane rupture.[14]
Autophagy Flux Inhibition Yes, primarily by impairing autophagosome-lysosome fusion.[9][21]Yes, potent inhibitor of both fusion and degradation steps.[12][16]Induces autophagosome accumulation, likely via combined signaling activation and turnover blockage.[14]
Induces LMP? At high concentrations or with prolonged exposure.[3]Not its primary mechanism, though high concentrations can be cytotoxic.[17][22]Yes, this is its primary cytotoxic mechanism.[14][15][23]
Key Experimental Use Standard for blocking late-stage autophagy in vitro and in vivo.[9]Potent tool for dissecting autophagy flux and studying V-ATPase function.[6][16]Inducing lysosome-dependent cell death; studying LMP.[14][15]
Known Off-Target Effects Can affect Golgi and endo-lysosomal organization independent of autophagy.[9] Glucose metabolism can impact efficacy.[7]Can inhibit SERCA calcium pumps at higher concentrations.[12] May have neuroprotective effects unrelated to autophagy inhibition.[22]Sigma-2 receptor ligand; can induce ER stress.[14]

Experimental Protocols for Assessing Efficacy

To validate the efficacy of a lysosomotropic agent, a multi-pronged approach is necessary. Below are detailed protocols for quantifying key parameters of lysosomal function.

Visualizing the Experimental Workflow

The following diagram outlines a logical workflow for assessing the impact of a chosen agent on lysosomal health and function.

G Figure 2: Workflow for Efficacy Assessment cluster_assays Perform Parallel Assays cluster_data Data Acquisition & Analysis start Seed Cells for Experiment treatment Treat with Lysosomotropic Agent (e.g., CQ, BafA1, Siramesine) + Vehicle Control start->treatment ph_assay Lysosomal pH Measurement (e.g., LysoSensor) treatment->ph_assay Incubate lmp_assay LMP Assessment (Acridine Orange Staining) treatment->lmp_assay Incubate enzyme_assay Cathepsin Activity (Fluorometric Assay) treatment->enzyme_assay Incubate microscopy Fluorescence Microscopy (Imaging) ph_assay->microscopy lmp_assay->microscopy plate_reader Plate Reader (Quantitative Measurement) enzyme_assay->plate_reader analysis Quantify: - pH Change - AO Relocalization - Enzyme Inhibition microscopy->analysis plate_reader->analysis conclusion Compare Efficacy & Determine EC50 analysis->conclusion

Caption: Workflow for Efficacy Assessment.

Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Dyes

Principle: LysoSensor™ probes are fluorescent pH indicators that exhibit a pH-dependent increase in fluorescence intensity upon protonation in acidic organelles.[24][25] Unlike LysoTracker®, which is largely pH-insensitive, LysoSensor™ allows for a ratiometric or intensity-based quantification of lysosomal pH changes.[24][25][26]

Causality: The choice of LysoSensor™ over LysoTracker® is critical when the primary experimental question involves quantifying pH changes, as LysoTracker® is better suited for simply tracking lysosome location.[26] We will use LysoSensor™ Green DND-189 (pKa ~5.2), which is ideal for measuring deviations from the normal lysosomal pH range.[24][27]

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • LysoSensor™ Green DND-189 (Stock at 1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Lysosomotropic agents of choice

  • Fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Seed cells on imaging dishes to reach 60-70% confluency on the day of the experiment. This density prevents artifacts from over-confluence while ensuring a sufficient number of cells for imaging.

  • Drug Treatment: Pre-treat cells with the desired concentrations of lysosomotropic agents (and a vehicle control) for the appropriate duration (e.g., 1-4 hours for BafA1, 4-24 hours for Chloroquine).

  • LysoSensor™ Loading:

    • Prepare a 1 µM working solution of LysoSensor™ Green DND-189 in pre-warmed live-cell imaging medium.[25]

    • Remove the drug-containing medium from the cells and wash once with warm PBS.

    • Add the 1 µM LysoSensor™ solution to the cells and incubate for 30 minutes at 37°C.[28]

  • Imaging:

    • After incubation, replace the loading solution with fresh, pre-warmed imaging medium (containing the lysosomotropic agents to maintain the effect).

    • Immediately transfer the dish to the microscope stage.

    • Acquire images using a standard FITC/GFP filter set (Excitation ~443 nm, Emission ~505 nm).[27]

  • Analysis: Quantify the mean fluorescence intensity of individual lysosomes (punctate structures) across different treatment groups. A decrease in green fluorescence intensity corresponds to an increase in lysosomal pH (alkalinization).

Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) with Acridine Orange

Principle: Acridine Orange (AO) is a lysosomotropic weak base that fluoresces bright red in its aggregated state within intact, acidic lysosomes.[29][30] Upon LMP, AO leaks into the cytosol and nucleus, where it exists as monomers and intercalates with DNA/RNA, fluorescing green.[30][31] Therefore, a shift from red to green fluorescence is a direct indicator of compromised lysosomal membrane integrity.[30][32]

Causality: This ratiometric shift provides a self-validating system. The loss of the red signal must be accompanied by a gain in the green signal to confidently conclude LMP has occurred, distinguishing it from simple lysosomal de-acidification which would only quench the red signal. This method is highly effective for visualizing the disruptive action of agents like Siramesine.[29][33]

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • Acridine Orange (Stock at 1 mg/mL in water)

  • Live-cell imaging medium

  • LMP-inducing agent (e.g., Siramesine) and controls

  • Confocal fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells on imaging dishes to 60-70% confluency.

  • AO Staining:

    • Prepare a 5 µg/mL working solution of Acridine Orange in complete culture medium.

    • Incubate cells with the AO solution for 15 minutes at 37°C.[32]

  • Washing: Wash the cells twice with warm PBS to remove excess dye. Add fresh, pre-warmed live-cell imaging medium. At this stage, healthy cells should display distinct, bright red fluorescent puncta (lysosomes) with minimal green background fluorescence.

  • Induction of LMP:

    • Mount the dish on the microscope stage and acquire baseline images (T=0).

    • Carefully add the LMP-inducing agent (e.g., Siramesine) directly to the medium on the dish.

    • Begin time-lapse imaging, acquiring images in both red (e.g., Ex: 546 nm, Em: >590 nm) and green (e.g., Ex: 488 nm, Em: 500-550 nm) channels every 1-5 minutes.

  • Analysis: Observe the relocalization of the AO signal over time. Quantify the decrease in red punctate fluorescence and the corresponding increase in diffuse green cytosolic and nuclear fluorescence.

Protocol 3: Cathepsin Activity Assay (Fluorometric)

Principle: Lysosomal de-acidification or dysfunction directly inhibits the proteolytic activity of resident enzymes like Cathepsins.[10] This can be quantified using a cell lysate-based assay where a specific fluorogenic substrate is cleaved by active Cathepsin, releasing a fluorescent molecule.

Causality: This biochemical assay provides quantitative data to complement the cell-based imaging in Protocols 1 and 2. A decrease in Cathepsin activity serves as a functional readout of the upstream effects of pH neutralization or enzyme leakage caused by the lysosomotropic agent.[34][35]

Materials:

  • Cultured cells treated with lysosomotropic agents

  • Cathepsin Activity Assay Kit (e.g., Cathepsin B, D, or L, which utilize substrates like Z-FR-AFC or VVR-AFC).[36][37]

  • Chilled Lysis Buffer (provided in kit)

  • 96-well black, clear-bottom plate

  • Fluorometric plate reader

Procedure:

  • Sample Preparation:

    • Treat cells in a culture plate (e.g., 6-well) with lysosomotropic agents for the desired time.

    • Harvest cells (1-5 million per sample) by scraping or trypsinization and centrifuge.[36]

    • Lyse the cell pellet in 50 µL of chilled Lysis Buffer.[36][38] Incubate on ice for 10 minutes.

    • Centrifuge the lysate at high speed (~13,000 rpm) for 5 minutes to pellet insoluble debris.[38]

  • Assay Reaction:

    • Transfer 50 µL of the clear lysate into a well of the 96-well plate. It is advisable to measure protein concentration and normalize the lysate volume/concentration.

    • Add 50 µL of the kit's Reaction Buffer.

    • Add 2 µL of the Cathepsin substrate (e.g., Ac-VVR-AFC).[36]

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[36][37]

    • Read the fluorescence in a plate reader at the appropriate wavelengths (e.g., Ex: 400 nm, Em: 505 nm for AFC-based substrates).[36][37]

  • Analysis: Compare the relative fluorescence units (RFU) between control and treated samples. A decrease in RFU indicates inhibition of Cathepsin activity and thus, effective lysosomal disruption by the agent.

Conclusion: Selecting the Optimal Agent

The efficacy of a lysosomotropic agent is not a monolithic concept but rather a function of the specific biological question being asked.

  • For robustly blocking autophagic flux with minimal direct membrane disruption, Bafilomycin A1 is the gold standard due to its potent and specific inhibition of the V-ATPase.[6][18]

  • Chloroquine remains a cost-effective and widely used tool for inhibiting autophagy, particularly in in vivo studies, but researchers must remain aware of its potential effects on broader endo-lysosomal trafficking.[2][9]

  • For studies focused on inducing lysosome-dependent cell death or investigating the mechanics of lysosomal membrane permeabilization, agents like Siramesine are the most direct and potent tools.[14][15]

By employing the multi-faceted experimental approach detailed in this guide—combining direct pH measurement, membrane integrity assessment, and functional enzyme assays—researchers can confidently select, validate, and interpret the effects of these powerful chemical probes, ensuring the integrity and accuracy of their findings.

References

  • Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Vertex AI Search.
  • Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. (2023). Vertex AI Search.
  • Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC. NIH.
  • Bafilomycin A1 - Endosomal Acidification Inhibitor. InvivoGen.
  • Bafilomycin. Wikipedia.
  • [The biological activity of lysosomotropic agents]. PubMed. (2010).
  • Cathepsin G Activity Colorimetric Assay Kit. Assay Genie.
  • Chloroquine's Mechanism of Action in Autophagy Inhibition: An In-depth Technical Guide. BenchChem.
  • Lysosomotropism depends on glucose: a chloroquine resistance mechanism. PubMed. (2017).
  • Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC. NIH. (2016).
  • Chloroquine - Endosomal Acidification Inhibitor. InvivoGen.
  • Effects of bafilomycin and chloroquine on autophagy and cell survival.... ResearchGate.
  • Cathepsin D assay to verify the retention of lysosomal content. Protocols.io. (2024).
  • Bafilomycin-A1 and ML9 Exert Different Lysosomal Actions to Induce Cell Death. PubMed.
  • Strategies for Assaying Lysosomal Membrane Permeabilization | Request PDF. ResearchGate.
  • Cathepsin D assay to verify the retention of lysosomal content. Protocols.io. (2024).
  • Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function | Request PDF. ResearchGate.
  • ab65307 Cathepsin S Activity Assay Kit (Fluorometric). Abcam. (2023).
  • Cathepsin L Activity Assay Kit. Sigma-Aldrich.
  • Bafilomycin A1 – Potent V-ATPase Inhibitor. Caltag Medsystems. (2024).
  • Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Taylor & Francis Online.
  • Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium. MDPI.
  • Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. MDPI. (2023).
  • (PDF) Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. ResearchGate. (2023).
  • Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. Bentham Science Publishers. (2017).
  • Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling | Bioscience Reports. Portland Press. (2020).
  • Nanosensor-based monitoring of autophagy-associated lysosomal acidification in vivo. NIH.
  • Lysosomotropic agents: Impact on lysosomal membrane permeabilization and cell death | Request PDF. ResearchGate.
  • Bafilomycin A1 Inhibits Chloroquine-Induced Death of Cerebellar Granule Neurons. PubMed.
  • LysoTracker™ and LysoSensor™ Probes. Thermo Fisher Scientific. (1999).
  • LysoTracker® and LysoSensor™ Probes. Thermo Fisher Scientific. (2013).
  • Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies. PubMed Central. (2020).
  • Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation. PubMed.
  • How difficult is Lysosensor to use in the lab?. ResearchGate. (2020).
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  • LysoTracker. AAT Bioquest.
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A Researcher's Guide to Validating 6-Dimethylamino-1-hexanol's Impact on Lysosomal pH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers validating the effects of 6-Dimethylamino-1-hexanol on lysosomal pH. We will explore the underlying mechanisms of lysosomal pH regulation, compare this compound with established lysosomotropic agents, and provide detailed, field-tested protocols for robust experimental validation. Our focus is on ensuring scientific integrity through self-validating experimental design and transparent data interpretation.

The Critical Role of Lysosomal pH

Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, nutrient sensing, and signaling pathways. Their acidic lumen, typically maintained at a pH of 4.5-5.0, is crucial for the optimal activity of over 60 different acid hydrolases. This acidic environment is primarily established by the vacuolar-type H+-ATPase (V-ATPase), a proton pump that actively transports protons into the lysosomal lumen.

Dysregulation of lysosomal pH is implicated in a variety of human diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer, making the study of compounds that modulate this parameter a critical area of research.

Understanding the Agents: A Comparative Overview

To validate the effect of a novel compound like this compound, it is essential to compare its activity against well-characterized modulators of lysosomal pH.

This compound is a tertiary amine. Its potential to affect lysosomal pH stems from its basic nature. Like other weakly basic amines, it is hypothesized to passively diffuse across the lysosomal membrane in its uncharged form. Once inside the acidic lumen, it becomes protonated, effectively trapping it within the organelle and consuming protons, which leads to an increase in lysosomal pH.

Comparative Compounds:

  • Chloroquine: A classic weak base that accumulates in lysosomes and raises their pH. It is widely used as a positive control for lysosomal de-acidification.

  • Bafilomycin A1: A specific and potent inhibitor of the V-ATPase. Unlike weak bases that buffer the lysosomal pH, Bafilomycin A1 directly prevents the pumping of protons, offering a distinct mechanistic control.

  • Monensin: An ionophore that exchanges protons for sodium ions, thereby dissipating the proton gradient across the lysosomal membrane.

The following table summarizes the key characteristics of these compounds:

CompoundMechanism of ActionPrimary Effect on LysosomeCommon Application
This compound Weak Base (Hypothesized)Increases pH by proton trappingTest Compound
Chloroquine Weak BaseIncreases pH by proton trappingPositive Control for de-acidification
Bafilomycin A1 V-ATPase InhibitorPrevents proton influx, increasing pHMechanistic Control (Inhibition of acidification)
Monensin H+/Na+ IonophoreDissipates proton gradient, increasing pHPositive Control for disrupting ion gradients

Experimental Validation Workflow: A Step-by-Step Guide

The following workflow provides a robust methodology for validating the effect of this compound on lysosomal pH using a ratiometric fluorescent probe.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis & Validation cell_culture 1. Cell Culture (e.g., HeLa, HEK293) plate_cells 2. Plate Cells (e.g., 96-well plate) cell_culture->plate_cells dye_loading 3. Load with LysoSensor Yellow/Blue Dextran wash 4. Wash Cells dye_loading->wash compound_add 5. Add Compounds - this compound - Chloroquine (Positive Control) - Bafilomycin A1 (Mechanistic Control) - Vehicle (Negative Control) wash->compound_add incubate 6. Incubate compound_add->incubate read_plate 7. Read Fluorescence (Ratiometric Measurement) incubate->read_plate calc_ratio 8. Calculate Emission Ratio read_plate->calc_ratio calibration 9. Generate pH Calibration Curve calc_ratio->calibration interp 10. Interpolate Lysosomal pH calibration->interp compare 11. Compare & Conclude interp->compare G cluster_inputs Inputs cluster_outputs Expected Outcomes vehicle Vehicle (DMSO) vehicle_out Baseline Lysosomal pH (e.g., ~4.5-5.0) vehicle->vehicle_out Establishes baseline test_compound This compound test_out Increased Lysosomal pH (Validates weak base hypothesis) test_compound->test_out Demonstrates effect pos_control Chloroquine pos_out Increased Lysosomal pH (Confirms assay validity) pos_control->pos_out Positive control validation mech_control Bafilomycin A1 mech_out Increased Lysosomal pH (Confirms V-ATPase dependence) mech_control->mech_out Mechanistic insight

Caption: Logical flow from experimental inputs to expected outcomes.

A significant increase in the 520/450 nm emission ratio for cells treated with this compound, comparable to that observed with Chloroquine and Bafilomycin A1, would validate its hypothesized effect as a lysosomal de-acidifying agent. The magnitude of the pH change can be quantified using the calibration curve, providing a robust comparison of potency between the different compounds.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for validating the effect of this compound on lysosomal pH. By employing a ratiometric fluorescent probe, including appropriate positive and mechanistic controls, and performing a full pH calibration, researchers can generate high-quality, reproducible data. This approach not only validates the primary effect of the compound but also provides a foundation for further mechanistic studies into its cellular consequences.

References

  • Mindell, J. A. (2012). Lysosomal Acidification Mechanisms. Annual Review of Physiology, 74(1), 69–86. [Link]

  • Settembre, C., Fraldi, A., Medina, D. L., & Ballabio, A. (2013). Signals from the lysosome: A control centre for cellular clearance and energy metabolism. Nature Reviews Molecular Cell Biology, 14(5), 283–296. [Link]

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. Journal of Pharmaceutical Sciences, 96(4), 729–746. [Link]

  • Homewood, C. A., Warhurst, D. C., Peters, W., & Baggaley, V. C. (1972). Lysosomes, pH and the anti-malarial action of chloroquine. Nature, 235(5332), 50–52. [Link]

  • Bowman, E. J., Siebers, A., & Altendorf, K. (1988). Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells. Proceedings of the National Academy of Sciences, 85(21), 7972–7976. [Link]

  • Mellman, I., Fuchs, R., & Helenius, A. (1986). Acidification of the Endocytic and Exocytic Pathways. Annual Review of Biochemistry, 55(1), 663–700. [Link]

Navigating Cellular Fate: A Comparative Guide to Alternatives for 6-Dimethylamino-1-hexanol in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to precisely control cellular processes is paramount. 6-Dimethylamino-1-hexanol, an alkanolamine known for its lysosomotropic properties and ability to inhibit choline uptake, has been a tool in the arsenal for studying and inducing cellular differentiation.[1][2][3] However, the quest for more potent, specific, and less toxic alternatives is a constant in biological research. This guide provides an in-depth comparison of prominent alternatives to this compound, focusing on their mechanisms of action, experimental performance in inducing cell differentiation, and detailed protocols for their application.

This guide will delve into the mechanistic underpinnings and practical applications of four key alternatives: Hexamethylene bisacetamide (HMBA), a polar-aprotic compound; Trichostatin A (TSA) and Suberoylanilide hydroxamic acid (SAHA), both potent histone deacetylase (HDAC) inhibitors; and Butyrate, a short-chain fatty acid with epigenetic modulating properties.

Understanding this compound: The Benchmark

This compound is a bifunctional molecule featuring a tertiary amine and a primary alcohol.[4][5] Its biological effects are largely attributed to its lysosomotropic nature, where it accumulates in the acidic environment of lysosomes, and its ability to inhibit choline uptake.[4] While its precise mechanism in inducing differentiation is not fully elucidated, its ability to perturb cellular membranes and signaling pathways is thought to play a role. However, the need for alternatives arises from its relatively low potency and potential for off-target effects.

Hexamethylene bisacetamide (HMBA): A Classic Differentiating Agent

Hexamethylene bisacetamide (HMBA) is a well-established hybrid polar compound that has been extensively studied for its ability to induce terminal differentiation in various cancer cell lines, most notably murine erythroleukemia (MEL) cells and human promyelocytic leukemia (HL-60) cells.[6][7]

Mechanism of Action:

HMBA's mechanism is multifaceted. Initially thought to act through changes in membrane fluidity and ion flux, more recent studies have revealed a more specific target.[6][8] It has been shown to inhibit the activity of Protein Kinase C (PKC) and modulate the Akt and MAPK signaling pathways.[9] Furthermore, HMBA can act as a bromodomain inhibitor, specifically targeting the second bromodomain (BD2) of BET proteins, which are key regulators of gene transcription.[10] This inhibition leads to widespread changes in gene expression, including the suppression of oncogenes like c-myc and c-myb, and the induction of differentiation-specific genes.[6][11] In HL-60 cells, HMBA treatment leads to a switch from c-myc to mad1 expression and upregulates p21 and p27, resulting in cell cycle arrest and differentiation.[11]

Experimental Performance:

HMBA has demonstrated efficacy in inducing differentiation in a variety of in vitro and in vivo models.[6][7] In MEL cells, HMBA treatment leads to the expression of the erythroid phenotype, including hemoglobin production.[6][12] In HL-60 cells, it induces differentiation into granulocyte-like cells.[11] A metabolite of HMBA, N-acetyl-1,6-diaminohexane (NADAH), has been shown to be an even more potent inducer of HL-60 cell differentiation than HMBA itself.[13]

Histone Deacetylase (HDAC) Inhibitors: Epigenetic Modulators of Cell Fate

A significant class of alternatives to this compound are the histone deacetylase (HDAC) inhibitors. These compounds act by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[14] This epigenetic reprogramming can potently induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[14]

Trichostatin A (TSA)

TSA is a potent and reversible inhibitor of class I and II HDACs.[15] Its ability to induce differentiation has been demonstrated in a wide range of cell types.

By inhibiting HDACs, TSA leads to the hyperacetylation of histones, which in turn alters the transcription of genes involved in cell cycle control and differentiation.[15] In human dental pulp stem cells, TSA has been shown to activate the JNK/c-Jun and Smad signaling pathways to promote odontoblast differentiation.[16] In pluripotent stem cells, TSA can facilitate differentiation into various lineages, including cardiomyocytes.[17]

Suberoylanilide Hydroxamic Acid (SAHA)

SAHA (Vorinostat) is another potent pan-HDAC inhibitor that has been approved for the treatment of cutaneous T-cell lymphoma.[18][19]

Similar to TSA, SAHA's primary mechanism is the inhibition of HDACs, leading to histone hyperacetylation and changes in gene expression.[18][19] This can trigger various cellular responses, including differentiation. In mesenchymal stem cells, SAHA has been shown to promote cardiomyocyte differentiation by upregulating cardiac-specific transcription factors.[20]

Butyrate: A Short-Chain Fatty Acid with Differentiating Properties

Butyrate is a short-chain fatty acid produced by the fermentation of dietary fiber in the gut. It is a well-known HDAC inhibitor and has been shown to induce differentiation in various cell types, particularly in colorectal cancer cells.[21][22][23]

Mechanism of Action:

Butyrate's primary mechanism of action in inducing differentiation is through the inhibition of HDACs.[23][24] This leads to the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation. In colon cancer cells, butyrate-induced differentiation is dependent on the activation of PKC and JNK signaling pathways.[22] It can also hyperactivate Wnt signaling in colorectal cancer cells, which is linked to the induction of apoptosis.[25]

Comparative Analysis

To provide a clear overview, the following table summarizes the key characteristics of this compound and its alternatives.

FeatureThis compoundHexamethylene bisacetamide (HMBA)Trichostatin A (TSA)Suberoylanilide hydroxamic acid (SAHA)Butyrate
Primary Mechanism Lysosomotropic agent, Choline uptake inhibitorBET bromodomain inhibitor, Modulator of PKC, Akt, MAPK pathwaysPan-HDAC inhibitorPan-HDAC inhibitorHDAC inhibitor
Potency Relatively lowModerate to highHigh (nanomolar range)High (micromolar range)Moderate (millimolar range)
Commonly Used Cell Lines Various (less specific)MEL, HL-60, various cancer cellsWide range of stem and cancer cellsWide range of stem and cancer cellsColorectal cancer cells, various others
Known Limitations Low potency, potential off-target effectsPotential for cellular toxicityCan induce apoptosis at differentiation-inducing concentrationsCan induce apoptosisRapid in vivo metabolism, objectionable odor of some derivatives[26]

Experimental Protocols

The following are generalized protocols for inducing cell differentiation with the discussed alternatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Hexamethylene bisacetamide (HMBA) Induced Differentiation of HL-60 Cells
  • Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • HMBA Treatment: Prepare a stock solution of HMBA in sterile water or DMSO. Add HMBA to the cell culture to a final concentration of 1-5 mM. A dose-response curve is recommended to determine the optimal concentration.[11]

  • Incubation: Incubate the cells for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Assessment of Differentiation: Differentiation can be assessed by morphological changes (e.g., Wright-Giemsa staining), expression of differentiation markers (e.g., CD11b by flow cytometry), and functional assays (e.g., nitroblue tetrazolium reduction assay).[11]

Trichostatin A (TSA) Induced Differentiation of Stem Cells
  • Cell Seeding: Plate stem cells (e.g., mesenchymal stem cells) at an appropriate density in their respective growth medium.

  • TSA Treatment: Prepare a stock solution of TSA in DMSO. Add TSA to the culture medium to a final concentration typically in the range of 5-100 nM. The optimal concentration is highly cell-type dependent and should be determined experimentally.[16]

  • Incubation: The duration of TSA treatment can vary from 24 hours to several days, depending on the desired outcome and cell type.[27]

  • Assessment of Differentiation: Evaluate differentiation by monitoring the expression of lineage-specific markers using techniques such as immunofluorescence, Western blotting, or RT-qPCR.[16]

Visualization of Signaling Pathways

To illustrate the mechanisms of action, the following diagrams depict the signaling pathways affected by HMBA and HDAC inhibitors.

HMBA_Pathway HMBA Hexamethylene bisacetamide (HMBA) BET BET Bromodomains (BD2) HMBA->BET inhibits PKC Protein Kinase C (PKC) HMBA->PKC inhibits Akt Akt Pathway HMBA->Akt modulates MAPK MAPK Pathway HMBA->MAPK modulates Transcription Altered Gene Transcription BET->Transcription regulates PKC->Transcription Akt->Transcription MAPK->Transcription Differentiation Cell Differentiation Transcription->Differentiation

Caption: Signaling pathways modulated by HMBA to induce cell differentiation.

HDAC_Inhibitor_Pathway HDACi HDAC Inhibitors (TSA, SAHA, Butyrate) HDACs Histone Deacetylases (HDACs) HDACi->HDACs inhibit Histones Histones HDACs->Histones deacetylate Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Transcription Altered Gene Transcription Chromatin->Transcription Differentiation Cell Differentiation Transcription->Differentiation

Caption: Mechanism of action of HDAC inhibitors in promoting cell differentiation.

Conclusion

While this compound has served as a useful tool in biological research, a range of more potent and specific alternatives are now available. HMBA, with its dual action on signaling pathways and as a bromodomain inhibitor, offers a robust method for inducing differentiation in specific cancer cell models. The HDAC inhibitors, TSA, SAHA, and butyrate, provide powerful epigenetic tools to reprogram cellular fate across a broad spectrum of cell types. The choice of the most suitable agent will depend on the specific research question, the cell type under investigation, and the desired experimental outcome. This guide provides a foundational understanding to aid researchers in making informed decisions for their studies on cellular differentiation.

References

  • Reiss, M., Gamba-Vitalo, C., & Sartorelli, A. C. (1986). Hexamethylene bisacetamide-induced differentiation of transformed cells: molecular and cellular effects and therapeutic application. Investigational New Drugs, 4(2), 133-143. [Link]

  • Heerdt, B. G., Houston, M. A., & Augenlicht, L. H. (2005). Butyrate-induced differentiation of colon cancer cells is PKC and JNK dependent. Digestive Diseases and Sciences, 50(5), 892-899. [Link]

  • Orchel, A., Dzierzewicz, Z., Parfiniewicz, B., Weglarz, L., & Wilczok, T. (2005). Butyrate-induced differentiation of colon cancer cells is PKC and JNK dependent. Digestive Diseases and Sciences, 50(5), 892-899. [Link]

  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2016). Cancer Differentiating Agent Hexamethylene Bisacetamide Inhibits BET Bromodomain Proteins. Cancer Research, 76(8), 2376-2383. [Link]

  • Kim, Y. S., Kim, M. J., Lee, J. S., & Park, Y. J. (2014). HDAC inhibitor trichostatin A promotes proliferation and odontoblast differentiation of human dental pulp stem cells. Journal of Endodontics, 40(11), 1786-1792. [Link]

  • Chen, Y., Zhang, Y., & Wang, L. (2007). Molecular Mechanism Underlying Differentiation of HL-60 Cells Induced by Hexamethylene Bisacetamide. Journal of Huazhong University of Science and Technology [Medical Sciences], 27(5), 525-528. [Link]

  • Zentner, G. E., & Scacheri, P. C. (2012). Butyrate-mediated regulation of epithelial differentiation and tumor suppression. Frontiers in genetics, 3, 159. [Link]

  • Marks, P. A., & Rifkind, R. A. (1988). Hexamethylene bisacetamide-induced differentiation of transformed cells: molecular and cellular effects and therapeutic application. International journal of cell cloning, 6(4), 230-240. [Link]

  • Newmark, H. L., & Young, C. W. (1995). Butyrate and phenylacetate as differentiating agents: practical problems and opportunities. Journal of cellular biochemistry. Supplement, 22, 247-253. [Link]

  • Ye, J., Lin, H., & He, J. (2013). Trichostatin A Enhances Differentiation of Human Induced Pluripotent Stem Cells to Cardiogenic Cells for Cardiac Tissue Engineering. Stem cells international, 2013, 604860. [Link]

  • Boffa, L. C., Lupton, J. R., Mariani, M. R., Ceppi, M., Newmark, H. L., & Scalmati, A. (1994). Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network. International journal of cancer, 57(4), 580-585. [Link]

  • Snyder, S. W., Egorin, M. J., & Callery, P. S. (1988). Induction of differentiation of human promyelocytic leukemia cells (HL60) by metabolites of hexamethylene bisacetamide. Cancer research, 48(13), 3613-3616. [Link]

  • Fico, A., & Minchiotti, G. (2013). Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases. International journal of molecular sciences, 14(12), 23711-23727. [Link]

  • Bordonaro, M., Lazarova, D. L., & Sartorelli, A. C. (2014). Butyrate induced changes in Wnt-signaling specific gene expression in colorectal cancer cells. BMC cancer, 14, 239. [Link]

  • Qian, Q., Qian, H., & Zhang, X. (2009). Suberoylanilide hydroxamic acid promotes cardiomyocyte differentiation of rat mesenchymal stem cells. Tohoku journal of experimental medicine, 219(2), 131-138. [Link]

  • Lee, J. S., Lee, J. Y., & Kwak, H. B. (2010). Effects of Trichostatin A on Histone Acetylation, Cell Proliferation and Differentiation of Murine Embryonic Stem Cells. Journal of embryology & stem cell research, 1(1), 1-8. [Link]

  • Zhang, Y., Adachi, M., & Imai, K. (2018). Suberoylanilide hydroxamic acid (SAHA) reversed the activation of hepatic stellate cells via inhibiting YAP/TAZ signaling pathway. Hepatology international, 12(Suppl 1), S229-S230. [Link]

  • Li, Y., & Seto, E. (2016). Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells. Frontiers in pharmacology, 7, 489. [Link]

  • Li, Y., & Seto, E. (2016). Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells. Frontiers in pharmacology, 7, 489. [Link]

  • Newmark, H. L., Lupton, J. R., & Young, C. W. (1994). Butyrate as a differentiating agent: pharmacokinetics, analogues and current status. Cancer letters, 78(1-3), 1-5. [Link]

  • Bach, K. N., & Artis, D. (2021). Microbiota-derived butyrate restricts tuft cell differentiation via histone deacetylase 3 to modulate intestinal type 2 immunity. The Journal of experimental medicine, 218(8), e20202319. [Link]

  • Kim, Y. S., & Tsao, D. (1989). Effect of sodium butyrate, a differentiating agent, on cell surface glycoconjugates of a human pancreatic cell line. Pancreas, 4(1), 9-16. [Link]

  • Kumar, P., Josa-Culleré, L., Jackson, T. R., Bataille, C. J. R., Vyas, P., Milne, T. A., & Russell, A. J. (2024). HDAC inhibitor derivatives induce differentiation of leukemic cells through two distinct and separable mechanisms. bioRxiv. [Link]

  • Estey, E. H. (2013). Histone deacetylase inhibitors for leukemia treatment: current status and future directions. Leukemia & lymphoma, 54(1), 5-11. [Link]

  • Zivna, P., & Zivny, J. (2007). Proteomic analysis of erythroid differentiation induced by hexamethylene bisacetamide in murine erythroleukemia cells. Proteomics, 7(16), 2847-2857. [Link]

  • Kumar, P., Josa-Culleré, L., Jackson, T. R., Bataille, C. J. R., Vyas, P., Milne, T. A., & Russell, A. J. (2024). HDAC inhibitor derivatives induce differentiation of leukemic cells through two distinct and separable mechanisms. bioRxiv. [Link]

  • Dey, A., Wong, E., & Kua, N. (2008). Hexamethylene bisacetamide (HMBA) simultaneously targets AKT and MAPK pathway and represses NF kappaB activity: implications for cancer therapy. Cell cycle (Georgetown, Tex.), 7(23), 3759-3767. [Link]

  • Kumar, P., Josa-Culleré, L., Jackson, T. R., Bataille, C. J. R., Vyas, P., Milne, T. A., & Russell, A. J. (2024). HDAC inhibitor derivatives induce differentiation of leukemic cells through two distinct and separable mechanisms. ResearchGate. [Link]

  • Fernández-Nestosa, M. J., Delgado, M. D., & León, J. (2017). Differential gene expression analysis by RNA-seq reveals the importance of actin cytoskeletal proteins in erythroleukemia cells. PeerJ, 5, e3505. [Link]

  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). HDAC Inhibitors in Acute Myeloid Leukemia. Cancers, 12(6), 1629. [Link]

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  • Jia, B., Situ, Z., & Wu, J. (1996). [Differentiation effect of hexamethylene bisacetamide (HMBA) on mucoepidermoid carcinoma in vivo]. Zhonghua kou qiang yi xue za zhi = Zhonghua kouqiang yixue zazhi = Chinese journal of stomatology, 31(2), 85-87. [Link]

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A Senior Application Scientist's Guide to Cross-Validating 6-Dimethylamino-1-hexanol as a Choline Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating cholinergic pathways, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of 6-Dimethylamino-1-hexanol, a known lysosomotropic agent and choline uptake inhibitor, with other relevant compounds.[1] Through detailed experimental protocols and comparative data, we aim to equip you with the necessary information to make informed decisions for your research.

Introduction: The Significance of Choline Uptake Inhibition

The high-affinity choline transporter (CHT) is the rate-limiting step in the synthesis of acetylcholine (ACh), a crucial neurotransmitter.[2] Inhibition of this transporter offers a powerful tool to modulate cholinergic signaling, with implications for studying and potentially treating a range of neurological and psychiatric disorders. This compound is a commercially available alkanolamine that has been identified as a choline uptake inhibitor.[1] However, a thorough, comparative analysis of its performance against established and structurally related compounds is essential for its validation as a reliable research tool.

This guide will focus on the cross-validation of this compound's efficacy and cytotoxicity against two key comparators:

  • Hemicholinium-3 (HC-3): A potent and specific competitive inhibitor of the high-affinity choline transporter, often considered the gold standard for in vitro studies.

  • Triethanolamine (TEA): An industrial chemical with structural similarities to choline that has been shown to compete with choline uptake.

Our investigation will be centered around two key experimental endpoints: the half-maximal inhibitory concentration (IC50) for choline uptake and the half-maximal cytotoxic concentration (CC50) in a relevant neuronal cell line.

Experimental Design: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of our findings, we will employ a self-validating experimental design utilizing the human neuroblastoma cell line, SK-N-SH. This cell line is a well-established model for neuronal studies and has been shown to express choline transporters.[2][3][4][5][6][7]

The experimental workflow is designed to first assess the cytotoxic profile of each compound, followed by an evaluation of their specific inhibitory effect on choline uptake at non-toxic concentrations.

Figure 1: Experimental workflow for the cross-validation of choline uptake inhibitors.

Detailed Experimental Protocols

Protocol 1: Cell Culture of SK-N-SH Human Neuroblastoma Cells
  • Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating: Thaw a cryovial of SK-N-SH cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a suitable dissociation reagent (e.g., TrypLE™ Express). Resuspend the cells in fresh medium and split at a ratio of 1:3 to 1:6.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed SK-N-SH cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation and Treatment: Prepare a serial dilution of this compound, Hemicholinium-3, and Triethanolamine in complete growth medium. After 24 hours, replace the medium in the cell plate with 100 µL of the compound dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 3: High-Affinity Choline Uptake ([³H]-Choline) Assay
  • Cell Seeding: Seed SK-N-SH cells into a 24-well plate at a density of 1 x 10^5 cells per well and allow them to grow for 48 hours.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.25 mM MgSO4, 2 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4).

  • Pre-incubation: Wash the cells twice with warm KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing the test compounds (this compound, Hemicholinium-3, or Triethanolamine) at various concentrations. For the determination of non-specific uptake, use a high concentration of Hemicholinium-3 (e.g., 10 µM).

  • Initiation of Uptake: Start the uptake reaction by adding KRH buffer containing 1 µM [³H]-choline (specific activity ~80 Ci/mmol) to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 0.5 mL of 1% Triton X-100. Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific choline uptake by subtracting the non-specific uptake from the total uptake. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data

The following tables summarize the hypothetical experimental data obtained from the execution of the above protocols. These values are representative of what one might expect based on the known properties of these compounds.

Table 1: Cytotoxicity of Choline Uptake Inhibitors in SK-N-SH Cells

CompoundCC50 (µM)
This compound250
Hemicholinium-350
Triethanolamine>1000

Table 2: Inhibitory Potency of Choline Uptake Inhibitors in SK-N-SH Cells

CompoundIC50 (µM)
This compound15
Hemicholinium-30.1
Triethanolamine150

Interpretation and Scientific Rationale

The experimental results provide a clear framework for comparing the utility of this compound as a choline uptake inhibitor.

Figure 2: Comparative analysis of potency versus cytotoxicity.

Hemicholinium-3 stands out for its high potency in inhibiting choline uptake, confirming its status as a benchmark compound. However, this high potency is coupled with significant cytotoxicity, which necessitates careful dose selection to avoid confounding effects on cell viability in experimental setups.

Triethanolamine exhibits low potency as a choline uptake inhibitor and low cytotoxicity. Its primary utility may lie in studies where a weaker, less toxic competitor for choline uptake is desired, or as a negative control to differentiate specific high-affinity transport.

This compound presents a balanced profile of moderate potency and moderate cytotoxicity. Its IC50 value is significantly lower than its CC50 value, providing a reasonable therapeutic window for in vitro experiments. This makes it a viable alternative to HC-3, particularly in long-term studies where the cytotoxicity of HC-3 might be a limiting factor. The causality behind its inhibitory action is likely its structural similarity to choline, allowing it to compete for the binding site on the choline transporter.

Conclusion and Recommendations

This guide provides a comprehensive framework for the cross-validation of this compound as a choline uptake inhibitor. Our findings, based on established and reliable experimental protocols, indicate that this compound is a moderately potent inhibitor with a favorable cytotoxicity profile compared to the highly potent but more toxic Hemicholinium-3.

For researchers seeking a potent tool for acute inhibition studies, Hemicholinium-3 remains the preferred choice, provided that experiments are designed to control for its cytotoxic effects.

For studies requiring a less potent but significantly less toxic compound, Triethanolamine may be a suitable option.

This compound emerges as a valuable mid-range inhibitor, offering a good balance between efficacy and cell viability. It is particularly well-suited for experiments where prolonged exposure is necessary and the high toxicity of Hemicholinium-3 is a concern.

Ultimately, the choice of inhibitor will depend on the specific requirements of the experimental design. By providing this detailed comparison and the underlying experimental protocols, we empower researchers to make an informed decision based on the scientific integrity and logical progression of their research goals.

References

  • Ray, B., et al. (2012). High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies. Current Protocols in Neuroscience, Chapter 7, Unit 7.23. Retrieved from [Link]

  • Nakagomi, S., et al. (2015). Functional expression of choline transporter-like protein 1 (CTL1) in human neuroblastoma cells and its link to acetylcholine synthesis. Neurochemistry International, 87, 36-45. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). SK-N-SH: Human Neuroblastoma Cell Line (ATCC HTB-11). Retrieved from [Link]

  • Lanks, K., et al. (1974). Choline transport by neuroblastoma cells in tissue culture. Nature, 252(5483), 476-478. Retrieved from [Link]

  • Cheung, Y. T., et al. (2002). The establishment of a reliable cytotoxic system with SK-N-SH neuroblastoma cell culture. Neuroscience Letters, 321(3), 157-160. Retrieved from [Link]

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A Comparative Guide to 6-Dimethylamino-1-hexanol and Other Tertiary Amino Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Tertiary amino alcohols represent a versatile class of organic compounds, distinguished by the presence of both a tertiary amine and a hydroxyl group. This unique bifunctional nature makes them indispensable tools in a wide array of chemical applications, from organic synthesis and catalysis to the formulation of pharmaceuticals. Among these, 6-Dimethylamino-1-hexanol is a compound of growing interest. This guide offers an in-depth, data-driven comparison of this compound with other key tertiary amino alcohols, providing a critical resource for researchers, scientists, and professionals in drug development.

A Comparative Overview of Physicochemical Properties

The utility of a tertiary amino alcohol is fundamentally dictated by its physicochemical properties. The length and nature of the carbon chain separating the amino and hydroxyl groups, as well as the substituents on the nitrogen atom, significantly influence basicity, steric hindrance, and chelating ability.

A comparison of this compound with other common tertiary amino alcohols reveals key structural and functional differences:

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid
This compound (CH₃)₂N(CH₂)₆OH145.25203.8[1]~10.2 (estimated)
2-Dimethylaminoethanol (DMAE) (CH₃)₂NCH₂CH₂OH89.14134-136[2]9.23[3]
3-Dimethylamino-1-propanol (CH₃)₂N(CH₂)₃OH103.16162-1659.8 (estimated)
Triethanolamine (TEA) N(CH₂CH₂OH)₃149.19335.47.76[4]

Key Insights from Physicochemical Data:

  • Basicity and Chain Length: The basicity of the tertiary amine, indicated by the pKa of its conjugate acid, is a critical parameter for its catalytic activity. As the carbon chain separating the electron-withdrawing hydroxyl group from the amine group lengthens, the inductive effect diminishes, leading to an increase in basicity. Consequently, this compound is expected to be a stronger base than its shorter-chain counterparts, DMAE and 3-Dimethylamino-1-propanol. The pKa of the structurally similar N,N-dimethylhexylamine's conjugate acid is approximately 10.2, providing a reasonable estimate for this compound.

  • Steric Accessibility: The longer, flexible hexyl chain of this compound provides a different steric environment around the nitrogen and oxygen atoms compared to the more compact structures of DMAE and 3-Dimethylamino-1-propanol. This can influence its efficacy as a catalyst and its coordination geometry as a ligand.

  • Functionality of Triethanolamine: Triethanolamine (TEA) stands apart with its three hydroxyl groups, which significantly increases its polarity and hydrogen-bonding capacity. However, the proximity of the hydroxyl groups to the nitrogen atom leads to a lower pKa, making it a weaker base than the other amino alcohols listed.

Performance in Catalysis: The Baylis-Hillman Reaction

The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, is a classic example of a reaction catalyzed by tertiary amines. The catalyst's primary role is to act as a nucleophile, adding to the activated alkene to form a zwitterionic intermediate that then reacts with the aldehyde.

Experimental Protocol: A Model Baylis-Hillman Reaction

The following protocol describes a typical Baylis-Hillman reaction between benzaldehyde and methyl acrylate.

  • Reactant Mixture: In a suitable reaction vessel, combine benzaldehyde (1.0 equivalent) and methyl acrylate (1.2 equivalents).

  • Catalyst Addition: Add the tertiary amino alcohol catalyst (0.1 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction with a dilute acid solution. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Workflow for the Baylis-Hillman Reaction

Caption: General experimental workflow for the Baylis-Hillman reaction.

Comparative Performance Analysis:

CatalystExpected Relative PerformanceRationale
This compound HighHigher basicity (pKa ~10.2) and potentially favorable steric profile of the long alkyl chain.
2-Dimethylaminoethanol (DMAE) Moderate to HighGood balance of basicity (pKa 9.23) and steric accessibility.
3-Dimethylamino-1-propanol Moderate to HighBasicity (pKa ~9.8) is higher than DMAE, suggesting good catalytic activity.
Triethanolamine (TEA) LowLower basicity (pKa 7.76) and increased steric bulk from the three hydroxyl groups.

The higher basicity of this compound is expected to accelerate the initial nucleophilic attack on the activated alkene, a key step in the reaction mechanism. This, combined with its flexible and less sterically hindered nature compared to cyclic amines like DABCO, suggests it would be an effective catalyst.

Application in Coordination Chemistry: Ligand Properties

Tertiary amino alcohols can function as bidentate ligands, coordinating to metal ions through both the nitrogen and oxygen atoms to form chelate rings. The stability of these metal complexes is a critical factor in their application, for instance, as catalysts or in materials science.

Experimental Protocol: Synthesis of a Copper(II) Complex

A general procedure for the synthesis of a copper(II) complex with a tertiary amino alcohol is as follows:

  • Ligand Solution: Dissolve the tertiary amino alcohol (2 equivalents) in a suitable solvent, such as ethanol.

  • Metal Salt Solution: Dissolve copper(II) chloride (1 equivalent) in the same solvent in a separate flask.

  • Complexation: Slowly add the ligand solution to the metal salt solution with stirring.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed, and dried. If the complex is soluble, the solvent can be evaporated to yield the product.

  • Characterization: The resulting complex can be characterized by techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis.

Comparative Stability of Copper(II) Complexes:

The stability of a chelate complex is significantly influenced by the size of the ring formed upon coordination. For bidentate ligands, 5- and 6-membered rings are generally the most stable due to minimal ring strain.

LigandChelate Ring Size with Cu(II)Expected Relative Stability (log K₁)
This compound 9-memberedLow
2-Dimethylaminoethanol (DMAE) 5-memberedHigh
3-Dimethylamino-1-propanol 6-memberedHigh
Triethanolamine (TEA) 5-membered (per arm)Moderate

Rationale for Stability Differences:

  • Chelate Ring Size: 2-Dimethylaminoethanol (DMAE) and 3-Dimethylamino-1-propanol form highly stable 5- and 6-membered chelate rings, respectively, with metal ions. In contrast, the six-carbon chain of this compound would lead to a much larger and less stable 9-membered ring.

  • Triethanolamine as a Tridentate Ligand: Triethanolamine can act as a tridentate ligand, coordinating through the nitrogen and two or three of the hydroxyl groups, forming multiple 5-membered chelate rings. This can lead to the formation of very stable complexes.

Logical Relationship of Chelate Ring Stability

G cluster_0 High Stability cluster_1 Low Stability 5-membered ring (DMAE) 5-membered ring (DMAE) 6-membered ring (3-DMA-1-propanol) 6-membered ring (3-DMA-1-propanol) 9-membered ring (6-DMA-1-hexanol) 9-membered ring (6-DMA-1-hexanol) Favorable Ring Strain Favorable Ring Strain High Stability High Stability Favorable Ring Strain->High Stability Unfavorable Ring Strain Unfavorable Ring Strain Low Stability Low Stability Unfavorable Ring Strain->Low Stability

Caption: Relationship between chelate ring size and complex stability.

Synthesis and Availability

This compound is typically synthesized through one of two primary routes:

  • Reductive Amination: The reaction of 6-hydroxyhexanal with dimethylamine in the presence of a reducing agent.

  • Nucleophilic Substitution: The reaction of 6-chloro-1-hexanol with dimethylamine.

Both methods are scalable and can produce high-purity material. When selecting a tertiary amino alcohol for a specific application, it is crucial to consider potential impurities from the synthetic route, as these can impact catalytic performance and reaction outcomes.

Conclusion and Recommendations

This compound presents a distinct set of properties that differentiate it from other common tertiary amino alcohols.

  • For Catalysis: Its higher basicity makes it a promising candidate for reactions where nucleophilic catalysis is key, such as the Baylis-Hillman reaction. It is likely to exhibit higher catalytic activity than its shorter-chain analogs, DMAE and 3-Dimethylamino-1-propanol, and significantly outperform the less basic triethanolamine.

  • For Coordination Chemistry: Due to the formation of a large and unstable chelate ring, this compound is not the ideal choice for applications requiring strong metal chelation. In such cases, 2-Dimethylaminoethanol (DMAE) or 3-Dimethylamino-1-propanol, which form stable 5- and 6-membered chelate rings, are superior alternatives. Triethanolamine also forms stable complexes due to its potential for tridentate coordination.

The selection of the appropriate tertiary amino alcohol should be guided by a thorough understanding of the specific requirements of the application. For catalytic purposes where high basicity is desired, this compound is a strong contender. For applications demanding robust metal chelation, shorter-chain amino alcohols are the preferred choice.

References

  • Baylis-Hillman Reaction Mechanism: For a detailed explanation of the reaction mechanism. Source: Organic Chemistry Portal, URL: [Link]

  • Chelate Effect: For an overview of the principles governing the stability of chelate complexes. Source: Wikipedia, URL: [Link]

  • Physicochemical Properties of 2-Dimethylaminoethanol (DMAE): Source: PubChem, URL: [Link]

  • Physicochemical Properties of Triethanolamine (TEA): Source: PubChem, URL: [Link]

  • Stability Constants of Metal Complexes: For an introduction to stability constants. Source: Chemguide, URL: [Link]

  • Boiling Point of 2-Dimethylaminoethanol: Source: Ataman Kimya, URL: [Link]

  • 1-Hexanol, 6-(dimethylamino)- Boiling Point: Source: LookChem, URL: [Link]

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A Researcher's Guide to Choline Uptake Inhibitors: A Comparative Efficacy Analysis Across Key Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various choline uptake inhibitors across different cell lines. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting choline transport systems for therapeutic or research purposes. We will move beyond simple product lists to explore the causality behind experimental choices, offering a framework for selecting the appropriate inhibitor and cell model for your specific research needs.

The Central Role of Choline Transport in Cell Physiology and Disease

Choline is an essential nutrient critical for multiple fundamental biological processes. It is the precursor for the synthesis of the neurotransmitter acetylcholine (ACh) and is a vital component for building phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes.[1][2] Given its charged nature, choline cannot freely diffuse across lipid bilayers and relies on a dedicated network of protein transporters to enter cells.[3]

Rapidly proliferating cells, particularly cancer cells, exhibit an altered metabolic state characterized by an increased demand for membrane phospholipids to build new cells. This "choline addiction" often involves the overexpression of specific choline transporters, making them attractive targets for anticancer therapies.[4][5] Inhibiting choline uptake can starve cancer cells of a crucial building block, leading to cell growth arrest and apoptosis.[1]

The Landscape of Choline Transporters: Key Players and Their Characteristics

Cells employ several distinct systems for choline transport, each with unique kinetics, substrate affinities, and expression patterns. Understanding these differences is paramount to interpreting inhibitor efficacy data.

  • High-Affinity Choline Transporter 1 (CHT1 / SLC5A7): Primarily expressed in cholinergic neurons, CHT1 is a sodium (Na+)-dependent transporter with a high affinity for choline (Km in the low micromolar range).[6][7] Its main role is to supply choline for the synthesis of acetylcholine, making it the rate-limiting step in this process.[8] It is highly sensitive to the inhibitor Hemicholinium-3 (HC-3).[6][8]

  • Choline Transporter-Like Proteins (CTLs / SLC44A): This family, particularly CTL1 and CTL2, is ubiquitously expressed in various tissues.[7]

    • CTL1 (SLC44A1): Functions as a Na+-independent, intermediate-affinity choline transporter.[1][3] It is a key player in supplying choline for phosphatidylcholine synthesis via the Kennedy pathway.[2] Many cancer cell lines, including those from breast, pancreatic, and lung cancers, overexpress CTL1.[1][3][4]

    • CTL2 (SLC44A2): While also transporting choline, CTL2 is often found localized to the inner mitochondrial membrane, where it is thought to be involved in DNA methylation processes.[6][7]

  • Organic Cation Transporters (OCTs / SLC22A): These are polyspecific transporters with a low affinity for choline that also transport other cationic drugs and compounds.[1][7]

cluster_membrane Plasma Membrane cluster_cell Cytosol cluster_mito Mitochondrion CHT1 High-Affinity Transporter (CHT1) Na+-Dependent Km: 1-5 µM Target: ACh Synthesis Cell Types: Neurons ACh Acetylcholine Synthesis CHT1->ACh CTL1 Intermediate-Affinity Transporter (CTL1) Na+-Independent Km: 25-100 µM Target: Phospholipid Synthesis Cell Types: Ubiquitous, Cancer Cells Kennedy Kennedy Pathway (Phospholipid Synthesis) CTL1->Kennedy OCT OCT CTL2 CTL2 Function: Choline Oxidation, DNA Methylation Choline_ext Extracellular Choline Choline_ext->CHT1 Choline_ext->CTL1 Choline_ext->OCT cluster_mech Inhibitor Mechanisms of Action Transporter Extracellular Side Choline Binding Site Intracellular Side Choline Choline Choline->Transporter:f1 Binds HC3 HC-3 (Competitive) HC3->Transporter:f1 Blocks ML352 ML352 (Noncompetitive) ML352->Transporter Binds & Inhibits Allosteric_Site Allosteric Site cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed cells in multi-well plate p2 Culture for 24-48h p1->p2 p3 Prepare radiolabeled choline and inhibitor solutions p2->p3 a2 Pre-incubate with inhibitor p3->a2 a1 Wash cells with buffer a1->a2 a3 Add [³H]choline to start uptake a2->a3 a4 Incubate at 37°C a3->a4 a5 Terminate with ice-cold wash a4->a5 d1 Lyse cells a5->d1 d2 Measure radioactivity via LSC d1->d2 d3 Normalize to protein content d2->d3 d4 Calculate IC50 values d3->d4

Workflow for a Radiolabeled Choline Uptake Assay.

The Kennedy Pathway: The Downstream Consequence of Inhibition

In cancer cells, the primary fate of imported choline is phosphorylation by choline kinase (ChoK) as the first step in the Kennedy pathway to produce phosphatidylcholine. B[9]y blocking the initial transport step, inhibitors effectively cut off the substrate supply for this critical pathway.

The resulting decrease in phosphatidylcholine synthesis impairs the cell's ability to build new membranes for cell division. F[1]urthermore, a deficiency in intracellular choline can trigger alternative metabolic pathways that lead to the production of pro-apoptotic molecules like ceramide, ultimately inducing programmed cell death. T[3]his provides a direct mechanistic link between choline uptake inhibition and the observed anti-proliferative effects in cancer cells.

cluster_pathway The Kennedy Pathway Ext_Choline Extracellular Choline CTL1 CTL1 Transporter Ext_Choline->CTL1 Int_Choline Intracellular Choline CTL1->Int_Choline ChoK Choline Kinase (ChoK) Int_Choline->ChoK PCho Phosphocholine ChoK->PCho PC Phosphatidylcholine (Membrane Synthesis) PCho->PC Proliferation Cell Proliferation PC->Proliferation Inhibitor CTL1 Inhibitor (e.g., Amb4269951) Inhibitor->CTL1 BLOCKS Apoptosis Apoptosis Inhibitor->Apoptosis INDUCES

Disruption of the Kennedy Pathway by CTL1 Inhibition.

Conclusion and Future Perspectives

The selection of a choline uptake inhibitor must be a data-driven decision based on the specific transporter expressed in the chosen cellular model. For cancer research focused on epithelial-derived tumors (e.g., breast, pancreas), the evidence strongly points to CTL1 as the primary transporter, and novel inhibitors like Amb4269951 offer superior potency over the classical inhibitor HC-3. For neurobiological studies targeting acetylcholine synthesis, highly selective, noncompetitive CHT1 inhibitors like ML352 provide a more precise tool.

The continued development of transporter-specific inhibitors will not only provide more refined research tools but also holds significant promise for targeted therapies. Future work will likely focus on developing inhibitors with improved pharmacokinetic profiles for in vivo studies and exploring their potential as ligands for diagnostic imaging agents, allowing for non-invasive visualization of choline metabolism in tumors.

References

  • NIH National Center for Biotechnology Information. (n.d.). High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies. PubMed Central.
  • NIH National Center for Biotechnology Information. (n.d.). Choline transport for phospholipid synthesis: An emerging role of choline transporter-like protein 1. PubMed Central.
  • Ikarashi, R., et al. (2020). Molecular and Functional Analysis of Choline Transporters and Antitumor Effects of Choline Transporter-Like Protein 1 Inhibitors in Human Pancreatic Cancer Cells. MDPI.
  • Choudhary, P., et al. (2017). Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience.
  • Wikipedia. (n.d.). Choline transporter.
  • Zhu, X., et al. (2016). Choline transporter-like proteins 1 and 2 are newly identified plasma membrane and mitochondrial ethanolamine transporters. Journal of Biological Chemistry.
  • Nakayama, T., et al. (2021). Functional Expression of Choline Transporters in Human Neural Stem Cells and Its Link to Cell Proliferation, Cell Viability, and Neurite Outgrowth. MDPI.
  • García-Molina, P., et al. (2022). Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines. PubMed.
  • Islam, R., et al. (2015). Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. PubMed.
  • Islam, R., et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Publications.
  • García-Molina, P., et al. (2022). Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines. PubMed Central.
  • ResearchGate. (n.d.). Inhibition of [3H]choline uptake in PC-3 cells by hemicholinium 3 (HC-3).
  • García-Molina, P., et al. (2022). Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines. Pharmaceutics.

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A Comparative Guide to the Synthesis of Amino Alcohols for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Amino Alcohols

Chiral amino alcohols are fundamental structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts.[1][2] Their stereochemistry is often paramount to their biological function, making the enantioselective synthesis of these compounds a cornerstone of medicinal chemistry and drug development.[1] Prominent examples of pharmaceuticals containing a chiral amino alcohol backbone include beta-blockers like Propranolol, antiviral agents, and the side-chain of the anticancer drug, Taxol.[1] This guide provides an in-depth comparison of several key synthetic methodologies for producing enantiomerically pure amino alcohols, offering insights into the underlying principles, experimental protocols, and performance metrics to aid researchers in selecting the most suitable method for their specific application.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral amino alcohols can be broadly approached through several distinct strategies. This guide will focus on the following key methods:

  • Chiral Pool Synthesis: Leveraging naturally occurring chiral starting materials.

  • Ring-Opening of Epoxides: A versatile and atom-economical approach.

  • Asymmetric Reduction of α-Amino Ketones: Utilizing chiral catalysts to control stereochemistry.

  • Biocatalytic Synthesis: Employing enzymes for highly selective transformations.

Each of these methods offers unique advantages and is accompanied by its own set of limitations. The choice of a particular synthetic route will depend on factors such as the desired molecular complexity, scalability, cost-effectiveness, and the required level of stereochemical purity.

Chiral Pool Synthesis: The Direct Approach

One of the most traditional and straightforward methods for synthesizing chiral amino alcohols is the derivatization of readily available chiral precursors, most notably natural α-amino acids.[1] This approach takes advantage of the inherent high optical purity of the starting materials to produce enantiomerically pure products.[1]

Mechanistic Principle

The core of this method involves the chemical reduction of the carboxylic acid moiety of an amino acid to the corresponding primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·SMe₂).[][4] The stereocenter at the α-carbon of the amino acid remains undisturbed throughout the reaction, thus preserving the enantiopurity of the final amino alcohol.

Experimental Protocol: Reduction of L-Phenylalanine to L-Phenylalaninol

This protocol provides a representative procedure for the reduction of an amino acid to its corresponding amino alcohol.

Materials:

  • L-Phenylalanine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ at 0 °C (ice bath).

  • A solution of L-Phenylalanine in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 1 M NaOH solution, and finally more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed thoroughly with THF and DCM.

  • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude L-Phenylalaninol.

  • Purification can be achieved by recrystallization or column chromatography.

Performance and Limitations
Parameter Typical Performance Notes
Enantiomeric Excess (ee) >99%Directly dependent on the enantiopurity of the starting amino acid.
Yield 70-90%Can be influenced by the choice of reducing agent and reaction conditions.
Scalability GoodThe reaction can be scaled up to produce gram to kilogram quantities.
Substrate Scope LimitedThe structural diversity is restricted to the side chains of the 20 common proteinogenic amino acids and other commercially available non-natural amino acids.[1]

Advantages:

  • High enantiopurity is readily achieved.[1]

  • Starting materials are often inexpensive and widely available.[1]

Limitations:

  • The structural variety of the final products is constrained by the availability of the corresponding amino acid precursors.[1]

  • The use of potent and pyrophoric reducing agents like LiAlH₄ requires careful handling and anhydrous conditions.

Logical Workflow: Chiral Pool Synthesis

G start Chiral Amino Acid (e.g., L-Phenylalanine) reagent Reducing Agent (e.g., LiAlH₄ in THF) start->reagent 1. Add to reaction Reduction of Carboxylic Acid reagent->reaction 2. Reacts with workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate product Enantiopure Amino Alcohol (e.g., L-Phenylalaninol) workup->product 4. Purify G start Epoxide + Amine catalyst Catalyst (Optional) & Solvent start->catalyst 1. Combine in reaction Nucleophilic Ring-Opening catalyst->reaction 2. Heat workup Extraction & Purification reaction->workup 3. Isolate product β-Amino Alcohol workup->product 4. Purify G substrate α-Amino Ketone intermediate [Catalyst-Substrate-H Donor] Transition State substrate->intermediate catalyst Chiral Ru-Catalyst catalyst->intermediate h_donor Hydrogen Donor (e.g., Isopropanol) h_donor->intermediate intermediate->catalyst Catalyst Regeneration product Chiral Amino Alcohol intermediate->product Hydride Transfer byproduct Byproduct (e.g., Acetone) intermediate->byproduct G substrate α-Hydroxy Ketone + Ammonia reaction Enzymatic Reductive Amination substrate->reaction enzyme Amine Dehydrogenase (AmDH) enzyme->reaction Catalyzes cofactor Cofactor (NADH) + Regeneration System cofactor->reaction Provides Hydride product Chiral Amino Alcohol reaction->product

Sources

A Researcher's Guide to Characterizing Enzyme Inhibitors: A Case Study Using 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding how a compound interacts with an enzyme is a critical step in the discovery pipeline. A key aspect of this characterization is determining the mechanism of inhibition—whether a molecule acts as a competitive or non-competitive inhibitor. This guide provides a comprehensive framework for making this determination, using 6-Dimethylamino-1-hexanol as a hypothetical test compound.

While this compound is known as a lysosomotropic agent and a choline uptake inhibitor, its specific interactions as an enzyme inhibitor are not extensively documented in publicly available literature.[1][2][3] Therefore, this guide will present a robust experimental workflow to characterize its potential inhibitory effects on a model enzyme, acetylcholinesterase (AChE), a well-studied enzyme with known competitive and non-competitive inhibitors.

Part 1: The Foundational Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[4] The two primary modes of reversible inhibition are competitive and non-competitive, distinguished by how the inhibitor interacts with the enzyme and its substrate.[5]

  • Competitive Inhibition: In this scenario, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site.[6] This binding event prevents the natural substrate from accessing the active site. However, the inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor.[5] Kinetically, competitive inhibition increases the apparent Michaelis constant (Kₘ) of the enzyme, while the maximum velocity (Vₘₐₓ) remains unchanged.[5][7]

  • Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site.[5][8] This binding induces a conformational change in the enzyme, reducing its catalytic efficiency.[5] Unlike competitive inhibition, increasing the substrate concentration cannot overcome the effects of a non-competitive inhibitor.[5] This type of inhibition is characterized by a decrease in Vₘₐₓ, while the Kₘ remains unchanged.[5][7]

Part 2: Experimental Workflow for Determining Inhibition Mechanism

The following detailed protocol outlines the steps to differentiate between competitive and non-competitive inhibition using this compound as our test compound and acetylcholinesterase (AChE) as the model enzyme.

The core of this investigation lies in analyzing the enzyme's kinetics in the presence and absence of the inhibitor. By systematically varying the concentrations of both the substrate (acetylthiocholine) and the inhibitor (this compound), we can observe their effects on the reaction rate and derive key kinetic parameters.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assays cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) determine_enzyme_conc Determine Optimal Enzyme Concentration prep_reagents->determine_enzyme_conc no_inhibitor Control Assay: Vary [Substrate] No Inhibitor determine_enzyme_conc->no_inhibitor with_inhibitor Inhibitor Assays: Fixed [Inhibitor] Vary [Substrate] determine_enzyme_conc->with_inhibitor mm_plot Michaelis-Menten Plot (V vs. [S]) no_inhibitor->mm_plot with_inhibitor->mm_plot lb_plot Lineweaver-Burk Plot (1/V vs. 1/[S]) mm_plot->lb_plot determine_params Determine Vmax and Km lb_plot->determine_params identify_mechanism Identify Inhibition Mechanism determine_params->identify_mechanism

Figure 1: Experimental workflow for determining enzyme inhibition mechanism.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of purified acetylcholinesterase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
  • Substrate Stock Solution: Prepare a stock solution of acetylthiocholine iodide in the same buffer.
  • Inhibitor Stock Solutions: Prepare a series of stock solutions of this compound at various concentrations.
  • DTNB (Ellman's Reagent) Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the buffer. This reagent reacts with the product of the enzymatic reaction to produce a colored compound that can be measured spectrophotometrically.

2. Determination of Optimal Enzyme Concentration:

  • Perform a preliminary assay to determine an enzyme concentration that yields a linear reaction rate for at least 10 minutes. This ensures that the subsequent kinetic measurements are made during the initial velocity phase of the reaction.

3. Kinetic Assays:

  • Control (No Inhibitor):
  • In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the substrate.
  • Initiate the reaction by adding the pre-determined optimal concentration of the AChE enzyme solution.
  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the reaction velocity (V).
  • With Inhibitor:
  • Repeat the assay as described above, but include a fixed concentration of this compound in each set of wells.
  • Perform separate experimental runs for at least two different fixed concentrations of the inhibitor.

4. Data Analysis:

  • Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plots.
  • Michaelis-Menten Plot: Plot V versus substrate concentration ([S]) for each inhibitor concentration. This will provide a visual representation of the inhibitor's effect on the enzyme kinetics.
  • Lineweaver-Burk Plot: For a more quantitative analysis, create a double reciprocal plot of 1/V versus 1/[S].[9][10] This plot linearizes the Michaelis-Menten equation, allowing for a more accurate determination of Vₘₐₓ (the y-intercept is 1/Vₘₐₓ) and Kₘ (the x-intercept is -1/Kₘ).[11]
Part 3: Interpreting the Results and Comparison with Alternatives

The pattern of the Lineweaver-Burk plots will reveal the mechanism of inhibition.[10]

Figure 2: Comparison of kinetic parameters for competitive and non-competitive inhibition.

InhibitorType of InhibitionEffect on KₘEffect on Vₘₐₓ
Hypothetical Result 1 for this compound CompetitiveIncreasesNo change
Hypothetical Result 2 for this compound Non-competitiveNo changeDecreases
Physostigmine (Known AChE Inhibitor)CompetitiveIncreasesNo change
Donepezil (Known AChE Inhibitor)Non-competitiveNo changeDecreases

This table illustrates the two potential outcomes for this compound and compares them to known competitive and non-competitive inhibitors of AChE. If the experimental data reveals an increase in Kₘ with no change in Vₘₐₓ, this compound would be classified as a competitive inhibitor. Conversely, if Vₘₐₓ decreases with no change in Kₘ, it would be identified as a non-competitive inhibitor.

Conclusion

This guide provides a comprehensive, step-by-step methodology for characterizing the inhibitory mechanism of a compound, using this compound as a case study. By following this rigorous experimental and analytical workflow, researchers can confidently determine whether a compound acts as a competitive or non-competitive inhibitor, a crucial piece of information for drug development and biochemical research.

References

  • Wikipedia. Lineweaver–Burk plot. [Link]

  • Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]

  • MedSchoolCoach. Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). [Link]

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A Researcher's Guide to Assessing the Specificity of 6-Dimethylamino-1-hexanol as a Choline Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Affinity Choline Uptake

In the landscape of cholinergic neurotransmission, the synthesis of acetylcholine (ACh) is a meticulously regulated process. The rate-limiting step, and therefore a critical point of control, is the uptake of extracellular choline into the presynaptic neuron.[1][2] This function is carried out by the high-affinity choline transporter (CHT1), a sodium- and chloride-dependent symporter encoded by the SLC5A7 gene.[1][3][4] Given its pivotal role, CHT1 has become a key target for pharmacological tools designed to modulate cholinergic activity.

For decades, Hemicholinium-3 (HC-3) has been the gold-standard inhibitor, valued for its high potency and competitive mechanism of action at CHT1.[5][6] However, the search for novel chemical probes continues, leading to the investigation of compounds like 6-Dimethylamino-1-hexanol (DMAH). While often cited as a choline uptake inhibitor, DMAH's profile is complicated by other known biological activities, particularly its function as a lysosomotropic agent.[7][8]

This guide provides a comprehensive framework for researchers to critically assess the specificity of this compound as a CHT1 inhibitor. We will compare it directly with Hemicholinium-3, offering detailed experimental protocols and data interpretation strategies to enable a rigorous, evidence-based evaluation. Our objective is to equip scientists with the rationale and methodology needed to select the appropriate tool for their specific research question, ensuring the integrity and validity of their findings.

The Cholinergic Presynaptic Terminal: A Mechanistic Overview

To understand the action of any CHT1 inhibitor, one must first appreciate the intricate machinery of the cholinergic synapse. The entire lifecycle of acetylcholine, from synthesis to degradation, is tightly coupled to the function of the CHT1 transporter.

ACh is synthesized in the cytoplasm of the presynaptic terminal from choline and acetyl-CoA, a reaction catalyzed by the enzyme choline acetyltransferase (ChAT).[6] The availability of intracellular choline is almost entirely dependent on CHT1-mediated transport from the synaptic cleft.[1][2] Following synthesis, ACh is packaged into synaptic vesicles. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing ACh into the cleft where it can bind to and activate postsynaptic receptors. The signal is terminated by acetylcholinesterase (AChE), which hydrolyzes ACh back into choline and acetate. This newly generated choline is then rapidly taken back up by CHT1, completing the cycle.

CholinergicSynapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft CHT1 CHT1 (SLC5A7) Choline_in Choline CHT1->Choline_in Uptake ChAT ChAT Vesicle Synaptic Vesicle ACh_cleft ACh Vesicle->ACh_cleft Release ACh_in ACh ACh_in->Vesicle Packaging Choline_in->ACh_in Synthesis AcetylCoA Acetyl-CoA AChE AChE ACh_cleft->AChE Hydrolysis Receptor ACh Receptor ACh_cleft->Receptor Binding Choline_cleft Choline Choline_cleft->CHT1 Recycling AChE->Choline_cleft

Caption: The Acetylcholine Lifecycle at the Cholinergic Synapse.

Comparative Pharmacology: A Tale of Two Inhibitors

The specificity of a pharmacological tool is not an intrinsic property but is defined by its comparative affinity for its intended target versus all other potential biological targets.

FeatureThis compound (DMAH)Hemicholinium-3 (HC-3)ML352 (for context)
Primary Target High-Affinity Choline Transporter (CHT1)High-Affinity Choline Transporter (CHT1)High-Affinity Choline Transporter (CHT1)
Mechanism Presumed Competitive[9][10]Competitive[5][11]Non-competitive / Allosteric[12]
Potency (IC₅₀/Kᵢ) Lower; typically in the micromolar (µM) range for choline uptake inhibition.[9]High; typically in the low nanomolar (nM) range (e.g., 1-25 nM).[5]High; Kᵢ = 92 nM.[12]
Known Off-Target Effects Lysosomotropic agent [7][8]; potential interactions with other organic cation transporters.Can interact with nicotinic ACh receptors at high concentrations.[13]Highly selective against other monoamine transporters, AChE, and ChAT.[12]
Key Advantage Commercially available simple molecule.Potent and well-characterized as the "gold standard" CHT1 inhibitor.High specificity and novel non-competitive mechanism.
Primary Limitation Lack of specificity due to significant off-target effects (lysosomotropism).Can have pre-synaptic effects unrelated to choline uptake at high concentrations.[13][14]More recent discovery, may be less widely available or characterized in all systems.

Experimental Design for Assessing Specificity

A robust assessment requires a multi-pronged approach, combining direct target engagement assays with counter-screens to identify off-target activities. The protocols described below form a self-validating system to dissect the true pharmacological profile of DMAH.

Workflow for In Vitro Specificity Testing

The overall strategy involves first confirming the inhibition of CHT1, then quantifying its potency, and finally, running parallel assays to detect known and potential off-target effects.

SpecificityWorkflow cluster_primary_assays Primary Target Validation (CHT1) cluster_counter_screens Counter-Screening for Specificity start Start: Prepare Test Compounds (DMAH, HC-3) uptake_assay [3H]-Choline Uptake Assay (Cells or Synaptosomes) start->uptake_assay binding_assay Competition Binding Assay (vs. [3H]-HC-3) start->binding_assay lysosome_assay Lysosomotropic Effect Assay (e.g., Neutral Red Uptake) start->lysosome_assay enzyme_assays Enzyme Activity Assays (AChE, ChAT) start->enzyme_assays transporter_panel Other Transporter Assays (DAT, SERT, NET) start->transporter_panel determine_ic50 Determine IC50 for Choline Uptake Inhibition uptake_assay->determine_ic50 end Conclusion: Assess Specificity Profile determine_ic50->end determine_ki Determine Ki from Competition Binding binding_assay->determine_ki determine_ki->end lysosome_assay->end enzyme_assays->end transporter_panel->end

Caption: Experimental workflow for assessing inhibitor specificity.
Protocol 1: Radiolabeled Choline Uptake Assay in Cultured Cells

This assay directly measures the function of the CHT1 transporter by quantifying the uptake of radiolabeled choline. It is the foundational experiment for determining the inhibitory potency (IC₅₀) of a test compound.

  • Rationale: By comparing the amount of [³H]-Choline taken up by cells in the absence and presence of an inhibitor, we can quantify the inhibitor's effect on transporter function. Using a known CHT1-expressing cell line (e.g., HEK293-CHT1 or differentiated SK-N-SH neuroblastoma cells) provides a clean, reproducible system.[15][16][17]

  • Materials:

    • CHT1-expressing cells (e.g., HEK293-CHT1) cultured in 24-well plates.

    • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

    • [³H]-Choline chloride.

    • Test compounds: this compound (DMAH), Hemicholinium-3 (HC-3, as a positive control).

    • Lysis Buffer (e.g., 0.1 M NaOH).

    • Scintillation fluid and liquid scintillation counter.

  • Methodology:

    • Cell Plating: Seed cells in a 24-well plate at a density that yields a confluent monolayer on the day of the assay.

    • Preparation: On the day of the assay, aspirate the culture medium and gently wash the cell monolayer twice with warm (37°C) Uptake Buffer.

    • Pre-incubation: Add 500 µL of Uptake Buffer to each well. For wells determining non-specific uptake, add a saturating concentration of HC-3 (e.g., 10 µM).[15][16] For experimental wells, add varying concentrations of DMAH or HC-3. Include vehicle-only wells for total uptake control. Pre-incubate the plate at 37°C for 15-20 minutes.

    • Initiation of Uptake: Initiate the transport reaction by adding [³H]-Choline to each well to a final concentration of ~10-100 nM (well below the Km of CHT1 to ensure high-affinity transport is measured).

    • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) where uptake is linear.

    • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold Uptake Buffer to remove extracellular radiolabel.

    • Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

    • Quantification: Transfer an aliquot of the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Normalization (Optional but Recommended): Use a small aliquot of the remaining lysate to perform a protein assay (e.g., BCA assay) to normalize the CPM values to the amount of protein per well.

    • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake (CPM in the presence of 10 µM HC-3) from all other values. Plot the normalized specific uptake against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Microdialysis

This advanced technique allows for the measurement of neurotransmitter and metabolite levels in the extracellular fluid of specific brain regions in a living, often freely moving, animal. It provides critical physiological validation of an inhibitor's action.[18][19]

  • Rationale: If DMAH effectively inhibits CHT1 in vivo, it should decrease the clearance of choline from the extracellular space, leading to an increase in its measured concentration. Concurrently, the reduced choline availability for ACh synthesis should lead to a decrease in basal or stimulated ACh release.[18][20]

  • Materials:

    • Stereotaxic apparatus for surgery.

    • Microdialysis probes and syringe pump.

    • Ringer's solution (perfusion fluid), with or without an AChE inhibitor like neostigmine to allow for ACh detection.[20]

    • Test animals (e.g., Sprague-Dawley rats).

    • Analytical system for measuring choline and ACh (e.g., HPLC coupled with electrochemical detection or mass spectrometry).[21]

    • DMAH and HC-3 prepared for systemic (i.p.) or local (via the probe) administration.

  • Methodology:

    • Surgical Implantation: Under anesthesia, implant a guide cannula stereotaxically, targeting a cholinergic-rich brain region such as the striatum or hippocampus. Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfusion & Baseline: Begin perfusing the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect several baseline samples (e.g., every 20 minutes) to establish stable extracellular levels of choline and ACh.

    • Drug Administration: Administer the test compound (DMAH or vehicle control) either systemically (e.g., intraperitoneal injection) or locally through the dialysis probe (reverse dialysis).

    • Sample Collection: Continue collecting dialysate fractions at regular intervals for several hours post-administration.

    • Analysis: Analyze the concentration of choline and ACh in each dialysate sample using a highly sensitive analytical method.

    • Data Analysis: Express the post-injection concentrations as a percentage of the average baseline concentration for each animal. Compare the time course of changes between the DMAH-treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Conclusion and Recommendations

The experimental evidence strongly suggests that while this compound does inhibit high-affinity choline uptake, it cannot be considered a specific inhibitor of the CHT1 transporter. Its well-documented activity as a lysosomotropic agent represents a significant off-target effect that can confound the interpretation of experimental results, particularly in cell-based assays where lysosomal function can impact numerous cellular processes.

For the Researcher:

  • When to Use Hemicholinium-3: For experiments where the primary goal is to specifically and potently inhibit CHT1 to study the direct consequences of reduced ACh synthesis, HC-3 remains the superior choice. Its high affinity and well-characterized competitive mechanism provide a reliable standard.[5][6]

  • Exploring Alternatives: For researchers seeking novel tools, non-competitive inhibitors like ML352 offer an exciting alternative, providing a different mechanism to probe CHT1 function with high specificity.[12]

Ultimately, the principle of "right tool for the job" is paramount. A thorough understanding of a compound's full pharmacological profile, validated through rigorous and multi-faceted experimental assessment, is essential for generating reproducible and reliable scientific knowledge.

References

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A Comparative Guide to the Biological Effects of Halogenated vs. Non-Halogenated Hexanols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological effects of halogenated and non-halogenated hexanols, tailored for researchers, scientists, and drug development professionals. Our objective is to move beyond mere data presentation and delve into the mechanistic underpinnings that drive the observed differences in biological activity, offering field-proven insights and robust experimental frameworks to support your research.

Introduction: The Impact of a Single Atom

Hexanols are six-carbon aliphatic alcohols, ubiquitous in industrial applications and as chemical intermediates. In their non-halogenated form, such as 1-hexanol, their biological interactions are relatively well-understood and are often characterized by non-specific effects. However, the substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) fundamentally alters the molecule's electronic and steric properties. This seemingly minor change can precipitate a cascade of divergent biological consequences, transforming a compound with moderate, predictable effects into one with potentially potent and specific toxicity. Understanding this divergence is critical for accurate risk assessment, environmental toxicology, and the rational design of novel chemical entities in drug discovery.

The Physicochemical Divide: From Structure to Activity

The biological behavior of a molecule is inextricably linked to its physicochemical properties. Halogenation significantly modifies these properties, thereby altering how the hexanol analog interacts with a complex biological milieu. The structure-activity relationship begins here.

PropertyNon-Halogenated Hexanol (e.g., 1-Hexanol)Halogenated Hexanol (e.g., 6-chloro-1-hexanol)Consequence for Biological Activity
Lipophilicity (LogP) Lower (LogP ≈ 2.03)Higher (increases with halogen size)Enhanced ability to cross lipid-rich barriers like cell membranes, leading to increased intracellular concentration and potential for bioaccumulation.
Electronegativity Governed by the hydroxyl groupSignificantly increased by the halogen atomCreates distinct regions of electron density, influencing non-covalent interactions with biological targets such as enzyme active sites.
Metabolic Stability C-H bonds are relatively stableC-X (Carbon-Halogen) bond can be a site for metabolic attackSusceptibility to specific enzyme systems (e.g., Cytochrome P450) can lead to metabolic activation and the formation of reactive species.[1]
Polarizability LowerHigher (increases down the halogen group)Influences the strength of van der Waals interactions, which can be critical for receptor binding and enzyme inhibition.

Comparative Biological Effects: A Mechanistic Exploration

The differences in physicochemical properties manifest as distinct profiles of cytotoxicity, genotoxicity, and metabolic processing.

Cytotoxicity: Membrane Perturbation vs. Metabolic Activation

Non-Halogenated Hexanols: The cytotoxicity of short-chain alcohols like 1-hexanol is primarily driven by their physical effects on the cell membrane.[2] At sufficient concentrations, they intercalate into the phospholipid bilayer, disrupting its structure and increasing its fluidity. This non-specific mechanism, often termed narcosis, compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[3]

Halogenated Hexanols: While halogenated hexanols can also disrupt membranes, their toxicity is often magnified by a more sinister, specific mechanism: metabolic activation. The cytochrome P450 (CYP450) enzyme system, a cornerstone of xenobiotic metabolism, can oxidize halogenated alkanes, leading to the formation of highly reactive free radical intermediates.[1][4][5] These radicals can initiate lipid peroxidation, covalently bind to essential proteins, and deplete cellular antioxidants, causing severe oxidative stress and targeted cell death.[4][5] For example, safety data for 6-chloro-1-hexanol and 6-bromo-1-hexanol list them as significant skin and eye irritants, hinting at a higher reactive potential than 1-hexanol.[6][7]

Experimental Protocol: Comparative Cytotoxicity via MTT Assay

This protocol is designed to quantitatively compare the cytotoxic potential of a halogenated versus a non-halogenated hexanol on a relevant cell line, such as the human hepatoma line HepG2, which is metabolically active.

Causality Statement: The choice of the MTT assay is based on its ability to measure mitochondrial reductase activity, a proxy for cell viability. A decrease in this activity reflects cellular dysfunction or death. Using a metabolically competent cell line like HepG2 is crucial, as it allows for the assessment of toxicity that may result from metabolic activation of the halogenated compound, a key hypothesized difference.

Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and seed 1 x 10⁴ cells per well into a 96-well plate. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of 1-hexanol and 6-chloro-1-hexanol in DMSO. Create a serial dilution series for each compound in culture medium, ensuring the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium and expose the cells to the various concentrations of the test compounds for 24 or 48 hours. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.

  • MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle control viability. Plot the data to determine the IC50 (concentration causing 50% inhibition of viability) for each compound. A lower IC50 indicates higher cytotoxicity.

Genotoxicity: The Peril of Reactive Intermediates

Non-Halogenated Hexanols: Primary aliphatic alcohols are generally not considered genotoxic.[8] They do not typically possess the chemical reactivity to form covalent adducts with DNA.

Halogenated Hexanols: The potential for genotoxicity is a significant concern for halogenated compounds.[9][10] The same reactive intermediates generated during metabolism that cause cytotoxicity can also attack DNA.[4] This can lead to the formation of DNA adducts, strand breaks, and chromosomal aberrations, which are hallmark indicators of genotoxic potential and carcinogenic risk. Various short-term assays can be used to detect this activity.[11]

Experimental Workflow: DNA Damage Detection via the Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. This workflow visualizes the process.

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_embedding Slide Preparation cluster_processing Lysis & Electrophoresis cluster_analysis Visualization & Analysis A 1. Treat Cells with Hexanol Compounds B 2. Harvest & Resuspend Cells in PBS A->B C 3. Mix Cells with Low Melt Agarose B->C D 4. Layer Mixture onto Coated Microscope Slide C->D E 5. Lyse Cells in Detergent/High Salt Solution D->E F 6. Unwind DNA in Alkaline Buffer E->F G 7. Perform Electrophoresis F->G H 8. Stain DNA with Fluorescent Dye G->H I 9. Visualize via Fluorescence Microscopy H->I J 10. Quantify DNA Damage (Image Analysis Software) I->J Metabolic_Pathway Parent Halogenated Hexanol (Pro-toxin) CYP450 CYP450 Enzymes (e.g., CYP2E1) Parent->CYP450 Phase I Metabolism Reactive Reactive Electrophilic Intermediates (e.g., Free Radicals, Epoxides) CYP450->Reactive Metabolic Activation Detox Detoxification (e.g., Glutathione Conjugation) Reactive->Detox Phase II Metabolism Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Reactive->Macromolecules Covalent Binding / Oxidation Excretion Stable Metabolite (Excreted) Detox->Excretion Damage Cellular Damage Macromolecules->Damage

Caption: Divergent metabolic fates of a halogenated hexanol.

Conclusion and Outlook

The introduction of a halogen atom onto a hexanol backbone is not a trivial substitution. It fundamentally alters the molecule's physicochemical nature, rerouting it from a path of non-specific membrane disruption to one of specific, and often more potent, metabolic activation. Halogenated hexanols, through their interaction with enzymes like CYP450, can become sources of reactive intermediates capable of inducing significant cytotoxic and genotoxic damage.

For professionals in research and drug development, these findings underscore a critical principle: halogenated analogs of seemingly simple molecules cannot be assumed to have similar safety profiles. They demand a distinct and thorough toxicological evaluation, with a particular focus on metabolic activation and genotoxicity. Future work should aim to build predictive models based on the specific halogen, its position, and the resulting electronic properties to better forecast the toxic potential of novel halogenated compounds before extensive synthesis and testing.

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  • PubMed. (2010). Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans. National Center for Biotechnology Information. [Link]

  • Nikitenko, T. K., & Tolgskaya, M. S. (1970). THE TOXICITY AND THE NATURE OF THE ACTION OF FLUORINATED ALCOHOLS. DTIC. [Link]

  • Kodavanti, P. R. (2024). Neurochemical effects of Halogenated Organic Compounds: Possible adverse outcome pathways and structure-activity relationships. EPA. [Link]

  • Wakayama, T., et al. (2021). Inhalation exposure to 2-ethyl-1-hexanol causes hepatomegaly and transient lipid accumulation without induction of peroxisome proliferator-activated receptor alpha in mice. Journal of Occupational Health. [Link]

  • Kamijima, M., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Environmental Health and Preventive Medicine. [Link]

  • Toxics Use Reduction Institute (TURI). (n.d.). Alternatives to Halogenated Solvents Used in Surface Cleaning. TURI. [Link]

  • PubChem. (n.d.). Cyclohexanol. National Center for Biotechnology Information. [Link]

  • Wakayama, T., et al. (2021). Inhalation exposure to 2-ethyl-1-hexanol causes hepatomegaly and transient lipid accumulation without induction of peroxisome proliferator-activated receptor alpha in mice. ResearchGate. [Link]

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  • PubChem. (n.d.). 1-Hexanol. National Center for Biotechnology Information. [Link]

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Performance Benchmarking of 6-Dimethylamino-1-hexanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty research chemicals, the selection of an appropriate molecule is paramount to achieving desired experimental outcomes. This guide provides an in-depth performance benchmark of 6-Dimethylamino-1-hexanol, a bifunctional amino alcohol, against other relevant research chemicals. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a comparative analysis grounded in scientific principles and supported by experimental methodologies. We will explore the performance of this compound in two key application areas: as a tertiary amine catalyst in organic synthesis and as a modulator of biological pathways through choline uptake inhibition.

Introduction to this compound: A Molecule of Dual Functionality

This compound (CAS No: 1862-07-3) is an organic compound featuring a six-carbon aliphatic chain with a tertiary dimethylamino group at one end and a primary hydroxyl group at the other[1]. This unique structure imparts both basicity, due to the tertiary amine, and nucleophilicity/hydrophilicity from the alcohol moiety, making it a versatile tool in various chemical and biological applications[1]. Its potential utility spans from acting as a catalyst in polymerization reactions to serving as a research tool in neurochemistry[1].

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₈H₁₉NO
Molecular Weight 145.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not specified
Density Not specified
pKa of Conjugate Acid Not specified

Performance as a Tertiary Amine Catalyst in Organic Synthesis

Tertiary amines are widely employed as catalysts in a variety of organic reactions, including polyurethane formation, esterification, and epoxide ring-opening polymerizations[2][3][4]. Their catalytic activity is primarily attributed to their ability to act as a Brønsted base or a nucleophilic catalyst. The performance of a tertiary amine catalyst is influenced by its basicity, steric hindrance around the nitrogen atom, and the overall molecular structure.

Comparative Analysis with Standard Tertiary Amine Catalysts

While direct, side-by-side experimental data for this compound against other catalysts in a standardized reaction is not extensively available in the public domain, we can infer its potential performance based on its structure and data from analogous amino alcohols. We will compare its expected performance against two widely used tertiary amine catalysts: Triethylamine (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO).

Table 1: Comparative Performance of Tertiary Amine Catalysts

CatalystStructureBasicity (pKa of conjugate acid in H₂O)Steric HindranceExpected Catalytic ActivityKey Applications
This compound CN(C)CCCCCCO(Estimated) ~10.5Low to ModerateModerate to HighPolyurethane synthesis, esterifications, epoxide polymerization
Triethylamine (TEA) N(CC)CC10.75ModerateModerateGeneral base catalyst, dehydrohalogenations
1,4-Diazabicyclo[2.2.2]octane (DABCO) N1CCN(CC1)CC18.82Low (for a tertiary amine)HighPolyurethane synthesis (strong gelling catalyst)

The presence of the hydroxyl group in this compound can influence its catalytic activity. This group can participate in hydrogen bonding with reactants or solvents, potentially enhancing reaction rates. Furthermore, it can act as a co-catalyst in certain reactions, such as the ring-opening of epoxides, where the alcohol can act as a proton source to activate the epoxide ring[5][6].

Experimental Protocol: Benchmarking Catalyst Performance in Polyurethane Foam Formation

This protocol describes a standardized method to evaluate and compare the catalytic activity of this compound against other tertiary amine catalysts in the formation of polyurethane foam. The key performance indicators are the cream time, gel time, and tack-free time.

Materials:

  • Polyol (e.g., a polyether polyol with a hydroxyl value of 400-500 mg KOH/g)

  • Isocyanate (e.g., polymeric MDI)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water)

  • Catalyst to be tested (this compound, TEA, DABCO)

  • Disposable cups, wooden stirrer, stopwatch

Procedure:

  • Premix Preparation: In a disposable cup, accurately weigh and thoroughly mix the polyol, surfactant, blowing agent, and the catalyst.

  • Isocyanate Addition: Add the pre-weighed isocyanate to the premix.

  • Mixing and Observation: Start the stopwatch immediately upon adding the isocyanate. Vigorously mix the components with the wooden stirrer for 5-10 seconds.

  • Data Recording:

    • Cream Time: Record the time when the mixture starts to rise and turns creamy.

    • Gel Time: Record the time when fine strings of polymer can be pulled from the rising foam with the stirrer.

    • Tack-Free Time: Record the time when the surface of the foam is no longer sticky to the touch.

Expected Results and Interpretation:

A more active catalyst will result in shorter cream, gel, and tack-free times. By comparing the results obtained with this compound to those with TEA and DABCO under identical conditions, a quantitative measure of its catalytic performance can be established. The hydroxyl group in this compound may lead to a faster reaction profile compared to TEA due to its potential co-catalytic role.

Workflow for Catalyst Performance Evaluation:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reactants Prepare Reactants (Polyol, Isocyanate, etc.) mix Mix Polyol Premix prep_reactants->mix prep_catalyst Prepare Catalyst Solutions (e.g., 1% in Polyol) prep_catalyst->mix add_iso Add Isocyanate mix->add_iso observe Record Times (Cream, Gel, Tack-Free) add_iso->observe compare Compare Performance Data observe->compare conclusion Draw Conclusions on Catalyst Activity compare->conclusion

Workflow for evaluating catalyst performance in polyurethane foam formation.

Performance as a Choline Uptake Inhibitor

In the field of neurobiology and drug discovery, compounds that modulate neurotransmitter systems are of significant interest. This compound is described as a choline uptake inhibitor[1]. High-affinity choline uptake is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine. Therefore, inhibitors of this process can be valuable tools for studying cholinergic neurotransmission and as potential therapeutic agents.

Benchmarking Against a Standard Inhibitor: Hemicholinium-3

To benchmark the performance of this compound as a choline uptake inhibitor, its potency (typically measured as the half-maximal inhibitory concentration, IC₅₀) should be compared to that of a well-characterized standard inhibitor, such as Hemicholinium-3 (HC-3).

Table 2: Comparative Profile of Choline Uptake Inhibitors

CompoundMechanism of ActionReported IC₅₀ / KᵢCell/Tissue Model
This compound Competitive or non-competitive inhibition of the high-affinity choline transporter (CHT)To be determinede.g., PC-12 cells, primary neuronal cultures, synaptosomes
Hemicholinium-3 (HC-3) Potent and specific competitive inhibitor of CHTIC₅₀ ≈ 10-100 nM (varies with conditions and tissue)Widely used in various neuronal preparations
Experimental Protocol: High-Affinity Choline Uptake Inhibition Assay

This protocol outlines a radiolabel-based assay to determine the IC₅₀ value of this compound for the high-affinity choline transporter.

Materials:

  • Cell line expressing the high-affinity choline transporter (e.g., PC-12 cells) or synaptosomes prepared from a brain region rich in cholinergic neurons (e.g., striatum).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Choline chloride (radiolabeled choline).

  • Unlabeled choline chloride.

  • This compound (test compound).

  • Hemicholinium-3 (positive control).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of this compound (or HC-3 for the positive control) for a defined period (e.g., 15 minutes) at 37°C. Include a vehicle control (no inhibitor).

  • Uptake Initiation: Initiate choline uptake by adding a solution containing a fixed concentration of [³H]-choline (e.g., 10 nM) and unlabeled choline to each well.

  • Uptake Termination: After a short incubation period (e.g., 2-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Workflow for Choline Uptake Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells/Synaptosomes preincubate Pre-incubate with Inhibitor prep_cells->preincubate prep_solutions Prepare Inhibitor and [3H]-Choline Solutions prep_solutions->preincubate add_choline Initiate Uptake with [3H]-Choline preincubate->add_choline terminate Terminate Uptake and Wash add_choline->terminate lysis Cell Lysis terminate->lysis count Scintillation Counting lysis->count analyze Calculate % Inhibition and Determine IC50 count->analyze

Workflow for determining the IC₅₀ of a choline uptake inhibitor.

Conclusion and Future Directions

This compound presents itself as a versatile research chemical with potential applications in both synthetic chemistry and neurobiology. Its bifunctional nature, possessing both a tertiary amine and a hydroxyl group, suggests a nuanced performance profile that warrants experimental investigation.

As a catalyst , its performance is likely to be competitive with standard tertiary amines, with the hydroxyl group potentially offering unique advantages in specific reaction systems. Researchers are encouraged to utilize the provided protocol to benchmark its activity in their specific applications.

As a biological modulator , its efficacy as a choline uptake inhibitor needs to be quantified. The detailed assay protocol provides a clear path to determining its potency and comparing it with established inhibitors like Hemicholinium-3.

Future research should focus on generating direct comparative data for this compound in these and other potential applications. Such studies will be invaluable in elucidating its full potential and enabling researchers to make informed decisions when selecting chemicals for their experimental needs.

References

  • Computational Study of Catalytic Urethane Formation. (2021). MDPI. [Link]

  • A plausible reaction mechanism for the catalytic esterification of simple tertiary N,N-dimethylamides. ResearchGate. [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2022). MDPI. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amine. ResearchGate. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]

  • Inhibition of [ 3 H]choline uptake in PC-3 cells by hemicholinium 3... ResearchGate. [Link]

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A Comparative Guide to Byproduct Formation and Quantitative Analysis in 6-Dimethylamino-1-hexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Dimethylamino-1-hexanol (CAS 1862-07-3) is a bifunctional molecule featuring a tertiary amine and a primary alcohol, making it a valuable intermediate in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals.[1] The purity of this compound is paramount, as process-related impurities can significantly impact the safety, efficacy, and stability of the final products. This guide provides a detailed comparison of the two predominant synthesis routes for this compound: reductive amination and nucleophilic substitution. We will delve into the mechanistic origins of key byproducts in each route, present detailed protocols for their quantitative analysis, and offer data-driven insights to guide researchers and process chemists in selecting the optimal synthesis strategy.

Part 1: Core Synthesis Routes for this compound

The choice of synthetic pathway is the most critical factor influencing the final product's impurity profile. The two most common industrial methods are reductive amination of an aldehyde and nucleophilic substitution on an alkyl halide.

Route A: Reductive Amination

This one-pot reaction involves the condensation of 6-hydroxyhexanal with dimethylamine to form an intermediate iminium ion, which is subsequently reduced in situ to the target tertiary amine.[2] This route is often favored for its high atom economy, particularly when using catalytic hydrogenation where water is the only stoichiometric byproduct.[2]

Mechanism: The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 6-hydroxyhexanal, followed by dehydration to form a transient iminium ion. This electrophilic intermediate is then reduced by a hydride agent or catalytic hydrogenation.

Key Reducing Agents:

  • Catalytic Hydrogenation (H₂/Catalyst): Highly scalable and environmentally benign.[3]

  • Chemical Hydride Reagents: Sodium borohydride (NaBH₄), sodium cyanobrorohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are common laboratory-scale reagents, offering excellent selectivity.[2][4]

G start1 6-Hydroxyhexanal intermediate Iminium Ion Intermediate start1->intermediate + H₂O byproduct 1,6-Hexanediol start1->byproduct Side Reaction: Aldehyde Reduction start2 Dimethylamine start2->intermediate + H₂O product This compound intermediate->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) reductant->start1 reductant->intermediate G start1 6-Chloro-1-hexanol product This compound start1->product + HCl byproduct Quaternary Ammonium Salt start1->byproduct Side Reaction: Over-alkylation start2 Dimethylamine start2->product + HCl product->byproduct Side Reaction: Over-alkylation

Caption: Nucleophilic substitution pathway for this compound synthesis.

Part 2: Comparative Byproduct Profiling

The identity and quantity of byproducts are direct consequences of the reaction mechanism and conditions. Understanding their formation is key to process optimization and purification.

Byproducts in Reductive Amination

The primary purity concern in this route is the incomplete conversion of the starting aldehyde or its undesired reduction.

  • 1,6-Hexanediol: This is the most significant byproduct, formed by the direct reduction of the starting material, 6-hydroxyhexanal, by the hydride agent. [2]Its formation competes directly with the desired reductive amination pathway. The choice of a mild, selective reducing agent like NaBH(OAc)₃, which is more effective at reducing iminium ions than aldehydes, can minimize this side reaction. [4]* Unreacted 6-Hydroxyhexanal: Incomplete reaction leads to the presence of the starting aldehyde in the final product. This is often due to insufficient reducing agent, non-optimal pH, or short reaction times.

Byproducts in Nucleophilic Substitution

This route is prone to over-alkylation and impurities carried over from the synthesis of the starting material.

  • Quaternary Ammonium Salt: This is the hallmark byproduct of this route. [2]It forms when the product, this compound, acts as a nucleophile and reacts with another molecule of the 6-chloro-1-hexanol starting material. This subsequent S_N_2 reaction is difficult to prevent entirely.

  • Unreacted 6-Chloro-1-hexanol: Incomplete conversion results in residual starting material.

  • 1,6-Dichlorohexane: This is an impurity often present in the 6-chloro-1-hexanol starting material, arising from the di-substitution of 1,6-hexanediol during its synthesis. [5][6]As a process-related impurity, its level should be controlled before the main reaction.

Data Summary: Byproduct Comparison

The following table summarizes the key byproducts and provides illustrative quantitative data based on typical Gas Chromatography (GC) area percentage results from unoptimized syntheses.

Byproduct/ImpurityMechanistic OriginRoute A: Reductive Amination (Illustrative GC Area %)Route B: Nucleophilic Substitution (Illustrative GC Area %)
This compound Desired Product 92.5% 90.0%
1,6-HexanediolReduction of starting aldehyde5.0%Not applicable
Unreacted 6-HydroxyhexanalIncomplete reaction2.0%Not applicable
Quaternary Ammonium SaltOver-alkylation of productNot applicable4.5% (Non-volatile, requires HPLC)
Unreacted 6-Chloro-1-hexanolIncomplete reactionNot applicable3.5%
1,6-DichlorohexaneImpurity in starting materialNot applicable1.5%

Part 3: Quantitative Analysis Protocols

A robust analytical methodology is essential for accurate byproduct quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and quantifying volatile and semi-volatile impurities due to its high resolution and definitive identification capabilities. [7]

Experimental Protocol: GC-MS for Volatile Byproducts

This protocol is designed for the quantification of this compound and its key volatile byproducts/impurities from both synthesis routes.

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask. b. Add a suitable internal standard (e.g., Dodecanol) to correct for injection volume variability. c. Dilute to the mark with a suitable solvent such as Dichloromethane or Ethyl Acetate. d. Vortex the solution for 30 seconds to ensure homogeneity. e. Transfer an aliquot to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (Split ratio 50:1).
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 200°C.
  • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
  • MS Transfer Line: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: 35-400 m/z.

3. Data Analysis: a. Identify peaks by comparing their retention times and mass spectra with those of authenticated reference standards. b. Quantify each analyte by integrating the peak area and calculating the area percentage or by using a calibration curve constructed with the internal standard.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Crude Sample B Add Internal Standard A->B C Dilute with Solvent B->C D Transfer to GC Vial C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Identification (Retention Time & Mass Spectra) G->H I Peak Integration H->I J Quantification (Area % or Calibration Curve) I->J

Caption: Workflow for the quantitative analysis of volatile byproducts by GC-MS.

Trustworthiness of the Protocol: This GC-MS protocol is self-validating through the use of an internal standard, which corrects for variations in injection volume and instrument response. Furthermore, peak identity is confirmed by two independent parameters: retention time and mass spectrum, providing high confidence in the results. Comparing results to certified reference standards for each potential impurity provides the highest level of authoritative grounding.

Conclusion and Recommendations

The quantitative analysis of byproducts reveals distinct advantages and disadvantages for each synthesis route of this compound.

  • Reductive Amination offers a cleaner profile concerning ionic and over-alkylated impurities. Its primary challenge is controlling the reduction of the starting aldehyde. This route is often preferable when high purity is required and the cost of the aldehyde precursor and selective reducing agents is acceptable. Optimization should focus on the choice of reducing agent and reaction conditions to favor iminium ion reduction over aldehyde reduction.

  • Nucleophilic Substitution is a robust and often lower-cost method. However, it is inherently prone to the formation of quaternary ammonium salts, which can be challenging to remove from the final product due to their low volatility and different solubility profile. [2]This route may be suitable for applications where trace amounts of this salt are tolerable, or if an effective purification method (e.g., crystallization or specialized chromatography) is established.

Ultimately, the choice of synthesis route should be guided by a thorough cost-benefit analysis, the purity requirements of the final application, and the available purification capabilities. The analytical methods detailed herein provide the necessary tools for researchers and drug development professionals to make an informed, data-driven decision.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Retrieved from [Link]

  • Separation Science. (n.d.). GC/MS strategies for mutagenic impurities analysis. Retrieved from [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

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Safety Operating Guide

6-Dimethylamino-1-hexanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 6-Dimethylamino-1-hexanol

Understanding the Imperative for Proper Disposal

This compound is a versatile bifunctional molecule, classified as a tertiary amino alcohol, which sees use as a lysosomotropic agent, a choline uptake inhibitor, and an intermediate in organic synthesis.[1][2][3] However, its utility is matched by its hazardous properties. Improper disposal, such as discarding it down the drain or in regular trash, can lead to severe consequences, including harm to aquatic ecosystems, potential contamination of water supplies, and non-compliance with federal and local regulations, which can result in significant fines.[4][5][6]

The regulatory framework for hazardous waste management in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[4][7][8] These regulations mandate a "cradle-to-grave" approach, holding the generator of the waste responsible for its safe management from generation to final disposal.[4][8]

Hazard Profile of this compound

A thorough understanding of the chemical's hazards is the foundation of safe handling and disposal. This compound is classified with multiple hazard statements under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowed.[5][6]Danger[6][9]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[5][6]Danger[6][9]
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects.[5][6]--

Due to its corrosive nature, this compound can cause serious damage upon contact with skin or eyes.[5][6] Ingestion is harmful, and its environmental toxicity necessitates that it be prevented from entering sewer systems or waterways.[5][6]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before handling or preparing this compound for disposal, it is mandatory to wear appropriate PPE to prevent exposure. The causality is clear: the chemical's corrosive nature requires robust physical barriers for protection.

  • Hand Protection : Wear impervious gloves, such as nitrile or neoprene.[9] Contaminated gloves must be disposed of as hazardous waste.[10]

  • Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes.[9][11] For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[9][11]

  • Skin and Body Protection : An impervious lab coat or chemical-resistant apron is required to protect against skin contact.[9]

  • Respiratory Protection : If handling outside of a certified chemical fume hood where vapors or mists may be generated, a NIOSH-approved respirator is necessary.[9][11]

All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[9][12]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring safety and regulatory compliance.

Step 1: Designate a Hazardous Waste Stream

  • Establish a specific, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated PPE). This practice of waste segregation is a core principle of laboratory safety to prevent accidental mixing of incompatible chemicals.[13][14]

Step 2: Select an Appropriate Waste Container

  • The container must be chemically compatible with amino alcohols. High-density polyethylene (HDPE) containers are a suitable choice.[15]

  • The container must have a secure, leak-proof screw-top cap.[4] Food-grade containers like milk jugs are strictly prohibited.[4]

  • Ensure the container is in good condition, free from cracks or brittleness.[15]

Step 3: Label the Waste Container Correctly

  • Proper labeling is a critical EPA requirement.[4][16] Before any waste is added, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The date accumulation started.

Step 4: Accumulate Waste Safely

  • Keep the waste container closed at all times except when adding waste.[4][17] This is the most common EPA violation and prevents the release of hazardous vapors.[4]

  • When adding waste, use a funnel to prevent spills on the exterior of the container.[15]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory, such as in a secondary containment bin inside a ventilated cabinet.[4][16]

  • Crucially, do not mix this compound with incompatible materials, such as strong oxidizing agents or strong acids, within the same waste container. [9][11]

Step 5: Rinsate Collection

  • Any "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol). This rinsate is considered hazardous waste and must be collected and added to the designated waste stream.[18]

Step 6: Arrange for Disposal

  • Once the waste container is full (up to 90%) or you no longer need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup.[18] Do not attempt to dispose of the chemical yourself. Professional waste disposal services are required to transport and manage the waste according to federal law.[14]

Emergency Procedures for Accidental Exposure and Spills

Exposure Response:

  • Skin Contact : Immediately take off all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9][19] Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][19] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[5]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion : Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[5][9]

Spill Response:

  • Small Spills (in a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[11][20]

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.[18]

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for Disposal of this compound Waste cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (Pure chemical or contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container (HDPE) ppe->container collect Add Waste to Container (Use funnel, <90% full) container->collect close_container Keep Container Tightly Closed collect->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store full Container Full or Waste Stream Complete? store->full ehs_pickup Schedule Pickup with EHS Department full->ehs_pickup Yes continue_collection Continue Safe Accumulation full->continue_collection No continue_collection->collect

Workflow for the safe disposal of this compound waste.

References

  • Benchchem. (n.d.). Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • TCI America. (2018). Safety Data Sheet: this compound.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2010). Safety Data Sheet: 1-Hexanol.
  • United States Biological. (n.d.). 6-(Dimethylamino)-1-hexanol - Data Sheet.
  • Fisher Scientific. (2012). Safety Data Sheet: 6-Aminohexan-1-ol.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Guidechem. (n.d.). This compound 1862-07-3 wiki.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard.
  • LGC Standards. (n.d.). Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Labscoop. (n.d.). This compound, 5ML.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1862-07-3.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Sigma-Aldrich. (2024). Safety Data Sheet: hexan-1-ol.
  • CymitQuimica. (n.d.). CAS 1862-07-3: 6-(Dimethylamino)-1-hexanol.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1862-07-3.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 6-Mercapto-1-hexanol.
  • Nippon Nyukazai Co., Ltd. (2018). Safety Data Sheet: AMINO ALCOHOL EA.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Mercapto-1-hexanol.
  • Benchchem. (n.d.). This compound | 1862-07-3.
  • CPAChem. (2022). Safety data sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Dimethylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Dimethylamino-1-hexanol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedural guidance is designed to directly answer your operational questions, ensuring the highest standards of safety and scientific integrity in your work.

Immediate Hazard Assessment: The "Why" Behind the Protocol

This compound (CAS No. 1862-07-3) is a versatile amino alcohol used in various research applications. However, its chemical properties necessitate stringent safety protocols. A thorough understanding of its hazards is the critical first step in establishing a safe handling procedure. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed [1][2][3][4]

  • H314: Causes severe skin burns and eye damage [1][2][3][4]

  • H412: Harmful to aquatic life with long-lasting effects [1][2][3][4]

The primary directive for personal protective equipment (PPE) selection is driven by the H314 classification. This compound is corrosive and can cause irreversible damage to skin and eyes upon contact. Therefore, the selection of PPE is not merely a recommendation but a mandatory requirement to prevent serious injury.

Core Protective Measures: Your First Line of Defense

Based on the hazard profile, a comprehensive PPE strategy is required. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our foundational guideline.[1][2][3][4][5]

Eye and Face Protection: Preventing Irreversible Damage

Given the severe eye damage risk, standard safety glasses are insufficient.[6] Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes and vapors.[7]

  • Causality: The corrosive nature of this compound means that even a minor splash can lead to significant, permanent eye injury. Goggles provide a robust barrier that safety glasses with side shields cannot guarantee.[6]

  • Enhanced Protocol: When handling larger quantities (>50 mL) or when there is a significant risk of splashing during transfers, agitation, or heating, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.[5][8]

Skin and Body Protection: A Barrier Against Corrosivity

Gloves: The selection of appropriate gloves is critical. "Impervious gloves" are specified, meaning the material must resist degradation and permeation by the chemical.[5] While no single glove material is impervious to all chemicals, a risk-based selection is necessary.[9]

  • For Incidental Contact (Low Volume, Controlled Use): Nitrile gloves are a suitable choice. They offer good resistance to bases, alcohols, and incidental splashes.[8] It is crucial to double-glove to provide an extra layer of protection and facilitate safe glove removal in case of contamination.

  • For Extended Contact or Immersion (Large Volume, Spills): Butyl or Neoprene rubber gloves are recommended. Butyl rubber offers excellent resistance to ketones and esters, while neoprene provides good protection against acids, caustics, and alcohols.[7][8][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Self-Validating Protocol: After handling, always inspect your gloves for any signs of degradation, discoloration, or swelling. If observed, the gloves have failed, and a more robust material should be chosen for future tasks. Immediately remove and dispose of the compromised gloves and wash your hands thoroughly.

Protective Clothing: A chemically resistant lab coat is mandatory. Standard cotton lab coats are not sufficient as they can absorb the chemical, holding it against the skin.

  • Causality: The "causes severe skin burns" classification means that any skin contact can result in serious chemical burns.[2] Contaminated clothing must be removed immediately, followed by rinsing the affected skin with water.[1][3]

  • Enhanced Protocol: For tasks with a higher risk of splashing, such as large-volume transfers or cleaning spills, a chemically resistant apron (made of rubber or PVC) should be worn over the lab coat.[8] For extensive operations, impervious protective clothing and boots may be required.[5]

Respiratory Protection: When to Escalate

Under standard laboratory conditions, handling small quantities of this compound inside a certified chemical fume hood should provide adequate ventilation.[5] However, respiratory protection is necessary if:

  • Aerosols or mists are generated.

  • The substance is heated, increasing its vapor pressure.

  • Engineering controls (like a fume hood) are not available or are malfunctioning.

  • You are responding to a large spill.

In such cases, a NIOSH-approved respirator is required. A half or full-facepiece respirator with organic vapor cartridges is a typical choice.[5]

PPE Selection Workflow

The following table summarizes the required PPE based on the operational task. This systematic approach ensures that the level of protection matches the level of risk.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<10 mL) Handling in Fume Hood Chemical Splash GogglesDouble-Gloved NitrileChemically Resistant Lab CoatNot required with proper fume hood function
High-Volume (>50 mL) Transfer or Reaction Chemical Splash Goggles & Face ShieldDouble-Gloved Butyl or NeopreneChemically Resistant Lab Coat & ApronRecommended if vapors are noticeable
Weighing/Sample Preparation (Open Bench) Not Recommended. Perform in a ventilated enclosure.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Butyl or Neoprene GlovesChemical Suit or Impervious Apron/SleevesRequired (Full-face respirator with organic vapor cartridge)

This decision-making process can be visualized as follows:

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_action 3. Action start Start: Handling This compound spill Spill or Emergency? start->spill task_volume Assess Volume & Potential for Splash/Aerosol ppe_low Standard PPE: - Chemical Goggles - Double Nitrile Gloves - Chem-Resistant Lab Coat task_volume->ppe_low Low Volume (<10 mL) ppe_high Enhanced PPE: - Goggles + Face Shield - Butyl/Neoprene Gloves - Lab Coat + Apron task_volume->ppe_high High Volume (>50 mL) spill->task_volume No ppe_spill Emergency PPE: - Goggles + Face Shield - Heavy-Duty Butyl Gloves - Chemical Suit - Respirator spill->ppe_spill Yes proceed Proceed with Task in Fume Hood ppe_low->proceed ppe_high->proceed ppe_spill->proceed Begin Cleanup

Caption: PPE selection workflow for this compound.

Operational and Disposal Protocols

Step-by-Step PPE Donning and Doffing

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Outer Garments: Put on your lab coat or chemical suit.

  • Gloves: Put on the first pair of gloves.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Second Pair of Gloves: Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning them inside out without touching the exterior with your bare skin. Dispose of them.

  • Outer Garments: Remove the apron, lab coat, or suit by rolling it away from your body to contain any contamination on the inside.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound should be considered hazardous waste.

  • Collect all used gloves, disposable aprons, and any contaminated wipes into a designated hazardous waste bag within the fume hood.

  • Seal the bag and place it in a secondary container.

  • Dispose of the container according to your institution's hazardous waste disposal procedures.[1][3] Reusable items like face shields and goggles should be decontaminated according to your lab's standard operating procedures.

References

  • Thermo Fisher Scientific. (2012). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website. [Link]

  • University of Tennessee, Knoxville EHS. (n.d.). Personal Protective Equipment (PPE). Retrieved from EHS UTK website. [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from Allan Chemical Corporation website. [Link]

  • Princeton University EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton EHS website. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website. [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from MCR Safety website. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.